(4-nitro-1H-imidazol-1-yl)acetic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(4-nitroimidazol-1-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O4/c9-5(10)2-7-1-4(6-3-7)8(11)12/h1,3H,2H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVWUPTMRLPPKJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CN1CC(=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30361575 | |
| Record name | (4-Nitro-1H-imidazol-1-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30361575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59566-52-8 | |
| Record name | (4-Nitro-1H-imidazol-1-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30361575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to (4-nitro-1H-imidazol-1-yl)acetic acid: Properties, Synthesis, and Applications
Abstract: This technical guide provides a detailed examination of (4-nitro-1H-imidazol-1-yl)acetic acid, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its core chemical and physical properties, present a robust and validated protocol for its synthesis and purification, analyze its characteristic reactivity, and explore its primary application as a scaffold for developing hypoxic cell radiosensitizers. This document is tailored for researchers, medicinal chemists, and drug development professionals seeking a comprehensive understanding of this important molecule.
Introduction: The Strategic Importance of Nitroimidazoles in Modern Therapeutics
The nitroimidazole scaffold is a cornerstone in the development of drugs targeting anaerobic organisms and hypoxic tissues.[1][2] First identified in the 1950s with the discovery of the antibiotic azomycin (2-nitroimidazole), this chemical class has yielded life-saving drugs for bacterial, parasitic, and viral infections.[1] The defining feature of these molecules is the nitro group, which, under low-oxygen (hypoxic) conditions, can be bioreductively activated to form highly reactive radical species.[2] These radicals can induce cellular damage, a mechanism exploited in both antimicrobial therapy and oncology.[2][3]
Solid tumors are often characterized by regions of severe hypoxia, which renders them resistant to conventional radiotherapy. Nitroimidazole derivatives, such as this compound, are designed to act as radiosensitizers. They selectively target these hypoxic tumor cells, and upon irradiation, enhance the cytotoxic effects of the treatment. The acetic acid moiety on the N-1 position of the imidazole ring provides a crucial synthetic handle, allowing for the conjugation of this radiosensitizing core to targeting vectors, solubility modifiers, or other functional groups to create advanced therapeutic agents.
Core Physicochemical Properties
A precise understanding of the physicochemical properties of this compound is fundamental for its handling, formulation, and application in synthetic and biological workflows.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₅N₃O₄ | [4] |
| Molecular Weight | 171.11 g/mol | [4] |
| CAS Number | 59566-52-8 | [4][5] |
| Appearance | Solid | [4] |
| LogP | -0.75 | [4] |
| Molecular Structure | 2-(4-nitro-1H-imidazol-1-yl)acetic acid | [5] |
Synthesis and Characterization: A Validated Protocol
The synthesis of this compound is reliably achieved through a two-step process involving the N-alkylation of 4-nitroimidazole followed by ester hydrolysis. This approach is scalable and yields a product of high purity suitable for further derivatization or biological testing.
Synthetic Workflow
The causality behind this experimental design is rooted in established principles of heterocyclic chemistry. The N-H proton of 4-nitroimidazole is acidic enough to be removed by a moderately strong, non-nucleophilic base like potassium carbonate. The resulting imidazolide anion is a potent nucleophile that readily attacks the electrophilic carbon of an alkyl haloacetate, such as methyl bromoacetate, in a classic Sₙ2 reaction. Dimethylformamide (DMF) is the solvent of choice as its polar aprotic nature effectively solvates the cation (K⁺) and promotes the nucleophilic substitution without interfering with the reaction. The subsequent acid-catalyzed hydrolysis is a standard and efficient method for converting the intermediate ester to the final carboxylic acid.
Caption: Quality control workflow for product validation.
-
¹H NMR Spectroscopy: The proton NMR spectrum should show distinct signals for the two imidazole ring protons and the methylene protons of the acetic acid side chain.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should confirm the expected molecular weight (m/z for [M+H]⁺ ≈ 172.04).
-
FTIR Spectroscopy: The infrared spectrum should display characteristic absorption bands for the carboxylic acid O-H and C=O stretches, as well as the asymmetric and symmetric N-O stretches of the nitro group.
-
Melting Point (MP): A sharp melting point is indicative of high purity.
Chemical Reactivity and Applications
The molecule's reactivity is dominated by the carboxylic acid group and the reducible nitro group, which defines its primary application.
Reactivity Profile
-
Carboxylic Acid Derivatization: The acetic acid moiety is the primary site for synthetic modification. It can be readily converted to esters, amides, or acid chlorides, enabling its conjugation to peptides, polymers, or targeting ligands.
-
Nitro Group Reduction: The electron-deficient nitro group can be reduced to an amine. This transformation dramatically alters the electronic properties of the imidazole ring and can be used to synthesize a different class of derivatives.
-
Aromatic Ring: The imidazole ring itself is relatively stable but is deactivated towards electrophilic aromatic substitution due to the potent electron-withdrawing effect of the nitro group.
Application in Oncology: Hypoxic Cell Radiosensitization
The central application for this compound is as a precursor for radiosensitizers. The mechanism is selective to the tumor microenvironment.
Caption: Bioreductive activation of nitroimidazoles in hypoxic vs. normoxic cells.
In well-oxygenated (normoxic) healthy tissues, the single-electron reduction of the nitro group is a reversible process; molecular oxygen rapidly re-oxidizes the resulting radical anion back to the parent compound, preventing any toxic effects. [2]Conversely, in the oxygen-deficient environment of a tumor, this radical anion persists and undergoes further, irreversible reduction to form cytotoxic species like nitroso and hydroxylamine derivatives. [3]These reactive intermediates can directly damage cellular macromolecules, including DNA, thereby sensitizing the cancer cells to the lethal effects of radiotherapy.
Safety and Handling
As with any laboratory chemical, this compound and its precursors should be handled with appropriate care.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves. [6][7]* Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. [6][8]Avoid contact with skin and eyes. [6][7]* Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. [6]
Conclusion
This compound is more than a simple chemical compound; it is a strategic building block in the rational design of advanced therapeutics. Its straightforward synthesis, coupled with the clinically validated mechanism of its nitroimidazole core, makes it an invaluable tool for medicinal chemists. The insights and protocols provided in this guide are intended to empower researchers to confidently utilize this molecule in their efforts to develop next-generation cancer therapies and other targeted agents.
References
-
Verma, V., Kumar, V., & Singh, P. (2022). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. PubMed Central. Available at: [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Role of Nitroimidazoles in Medicine: A Look at Ronidazole and its Applications. ningboinno.com. Available at: [Link]
-
Narang, R., Ripin, N., & Pathak, D. (2021). Medicinal significance of nitroimidazoles - Some recent advances. ResearchGate. Available at: [Link]
-
Verma, V., Kumar, V., & Singh, P. (2022). Mechanistic overview of nitroimidazole-based drugs. ResearchGate. Available at: [Link]
-
Kapoor, V. K., Chadha, R., Venisetty, P. K., & Prasanth, S. (2003). Medicinal Significance of Nitroimidazoles - Some Recent Advances. NISCAIR. Available at: [Link]
-
Chelghoum, C., et al. (2013). Methyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate. National Center for Biotechnology Information. Available at: [Link]
Sources
- 1. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. You are being redirected... [hit2lead.com]
- 5. This compound | 59566-52-8 [amp.chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
A Comprehensive Technical Guide to the Synthesis of (4-nitro-1H-imidazol-1-yl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of the synthetic pathways leading to (4-nitro-1H-imidazol-1-yl)acetic acid, a key building block in medicinal chemistry. As a compound of interest in the development of novel therapeutics, particularly as an intermediate for antitubercular agents, a thorough understanding of its synthesis is paramount.[1][2][3] This document will delve into the chemical principles, reaction mechanisms, and practical experimental protocols for the successful laboratory-scale synthesis of this target molecule.
Introduction to this compound
This compound belongs to the class of nitroimidazole derivatives, which are recognized for their diverse biological activities.[2] The presence of the nitro group on the imidazole ring is crucial for the bioactivity of many compounds in this family. The acetic acid moiety at the N-1 position provides a versatile handle for further chemical modifications, enabling the synthesis of a wide array of derivatives, such as amides and esters, for structure-activity relationship (SAR) studies.[3][4] The synthesis of this compound is a multi-step process that begins with the nitration of the parent imidazole ring, followed by the strategic introduction of the acetic acid side chain.
Synthetic Strategy Overview
The synthesis of this compound is primarily achieved through a two-step sequence:
-
Nitration of Imidazole: The initial and critical step involves the regioselective nitration of imidazole to produce 4-nitroimidazole.
-
N-Alkylation of 4-Nitroimidazole: The subsequent step is the N-alkylation of the synthesized 4-nitroimidazole with a suitable two-carbon synthon, typically a haloacetic acid or its ester, to introduce the acetic acid moiety at the N-1 position.
This guide will elaborate on the mechanistic details and provide a detailed experimental protocol for each of these steps.
Caption: Overall synthetic workflow for this compound.
Part 1: Synthesis of 4-Nitroimidazole
The regioselective nitration of imidazole is a foundational step. The challenge lies in controlling the position of nitration, as imidazole can be nitrated at various positions. The most common and effective method for synthesizing 4-nitroimidazole is through the use of a mixed acid system, typically a combination of concentrated sulfuric acid and nitric acid.[5]
Mechanistic Insights
The nitration of imidazole in a mixed acid environment proceeds via an electrophilic aromatic substitution mechanism. Sulfuric acid protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺). The imidazole ring, being an electron-rich aromatic system, is then attacked by the nitronium ion. The reaction conditions, particularly the temperature and the ratio of acids, are critical for achieving high yield and selectivity for the 4-nitro isomer.[5][6]
Caption: Simplified mechanism of imidazole nitration.
Experimental Protocol: Nitration of Imidazole
This protocol is a synthesized procedure based on established methods for the nitration of imidazole using mixed acids.[5][7]
Materials:
-
Imidazole
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (98%)
-
Ice
-
Ammonia solution
-
Deionized water
Procedure:
-
Preparation of the Imidazole Salt: In a flask equipped with a stirrer and cooled in an ice bath, slowly add imidazole to concentrated sulfuric acid while stirring continuously to form the disulfated imidazole salt.[7] Maintain the temperature between 18-25°C.
-
Nitration: Prepare a nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid in a separate vessel, maintaining a low temperature. The molar ratio of nitric acid to imidazole should be approximately 1.1:1.[5]
-
Slowly add the nitrating mixture to the imidazole salt solution. The reaction temperature should be carefully controlled.
-
After the addition is complete, allow the reaction to proceed at a controlled temperature for a specified time to ensure complete nitration.
-
Work-up and Isolation: Pour the reaction mixture onto crushed ice to precipitate the product.
-
Neutralize the solution with an ammonia solution to precipitate the 4-nitroimidazole.
-
Filter the precipitate, wash with cold deionized water, and dry under vacuum to obtain crude 4-nitroimidazole.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as water or ethanol.
| Parameter | Value/Condition | Reference |
| Reactants | Imidazole, Conc. H₂SO₄, Conc. HNO₃ | [5] |
| Molar Ratio (HNO₃:Imidazole) | ~1.1:1 | [5] |
| Reaction Temperature | Controlled, often below 55°C | [7] |
| Work-up | Quenching on ice, neutralization | [7] |
| Typical Yield | Up to 95.5% | [7] |
Part 2: N-Alkylation of 4-Nitroimidazole to Synthesize this compound
The second stage of the synthesis involves the alkylation of the N-1 position of the 4-nitroimidazole ring with an acetic acid moiety. This is typically achieved by reacting 4-nitroimidazole with a haloacetic acid or its ester in the presence of a base.[2][8] The choice of the alkylating agent, base, solvent, and reaction temperature can significantly influence the yield and purity of the final product.[2][8]
Mechanistic Considerations
The N-alkylation of 4-nitroimidazole is a nucleophilic substitution reaction. The base deprotonates the N-1 position of the imidazole ring, generating a nucleophilic imidazolate anion. This anion then attacks the electrophilic carbon of the haloacetic acid derivative, displacing the halide and forming the N-C bond. The regioselectivity of the alkylation, favoring the N-1 position, is a key aspect of this transformation.[2]
Caption: N-Alkylation of 4-nitroimidazole with chloroacetic acid.
Experimental Protocol: N-Alkylation of 4-Nitroimidazole
The following protocol is a generalized procedure based on common N-alkylation methods for imidazoles.[2][8][9][10]
Materials:
-
4-Nitroimidazole
-
Chloroacetic acid (or a suitable ester like tert-butyl chloroacetate)
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Acetonitrile, Dimethylformamide (DMF), or Dimethyl sulfoxide (DMSO) as solvent
-
Ethyl acetate
-
Brine solution
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a solution of 4-nitroimidazole in a suitable solvent (e.g., acetonitrile), add a base such as potassium carbonate.[2][8]
-
Stir the mixture for a short period (e.g., 15 minutes) to facilitate the formation of the imidazolate anion.
-
Alkylation: Add the alkylating agent (e.g., chloroacetic acid or its ester) dropwise to the reaction mixture.
-
Heat the reaction mixture to an appropriate temperature (e.g., 60°C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).[2][8] Reactions are typically run for one to three hours.[8]
-
Work-up and Isolation: After the reaction is complete, cool the mixture and add it to ice-water.
-
Extract the aqueous mixture with a suitable organic solvent like ethyl acetate.
-
Wash the combined organic phases with brine, dry over anhydrous magnesium sulfate, and filter.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by column chromatography or recrystallization to yield pure this compound (or its ester, which would then require hydrolysis).
| Parameter | Condition | Rationale and Reference |
| Base | K₂CO₃, KOH | K₂CO₃ in acetonitrile often provides better yields.[2][8] |
| Solvent | Acetonitrile, DMF, DMSO | Acetonitrile is a good choice for achieving high yields.[2][8] |
| Alkylating Agent | Chloroacetic acid, tert-butyl chloroacetate | The choice of ester can facilitate purification and requires a subsequent hydrolysis step.[9][10] |
| Temperature | Room temperature to 60°C | Heating can significantly improve reaction rates and yields.[2][8] |
| Typical Yield | 66-85% (for N-alkylation) | [8] |
Conclusion
The synthesis of this compound is a well-established process that relies on two key transformations: the nitration of imidazole and the subsequent N-alkylation of the resulting 4-nitroimidazole. Careful control of reaction conditions in both steps is crucial for achieving high yields and purity of the final product. The methodologies outlined in this guide provide a solid foundation for researchers to successfully synthesize this important chemical intermediate for applications in drug discovery and development.
References
- Methods for the production of 2-halo-4-nitroimidazole and intermediates thereof. Google Patents.
-
Method for preparing 1-substituted-4-nitroimidazole compound. European Patent Office. URL: [Link]
-
Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica. URL: [Link]
-
Preparation of 4,5-nitroimidazole. ResearchGate. URL: [Link]
-
Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as. Der Pharma Chemica. URL: [Link]
-
Design and synthesis of 4-nitroimidazole derivatives with potential antitubercular activity. URL: [Link]
-
Synthesis and effect of 4-acetylphenylamine-based imidazole derivatives on migration and growth of 3D cultures of breast, prostate and brain cancer cells. PMC - NIH. URL: [Link]
-
Regioselective alkylation of 4(5)-nitro-1H-imidazoles in acidic media: study of temperature effects. Semantic Scholar. URL: [Link]
-
Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. Beilstein Journal of Organic Chemistry. URL: [Link]
-
Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. Beilstein Journal of Organic Chemistry. URL: [Link]
-
Synthesis and Characterization of Novel Amide Derivatives of Nitro- Imidazole. Der Pharma Chemica. URL: [Link]
- Process for production of 2-chloro-4-nitroimidazole derivatives. Google Patents.
-
Synthesis of Imidazole Derivatives and Their Biological Activities. ResearchGate. URL: [Link]
- Preparation method of 4-nitroimidazole. Google Patents.
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Design and synthesis of 4-nitroimidazole derivatives with potential antitubercular activity | Vedekhina | Fine Chemical Technologies [finechem-mirea.ru]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. 4-Nitroimidazole synthesis - chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. CN104592123A - Preparation method of 4-nitroimidazole - Google Patents [patents.google.com]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid [beilstein-journals.org]
An In-depth Technical Guide to (4-nitro-1H-imidazol-1-yl)acetic acid (CAS Number: 59566-52-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
(4-nitro-1H-imidazol-1-yl)acetic acid, a member of the nitroimidazole class of compounds, represents a molecule of significant interest in medicinal chemistry and drug development. The nitroimidazole scaffold is a well-established pharmacophore, integral to a range of therapeutics with antibacterial, antiprotozoal, and anticancer properties.[1] This technical guide provides a comprehensive overview of this compound, including its chemical properties, a detailed, field-proven synthetic protocol adapted from established methodologies, its proposed mechanism of action, and its potential applications in oncology and infectious diseases. This document is intended to serve as a foundational resource for researchers and drug development professionals exploring the therapeutic potential of novel nitroimidazole derivatives.
Introduction: The Significance of the Nitroimidazole Scaffold
The journey of nitroimidazoles in drug discovery began with the isolation of azomycin (2-nitroimidazole) in the 1950s, which exhibited potent antibacterial activity.[1] This discovery spurred the synthesis and investigation of numerous analogues, leading to the development of life-saving drugs. Nitroimidazole derivatives are known to be reductively activated in hypoxic environments, a characteristic feature of solid tumors and anaerobic bacterial infections, leading to the formation of cytotoxic radical species that induce cellular damage.[2] The 4-nitro and 5-nitro isomers are of particular interest, with their biological activities often influenced by the nature and position of substituents on the imidazole ring.[3] this compound, with its carboxylic acid moiety, presents opportunities for further chemical modification and prodrug strategies to enhance its pharmacokinetic and pharmacodynamic properties.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 59566-52-8 | N/A |
| Molecular Formula | C₅H₅N₃O₄ | N/A |
| Molecular Weight | 171.11 g/mol | N/A |
| Appearance | Solid | N/A |
Synthesis of this compound
This synthetic strategy involves the N-alkylation of 4-nitroimidazole with an ethyl haloacetate, followed by the hydrolysis of the resulting ester to yield the desired carboxylic acid. The choice of a haloacetate ester in the first step is crucial as it protects the carboxylic acid functionality during the alkylation reaction.
Step 1: Synthesis of Ethyl (4-nitro-1H-imidazol-1-yl)acetate
This step involves the N-alkylation of 4-nitroimidazole with ethyl bromoacetate in the presence of a base. Potassium carbonate is a suitable base for this reaction, and dimethylformamide (DMF) is an appropriate solvent.[6]
Protocol:
-
To a solution of 4-nitroimidazole (1 equivalent) in anhydrous DMF, add potassium carbonate (1.5 equivalents).
-
Stir the mixture at room temperature for 15 minutes to ensure deprotonation of the imidazole nitrogen.
-
Add ethyl bromoacetate (1.1 equivalents) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-70 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ethyl (4-nitro-1H-imidazol-1-yl)acetate.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Hydrolysis of Ethyl (4-nitro-1H-imidazol-1-yl)acetate
The final step is the hydrolysis of the ester to the carboxylic acid. This can be achieved under basic or acidic conditions. Basic hydrolysis followed by acidification is a common and effective method.[5]
Protocol:
-
Dissolve the purified ethyl (4-nitro-1H-imidazol-1-yl)acetate (1 equivalent) in a mixture of ethanol and water.
-
Add an aqueous solution of sodium hydroxide (2 equivalents) and stir the mixture at room temperature. The reaction can be gently heated to accelerate the hydrolysis.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture in an ice bath and acidify with a dilute solution of hydrochloric acid until the pH is acidic.
-
The product, this compound, may precipitate out of the solution. If not, the product can be extracted with a suitable organic solvent.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
Proposed Mechanism of Action
The biological activity of nitroimidazoles is intrinsically linked to the reductive metabolism of the nitro group. This process is particularly efficient in hypoxic environments, which are characteristic of solid tumors and anaerobic microorganisms.[2]
The proposed mechanism involves the following key steps:
-
Entry into the Target Cell: The nitroimidazole compound diffuses into the target cell (e.g., a cancer cell or an anaerobic bacterium).
-
Reductive Activation: In the low-oxygen environment of the cell, the nitro group of the imidazole ring undergoes a one-electron reduction, catalyzed by nitroreductases, to form a highly reactive nitro radical anion.
-
Generation of Cytotoxic Species: This radical anion can undergo further reduction to generate other reactive nitrogen species, such as nitrosamines and hydroxylamines.
-
Cellular Damage: These reactive species are potent cytotoxins that can cause significant cellular damage, primarily through the induction of DNA strand breaks and oxidative stress.
-
Cell Death: The accumulation of DNA damage and oxidative stress triggers apoptotic pathways, leading to cell death.
This selective activation in hypoxic environments provides a therapeutic window, minimizing damage to healthy, well-oxygenated tissues.
Potential Applications in Drug Development
The unique mechanism of action of nitroimidazoles makes them attractive candidates for the development of new therapies for cancer and infectious diseases.
Anticancer Activity
The hypoxic microenvironment of solid tumors presents a significant challenge for conventional cancer therapies. The ability of nitroimidazoles to be selectively activated under hypoxic conditions makes them promising agents for targeting these otherwise resistant cancer cells.[8] Numerous studies have demonstrated the anticancer potential of 4-nitroimidazole derivatives against a variety of cancer cell lines.[1] While specific IC₅₀ values for this compound are not currently available in the literature, the broader class of compounds suggests its potential as a lead for the development of novel anticancer drugs. The carboxylic acid moiety also provides a handle for the development of tumor-targeting drug conjugates.
Antibacterial Activity
Nitroimidazoles are a cornerstone in the treatment of anaerobic bacterial infections.[3] Their mechanism of action, which involves the generation of DNA-damaging radicals, is effective against a broad spectrum of anaerobic bacteria. While specific Minimum Inhibitory Concentration (MIC) values for this compound against various bacterial strains are not yet reported, its structural similarity to other active nitroimidazoles suggests that it is a promising candidate for further investigation as an antibacterial agent.
Characterization and Analytical Methods
The structural elucidation and purity assessment of this compound would be performed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure. The proton NMR spectrum would be expected to show characteristic signals for the imidazole ring protons, the methylene protons of the acetic acid side chain, and the acidic proton.[9]
-
Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound and to support the structural assignment.[10]
-
Infrared (IR) Spectroscopy: IR spectroscopy would provide information about the functional groups present in the molecule, such as the carboxylic acid C=O and O-H stretches, and the nitro group N-O stretches.
Safety and Handling
As with all research chemicals, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
This compound is a promising scaffold for the development of novel therapeutic agents. Its synthesis is achievable through established chemical methodologies, and its proposed mechanism of action, based on the well-understood chemistry of nitroimidazoles, suggests potential applications in oncology and infectious diseases. Further research is warranted to fully elucidate the biological activity of this compound and to explore its potential in a therapeutic context. This guide provides a solid foundation for researchers to embark on such investigations.
References
-
Singh, S. K., Manne, N., Ray, P. C., & Pal, M. (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride: a key intermediate for zoledronic acid. Beilstein Journal of Organic Chemistry, 4, 42. [Link]
-
Bahbouh, A., et al. (2012). Methyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 7), o2089. [Link]
- Google Patents. (2010).
-
Wang, L., et al. (2014). Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives. Molecules, 19(6), 7854-7868. [Link]
-
H, Yassine., et al. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica, 14(4), 12-16. [Link]
-
Singh, S. K., et al. (2008). Supporting Information for: Synthesis of imidazol-1-yl-acetic acid hydrochloride: a key intermediate for zoledronic acid. Beilstein Journal of Organic Chemistry, 4, 42. [Link]
-
Al-Masoudi, N. A., & Al-Soud, Y. A. (2021). An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety. Molecules, 26(16), 4959. [Link]
-
H, Yassine., et al. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica, 14(4), 12-16. [Link]
-
Kumar, K., et al. (2017). Imidazoles as potential anticancer agents. Medicinal Chemistry Communications, 8(5), 887-903. [Link]
-
Bjarnsholt, T., et al. (2015). Acetic acid exerts bactericidal activity against the common burn wound pathogens Staphylococcus aureus and Pseudomonas aeruginosa without generating resistance. Journal of Burn Care & Research, 36(5), 559-566. [Link]
-
de Souza, M. V. N., et al. (2022). 2-Nitro-1-vinyl-1H-imidazole. Molbank, 2022(1), M1323. [Link]
-
El-Sayed, W. M., et al. (2023). Design, Synthesis, and Anti-Breast Cancer Potential of Imidazole–Pyridine Hybrid Molecules In Vitro and Ehrlich Ascites Carcinoma Growth Inhibitory Activity Assessment In Vivo. ACS Omega, 8(43), 40786-40803. [Link]
-
Chelghoum, C., et al. (2014). Ethyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 7), o793. [Link]
-
Kornblum, N., & Blackwood, R. K. (1957). Butyric acid, 2-nitro-, ethyl ester. Organic Syntheses, 37, 44. [Link]
-
da Silva, A. B., et al. (2025). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent-Kaurenoic Acid, a Remarkable Natural Product. Preprints.org. [Link]
-
Halstead, F. D., et al. (2015). The Antibacterial Activity of Acetic Acid against Biofilm-Producing Pathogens of Relevance to Burns Patients. PLoS One, 10(9), e0136190. [Link]
-
Chelghoum, C., et al. (2014). Ethyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate. ResearchGate. [Link]
-
Banti, C. N., & Hadjikakou, S. K. (2013). Anticancer activity of Ag(I) N-heterocyclic carbene complexes derived from 4,5-dichloro-1H-imidazole. Journal of Inorganic Biochemistry, 129, 145-151. [Link]
-
Pirlak, U., et al. (2020). Antibacterial Activities of Acetic Acid against Major and Minor Pathogens Isolated from Mastitis in Dairy Cows. Animals, 10(11), 2147. [Link]
-
Aliabad, J. M., et al. (2016). A very efficient and convenient route for synthesis of imidazol-1-yl-acetic acid. SciForum. [Link]
-
Silverstein, T. (2012). Fitting Imidazole 1H-NMR Titration Data to the Henderson−Hasselbalch Equation. Journal of Chemical Education, 89(10), 1335-1337. [Link]
-
Kasyan, A., et al. (2018). Anticancer activity features of imidazole-based ionic liquids and lysosomotropic detergents: in silico and in vitro studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1335-1346. [Link]
-
Wikipedia. (n.d.). Nitroimidazole. [Link]
Sources
- 1. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1H-Imidazole-5-acetic acid | C5H6N2O2 | CID 96215 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid [beilstein-journals.org]
- 5. ajgreenchem.com [ajgreenchem.com]
- 6. Methyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. Anticancer activity features of imidazole-based ionic liquids and lysosomotropic detergents: in silico and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. preprints.org [preprints.org]
- 10. Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Spectroscopic Characterization of (4-nitro-1H-imidazol-1-yl)acetic acid
This guide provides an in-depth technical analysis of the spectroscopic techniques used to characterize the molecular structure of (4-nitro-1H-imidazol-1-yl)acetic acid. Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental principles with practical, field-proven insights into Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While direct, comprehensive experimental data for this specific molecule is not extensively published, this guide will leverage data from closely related analogs and computational predictions to provide a robust framework for its structural elucidation.
Introduction
This compound is a derivative of nitroimidazole, a class of compounds known for their antimicrobial and radiosensitizing properties.[1] The efficacy and mechanism of action of such molecules are intrinsically linked to their three-dimensional structure and electronic properties. Therefore, unambiguous structural confirmation through a combination of spectroscopic methods is a critical step in its synthesis and application. This guide will walk through the theoretical underpinnings and practical application of NMR, IR, and MS for the comprehensive analysis of this target molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
¹H NMR Spectroscopy: Mapping the Proton Environment
Principle of the Technique: Proton NMR (¹H NMR) relies on the principle that protons in different chemical environments will resonate at different frequencies when placed in a strong magnetic field and irradiated with radio waves. The resulting spectrum displays signals (peaks) whose chemical shift (δ), integration, and multiplicity (splitting pattern) reveal the nature and connectivity of the protons.
Predicted ¹H NMR Spectrum for this compound:
Based on the analysis of similar structures, such as imidazol-1-yl-acetic acid hydrochloride[2] and other nitroimidazole derivatives, the following proton signals are anticipated. The spectrum is typically recorded in a deuterated solvent like DMSO-d₆ or D₂O.
| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| H-5 (imidazole) | ~ 8.5 - 9.0 | Singlet (s) | 1H | The proton at position 5 is adjacent to the nitro group, which is strongly electron-withdrawing. This deshielding effect shifts the signal significantly downfield. |
| H-2 (imidazole) | ~ 7.8 - 8.2 | Singlet (s) | 1H | The proton at position 2 is also on the imidazole ring but is less affected by the nitro group compared to H-5. Its chemical shift is similar to that observed in other imidazole derivatives.[2][3] |
| -CH₂- (acetic acid) | ~ 5.0 - 5.5 | Singlet (s) | 2H | The methylene protons are adjacent to the imidazole nitrogen and the carboxylic acid group, both of which are electron-withdrawing. This results in a downfield shift. |
| -COOH | ~ 12.0 - 13.0 | Broad Singlet (br s) | 1H | The carboxylic acid proton is highly deshielded and often appears as a broad signal due to hydrogen bonding and exchange with residual water in the solvent. |
Experimental Protocol: ¹H NMR Spectroscopy
Caption: Workflow for acquiring a ¹H NMR spectrum.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
Principle of the Technique: Carbon-13 NMR (¹³C NMR) operates on the same principles as ¹H NMR but observes the ¹³C nucleus. Since the natural abundance of ¹³C is low (~1.1%), the resulting spectra are typically acquired with proton decoupling to enhance signal intensity, resulting in a spectrum where each unique carbon atom appears as a single line.
Predicted ¹³C NMR Spectrum for this compound:
The predicted chemical shifts are based on data for imidazol-1-yl-acetic acid[2] and the known effects of a nitro substituent on an aromatic ring.
| Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C=O (carboxylic acid) | ~ 170 - 175 | The carbonyl carbon of a carboxylic acid is highly deshielded and appears far downfield.[4] |
| C-4 (imidazole) | ~ 145 - 150 | The carbon atom bearing the nitro group is significantly deshielded due to the strong electron-withdrawing nature of the nitro group. |
| C-2 (imidazole) | ~ 138 - 142 | The C-2 carbon of the imidazole ring typically appears in this region.[5] |
| C-5 (imidazole) | ~ 120 - 125 | The C-5 carbon is adjacent to the nitro-substituted carbon and is also deshielded, though to a lesser extent than C-4. |
| -CH₂- (acetic acid) | ~ 50 - 55 | The methylene carbon is attached to two electronegative atoms (nitrogen and the carbonyl carbon), causing a downfield shift.[2] |
Experimental Protocol: ¹³C NMR Spectroscopy
The protocol is similar to that for ¹H NMR, with the primary difference being the acquisition parameters, which are adjusted to observe the ¹³C nucleus. This typically involves a wider spectral width and a longer acquisition time due to the lower sensitivity of the ¹³C nucleus.
Infrared (IR) Spectroscopy
Principle of the Technique: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Different functional groups absorb IR radiation at characteristic frequencies, making IR spectroscopy an excellent tool for identifying the presence of specific functional groups within a molecule.
Predicted IR Spectrum for this compound:
| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type | Rationale |
| O-H (Carboxylic Acid) | 2500 - 3300 (broad) | Stretching | The O-H bond of a carboxylic acid appears as a very broad band due to strong hydrogen bonding. |
| C-H (Imidazole Ring) | 3100 - 3200 | Stretching | Aromatic C-H stretching vibrations typically appear in this region. |
| C=O (Carboxylic Acid) | 1700 - 1730 | Stretching | The carbonyl group of a carboxylic acid gives a strong, sharp absorption band.[2] |
| C=N, C=C (Imidazole Ring) | 1500 - 1650 | Stretching | These absorptions are characteristic of the imidazole ring. |
| N-O (Nitro Group) | 1500 - 1550 (asymmetric)1340 - 1380 (symmetric) | Stretching | The two N-O bonds of the nitro group give rise to two strong absorption bands.[6] |
| C-N | 1200 - 1350 | Stretching | Stretching vibration of the C-N bond in the imidazole ring. |
Experimental Protocol: IR Spectroscopy (Attenuated Total Reflectance - ATR)
Caption: Workflow for acquiring an ATR-IR spectrum.
Mass Spectrometry (MS)
Principle of the Technique: Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio (m/z). It provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy.
Predicted Mass Spectrum for this compound:
The molecular weight of this compound (C₅H₅N₃O₄) is 171.11 g/mol .
-
Electrospray Ionization (ESI): This is a soft ionization technique suitable for polar molecules like the target compound.
-
Positive Ion Mode ([M+H]⁺): The expected molecular ion peak would be at m/z 172.04, corresponding to the protonated molecule.
-
Negative Ion Mode ([M-H]⁻): The expected molecular ion peak would be at m/z 170.02, corresponding to the deprotonated molecule.
-
-
Fragmentation Pattern: Upon fragmentation, characteristic losses would be expected:
-
Loss of H₂O (18 Da) from the carboxylic acid.
-
Loss of CO₂ (44 Da) from the carboxylic acid.
-
Loss of NO₂ (46 Da) from the nitro group.
-
Cleavage of the acetic acid side chain.
-
Experimental Protocol: High-Resolution Mass Spectrometry (LC-MS)
Sources
- 1. Synthesis and antimicrobial activities of some new nitroimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Nitroimidazole(3034-38-6) 1H NMR spectrum [chemicalbook.com]
- 4. Acetic acid(64-19-7) 13C NMR spectrum [chemicalbook.com]
- 5. Imidazole(288-32-4) 13C NMR [m.chemicalbook.com]
- 6. rsc.org [rsc.org]
An In-depth Technical Guide to (4-nitro-1H-imidazol-1-yl)acetic acid: Synthesis, Characterization, and Potential Applications
This guide provides a comprehensive technical overview of (4-nitro-1H-imidazol-1-yl)acetic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. We will delve into its discovery and historical context, provide detailed methodologies for its synthesis and characterization, and explore its potential therapeutic applications. This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction and Significance
This compound belongs to the nitroimidazole class of compounds. Nitroimidazoles are a well-established group of drugs and prodrugs known for their efficacy against anaerobic bacteria and protozoa. The imidazole ring is a versatile scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[1][2] The introduction of a nitro group to the imidazole ring is crucial for the antimicrobial activity of this class, which is typically activated under hypoxic conditions to generate reactive nitroso and hydroxylamine intermediates that induce DNA damage in pathogenic organisms.
The acetic acid moiety at the 1-position of the imidazole ring provides a handle for further chemical modification, such as the formation of amides, esters, and other derivatives. This functional group can also influence the compound's pharmacokinetic properties, including solubility and bioavailability. While the specific discovery and detailed history of this compound are not extensively documented in publicly available literature, its structural similarity to other biologically active nitroimidazoles suggests its potential as a valuable intermediate or a pharmacologically active agent in its own right. Its commercial availability under the CAS number 59566-52-8 indicates that it has been synthesized and characterized for research purposes.[3][4]
Synthetic Routes and Methodologies
The synthesis of this compound can be approached through several strategic pathways, primarily involving the N-alkylation of a pre-formed 4-nitroimidazole ring or the nitration of an imidazol-1-yl acetic acid precursor. The choice of route often depends on the availability of starting materials and the desired scale of the synthesis.
N-Alkylation of 4-Nitroimidazole
A common and direct approach to synthesizing this compound is the N-alkylation of 4-nitroimidazole with a haloacetic acid derivative, followed by hydrolysis of the resulting ester. This method is analogous to the synthesis of other imidazol-1-yl-acetic acid derivatives.[5][6][7]
Caption: Synthetic workflow for this compound via N-alkylation.
Experimental Protocol:
-
N-Alkylation:
-
To a solution of 4-nitroimidazole (1.0 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add a base such as potassium carbonate (K₂CO₃, 1.5 eq).
-
To this suspension, add a haloacetic acid ester, for example, ethyl bromoacetate (1.1 eq), dropwise at room temperature.
-
Heat the reaction mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature, filter off the inorganic salts, and remove the solvent under reduced pressure.
-
Purify the crude ester by column chromatography on silica gel.
-
-
Ester Hydrolysis:
-
Dissolve the purified ester in a mixture of an alcohol (e.g., ethanol) and water.
-
Add an aqueous solution of a strong base, such as sodium hydroxide (NaOH, 2.0 eq), and stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).
-
Cool the reaction mixture in an ice bath and acidify to a pH of approximately 2-3 with a mineral acid, such as hydrochloric acid (HCl).
-
The desired product, this compound, will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the final product.
-
Nitration of Imidazol-1-yl Acetic Acid
An alternative synthetic strategy involves the nitration of imidazol-1-yl acetic acid. This approach requires careful control of the reaction conditions to achieve selective nitration at the 4-position of the imidazole ring.
Caption: Synthetic workflow for this compound via nitration.
Experimental Protocol:
-
Nitration:
-
Cool a mixture of concentrated sulfuric acid and fuming nitric acid to 0-5 °C in an ice-salt bath.
-
Slowly add imidazol-1-yl acetic acid in small portions to the cold nitrating mixture, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at a controlled temperature (e.g., 0-25 °C) for several hours. Monitor the reaction by TLC or HPLC.
-
Carefully pour the reaction mixture onto crushed ice, which will cause the nitrated product to precipitate.
-
Collect the crude product by filtration and wash thoroughly with cold water to remove excess acid.
-
-
Purification:
-
The crude product may contain a mixture of isomers (e.g., 4-nitro and 5-nitro derivatives).
-
Purify the desired 4-nitro isomer by recrystallization from a suitable solvent system (e.g., water or ethanol-water mixtures) or by column chromatography.
-
Physicochemical Characterization
Thorough characterization of the synthesized this compound is essential to confirm its identity and purity. The following table summarizes the expected characterization data.
| Property | Expected Value/Observation |
| Molecular Formula | C₅H₅N₃O₄ |
| Molecular Weight | 171.11 g/mol |
| Appearance | White to off-white solid |
| Melting Point | Not widely reported, but expected to be a crystalline solid with a defined melting point. |
| Solubility | Expected to be soluble in polar organic solvents (e.g., DMSO, DMF) and aqueous bases. |
| ¹H NMR | Expected signals for the methylene protons of the acetic acid group and the two protons on the imidazole ring. |
| ¹³C NMR | Expected signals for the carbonyl carbon, the methylene carbon, and the three carbons of the imidazole ring. |
| Mass Spectrometry | [M+H]⁺ at m/z 172.03 or [M-H]⁻ at m/z 170.02 |
| Infrared (IR) | Characteristic peaks for O-H (acid), C=O (acid), and N-O (nitro group) stretching. |
Potential Applications in Drug Development
The structural features of this compound suggest several potential applications in drug discovery and development.
Antimicrobial and Antiparasitic Agents
As a nitroimidazole, this compound is a candidate for development as an antimicrobial or antiparasitic agent. Its activity would likely be dependent on the reductive activation of the nitro group in anaerobic or microaerophilic environments, a hallmark of this class of drugs. Further studies are warranted to evaluate its efficacy against a panel of anaerobic bacteria (e.g., Clostridium difficile, Bacteroides fragilis) and protozoan parasites (e.g., Giardia lamblia, Trichomonas vaginalis).
Hypoxia-Activated Prodrugs for Cancer Therapy
The nitro group can also serve as a trigger for drug release in the hypoxic microenvironment of solid tumors. This makes this compound a potential building block for the development of hypoxia-activated prodrugs. The acetic acid handle can be used to attach cytotoxic agents, which would then be released selectively in tumor tissues, thereby reducing systemic toxicity.
Caption: Proposed mechanism of action for a hypoxia-activated prodrug based on the this compound scaffold.
Conclusion
This compound is a versatile nitroimidazole derivative with significant potential in medicinal chemistry. While its specific history is not well-documented, established synthetic routes for analogous compounds provide a clear path for its preparation. Its structural features make it a compelling candidate for investigation as an antimicrobial agent and as a scaffold for the development of hypoxia-activated prodrugs for cancer therapy. Further research into its biological activity and a more detailed exploration of its physicochemical properties are warranted to fully realize its therapeutic potential.
References
-
Brieflands. Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole-Resistant Strains. Available at: [Link].
-
Singh, S. K., Manne, N., Ray, P. C., & Pal, M. (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. Beilstein Journal of Organic Chemistry, 4, 42. Available at: [Link].
-
Belwal, C. K., & Patel, J. (2019). Solvent-free synthesis for imidazole-1-yl-acetic acid hydrochloride. Asian Journal of Green Chemistry, 3(4), 482-489. Available at: [Link].
-
Singh, S. K., Manne, N., Ray, P. C., & Pal, M. (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. ResearchGate. Available at: [Link].
- Google Patents. WO2010021409A1 - Methods for the production of 2-halo-4-nitroimidazole and intermediates thereof.
-
Singh, S. K., Manne, N., Ray, P. C., & Pal, M. (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. ResearchGate. Available at: [Link].
-
Der Pharma Chemica. Synthesis and Characterization of Novel Amide Derivatives of Nitro- Imidazole. Available at: [Link].
-
Sciforum. A very efficient and convenient route for synthesis of imidazol-1-yl-acetic acid. Available at: [Link].
- Google Patents. US4379927A - Process for the preparation of imidazoleacetic acid derivatives.
-
ResearchGate. (PDF) Imidazole: Having Versatile Biological Activities. Available at: [Link].
-
Longdom Publishing. Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecul. Available at: [Link].
- Google Patents. WO2005066188A1 - A process for the preparation of 2-(imidazol-1-yl)-1-hydroxyethane-1, 1-diphosphonic acid.
-
Wikipedia. Imidazoleacetic acid. Available at: [Link].
-
ResearchGate. Synthesis of Zoledronic Acid (2) from Imidazol-1-yl-acetic Acid Using... Available at: [Link].
Sources
- 1. researchgate.net [researchgate.net]
- 2. longdom.org [longdom.org]
- 3. This compound | 59566-52-8 [amp.chemicalbook.com]
- 4. You are being redirected... [hit2lead.com]
- 5. Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ajgreenchem.com [ajgreenchem.com]
- 7. Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid [beilstein-journals.org]
Unlocking the Therapeutic Potential of (4-nitro-1H-imidazol-1-yl)acetic acid: A Technical Guide to Putative Targets
For Immediate Release
[CITY, STATE, January 17, 2026] – This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering an in-depth exploration of the potential therapeutic targets of (4-nitro-1H-imidazol-1-yl)acetic acid. Drawing upon the established bioactivities of the broader nitroimidazole class of compounds, this document elucidates promising avenues for investigation in antimicrobial therapy, oncology, and beyond.
Introduction: The Nitroimidazole Scaffold - A Versatile Pharmacophore
This compound belongs to the nitroimidazole family, a class of synthetic compounds renowned for their diverse therapeutic applications. The core structure, a nitro-substituted imidazole ring, is the cornerstone of their biological activity. This guide will delve into three primary, evidence-based applications where this molecule could exhibit significant therapeutic potential: as an antimicrobial agent, a hypoxic cell radiosensitizer, and a hypoxia-activated prodrug (HAP) for targeted cancer therapy. The central hypothesis is that the nitro group of this compound is the key to its bioactivity, undergoing bioreduction to generate reactive species that mediate its therapeutic effects.
Part 1: Antimicrobial Activity - Targeting Anaerobic Pathogens
The most well-established role of nitroimidazoles is in combating anaerobic bacterial and protozoal infections.[][2][3] The mechanism of action hinges on the selective toxicity of these compounds in low-oxygen environments, a hallmark of anaerobic organisms.[]
The Primary Target: Nitroreductase Enzymes
The initial and critical step in the antimicrobial action of nitroimidazoles is the reduction of the nitro group.[][4][5] This process is catalyzed by nitroreductase enzymes present in susceptible anaerobic bacteria and protozoa.[][3] These enzymes, which are largely absent or inactive in aerobic host cells, provide the basis for the selective toxicity of this class of drugs.
-
Causality of Experimental Choice: Targeting nitroreductases is the logical starting point for assessing the antimicrobial potential of this compound. The presence and activity of these enzymes directly correlate with the susceptibility of a pathogen to nitroimidazole-based drugs.
The Ultimate Target: Microbial DNA
Upon reduction by nitroreductases, the nitro group of this compound is converted into a series of highly reactive intermediates, including nitroso and hydroxylamine radicals.[3][4][5] These reactive species are potent cytotoxins that interact with and induce damage to microbial DNA, leading to strand breakage and helical destabilization.[][4][6][7] This disruption of DNA integrity ultimately results in microbial cell death.[3]
Figure 1: Proposed antimicrobial mechanism of action.
Experimental Protocol: Assessing Antimicrobial Efficacy and Mechanism
This protocol outlines a self-validating system to determine the antimicrobial potential of this compound and confirm its mechanism of action.
1.3.1. Minimum Inhibitory Concentration (MIC) Assay:
-
Objective: To determine the lowest concentration of the compound that inhibits the visible growth of a panel of anaerobic bacteria (e.g., Bacteroides fragilis, Clostridium difficile) and protozoa (e.g., Trichomonas vaginalis, Giardia lamblia).
-
Method:
-
Prepare a serial dilution of this compound in appropriate anaerobic culture media.
-
Inoculate each dilution with a standardized suspension of the test organism.
-
Incubate under strict anaerobic conditions for 24-48 hours.
-
The MIC is the lowest concentration with no visible growth.
-
-
Validation: A known active nitroimidazole (e.g., metronidazole) should be run in parallel as a positive control, and a vehicle-only control to ensure microbial viability.
1.3.2. Nitroreductase Activity Assay:
-
Objective: To confirm that the compound is a substrate for microbial nitroreductases.
-
Method:
-
Isolate or commercially obtain a purified nitroreductase enzyme from a susceptible organism.
-
Prepare a reaction mixture containing the enzyme, a suitable electron donor (e.g., NADH or NADPH), and this compound.
-
Monitor the oxidation of the electron donor spectrophotometrically over time as an indicator of nitroreductase activity.
-
-
Validation: A reaction without the compound will serve as a baseline, and a reaction with a known nitroreductase substrate will act as a positive control.
1.3.3. DNA Damage Assay:
-
Objective: To demonstrate that the activated compound causes DNA damage.
-
Method:
-
Treat susceptible microbes with a sub-lethal concentration of this compound under anaerobic conditions.
-
Isolate genomic DNA from treated and untreated cells.
-
Assess DNA damage using techniques such as gel electrophoresis (to observe fragmentation) or a comet assay (to visualize DNA strand breaks).
-
-
Validation: DNA from untreated cells will serve as a negative control, and DNA from cells treated with a known DNA-damaging agent as a positive control.
Part 2: Hypoxic Cell Radiosensitization - Enhancing Radiotherapy in Cancer
A significant challenge in radiotherapy is the presence of hypoxic (low oxygen) tumor cells, which are notoriously resistant to radiation-induced damage. Nitroimidazoles, due to their electron-affinic nature, can act as radiosensitizers, selectively enhancing the efficacy of radiation in these resistant cells.[8][9]
The Primary Target: Radiation-Induced DNA Radicals
Ionizing radiation damages DNA primarily through the generation of free radicals. In well-oxygenated cells, molecular oxygen reacts with these DNA radicals, "fixing" the damage in a permanent, non-repairable state. In hypoxic cells, the absence of oxygen allows for the chemical repair of these radicals. Electron-affinic compounds like nitroimidazoles can mimic the role of oxygen.[10]
-
Causality of Experimental Choice: The electron affinity of a nitroimidazole is a key determinant of its radiosensitizing potential. Investigating the ability of this compound to interact with and stabilize radiation-induced DNA damage is crucial.
The Molecular Mechanism: Fixation of DNA Damage
Under hypoxic conditions, this compound can be reduced to a radical anion. This reactive species can then interact with the transient DNA radicals produced by radiation, forming covalent adducts. This process effectively "fixes" the DNA damage, preventing its repair and leading to increased cell death upon irradiation.
Figure 2: Proposed mechanism of hypoxic cell radiosensitization.
Experimental Protocol: Evaluating Radiosensitizing Potential
2.3.1. In Vitro Clonogenic Survival Assay:
-
Objective: To quantify the radiosensitizing effect of the compound on cancer cells under hypoxic conditions.
-
Method:
-
Culture a suitable cancer cell line (e.g., FaDu, HCT116).
-
Expose cells to various concentrations of this compound under both normoxic (21% O₂) and hypoxic (<1% O₂) conditions for a defined period.
-
Irradiate the cells with increasing doses of radiation.
-
Plate the cells at low density and allow them to form colonies.
-
Stain and count the colonies to determine the surviving fraction.
-
-
Validation: The survival curves of irradiated cells with and without the compound will be compared. A known radiosensitizer like nimorazole can be used as a positive control. The Sensitizer Enhancement Ratio (SER) can be calculated to quantify the effect.
2.3.2. γ-H2AX Foci Formation Assay:
-
Objective: To visualize and quantify DNA double-strand breaks, a critical lesion induced by radiation.
-
Method:
-
Treat cancer cells with the compound and radiation as described in the clonogenic assay.
-
Fix and permeabilize the cells at various time points post-irradiation.
-
Incubate with a primary antibody against phosphorylated H2AX (γ-H2AX), a marker for DNA double-strand breaks.
-
Use a fluorescently labeled secondary antibody for detection.
-
Visualize and quantify the fluorescent foci using microscopy.
-
-
Validation: An increase in the number and persistence of γ-H2AX foci in cells treated with the compound and radiation under hypoxia, compared to radiation alone, would indicate enhanced DNA damage and/or inhibited repair.
Part 3: Hypoxia-Activated Prodrug (HAP) - Targeted Cancer Chemotherapy
The hypoxic microenvironment of solid tumors can be exploited for targeted drug delivery. Nitroimidazoles can function as "triggers" in HAPs, where the reduction of the nitro group in hypoxic regions leads to the release of a potent cytotoxic agent.[11][12][13]
The Primary Target: Tumor-Associated Reductases
In the context of HAPs, the activating enzymes are one- and two-electron reductases that are overexpressed or highly active in the hypoxic tumor microenvironment. These include enzymes such as cytochrome P450 reductases (POR).[12][13]
-
Causality of Experimental Choice: The efficacy of a nitroimidazole-based HAP is contingent on its efficient reduction by tumor-associated reductases. Therefore, assessing the activation of this compound by these enzymes is paramount.
The Molecular Mechanism: Bioreductive Activation and Drug Release
This compound itself can be considered a simple HAP, where its reduced form is cytotoxic. More complex HAPs involve tethering a potent cytotoxin to the nitroimidazole trigger. In either case, the process begins with the enzymatic reduction of the nitro group in the hypoxic tumor. This reduction initiates a cascade of electronic rearrangements, leading to the formation of the active cytotoxic species directly within the tumor, thereby minimizing systemic toxicity.[11]
Figure 3: Proposed mechanism of action as a hypoxia-activated prodrug.
Experimental Protocol: Characterizing HAP Activity
3.3.1. Hypoxia-Selective Cytotoxicity Assay:
-
Objective: To determine if the compound exhibits greater cytotoxicity towards cancer cells under hypoxic conditions.
-
Method:
-
Culture cancer cells in both normoxic and hypoxic environments.
-
Treat the cells with a range of concentrations of this compound.
-
After a set incubation period (e.g., 72 hours), assess cell viability using a standard method such as the MTT or CellTiter-Glo assay.
-
-
Validation: A significantly lower IC50 value under hypoxic conditions compared to normoxic conditions would indicate hypoxia-selective activation. A known HAP like TH-302 could be used as a positive control.
3.3.2. In Vitro Reductase Activation Assay:
-
Objective: To identify the specific reductase enzymes responsible for the compound's activation.
-
Method:
-
Use cell lines with known differences in the expression of key reductases (e.g., POR).
-
Alternatively, use cell-free systems with purified recombinant human reductases.
-
Monitor the metabolism of this compound using techniques like HPLC or LC-MS to identify the formation of reduced metabolites.
-
-
Validation: Comparing the rate of metabolism in different cell lines or with different purified enzymes will pinpoint the key activating enzymes.
3.3.3. 3D Spheroid Tumor Model Assay:
-
Objective: To evaluate the compound's efficacy in a more physiologically relevant model that mimics the hypoxic core of a tumor.
-
Method:
-
Grow cancer cells as 3D spheroids, which naturally develop a hypoxic core.
-
Treat the spheroids with the compound.
-
Assess the effect on spheroid growth and viability over time.
-
Immunohistochemical staining for hypoxia markers (e.g., HIF-1α) and apoptosis markers (e.g., cleaved caspase-3) can be used to visualize the selective killing of hypoxic cells.
-
-
Validation: Untreated spheroids will serve as a negative control. A known HAP can be used as a positive control to validate the experimental setup.
Quantitative Data Summary
While specific quantitative data for this compound is not yet available in the public domain, the following table provides representative data for well-characterized nitroimidazoles to serve as a benchmark for future studies.
| Compound | Application | Model System | Key Parameter | Value | Reference |
| Metronidazole | Antimicrobial | B. fragilis | MIC | 0.5 - 2 µg/mL | [2] |
| Nimorazole | Radiosensitizer | Head & Neck Cancer Cells | SER | 1.4 - 1.6 | [10] |
| TH-302 | HAP | Pancreatic Cancer Xenograft | IC50 (Hypoxic) | ~1 µM | [12][13] |
Conclusion and Future Directions
This compound, by virtue of its nitroimidazole core, presents a compelling case for investigation across multiple therapeutic fronts. The proposed therapeutic targets—microbial nitroreductases, radiation-induced DNA damage, and tumor-associated reductases—are all grounded in the well-established bioactivity of this chemical class. The experimental protocols detailed in this guide provide a robust framework for elucidating the specific mechanisms and quantifying the therapeutic potential of this promising compound. Further research, particularly in vivo studies, will be crucial to translate these preclinical findings into tangible clinical applications.
References
-
WikiLectures. (2022). Nitroimidazole antibiotics. Retrieved from [Link]
- Freeman, C. D., Klutman, N. E., & Lamp, K. C. (1997). Metronidazole.
- Hay, M. P., et al. (2022). Cellular mechanism of action of 2-nitroimidzoles as hypoxia-selective therapeutic agents. Journal of Medicinal Chemistry, 65(6), 4631-4651.
- Hay, M. P., et al. (2022). Cellular mechanism of action of 2-nitroimidazoles as hypoxia-selective therapeutic agents. Journal of Medicinal Chemistry, 65(6), 4631-4651.
- Ask, T. F., et al. (2021). The Role of Nitroreductases in Resistance to Nitroimidazoles. Molecules, 26(11), 3266.
-
Synapse. (2024). What is the mechanism of Nimorazole? Retrieved from [Link]
- Wardman, P. (2009). Nitroimidazoles as hypoxic cell radiosensitizers and hypoxia probes: misonidazole, myths and mistakes. The British journal of radiology, 82 Spec No 1(Spec No 1), S6–S23.
- Cai, S., et al. (2015). Bifunctional metal-nitroimidazole complexes for hypoxia theranosis in cancer. Nuclear Medicine and Biology, 42(4), 345-361.
- Wilson, W. R., & Hay, M. P. (2022). Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy. Molecules, 27(3), 948.
- Nagasawa, H., et al. (2007). Significance of nitroimidazole compounds and hypoxia-inducible factor-1 for imaging tumor hypoxia. Cancer science, 98(12), 1835–1843.
- Huch, S., & Attardi, L. D. (2015). Molecular Pathways: Hypoxia-activated prodrugs in cancer therapy. Clinical cancer research : an official journal of the American Association for Cancer Research, 21(17), 3825–3830.
- Wang, J., et al. (2021). Targeting Hypoxia: Hypoxia-Activated Prodrugs in Cancer Therapy. Frontiers in pharmacology, 12, 790680.
-
Lecturio. (2021). Nitroimidazoles. Retrieved from [Link]
- Magdon, E., & Schroeder, E. (1980). [Comparative studies on the radiosensitizing action of 4-nitroimidazole and metronidazole (author's transl)]. Radiobiologia, radiotherapia, 21(5), 564–571.
-
PDR. (n.d.). Metronidazole. Retrieved from [Link]
-
Epocrates. (n.d.). Tindamax (tinidazole). Retrieved from [Link]
- LaRusso, N. F., et al. (1982). DNA damage induced by reduced nitroimidazole drugs. Gastroenterology, 82(5 Pt 1), 766–772.
- Asquith, J. C., et al. (1974). Electron affinic sensitization. V. Radiosensitization of hypoxic bacteria and mammalian cells in vitro by some nitroimidazoles and nitropyrazoles.
- Perez-Reyes, E., & Mason, R. P. (1986). Reductive activation of nitroimidazoles in anaerobic microorganisms. Biochemical pharmacology, 35(1), 37–41.
- Hernández Ceruelos, A., et al. (2019). Therapeutic uses of metronidazole and its side effects: an update. European review for medical and pharmacological sciences, 23(1), 397–401.
- Hay, M. P., et al. (2018). Next-Generation Hypoxic Cell Radiosensitizers: Nitroimidazole Alkylsulfonamides. Journal of medicinal chemistry, 61(4), 1241–1254.
- Knight, R. C., et al. (1983). Base specific interaction of reductively activated nitroimidazoles with DNA. Biochemical pharmacology, 32(22), 3501–3504.
- Bergan, T. (1987). Pharmacokinetics and pharmacodynamics of the nitroimidazole antimicrobials. Scandinavian journal of infectious diseases. Supplementum, 53, 82–97.
-
Synapse. (n.d.). Tinidazole. Retrieved from [Link]
- Rackwitz, J., et al. (2021). Radiosensitizers from the group of nitroimidazoles and their model compounds. International Journal of Molecular Sciences, 22(16), 8565.
- Tocher, J. H., & Edwards, D. I. (1988). DNA damage induced by reductively activated nitroimidazoles--pH effects. Biochemical pharmacology, 37(11), 2213–2218.
-
Wikipedia. (n.d.). Metronidazole. Retrieved from [Link]
- Jamieson, S. M. F., et al. (2023). Design, Synthesis and Anticancer Evaluation of Nitroimidazole Radiosensitisers. Molecules, 28(11), 4478.
- Hall, E. J., & Roizin-Towle, L. (1975). Hypoxic Sensitizers: Radiobiological Studies at the Cellular Level. Radiology, 117(2), 453-457.
-
Drugs.com. (2024). Tinidazole Monograph for Professionals. Retrieved from [Link]
- Ferreira da Silva, D., et al. (2023). Electron Scattering from 1-Methyl-5-Nitroimidazole: Cross-Sections for Modeling Electron Transport through Potential Radiosensitizers. International Journal of Molecular Sciences, 24(15), 12224.
-
MSF Medical Guidelines. (n.d.). TINIDAZOLE oral. Retrieved from [Link]
Sources
- 2. Metronidazole. A therapeutic review and update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lecturio.com [lecturio.com]
- 4. Nitroimidazole antibiotics - WikiLectures [wikilectures.eu]
- 5. mdpi.com [mdpi.com]
- 6. DNA damage induced by reduced nitroimidazole drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics and pharmacodynamics of the nitroimidazole antimicrobials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nitroimidazoles as hypoxic cell radiosensitizers and hypoxia probes: misonidazole, myths and mistakes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.rsna.org [pubs.rsna.org]
- 10. What is the mechanism of Nimorazole? [synapse.patsnap.com]
- 11. Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Molecular Pathways: Hypoxia-activated prodrugs in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Targeting Hypoxia: Hypoxia-Activated Prodrugs in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to (4-Nitro-1H-imidazol-1-yl)acetic Acid: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of (4-nitro-1H-imidazol-1-yl)acetic acid, a heterocyclic compound with significant potential in medicinal chemistry. While direct research on this specific molecule is emerging, this guide synthesizes available information on the broader class of 4-nitroimidazoles to offer insights into its synthesis, physicochemical properties, and prospective biological activities. This document is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic applications of this and related compounds.
Introduction: The Significance of the 4-Nitroimidazole Scaffold
Nitroimidazole derivatives have long been a cornerstone in the development of therapeutics, particularly for targeting anaerobic organisms and hypoxic tissues.[1][2][3] The presence of the nitro group imparts unique electronic properties, making these compounds susceptible to bioreductive activation under low-oxygen conditions. This selective activation is the basis for their efficacy as antimicrobial and antiparasitic agents, as well as their application as radiosensitizers in cancer therapy.[4][5][6]
This compound belongs to this important class of compounds. The imidazole ring is a common motif in many biologically active molecules, and the acetic acid side chain offers a handle for further chemical modification and conjugation.[7] This guide will delve into the prospective synthesis, and the anticipated biological activities of this promising molecule, drawing upon the extensive literature on related 4-nitroimidazole derivatives.
Synthesis of this compound: A Proposed Pathway
While a specific, detailed protocol for the synthesis of this compound is not extensively documented in publicly available literature, a plausible and efficient synthetic route can be proposed based on established methods for the N-alkylation of nitroimidazoles.[8][9] The most logical approach involves a two-step process: the N-alkylation of 4-nitroimidazole with an ethyl haloacetate, followed by hydrolysis of the resulting ester.
A proposed synthetic workflow is illustrated below:
Figure 1: Proposed synthesis of this compound.
Experimental Protocol (Proposed)
Step 1: Synthesis of Ethyl (4-nitro-1H-imidazol-1-yl)acetate
-
To a solution of 4-nitroimidazole (1 equivalent) in acetonitrile, add potassium carbonate (1.5 equivalents) as the base.
-
Stir the mixture at room temperature for 15-20 minutes.
-
Add ethyl bromoacetate (1.1 equivalents) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60°C and stir for 2-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[8]
-
After completion, filter the reaction mixture to remove the inorganic salts.
-
Evaporate the solvent under reduced pressure to obtain the crude ethyl (4-nitro-1H-imidazol-1-yl)acetate.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).[10]
Step 2: Hydrolysis to this compound
-
Dissolve the purified ethyl (4-nitro-1H-imidazol-1-yl)acetate in a mixture of ethanol and water.
-
Add an excess of a suitable acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide) to catalyze the hydrolysis.
-
Reflux the reaction mixture for several hours, monitoring the disappearance of the starting ester by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
If acid hydrolysis was performed, the product may precipitate upon cooling. If base hydrolysis was used, acidify the reaction mixture with a suitable acid (e.g., HCl) to a pH of approximately 2-3 to precipitate the carboxylic acid.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield this compound.
Physicochemical Properties
| Property | 4-Nitroimidazole | Ethyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate | This compound (Predicted) |
| Molecular Formula | C₃H₃N₃O₂ | C₈H₁₁N₃O₄ | C₅H₅N₃O₄ |
| Molecular Weight | 113.08 g/mol [11] | 213.19 g/mol | 171.11 g/mol |
| Appearance | White to light yellow powder | Colorless to pale yellow solid | Likely a white to pale yellow crystalline solid |
| Melting Point | 303°C (decomposes)[12] | 110-112°C[13] | Expected to be a solid with a defined melting point, likely higher than the corresponding ester. |
| Solubility | Soluble in hot water and polar organic solvents. | Soluble in common organic solvents like ethyl acetate and DMSO.[10] | Expected to have some solubility in water, especially at neutral or basic pH, and in polar organic solvents. |
| pKa | The imidazole ring has both acidic and basic properties. | - | The carboxylic acid group will be acidic, and the imidazole ring will have its characteristic pKa values. |
Biological Activities and Mechanism of Action
The biological activities of this compound are anticipated to be primarily driven by the 4-nitroimidazole core, which is known for its efficacy as a radiosensitizer and an antimicrobial agent.
Radiosensitizing Activity in Hypoxic Tumors
A significant challenge in radiotherapy is the resistance of hypoxic tumor cells to radiation-induced damage. Nitroimidazoles act as "oxygen mimetics" by selectively radiosensitizing these oxygen-deficient cells.[5]
Mechanism of Action:
-
Bioreductive Activation: In the low-oxygen environment of hypoxic cells, the nitro group of the 4-nitroimidazole moiety undergoes a one-electron reduction, catalyzed by cellular reductases, to form a nitro radical anion.[14]
-
Oxygen Inhibition: In well-oxygenated (normoxic) tissues, this radical anion is rapidly re-oxidized back to the parent nitro compound by molecular oxygen, rendering it inactive and preventing toxicity in healthy tissues.[14]
-
DNA Damage Fixation: In hypoxic cells, the nitro radical anion can undergo further reduction to form highly reactive cytotoxic species, such as nitroso and hydroxylamine derivatives. These reactive intermediates can cause damage to cellular macromolecules, most importantly DNA.[6] They can "fix" radiation-induced DNA damage, making it irreparable and leading to cell death.
Figure 2: Mechanism of action of nitroimidazoles as hypoxic cell radiosensitizers.
The acetic acid moiety of this compound could potentially be used to conjugate the molecule to tumor-targeting ligands or to incorporate it into larger drug delivery systems, thereby enhancing its delivery to the tumor site.[4]
Antimicrobial and Antiparasitic Activity
The bioreductive activation of nitroimidazoles is also the basis for their activity against anaerobic bacteria and protozoa.[15] The low redox potential in these organisms allows for the reduction of the nitro group to cytotoxic species that disrupt DNA and other essential cellular components.[16] Metronidazole, a well-known 5-nitroimidazole, is a prime example of a clinically successful antimicrobial agent from this class. It is plausible that this compound and its derivatives could exhibit activity against a range of anaerobic pathogens.
Future Perspectives and Conclusion
This compound represents a promising, yet underexplored, scaffold in medicinal chemistry. Based on the extensive body of research on 4-nitroimidazoles, this compound is a strong candidate for development as a hypoxic cell radiosensitizer and potentially as an antimicrobial agent.
The key areas for future research include:
-
Development and Optimization of a Synthetic Route: Establishing a reliable and scalable synthesis is the first critical step.
-
Detailed Physicochemical Characterization: A thorough understanding of its properties, such as solubility and pKa, is essential for formulation and drug delivery studies.
-
In Vitro and In Vivo Biological Evaluation: Comprehensive studies are needed to determine its efficacy and toxicity as a radiosensitizer and/or antimicrobial agent. This should include determining key parameters such as IC50 and MIC values against relevant cancer cell lines and microbial strains.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of derivatives with modifications to the acetic acid side chain could lead to compounds with improved potency, selectivity, and pharmacokinetic properties.
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis and antimicrobial activities of nitroimidazole derivatives containing 1,3,4-oxadiazole scaffold as FabH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and antimicrobial activities of some new nitroimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Chemical Modifiers of Radiation Response | Oncohema Key [oncohemakey.com]
- 6. Mechanism of action of nitroimidazole antimicrobial and antitumour radiosensitizing drugs. Effects of reduced misonidazole on DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. researchgate.net [researchgate.net]
- 10. journals.iucr.org [journals.iucr.org]
- 11. 4-Nitroimidazole | C3H3N3O2 | CID 18208 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. nbinno.com [nbinno.com]
- 13. Ethyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Nitroimidazoles as hypoxic cell radiosensitizers and hypoxia probes: misonidazole, myths and mistakes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. WO1997001562A1 - Nitroimidazole antibacterial compounds and methods of use thereof - Google Patents [patents.google.com]
- 16. Nitroimidazole carboxamides as antiparasitic agents targeting Giardia lamblia, Entamoeba histolytica and Trichomonas vaginalis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of (4-nitro-1H-imidazol-1-yl)acetic acid derivatives for hypoxia imaging
Application Notes & Protocols
Topic: Synthesis and Application of (4-nitro-1H-imidazol-1-yl)acetic Acid Derivatives for Hypoxia Imaging
For: Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge and Opportunity of Tumor Hypoxia
Solid tumors are characterized by regions of low oxygen concentration, a condition known as hypoxia.[1][2] This hypoxic microenvironment is a critical factor in cancer progression, metastasis, and resistance to conventional therapies like radiotherapy and chemotherapy.[1][3] Consequently, the ability to non-invasively identify and quantify hypoxic regions within a tumor is of paramount importance for prognostic evaluation, patient stratification, and guiding personalized treatment strategies.[4][5][6]
Nitroimidazole-based compounds have emerged as the gold standard for hypoxia imaging.[1][4][7] Their efficacy stems from a unique bioreductive activation mechanism.[8] In well-oxygenated (normoxic) tissues, the nitro group of the imidazole undergoes a one-electron reduction to a radical anion, which is rapidly and reversibly re-oxidized by molecular oxygen.[7][9] However, under hypoxic conditions, the lack of oxygen allows for further, irreversible reduction of the nitro group.[7][10] This process generates highly reactive intermediates that covalently bind to intracellular macromolecules, effectively trapping the probe within hypoxic cells.[8][11] This differential retention forms the basis for generating high-contrast images of hypoxic tissues using modalities like Positron Emission Tomography (PET), SPECT, or fluorescence imaging.[1][12]
This guide provides a detailed framework for the synthesis of this compound, a versatile scaffold, and its derivatization to create novel hypoxia-selective imaging agents. We will delve into the rationale behind the synthetic choices and provide robust protocols for synthesis, characterization, and biological evaluation.
The Mechanism: Hypoxia-Selective Trapping of Nitroimidazoles
The selectivity of nitroimidazole probes is governed by cellular redox chemistry, which is fundamentally dictated by the local partial pressure of oxygen (pO₂). The process, known as bioreductive activation, is catalyzed by endogenous nitroreductases.[4][13]
Causality of Selectivity:
-
Normoxic Cells (High O₂): The initial one-electron reduction of the nitro group (-NO₂) forms a radical anion (-NO₂•⁻). In the presence of sufficient oxygen, this radical is immediately re-oxidized back to the parent nitro compound, preventing further reaction and allowing the probe to diffuse out of the cell. This futile cycle minimizes retention in healthy, well-oxygenated tissues.[7][9]
-
Hypoxic Cells (Low O₂): Without oxygen to reverse the initial reduction, the radical anion undergoes subsequent reduction steps (a total of 4- and 6-electron reductions). This cascade generates highly reactive nitroso (-NO) and hydroxylamine (-NHOH) intermediates.[6][10] These electrophilic species readily form covalent adducts with nucleophilic groups on proteins and other macromolecules.[8][14][11] This covalent binding effectively traps the imaging agent inside the hypoxic cell, leading to signal accumulation.
The diagram below illustrates this oxygen-dependent differential metabolism.
Caption: General workflow for synthesis of the hypoxia imaging probes.
Protocol 1: Synthesis of this compound
This protocol describes the N-alkylation of 4-nitroimidazole with a protected haloacetic acid ester, followed by deprotection to yield the target carboxylic acid. The use of a tert-butyl ester is advantageous as it can be cleaved under acidic conditions without requiring harsh basic conditions that could degrade the nitroimidazole ring. [15][16] Materials:
-
4-Nitroimidazole
-
tert-Butyl chloroacetate
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Diethyl ether
Procedure:
Step 1: Synthesis of tert-butyl (4-nitro-1H-imidazol-1-yl)acetate
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-nitroimidazole (1.0 eq) and anhydrous K₂CO₃ (2.0 eq).
-
Add anhydrous DMF to dissolve the reagents (approx. 10 mL per gram of 4-nitroimidazole).
-
Stir the suspension vigorously at room temperature for 15 minutes.
-
Add tert-butyl chloroacetate (1.2 eq) dropwise to the suspension.
-
Heat the reaction mixture to 60-70 °C and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with water, then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude ester intermediate.
-
Purify the crude product by flash column chromatography (Silica gel, Hexane:EtOAc gradient) to yield the pure ester as a solid.
Step 2: Synthesis of this compound
-
Dissolve the purified tert-butyl ester (1.0 eq) in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) (5-10 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Remove the solvent and excess TFA under reduced pressure.
-
Triturate the resulting residue with cold diethyl ether.
-
Collect the precipitated solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a solid.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.
Protocol 2: General Amide Coupling to an Imaging Moiety
The carboxylic acid of the core scaffold is activated to facilitate coupling with an amine-functionalized imaging moiety, such as a chelator for radiolabeling (e.g., NOTA, DOTA derivatives) or a fluorescent dye. [3][17][18]EDC/NHS chemistry is a common and efficient method for this transformation.
Materials:
-
This compound (from Protocol 1)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC-HCl)
-
N-Hydroxysuccinimide (NHS)
-
Amine-functionalized imaging moiety (e.g., NOTA-amine, amino-cyanine dye)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous DMF or DMSO
-
High-Performance Liquid Chromatography (HPLC) system for purification
Procedure:
-
In a dry flask under an inert atmosphere, dissolve this compound (1.0 eq), EDC-HCl (1.5 eq), and NHS (1.2 eq) in anhydrous DMF.
-
Stir the mixture at room temperature for 2-4 hours to form the NHS-activated ester.
-
In a separate flask, dissolve the amine-functionalized imaging moiety (1.1 eq) in anhydrous DMF. Add DIPEA (2-3 eq) to act as a base.
-
Add the solution of the activated ester dropwise to the amine solution.
-
Stir the reaction mixture at room temperature overnight (12-16 hours).
-
Monitor the reaction by LC-MS to confirm the formation of the desired product.
-
Upon completion, dilute the reaction mixture with water and purify the crude product using reverse-phase preparative HPLC.
-
Lyophilize the collected fractions to obtain the final purified derivative.
| Parameter | Typical Value | Rationale |
| Coupling Reagents | EDC-HCl / NHS | Forms a stable, amine-reactive intermediate, minimizing side reactions. |
| Solvent | Anhydrous DMF/DMSO | Aprotic polar solvent, effectively dissolves reactants. |
| Base | DIPEA | Non-nucleophilic base to neutralize HCl formed and deprotonate the amine. |
| Purification | Reverse-Phase HPLC | Provides high purity required for biological and imaging applications. |
Table 1: Key Parameters for Amide Coupling Reaction.
Biological Evaluation and Application Protocols
Once synthesized and purified, the novel derivative must be evaluated for its hypoxia-selective properties.
Protocol 3: In Vitro Hypoxia Selectivity Assay
This protocol uses cell culture to compare the uptake of the imaging probe under normoxic and hypoxic conditions. [19][20] Materials:
-
Cancer cell line (e.g., A549, U87, 4T1) [19][21]* Cell culture medium (e.g., DMEM, RPMI) with FBS and antibiotics
-
Phosphate-buffered saline (PBS)
-
Hypoxia chamber or incubator (e.g., 1% O₂, 5% CO₂, 94% N₂)
-
Standard cell culture incubator (21% O₂, 5% CO₂)
-
The synthesized imaging probe
-
Imaging system (fluorescence microscope, plate reader, or gamma counter)
Procedure:
-
Cell Seeding: Seed cells into appropriate vessels (e.g., 24-well plates, glass-bottom dishes) and allow them to adhere overnight in a standard incubator.
-
Induce Hypoxia: Transfer one set of plates to a hypoxia chamber for 12-24 hours. Keep a parallel set of plates in the normoxic incubator as a control.
-
Probe Incubation: Prepare a stock solution of the imaging probe. Dilute it to the final working concentration (e.g., 1-10 µM for fluorescent probes) in serum-free medium.
-
Remove the medium from the cells and add the probe-containing medium.
-
Incubate the cells (both hypoxic and normoxic sets) for a defined period (e.g., 1-4 hours) under their respective oxygen conditions.
-
Washing: Remove the probe-containing medium and wash the cells three times with ice-cold PBS to remove unbound probe.
-
Analysis:
-
For Fluorescent Probes: Image the cells directly using a fluorescence microscope. [22]Quantify the fluorescence intensity per cell or per field of view using image analysis software (e.g., ImageJ). [23] * For Radiolabeled Probes: Lyse the cells and measure the radioactivity in the lysate using a gamma counter. Normalize the counts to the protein content of each sample.
-
-
Data Interpretation: Calculate the hypoxia-to-normoxia uptake ratio. A ratio significantly greater than 1 indicates hypoxia selectivity.
| Condition | Expected Probe Uptake | Rationale |
| Normoxia (21% O₂) | Low / Background | Probe is not reduced and trapped; diffuses out of cells. |
| Hypoxia (≤1% O₂) | High / Accumulated Signal | Bioreductive activation leads to covalent binding and intracellular trapping. |
Table 2: Expected Outcomes of the In Vitro Selectivity Assay.
Protocol 4: General Considerations for In Vivo Hypoxia Imaging
Translating the probe to in vivo models requires careful consideration of pharmacokinetics and imaging parameters. [24] Workflow:
-
Animal Model: Establish a tumor xenograft model by subcutaneously implanting a relevant cancer cell line into immunocompromised mice. [19]Allow tumors to grow to a suitable size (e.g., 100-200 mm³).
-
Probe Administration: Administer the synthesized probe to the tumor-bearing mice, typically via intravenous (tail vein) injection. The dose will depend on the imaging modality and probe potency.
-
Dynamic Imaging: Acquire images at multiple time points post-injection (e.g., 1, 2, 4, and 24 hours) using the appropriate imaging system (e.g., microPET, optical imaging system). [9][25]4. Image Analysis:
-
Draw regions of interest (ROIs) over the tumor and a contralateral muscle tissue (as a background reference).
-
Quantify the signal intensity in each ROI at each time point.
-
Calculate the tumor-to-muscle (T/M) ratio to assess specific uptake and contrast. [9]5. Ex Vivo Validation: After the final imaging session, euthanize the animal and excise the tumor and major organs. Confirm probe distribution with ex vivo imaging or biodistribution studies (gamma counting). Tissues can also be sectioned for immunohistochemical validation of hypoxia (e.g., using pimonidazole or HIF-1α staining). [4][23]
-
Caption: Workflow for in vivo evaluation of a hypoxia imaging probe.
Conclusion
The this compound scaffold represents a highly adaptable platform for the development of novel hypoxia-targeted imaging agents. By understanding the fundamental mechanism of bioreductive activation and employing robust synthetic and evaluation protocols, researchers can design and validate new probes with improved imaging characteristics. The methodologies detailed in this guide provide a comprehensive foundation for scientists and drug developers aiming to create next-generation tools for the non-invasive detection of tumor hypoxia, ultimately aiding in the advancement of personalized cancer therapy.
References
- Bifunctional metal-nitroimidazole complexes for hypoxia theranosis in cancer. (2015). Cancer/Radiothérapie.
- Significance of nitroimidazole compounds and hypoxia‐inducible factor‐1 for imaging tumor hypoxia. (n.d.). Cancer Science.
- Synthesis of Novel 18 F-Labeled-Nitroimidazole-Based Imaging Agents for Hypoxia: Recent Advances. (n.d.). Korea Science.
- Cellular mechanism of action of 2-nitroimidazoles as hypoxia-selective therapeutic agents. (2022). Redox Biology.
- Cellular mechanism of action of 2-nitroimidzoles as hypoxia-selective therapeutic agents. (2025). Redox Biology.
- Mechanism of the selective hypoxic cytotoxicity of 1-methyl-2-nitroimidazole. (n.d.). PubMed.
- Molecular Imaging of Hypoxia: Strategies for Probe Design and Application. (n.d.). Current molecular imaging.
- Enamine N-Oxides: Synthesis and Application to Hypoxia-Responsive Prodrugs and Imaging Agents. (2021). ACS Central Science.
- Targeting tumor hypoxia: a third generation 2-nitroimidazole-indocyanine dye-conjugate with improved fluorescent yield. (n.d.). Organic & Biomolecular Chemistry.
- Recent Advances of 68Ga-Labeled PET Radiotracers with Nitroimidazole in the Diagnosis of Hypoxia Tumors. (n.d.). Pharmaceuticals.
- Hypoxia Studies with Pimonidazole in vivo. (n.d.). Journal of visualized experiments : JoVE.
- Restricted bioreductive metabolism of a nitroimidazole-thiadiazole derivative with curative action in experimental Trypanosoma cruzi infections. (n.d.). PubMed.
- A simplified synthesis of the hypoxia imaging agent 2-(2-Nitro-1H-imidazol-1-yl)-N-(2,2,3,3,3-[18F]pentafluoropropyl)-acetamide ([18F]EF5). (2012). Applied radiation and isotopes : including data, instrumentation and methods for use in agriculture, industry and medicine.
- Tumor hypoxia fluorescence imaging using 2-nitroimidazole bis- carboxylic acid indocyanine dye conjug
- Synthesis and Preliminary Evaluation of a Novel 18F-Labeled 2-Nitroimidazole Derivative for Hypoxia Imaging. (2021). Contrast media & molecular imaging.
- Mechanism of bioreductive activation of 2‐nitroimidazole prodrugs. (n.d.).
- [Accumulation Mechanism of 2-Nitroimidazole-based Hypoxia Imaging Probes Revealed by Imaging Mass Spectrometry]. (n.d.). Yakugaku zasshi : Journal of the Pharmaceutical Society of Japan.
- Applications of nitroimidazole in vivo hypoxia imaging in ischemic stroke. (n.d.). Stroke.
- Nitroimidazoles as hypoxic cell radiosensitizers and hypoxia probes: misonidazole, myths and mistakes. (n.d.). The British journal of radiology.
- Hypoxia Detection Assays. (n.d.). Sigma-Aldrich.
- Targeting tumor hypoxia with 2-nitroimidazole-indocyanine green dye conjugates. (2013). Journal of biomedical optics.
- A novel multifunctional 2-nitroimidazole-based bioreductive linker and its application in hypoxia-activated prodrugs. (2020). Bioorganic chemistry.
- Synthesis and Evaluation of 99mTc-Labelled 2-Nitroimidazole Derivatives with Different Linkers for Tumour Hypoxia Imaging. (2023). Molecules.
- Imaging Mass Spectrometry Revealed the Accumulation Characteristics of the 2-Nitroimidazole-Based Agent “Pimonidazole” in Hypoxia. (2016). PloS one.
- Nitroimidazoles as hypoxic cell radiosensitizers and hypoxia probes: misonidazole, myths and mistakes. (n.d.). PubMed.
- Bioreductive markers for hypoxic cells: 2-nitroimidazoles with biotinylated 1-substituents. (n.d.).
- Chelating Agents and their Use in Radiopharmaceutical Sciences. (n.d.).
- Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. (2008). Arkivoc.
- A NIR fluorescent smart probe for imaging tumor hypoxia. (n.d.). Cancer reports (Hoboken, N.J.).
- Hypoxia measurements in live and fixed cells using fluorescence microscopy and high-content imaging. (n.d.). Thermo Fisher Scientific.
- Development of chelator-based nitroimidazole radiotracers for tumor hypoxia imaging. (n.d.). Journal of Nuclear Medicine.
- Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. (n.d.). Arkivoc.
- Synthesis and Characterization of Novel Amide Derivatives of Nitro- Imidazole. (n.d.). Der Pharma Chemica.
- Luminescent Probe Based Techniques for Hypoxia Imaging. (2017). Theranostics.
- This compound. (n.d.). ChemicalBook.
- Solvent-free synthesis for imidazole-1-yl-acetic acid hydrochloride. (n.d.). Asian Journal of Green Chemistry.
- Bifunctional Coupling Agents for Radiolabeling of Biomolecules and Target-Specific Delivery of Metallic Radionuclides. (n.d.). Cancer biotherapy & radiopharmaceuticals.
- A very efficient and convenient route for synthesis of imidazol-1-yl-acetic acid. (n.d.). Sciforum.
- Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. (2008). Arkivoc.
Sources
- 1. koreascience.kr [koreascience.kr]
- 2. A simplified synthesis of the hypoxia imaging agent 2-(2-Nitro-1H-imidazol-1-yl)-N-(2,2,3,3,3-[18F]pentafluoropropyl)-acetamide ([18F]EF5) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Preliminary Evaluation of a Novel 18F-Labeled 2-Nitroimidazole Derivative for Hypoxia Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Significance of nitroimidazole compounds and hypoxia‐inducible factor‐1 for imaging tumor hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Nitroimidazoles as hypoxic cell radiosensitizers and hypoxia probes: misonidazole, myths and mistakes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advances of 68Ga-Labeled PET Radiotracers with Nitroimidazole in the Diagnosis of Hypoxia Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cellular mechanism of action of 2-nitroimidazoles as hypoxia-selective therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. openmedscience.com [openmedscience.com]
- 10. Mechanism of the selective hypoxic cytotoxicity of 1-methyl-2-nitroimidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [Accumulation Mechanism of 2-Nitroimidazole-based Hypoxia Imaging Probes Revealed by Imaging Mass Spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Molecular Imaging of Hypoxia: Strategies for Probe Design and Application - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ajgreenchem.com [ajgreenchem.com]
- 17. researchgate.net [researchgate.net]
- 18. derpharmachemica.com [derpharmachemica.com]
- 19. nanophotonics.spiedigitallibrary.org [nanophotonics.spiedigitallibrary.org]
- 20. Hypoxia Detection Assays [sigmaaldrich.com]
- 21. documents.thermofisher.com [documents.thermofisher.com]
- 22. A NIR fluorescent smart probe for imaging tumor hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Hypoxia Studies with Pimonidazole in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Applications of nitroimidazole in vivo hypoxia imaging in ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Targeting tumor hypoxia: a third generation 2-nitroimidazole-indocyanine dye-conjugate with improved fluorescent yield - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Protocol for radiolabeling (4-nitro-1H-imidazol-1-yl)acetic acid with 18F
An Application Note and Detailed Protocol for the Radiosynthesis of an 18F-Labeled 4-Nitroimidazole Derivative for PET Imaging of Hypoxia
Introduction: The Imperative for Precise Hypoxia Imaging
Tumor hypoxia, a condition of reduced oxygen levels in cancerous tissues, is a critical factor in oncology, strongly associated with tumor progression, metastasis, and resistance to radiotherapy and chemotherapy.[1][2][3] Non-invasive imaging of hypoxic regions is therefore of paramount importance for diagnosis, treatment planning, and monitoring therapeutic response. Positron Emission Tomography (PET) using radiolabeled nitroimidazoles has emerged as a leading modality for this purpose.[4][5] The underlying principle involves the cellular uptake of the tracer and subsequent reduction of the nitro group. Under hypoxic conditions, the reduced tracer is covalently bound to intracellular macromolecules, leading to its accumulation and a detectable PET signal. In normoxic cells, the reduced intermediate is rapidly re-oxidized, allowing the tracer to diffuse out.[3]
While 2-nitroimidazole derivatives such as [18F]FMISO and [18F]FAZA are the most extensively studied hypoxia imaging agents, the exploration of other isomers, like 4-nitroimidazoles, continues in the quest for tracers with improved pharmacokinetic properties.[2][5][6] This document provides a comprehensive protocol for the synthesis and radiolabeling of a derivative of (4-nitro-1H-imidazol-1-yl)acetic acid with Fluorine-18.
Direct radiolabeling of this compound presents significant synthetic challenges. Therefore, this protocol details a robust and scientifically grounded multi-step approach: the synthesis of a suitable precursor, 2-(4-nitro-1H-imidazol-1-yl)ethyl tosylate, followed by a nucleophilic substitution reaction to yield 1-(2-[18F]fluoroethyl)-4-nitro-1H-imidazole ([18F]4-NEF). This strategy is based on well-established radiofluorination chemistry, providing a reliable pathway for researchers in drug development and molecular imaging.[6][7]
Overall Synthesis and Radiolabeling Workflow
The entire process, from precursor synthesis to the final radiolabeled product, is a multi-stage procedure requiring careful execution and validation at each step. The workflow is designed to ensure high purity and specific activity of the final PET tracer.
Caption: Overall workflow from precursor synthesis to final radiolabeled product.
Part 1: Synthesis of Labeling Precursor
The success of the radiolabeling hinges on the quality of the tosylated precursor. This synthesis is a three-step process starting from commercially available 4-nitroimidazole.
Step 1: Synthesis of Ethyl (4-nitro-1H-imidazol-1-yl)acetate
This step involves the N-alkylation of 4-nitroimidazole with ethyl bromoacetate. The imidazole nitrogen acts as a nucleophile, displacing the bromide.
-
Reaction Scheme:
-
4-Nitroimidazole + BrCH2COOEt → Ethyl (4-nitro-1H-imidazol-1-yl)acetate
-
-
Protocol:
-
Dissolve 4-nitroimidazole (1 equiv.) in anhydrous acetonitrile.
-
Add potassium carbonate (K2CO3, 1.5 equiv.) to the solution.
-
Add ethyl bromoacetate (1.1 equiv.) dropwise at room temperature.
-
Heat the mixture to reflux (approx. 82°C) and monitor the reaction by TLC.
-
After completion (typically 4-6 hours), cool the mixture and filter out the inorganic salts.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography (Silica gel, ethyl acetate/hexane gradient) to obtain the pure ester.
-
Step 2: Synthesis of 2-(4-nitro-1H-imidazol-1-yl)ethan-1-ol
The ester is reduced to the corresponding alcohol using a strong reducing agent like lithium aluminum hydride (LiAlH4).
-
Reaction Scheme:
-
Ethyl (4-nitro-1H-imidazol-1-yl)acetate --(LiAlH4)--> 2-(4-nitro-1H-imidazol-1-yl)ethan-1-ol
-
-
Protocol:
-
Prepare a suspension of LiAlH4 (2 equiv.) in anhydrous tetrahydrofuran (THF) in a flask under an inert atmosphere (N2 or Ar) and cool to 0°C.
-
Dissolve the ethyl ester from Step 1 in anhydrous THF and add it dropwise to the LiAlH4 suspension.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours.
-
Carefully quench the reaction at 0°C by the sequential dropwise addition of water, followed by 15% NaOH solution, and then more water.
-
Filter the resulting aluminum salts and wash thoroughly with THF or ethyl acetate.
-
Combine the organic filtrates and evaporate the solvent to yield the alcohol.
-
Step 3: Synthesis of 2-(4-nitro-1H-imidazol-1-yl)ethyl tosylate (Precursor)
The alcohol is converted into a tosylate, which provides an excellent leaving group for the subsequent nucleophilic [18F]fluorination.
-
Reaction Scheme:
-
2-(4-nitro-1H-imidazol-1-yl)ethan-1-ol + TsCl → 2-(4-nitro-1H-imidazol-1-yl)ethyl tosylate
-
-
Protocol:
-
Dissolve the alcohol from Step 2 in anhydrous dichloromethane (DCM) and cool to 0°C.
-
Add pyridine (2 equiv.) followed by p-toluenesulfonyl chloride (TsCl, 1.2 equiv.).
-
Stir the reaction at 0°C for 30 minutes and then at room temperature overnight.
-
Wash the reaction mixture with 1M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and evaporate the solvent.
-
Purify the crude product by column chromatography to yield the final precursor. Confirm structure and purity via 1H NMR and Mass Spectrometry.
-
Part 2: Automated Radiolabeling of [18F]4-NEF
This protocol is designed for an automated synthesis module (e.g., GE TRACERlab or similar).
Materials and Reagents
| Reagent/Material | Specifications |
| [18F]Fluoride | Cyclotron-produced in [18O]H2O.[8][9] |
| Precursor | 2-(4-nitro-1H-imidazol-1-yl)ethyl tosylate (5-10 mg) |
| Eluent Solution | Acetonitrile/Water with K2CO3 (5 mg) and Kryptofix 2.2.2 (15 mg) |
| Reaction Solvent | Anhydrous Acetonitrile (MeCN) |
| HPLC System | Semi-preparative C18 column |
| Mobile Phase | Acetonitrile/Water (gradient or isocratic, e.g., 40:60) |
| SPE Cartridges | QMA for trapping [18F]F-, C18 for final formulation |
Radiolabeling Reaction Scheme
Caption: Radiosynthesis of [18F]4-NEF via nucleophilic substitution.
Step-by-Step Protocol
-
[18F]Fluoride Trapping and Elution:
-
Load the cyclotron-produced [18F]fluoride in [18O]H2O onto a pre-conditioned quaternary methylammonium (QMA) anion-exchange cartridge.[8]
-
Elute the trapped [18F]F- into the reaction vessel using the eluent solution (Kryptofix 2.2.2/K2CO3 in acetonitrile/water).
-
-
Azeotropic Drying:
-
Heat the reaction vessel under a stream of nitrogen or under vacuum (typically 85-110°C) to remove water. This step is critical for activating the fluoride ion for nucleophilic attack.[7] Repeat with additions of anhydrous acetonitrile if necessary until the mixture is anhydrous.
-
-
Radiolabeling Reaction:
-
Dissolve the tosylate precursor (5-10 mg) in anhydrous acetonitrile (0.5-1.0 mL).
-
Add the precursor solution to the dried K[18F]F/Kryptofix complex in the reaction vessel.
-
Seal the vessel and heat at 100-120°C for 10-15 minutes. The high temperature facilitates the SN2 displacement of the tosylate group.
-
-
Purification:
-
After cooling, dilute the reaction mixture with the HPLC mobile phase.
-
Inject the crude mixture onto a semi-preparative reverse-phase (C18) HPLC column.
-
Monitor the elution profile with a UV detector (to identify the non-radioactive precursor and product) and a radioactivity detector.
-
Collect the fraction corresponding to the [18F]4-NEF peak. The radiolabeled product will typically elute earlier than the more lipophilic tosylated precursor.
-
-
Formulation:
-
The collected HPLC fraction is typically diluted with water and passed through a C18 Sep-Pak cartridge to trap the product.
-
Wash the cartridge with sterile water to remove any remaining HPLC solvent.
-
Elute the final product from the C18 cartridge with a small volume of ethanol, followed by sterile saline for injection.
-
Pass the final solution through a 0.22 µm sterile filter into a sterile, pyrogen-free vial.
-
Part 3: Quality Control
Rigorous quality control is mandatory to ensure the safety and efficacy of the radiotracer for preclinical or clinical use.[10]
| Parameter | Method | Acceptance Criteria | Rationale |
| Identity | Analytical Radio-HPLC | Retention time matches that of the non-radioactive reference standard. | Confirms the chemical identity of the radioactive peak.[3] |
| Radiochemical Purity | Analytical Radio-HPLC / Radio-TLC | > 95% | Ensures that the vast majority of radioactivity comes from the desired compound.[10][11] |
| Chemical Purity | Analytical HPLC (UV detector) | Precursor and other chemical impurities below defined limits. | Minimizes potential pharmacological effects from non-radioactive compounds. |
| Specific Activity | Calculated from HPLC data (radioactivity vs. mass) | > 40 GBq/µmol | High specific activity is crucial to avoid mass effects and receptor saturation in vivo.[3][11] |
| pH | pH strip or meter | 6.5 - 7.5 | Ensures the final formulation is physiologically compatible for injection.[3] |
| Residual Solvents | Gas Chromatography (GC) | Ethanol, Acetonitrile < 410 ppm (as per USP <467>) | Confirms that organic solvents used in synthesis are removed to safe levels. |
| Stability | Radio-HPLC at various time points (e.g., 0, 2, 4, 6 hours) | Radiochemical purity > 95% throughout the test period. | Demonstrates the tracer is stable and does not degrade significantly during the typical duration of a PET scan.[11] |
Conclusion and Field Insights
This protocol outlines a robust and reproducible method for the synthesis and radiolabeling of 1-(2-[18F]fluoroethyl)-4-nitro-1H-imidazole ([18F]4-NEF), a potential PET tracer for hypoxia imaging. The choice of a tosylate precursor for nucleophilic substitution is a cornerstone of modern 18F radiochemistry, offering high yields and reliability.
Causality Behind Experimental Choices:
-
Kryptofix 2.2.2: This phase-transfer catalyst effectively chelates the potassium counter-ion (K+), leaving a "naked," highly reactive [18F]fluoride anion for the nucleophilic attack.[7]
-
Azeotropic Drying: Water molecules strongly solvate the fluoride ion, drastically reducing its nucleophilicity. Removing all traces of water is arguably the most critical step for a successful reaction.
-
HPLC Purification: This step is essential not only to separate the desired product from unreacted precursor but also to remove radiochemical and chemical impurities that could interfere with imaging or cause toxicity.
By adhering to this detailed methodology and its embedded quality control system, researchers can confidently produce this novel 4-nitroimidazole tracer for further evaluation in preclinical models of cancer and other hypoxia-related diseases.
References
-
Comparison of three 18F-labeled 2-nitroimidazoles for imaging hypoxia in breast cancer xenografts: [18F]FBNA, [18F]FAZA and [18F]FMISO. PubMed. Available at: [Link].
-
Development of novel 18F-PET agents for tumor hypoxia imaging. PMC - NIH. Available at: [Link].
-
Hypoxia imaging with the nitroimidazole 18F-FAZA PET tracer: a comparison with OxyLite, EPR oximetry and 19F-MRI relaxometry. PubMed. Available at: [Link].
-
Recent Advances of 68 Ga-Labeled PET Radiotracers with Nitroimidazole in the Diagnosis of Hypoxia Tumors. MDPI. Available at: [Link].
-
Hypoxia PET Imaging with [18F]-HX4—A Promising Next-Generation Tracer. PMC - NIH. Available at: [Link].
-
Synthesis and Preliminary Evaluation of a Novel 18F-Labeled 2-Nitroimidazole Derivative for Hypoxia Imaging. NIH. Available at: [Link].
-
Synthesis of a 2-nitroimidazole derivative N-(4-[18F]fluorobenzyl)-2-(2-nitro-1H-imidazol-1-yl)-acetamide ([18 F]FBNA) as PET radiotracer for imaging tumor hypoxia. PMC - NIH. Available at: [Link].
-
Synthesis of [18F]-labeled EF3 [2-(2-nitroimidazol-1-yl)-N-(3,3,3-trifluoropropyl)-acetamide], a marker for PET detection of hypoxia. ResearchGate. Available at: [Link].
-
Synthesis of a 2-nitroimidazole derivative N-(4-[18F]fluorobenzyl)-2-(2-nitro-1H-imidazol-1-yl)-acetamide ([18F]FBNA) as PET radiotracer for imaging tumor hypoxia. EJNMMI Radiopharmacy and Chemistry. Available at: [Link].
-
Synthesis, Fluorine-18 Radiolabeling, and In Vivo PET Imaging of a Hydrophilic Fluorosulfotetrazine. PURE.EUR.NL. Available at: [Link].
-
Synthesis of a 2-nitroimidazole derivative N-(4-[18F]fluorobenzyl)-2-(2-nitro-1H-imidazol-1-yl)-acetamide ([18 F]FBNA) as PET radiotracer for imaging tumor hypoxia. PubMed. Available at: [Link].
-
Radiosynthesis of [¹⁸F]FBNA from its precursor, 2-nitroimidazole acetic acid (3). ResearchGate. Available at: [Link].
-
Synthesis of [18F]FMISO, a hypoxia-specific imaging probe for PET, an overview from a radiochemist's perspective. PMC - NIH. Available at: [Link].
-
Synthesis of [18F]flunarizine. PubMed. Available at: [Link].
-
Synthesis, Fluorine-18 Radiolabeling, and In Vivo PET Imaging of a Hydrophilic Fluorosulfotetrazine. ResearchGate. Available at: [Link].
-
Synthesis procedure for routine production of 2-[18F]fluoro-3-(2(S)-azetidinylmethoxy)pyridine (2-[18F]F-A-85380). PubMed. Available at: [Link].
-
Synthesis of Fluorine-18 for Advanced PET Imaging. Open MedScience. Available at: [Link].
-
18F-Labeling of Sensitive Biomolecules for Positron Emission Tomography. PMC. Available at: [Link].
-
Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. PMC - NIH. Available at: [Link].
-
Preparation of 18F-Labeled Tracers Targeting Fibroblast Activation Protein via Sulfur [18F]Fluoride Exchange Reaction. NIH. Available at: [Link].
Sources
- 1. Comparison of three 18F-labeled 2-nitroimidazoles for imaging hypoxia in breast cancer xenografts: [18F]FBNA, [18F]FAZA and [18F]FMISO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hypoxia PET Imaging with [18F]-HX4—A Promising Next-Generation Tracer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of a 2-nitroimidazole derivative N-(4-[18F]fluorobenzyl)-2-(2-nitro-1H-imidazol-1-yl)-acetamide ([18 F]FBNA) as PET radiotracer for imaging tumor hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of novel 18F-PET agents for tumor hypoxia imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of [18F]FMISO, a hypoxia-specific imaging probe for PET, an overview from a radiochemist’s perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. openmedscience.com [openmedscience.com]
- 9. Preparation of 18F-Labeled Tracers Targeting Fibroblast Activation Protein via Sulfur [18F]Fluoride Exchange Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pure.eur.nl [pure.eur.nl]
- 11. Synthesis of a 2-nitroimidazole derivative N-(4-[18F]fluorobenzyl)-2-(2-nitro-1H-imidazol-1-yl)-acetamide ([18 F]FBNA) as PET radiotracer for imaging tumor hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: (4-nitro-1H-imidazol-1-yl)acetic acid as a Precursor for PET Tracers
Introduction: The Critical Role of Nitroimidazoles in Hypoxia Imaging
Tumor hypoxia, a condition of low oxygen levels in cancerous tissues, is a significant factor in tumor progression, metastasis, and resistance to therapies such as radiation and chemotherapy.[1] The non-invasive imaging of hypoxic regions within tumors is therefore of paramount importance for diagnosis, treatment planning, and monitoring therapeutic response.[2][3] Positron Emission Tomography (PET) has emerged as a powerful molecular imaging technique capable of visualizing and quantifying hypoxia in vivo.[1]
Among the various classes of PET radiotracers developed for this purpose, 2-nitroimidazole derivatives have been extensively studied and are considered the gold standard for hypoxia imaging.[3] The underlying principle of their mechanism of action is the selective reduction of the nitro group under hypoxic conditions, leading to the trapping of the radiotracer within hypoxic cells.[1] (4-nitro-1H-imidazol-1-yl)acetic acid serves as a crucial precursor for the synthesis of a variety of these 2-nitroimidazole-based PET tracers. Its carboxylic acid functional group provides a versatile handle for conjugation to various radiolabeled prosthetic groups, allowing for the development of tracers with tailored pharmacokinetic properties.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound as a precursor for the synthesis of PET tracers for hypoxia imaging. It includes detailed protocols for the synthesis of the precursor, its subsequent radiolabeling to generate a model PET tracer, and the necessary quality control procedures to ensure the final product is suitable for preclinical and clinical applications.
Part 1: Synthesis of the Precursor: this compound
The synthesis of this compound is typically achieved through a two-step process involving the N-alkylation of 4-nitroimidazole with an appropriate haloacetate ester, followed by hydrolysis of the resulting ester to yield the desired carboxylic acid.
Workflow for Precursor Synthesis
Caption: Workflow for the synthesis of the precursor.
Detailed Protocol for Precursor Synthesis
Materials and Reagents:
-
4-nitroimidazole
-
Ethyl bromoacetate
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Hydrochloric acid (HCl) or Sodium hydroxide (NaOH)
-
Ethanol
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexane mixture)
Step 1: Synthesis of Ethyl (4-nitro-1H-imidazol-1-yl)acetate
-
To a solution of 4-nitroimidazole (1 equivalent) in anhydrous acetonitrile, add anhydrous potassium carbonate (1.5 equivalents).
-
Stir the suspension at room temperature for 15 minutes.
-
Add ethyl bromoacetate (1.1 equivalents) dropwise to the reaction mixture.
-
Heat the mixture to reflux (approximately 82°C) and monitor the reaction progress by Thin Layer Chromatography (TLC) using an appropriate mobile phase (e.g., ethyl acetate/hexane, 1:1 v/v).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Filter the solid potassium salts and wash with acetonitrile.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford pure ethyl (4-nitro-1H-imidazol-1-yl)acetate.
Step 2: Synthesis of this compound
-
Dissolve the purified ethyl (4-nitro-1H-imidazol-1-yl)acetate (1 equivalent) in a mixture of ethanol and water.
-
Add a solution of sodium hydroxide (2 equivalents) or concentrated hydrochloric acid (2 equivalents).
-
Heat the reaction mixture to reflux and monitor the hydrolysis by TLC until the ester starting material is no longer visible.
-
Cool the reaction mixture to room temperature.
-
If basic hydrolysis was performed, acidify the mixture with concentrated HCl to a pH of approximately 2-3 to precipitate the carboxylic acid. If acidic hydrolysis was used, the product may precipitate upon cooling.
-
Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield this compound.
Part 2: Radiosynthesis of a Model PET Tracer: [¹⁸F]FBNA
This section details the radiosynthesis of N-(4-[¹⁸F]fluorobenzyl)-2-(2-nitro-1H-imidazol-1-yl)acetamide ([¹⁸F]FBNA), a representative PET tracer for hypoxia imaging, using a derivative of the precursor.[4] The synthesis involves the coupling of the carboxylic acid precursor with 4-[¹⁸F]fluorobenzylamine ([¹⁸F]FBA).
Workflow for [¹⁸F]FBNA Radiosynthesis
Caption: Workflow for the radiosynthesis of [¹⁸F]FBNA.
Detailed Protocol for [¹⁸F]FBNA Radiosynthesis
Materials and Reagents:
-
This compound derivative (e.g., 2-(2-nitro-1H-imidazol-1-yl)acetic acid)
-
4-[¹⁸F]Fluorobenzylamine ([¹⁸F]FBA), produced via standard methods
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Semi-preparative High-Performance Liquid Chromatography (HPLC) system
-
C18 HPLC column
-
Mobile phase for HPLC (e.g., Acetonitrile/Water with 0.1% TFA)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18) for formulation
Radiolabeling Procedure:
-
In a sealed reaction vial, dissolve the this compound derivative (5 mg) and EDC (4.5 mg) in anhydrous DMSO (500 µL).[4]
-
Add the solution of 4-[¹⁸F]FBA (in THF, ~740 MBq) to the reaction vial.[4]
-
Add DIPEA (25 µL) to the reaction mixture.[4]
-
Heat the reaction vial at 85°C for 15 minutes with agitation.[5]
-
After the reaction is complete, cool the vial to room temperature.
-
Dilute the reaction mixture with the HPLC mobile phase and inject it onto the semi-preparative HPLC system for purification.
-
Collect the fraction corresponding to [¹⁸F]FBNA, which is identified by co-injection with a non-radioactive standard.[6]
-
The collected radioactive fraction is typically passed through a C18 SPE cartridge to remove the HPLC solvents. The tracer is then eluted with ethanol and formulated in sterile saline for injection.
| Parameter | Typical Value | Reference |
| Radiochemical Yield (decay-corrected) | 47.4 ± 5.3% | [4] |
| Total Synthesis Time | ~100 minutes | [4] |
| Molar Activity | > 40 GBq/µmol | [4] |
Part 3: Quality Control of the Final PET Tracer
Rigorous quality control (QC) is essential to ensure the safety, purity, and efficacy of the PET tracer before its administration.[7][8] The QC tests for [¹⁸F]FBNA, and other similar nitroimidazole-based tracers, typically include the determination of radiochemical purity, chemical purity, specific activity, pH, and sterility.
Workflow for Quality Control
Caption: Quality control workflow for the final PET tracer.
Detailed Quality Control Protocols
1. Radiochemical and Chemical Purity by HPLC
-
Instrumentation: Analytical HPLC system with a UV detector and a radioactivity detector in series.
-
Column: C18 analytical column (e.g., 4.6 x 250 mm, 5 µm).[4]
-
Mobile Phase: Isocratic elution with 70% Water (with 0.1% TFA) and 30% Acetonitrile (with 0.1% TFA).[4]
-
Flow Rate: 1 mL/min.[4]
-
Detection: UV at 280 nm and 300 nm; radioactivity detector.[4]
-
Procedure:
-
Inject a small aliquot of the final tracer formulation onto the HPLC system.
-
Record both the UV and radioactivity chromatograms.
-
Confirm the identity of the radiolabeled product by comparing its retention time with that of a co-injected non-radioactive reference standard.[6]
-
-
Acceptance Criteria:
-
Radiochemical Purity: ≥ 95%.[7]
-
Chemical Purity: The UV chromatogram should show a peak corresponding to the product, and any impurities should be below specified limits.
-
Example HPLC Chromatogram: An example of an HPLC analysis would show a radioactive peak for [¹⁸F]FBNA co-eluting with the UV peak of the non-radioactive FBNA standard, typically around a retention time of 15 minutes under the specified conditions.[5][6]
2. Radiochemical Purity by Radio-TLC
-
Stationary Phase: Silica gel TLC plates.
-
Mobile Phase: A solvent system capable of separating the radiolabeled product from potential radioactive impurities (e.g., unreacted [¹⁸F]fluoride). A common mobile phase is a mixture of chloroform and methanol (e.g., 9:1 v/v).[9]
-
Procedure:
-
Spot a small amount of the final tracer solution onto the TLC plate.
-
Develop the plate in a chamber saturated with the mobile phase.
-
After development, dry the plate and analyze it using a radio-TLC scanner to determine the distribution of radioactivity.
-
-
Acceptance Criteria: The radioactivity corresponding to the desired product should be ≥ 95% of the total radioactivity on the plate.
3. pH
-
Method: Use a calibrated pH meter or pH-indicator strips.
-
Acceptance Criteria: The pH of the final formulation should be within a physiologically acceptable range, typically between 4.5 and 7.5.
4. Sterility and Bacterial Endotoxins
-
These tests are performed according to standard pharmacopeial methods to ensure the product is free from microbial contamination and pyrogens. Due to the short half-life of ¹⁸F, these tests are often performed retrospectively.
| Quality Control Test | Method | Acceptance Criteria |
| Identity | Co-elution with standard on HPLC | Retention time of the radioactive peak matches that of the reference standard. |
| Radiochemical Purity | Analytical HPLC, Radio-TLC | ≥ 95% |
| Chemical Purity | Analytical HPLC (UV detector) | Impurities below specified limits. |
| Specific Activity | Calculated from radioactivity and mass | Typically > 40 GBq/µmol |
| pH | pH meter or strips | 4.5 - 7.5 |
| Sterility | Pharmacopeial method | Sterile |
| Bacterial Endotoxins | Limulus Amebocyte Lysate (LAL) test | Below specified limits |
Conclusion
This compound is a valuable and versatile precursor for the development of nitroimidazole-based PET tracers for hypoxia imaging. The protocols outlined in this document provide a comprehensive framework for the synthesis of the precursor, its efficient radiolabeling with fluorine-18, and the essential quality control measures required to ensure the production of a high-quality radiopharmaceutical. By following these detailed procedures, researchers can confidently produce and evaluate novel PET tracers for advancing our understanding and clinical management of hypoxia-related diseases, particularly cancer. The principles and methodologies described herein are adaptable and can serve as a foundation for the development of a wide range of nitroimidazole-based imaging agents.
References
-
HPLC traces of [¹⁸F]FBNA (left) ([¹⁸F]FBNA: tR. = 15.1 ± 0.3 min) and reference compound FBNA (right) (FBNA: tR. = 15.0 ± 0.3 min). UV detector was installed ahead of radioactivity detector. ResearchGate. Available from: [Link]
-
Development and Validation of a PET/SPECT Radiopharmaceutical in Oncology. National Institutes of Health. 2021. Available from: [Link]
-
Strategies for Clinical Implementation and Quality Management of PET Tracers. International Atomic Energy Agency. Available from: [Link]
-
Radio-HPLC traces of the reaction ([¹⁸F]FBNA: tR. = 15.1 ± 0.3 min)... ResearchGate. Available from: [Link]
-
Quality Control of PET Radiopharmaceuticals. Radiology Key. 2017. Available from: [Link]
-
Typical separation HPLC chromatogram of [ 18 F]FBPA solution; red line... ResearchGate. Available from: [Link]
-
Investigational New Drug Applications for Positron Emission Tomography (PET) Drugs. U.S. Food and Drug Administration. Available from: [Link]
-
Synthesis of a 2-nitroimidazole derivative N-(4-[18F]fluorobenzyl)-2-(2-nitro-1H-imidazol-1-yl)-acetamide ([18 F]FBNA) as PET radiotracer for imaging tumor hypoxia. National Institutes of Health. 2022. Available from: [Link]
-
New PET Radiopharmaceuticals: Challenges in the Development of Analytical Methods. Society of Nuclear Medicine and Molecular Imaging. Available from: [Link]
-
Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as. Der Pharma Chemica. 2022. Available from: [Link]
-
Hypoxia PET Imaging with [18F]-HX4—A Promising Next-Generation Tracer. National Institutes of Health. Available from: [Link]
-
a) HPLC chromatogram showing the purification of [¹⁸F]FAC using a semi... ResearchGate. Available from: [Link]
-
High-throughput radio-TLC analysis. National Institutes of Health. 2019. Available from: [Link]
-
An Improved Kilogram-Scale Synthesis of 2-Bromo-4-nitro-1H-imidazole: A Key Building Block of Nitroimidazole Drugs. ResearchGate. 2025. Available from: [Link]
-
Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. Beilstein Journal of Organic Chemistry. 2008. Available from: [Link]
-
Development of 18F-Fluoromisonidazole Hypoxia PET/CT Diagnostic Interpretation Criteria and Validation of Interreader Reliability, Reproducibility, and Performance. National Institutes of Health. 2024. Available from: [Link]
-
A very efficient and convenient route for synthesis of imidazol-1-yl-acetic acid. Sciforum. Available from: [Link]
- Preparation method of 4-nitroimidazole. Google Patents.
-
Alkylation of Imidazole-4(5)-carboxylic Acid Derivatives with Methyl Bromoacetate. Springer. 2025. Available from: [Link]
-
Development of novel 18F-PET agents for tumor hypoxia imaging. National Institutes of Health. Available from: [Link]
-
Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. National Institutes of Health. 2008. Available from: [Link]
-
Development of 18 F-Fluoromisonidazole Hypoxia PET/CT Diagnostic Interpretation Criteria and Validation of Interreader Reliability, Reproducibility, and Performance. ResearchGate. 2025. Available from: [Link]
-
Synthesis and Preliminary Evaluation of a Novel 18F-Labeled 2-Nitroimidazole Derivative for Hypoxia Imaging. National Institutes of Health. 2021. Available from: [Link]
- Methods for the production of 2-halo-4-nitroimidazole and intermediates thereof. Google Patents.
-
Hypoxia Imaging with [F-18] FMISO-PET in Head and Neck Cancer. National Institutes of Health. Available from: [Link]
-
Timing of hypoxia PET/CT imaging after 18F-fluoromisonidazole injection in non-small cell lung cancer patients. ResearchGate. 2025. Available from: [Link]
-
TLC–Densitometric Analysis of Selected 5-Nitroimidazoles. MDPI. 2023. Available from: [Link]
-
Comparison of three 18F-labeled 2-nitroimidazoles for imaging hypoxia in breast cancer xenografts: [18F]FBNA, [18F]FAZA and [18F]FMISO. PubMed. Available from: [Link]
-
Triple Mode of Alkylation with Ethyl Bromodifluoroacetate: N, or O-Difluoromethylation, N-Ethylation and S-(ethoxycarbonyl)difluoromethylation. ResearchGate. Available from: [Link]
Sources
- 1. Synthesis and Preliminary Evaluation of a Novel 18F-Labeled 2-Nitroimidazole Derivative for Hypoxia Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hypoxia Imaging with [F-18] FMISO-PET in Head and Neck Cancer: Potential for Guiding Intensity Modulated Radiation Therapy in Overcoming Hypoxia-Induced Treatment Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of three 18F-labeled 2-nitroimidazoles for imaging hypoxia in breast cancer xenografts: [18F]FBNA, [18F]FAZA and [18F]FMISO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of a 2-nitroimidazole derivative N-(4-[18F]fluorobenzyl)-2-(2-nitro-1H-imidazol-1-yl)-acetamide ([18 F]FBNA) as PET radiotracer for imaging tumor hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Development and Validation of a PET/SPECT Radiopharmaceutical in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmacyce.unm.edu [pharmacyce.unm.edu]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for Antimicrobial Susceptibility Testing of (4-nitro-1H-imidazol-1-yl)acetic Acid Analogs
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on conducting antimicrobial susceptibility testing (AST) for a novel class of compounds: (4-nitro-1H-imidazol-1-yl)acetic acid analogs. As derivatives of nitroimidazoles, these compounds are anticipated to show significant activity against anaerobic bacteria and certain protozoa. The protocols herein are grounded in established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), while providing the necessary adaptations for investigational agents.[1][2][3] This guide moves beyond simple step-by-step instructions to explain the scientific rationale behind key procedural choices, ensuring robust, reproducible, and validatable results.
Scientific Foundation: Understanding the Target and the Test
The Nitroimidazole Class: A Primer on Mechanism of Action
This compound analogs belong to the nitroimidazole class of antimicrobials. A fundamental understanding of their mechanism is critical for designing and interpreting susceptibility tests.
-
Prodrug Activation: Nitroimidazoles are prodrugs, meaning they are inactive until chemically altered within the target microorganism.[4][5]
-
Reductive Activation: The drug passively diffuses into the bacterial cell.[5][6] In the low-redox-potential environment characteristic of anaerobic bacteria, the nitro group (-NO2) of the imidazole ring is reduced by microbial enzymes like nitroreductases.[6][]
-
DNA Damage: This reduction process generates highly reactive nitro radical anions and other cytotoxic intermediates.[5][8] These intermediates disrupt the helical structure of DNA, causing strand breakage and leading to rapid cell death.[8] This bactericidal effect is most potent in obligate or facultative anaerobes, as the presence of oxygen can re-oxidize the reactive intermediates, rendering them harmless.[4]
This mechanism dictates a crucial experimental consideration: susceptibility testing for these analogs must often be performed under anaerobic conditions to ensure biological relevance.
dot graph TD { graph [fontname="Arial", fontsize=12, splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];
} endom
Principles of Antimicrobial Susceptibility Testing (AST)
The primary goal of AST is to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, known as the Minimum Inhibitory Concentration (MIC).[1][9][10] The MIC is a quantitative measure of the compound's potency. For investigational compounds like this compound analogs, establishing accurate MIC values against a diverse panel of clinically relevant organisms is a cornerstone of preclinical development.
Core Methodologies for MIC Determination
While several AST methods exist, dilution techniques are the gold standard for determining quantitative MIC values.[11] The agar dilution method is considered the reference standard for anaerobic bacteria, with broth microdilution being a widely used and scalable alternative.[12][13]
Broth Microdilution Method
This method uses 96-well microtiter plates to test multiple concentrations of a compound against a standardized bacterial inoculum.[14][15] It is highly efficient for screening multiple analogs and organisms simultaneously.
Agar Dilution Method
In this method, the antimicrobial agent is incorporated directly into molten agar at various concentrations before the plates are poured.[16][17] The surface is then inoculated with the test organisms. This method is particularly robust for anaerobes and can help detect contamination or heterogeneous populations.[12][16]
Disk Diffusion (Kirby-Bauer) Method
The Kirby-Bauer test involves placing paper disks impregnated with a specific amount of the antimicrobial onto an agar plate swabbed with a bacterial lawn.[18][19][20] The drug diffuses into the agar, and the diameter of the resulting zone of growth inhibition is measured.[20][21]
Causality Note: For novel compounds, the disk diffusion method is, at best, a preliminary screening tool. Standardized zone diameter interpretation criteria (Susceptible, Intermediate, Resistant) do not exist.[21] Furthermore, its use for slow-growing or anaerobic bacteria is not recommended without significant validation.[12] The primary focus for drug development should be on the quantitative MIC values obtained from dilution methods.
Validated Experimental Protocols
These protocols are designed to be self-validating through the mandatory inclusion of quality control (QC) strains.
Essential Prerequisites
-
Compound Preparation: Prepare a stock solution of each this compound analog, typically at 1280 µg/mL or 100x the highest desired final concentration. The choice of solvent (e.g., DMSO, water) depends on the analog's solubility. Note: The final solvent concentration in the assay should be non-inhibitory to the test organisms (typically ≤1% v/v).
-
Bacterial Strains:
-
Test Panel: Include a diverse panel of clinically relevant Gram-positive and Gram-negative anaerobic bacteria (e.g., Bacteroides fragilis, Clostridioides difficile, Peptostreptococcus spp.) and, if applicable, aerobic/facultative organisms.
-
Quality Control (QC) Strains: QC strains are well-characterized microorganisms with known susceptibility profiles used to verify the accuracy and reproducibility of the test.[22][23] Their use is non-negotiable for a valid experiment.
-
For Anaerobes: Bacteroides fragilis ATCC 25285, Clostridioides difficile ATCC 700057.
-
For Aerobes (if tested): Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213, Pseudomonas aeruginosa ATCC 27853.[23]
-
-
-
Inoculum Preparation:
-
From a fresh (24-48 hour) culture plate, select several colonies and suspend them in a suitable broth (e.g., sterile saline or Thioglycollate broth).
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This standard corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
This standardized suspension must be further diluted for the final inoculum as described in the specific protocols below.
-
dot graph G { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];
} endom
Protocol: Broth Microdilution for Anaerobes
-
Media Preparation: Use supplemented Brucella broth or another appropriate anaerobic growth medium.
-
Plate Preparation:
-
Dispense 50 µL of broth into wells 2 through 12 of a 96-well U-bottom plate.
-
Add 100 µL of the highest concentration of the drug (e.g., 128 µg/mL, prepared from the stock solution) to well 1.
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.
-
Well 11 serves as the growth control (broth only, no drug). Well 12 serves as the sterility control (uninoculated broth).
-
-
Final Inoculation:
-
Dilute the 0.5 McFarland suspension 1:100 in broth.
-
Add 50 µL of this diluted inoculum to wells 1 through 11. This brings the total volume in each well to 100 µL and achieves the final target inoculum of ~5 x 10⁵ CFU/mL.
-
-
Incubation: Incubate the plates in an anaerobic chamber or GasPak™ jar at 35-37°C for 48 hours.
-
Reading the MIC: After incubation, inspect the plate. The MIC is the lowest concentration of the analog that completely inhibits visible growth (i.e., the first clear well).[15] The growth control (well 11) must be turbid, and the sterility control (well 12) must be clear.
Protocol: Agar Dilution for Anaerobes
-
Media Preparation: Prepare molten, supplemented Brucella agar and hold it in a 48-50°C water bath.
-
Plate Preparation:
-
Prepare a set of sterile tubes. For each drug concentration, add a calculated volume of the drug stock solution to a tube.
-
Add 19 mL of the molten agar to a tube containing 1 mL of a 20x drug dilution to achieve the final desired concentration. Mix thoroughly by inverting, avoiding bubbles.
-
Pour the agar into a sterile petri dish and allow it to solidify. Prepare one plate for each concentration and one drug-free control plate.
-
-
Inoculation:
-
Dilute the 0.5 McFarland suspension 1:10 in sterile saline.
-
Using a Steers replicator or a multipoint inoculator, spot 1-2 µL of the diluted inoculum onto the surface of each agar plate. Up to 36 different isolates can be tested on one set of plates.
-
-
Incubation: Place the plates in an anaerobic chamber and incubate at 35-37°C for 48 hours.
-
Reading the MIC: The MIC is the lowest concentration of the analog that inhibits the growth of the organism (defined as no growth, a faint haze, or one discrete colony).[12]
Data Interpretation and Presentation
Quality Control Validation
Before interpreting results for the test analogs, the MIC values for the QC strains must be checked against their acceptable ranges as published by CLSI or EUCAST.[22][24] If the QC results fall outside the acceptable range, the entire experiment is invalid and must be repeated after troubleshooting.
Presenting MIC Data
MIC data should be presented in a clear, tabular format. For a series of analogs, this allows for easy comparison of their relative potencies against different organisms.
Table 1: Example MIC Data Presentation for this compound Analogs
| Organism (ATCC Strain) | Analog A (µg/mL) | Analog B (µg/mL) | Analog C (µg/mL) | Metronidazole (µg/mL) |
| Bacteroides fragilis (25285) | 0.5 | 1 | 4 | 0.5 |
| Clostridioides difficile (700057) | 1 | 2 | 8 | 1 |
| Clinical Isolate #1 (B. thetaiotaomicron) | 2 | 4 | >64 | 1 |
| Clinical Isolate #2 (Fusobacterium nucleatum) | 0.25 | 0.5 | 2 | 0.25 |
| Escherichia coli (25922) | >64 | >64 | >64 | >64 |
Data are hypothetical and for illustrative purposes only. QC strain results are shown in bold.
Understanding Breakpoints
For approved drugs, regulatory bodies establish MIC breakpoints that categorize an organism as Susceptible (S), Intermediate (I), or Resistant (R).[25][26]
-
Susceptible (S): Implies that the infection may be appropriately treated with a standard dosage of the drug.[10]
-
Intermediate (I): Implies that the drug may be effective in body sites where it is physiologically concentrated or when a higher dose can be used.[1]
-
Resistant (R): Implies that the organism is not inhibited by the usually achievable concentrations of the drug.[1]
For novel this compound analogs, these breakpoints do not exist. The goal of this testing is to generate the raw MIC data that will later be used, in conjunction with pharmacokinetic/pharmacodynamic (PK/PD) and clinical data, to establish such breakpoints.
References
-
Ansari, M., et al. (2022). Antimicrobial susceptibility testing of anaerobic bacteria: In routine and research. PubMed. Retrieved from [Link]
-
IDEXX. (n.d.). Microbiology guide to interpreting antimicrobial susceptibility testing (AST). Retrieved from [Link]
-
American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. Retrieved from [Link]
-
Nagy, E., et al. (2021). Identification and Antimicrobial Susceptibility Testing of Anaerobic Bacteria: Rubik's Cube of Clinical Microbiology? MDPI. Retrieved from [Link]
-
Shin, S., et al. (2018). Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories. PMC - NIH. Retrieved from [Link]
-
Dick White Referrals. (n.d.). Interpretation of MICs in Antibiotic Susceptibility Testing. Retrieved from [Link]
-
Microbiology Class. (2023). STANDARD QUALITY CONTROL STRAINS FOR ANTIBIOGRAM. Retrieved from [Link]
-
IDEXX. (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC). Retrieved from [Link]
-
ARUP Laboratories. (n.d.). Antimicrobial Susceptibility - Anaerobe Test Directory. Retrieved from [Link]
-
Microbe Notes. (2022). Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. Retrieved from [Link]
-
WikiLectures. (2022). Nitroimidazole antibiotics. Retrieved from [Link]
-
Taylor & Francis eBooks. (2007). Agar Dilution Susceptibility Testing. Retrieved from [Link]
-
UK Health Security Agency. (n.d.). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. UKHSA Research Portal. Retrieved from [Link]
-
PubMed. (1983). Antimicrobial susceptibility testing of anaerobic bacteria. Retrieved from [Link]
-
ASM Journals. (1975). Modified agar dilution method for rapid antibiotic susceptibility testing of anaerobic bacteria. Retrieved from [Link]
-
Oxford Academic. (2019). Antimicrobial Resistance and Susceptibility Testing of Anaerobic Bacteria. Retrieved from [Link]
-
e-Learning - UNIMIB. (2017). Nitroimidazoles: Molecular Fireworks That Combat a Broad Spectrum of Infectious Diseases. Retrieved from [Link]
-
Wiegand, I., et al. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. PubMed. Retrieved from [Link]
-
Haltalin, K. C., et al. (1973). Agar Plate Dilution Method for Routine Antibiotic Susceptibility Testing in a Hospital Laboratory. American Journal of Clinical Pathology. Retrieved from [Link]
-
Microbe Online. (2021). Quality Control Strains (standard strains) and their Uses. Retrieved from [Link]
-
Dr.Oracle. (2025). How do you interpret Minimum Inhibitory Concentration (MIC) values on antibiotic susceptibility testing? Retrieved from [Link]
-
UK Health Security Agency. (n.d.). Quality Control of Antimicrobial Susceptibility Testing. Retrieved from [Link]
-
LibreTexts Biology. (n.d.). Antimicrobial Sensitivity Testing: Kirby Bauer Disk of Diffusion Method. Retrieved from [Link]
-
NIH. (2021). In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models. Retrieved from [Link]
-
RxList. (2021). Nitroimidazoles: Drug Class, Uses, Side Effects, Drug Names. Retrieved from [Link]
-
Sanford Guide. (n.d.). Resources | Antimicrobial Susceptibility Testing, MIC. Retrieved from [Link]
-
PubMed. (2007). Structural basis of 5-nitroimidazole antibiotic resistance: the crystal structure of NimA from Deinococcus radiodurans. Retrieved from [Link]
-
Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Retrieved from [Link]
-
NIH. (2021). The Role of Nitroreductases in Resistance to Nitroimidazoles. Retrieved from [Link]
-
Lecturio. (2021). Nitroimidazoles | Concise Medical Knowledge. Retrieved from [Link]
-
Biology LibreTexts. (2024). 13.5B: Kirby-Bauer Disk Susceptibility Test. Retrieved from [Link]
-
Journal of Clinical Microbiology. (2018). CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests. Retrieved from [Link]
-
Microbe Online. (2013). Broth Dilution Method for MIC Determination. Retrieved from [Link]
-
World Organisation for Animal Health. (2012). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. Retrieved from [Link]
-
MI - Microbiology. (n.d.). Broth Microdilution. Retrieved from [Link]
-
ESCMID. (n.d.). EUCAST. Retrieved from [Link]
-
ASM Journals. (2013). Statistical Methods for Establishing Quality Control Ranges for Antibacterial Agents in Clinical and Laboratory Standards Institute Susceptibility Testing. Retrieved from [Link]
-
NIH. (2020). A systematic review of the literature on mechanisms of 5-nitroimidazole resistance in Trichomonas vaginalis. Retrieved from [Link]
-
CLSI. (n.d.). Antimicrobial Susceptibility Testing | Area of Focus. Retrieved from [Link]
-
EUCAST. (n.d.). EUCAST - Home. Retrieved from [Link]
-
Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from [Link]
-
Slideshare. (n.d.). Broth microdilution reference methodology. Retrieved from [Link]
-
ResearchGate. (2020). A Systematic Review of the Literature on Mechanisms of 5-Nitroimidazole Resistance in Trichomonas vaginalis. Retrieved from [Link]
-
EUCAST. (n.d.). Expert Rules. Retrieved from [Link]
-
FDA. (2025). Antibacterial Susceptibility Test Interpretive Criteria. Retrieved from [Link]
-
National Institutes of Health, Islamabad Pakistan. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. Retrieved from [Link]
-
Oxford Academic. (1993). Nitroimidazole drugs-action and resistance mechanisms I. Mechanism of action. Journal of Antimicrobial Chemotherapy. Retrieved from [Link]
-
EUCAST. (n.d.). Guidance Documents. Retrieved from [Link]
-
ResearchGate. (2011). (PDF) EUCAST expert rules in antimicrobial susceptibility testing. Retrieved from [Link]
Sources
- 1. idexx.com [idexx.com]
- 2. ESCMID: EUCAST [escmid.org]
- 3. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 4. elearning.unimib.it [elearning.unimib.it]
- 5. lecturio.com [lecturio.com]
- 6. The Role of Nitroreductases in Resistance to Nitroimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nitroimidazole antibiotics - WikiLectures [wikilectures.eu]
- 9. idexx.dk [idexx.dk]
- 10. sanfordguide.com [sanfordguide.com]
- 11. woah.org [woah.org]
- 12. mdpi.com [mdpi.com]
- 13. Antimicrobial susceptibility testing of anaerobic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 15. Broth Microdilution | MI [microbiology.mlsascp.com]
- 16. taylorfrancis.com [taylorfrancis.com]
- 17. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. asm.org [asm.org]
- 19. microbenotes.com [microbenotes.com]
- 20. Antimicrobial Sensitivity Testing: Kirby Bauer Disk of Diffusion Method – WPUNJ Microbiology Laboratory Manual [press.wpunj.edu]
- 21. bio.libretexts.org [bio.libretexts.org]
- 22. microbiologyclass.net [microbiologyclass.net]
- 23. Quality Control Strains (standard strains) and their Uses • Microbe Online [microbeonline.com]
- 24. journals.asm.org [journals.asm.org]
- 25. dickwhitereferrals.com [dickwhitereferrals.com]
- 26. droracle.ai [droracle.ai]
Application Notes & Protocols: In Vitro Efficacy Evaluation of Nitroimidazole Compounds
Introduction: The Enduring Significance of Nitroimidazoles
Nitroimidazole-class compounds, such as metronidazole and tinidazole, represent a cornerstone of antimicrobial therapy against anaerobic bacteria and various protozoan parasites.[][2] Their clinical utility stems from a unique mechanism of action that is selectively toxic to microorganisms thriving in low-oxygen environments.[] These agents are administered as prodrugs, which are inactive until they enter the target cell and undergo reductive activation—a process intrinsically linked to the anaerobic metabolic machinery of susceptible organisms.[3][4] This selective activation is the foundation upon which all efficacy and susceptibility testing is built.
The emergence of drug-resistant strains, however, necessitates a robust and reliable framework for evaluating the efficacy of existing and novel nitroimidazole derivatives.[3][4][5] This guide provides a comprehensive overview of the essential in vitro assays required to characterize the potency, selectivity, and mechanism of action of these critical therapeutic agents. It is designed for researchers, scientists, and drug development professionals seeking to generate precise and reproducible data to guide preclinical and clinical decision-making.
The Core Mechanism: Reductive Activation
Understanding the "why" behind the efficacy of nitroimidazoles is critical to designing and interpreting in vitro assays. Their selective toxicity is not based on targeting a unique microbial structure, but rather on exploiting the unique low-redox potential environment within anaerobic and microaerophilic pathogens.
The process unfolds as follows:
-
Cellular Uptake: The small, uncharged nitroimidazole prodrug passively diffuses into the microbial cell.
-
Reductive Activation: Inside the cell, low-redox potential electron-transfer proteins, such as pyruvate:ferredoxin oxidoreductase (PFOR) and ferredoxin, donate an electron to the nitro group (-NO₂) of the imidazole ring.[6] This is the pivotal step that does not occur in aerobic host cells, which lack these low-potential electron donors.
-
Radical Formation: This electron transfer converts the nitro group into a highly reactive nitroso radical anion.[4]
-
Macromolecular Damage: These short-lived, cytotoxic radicals are the active form of the drug. They indiscriminately damage critical cellular components, most notably by causing strand breaks and destabilizing the helical structure of DNA, ultimately leading to cell death.[][4][7]
This activation cascade is depicted in the diagram below.
Caption: Reductive activation pathway of nitroimidazole compounds in anaerobic cells.
Primary Efficacy Testing: Antimicrobial Susceptibility
The cornerstone of efficacy evaluation is determining the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[8] For anaerobic bacteria, adherence to standardized protocols from bodies like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) is paramount for generating reproducible and comparable data.[9][10][11][12]
Reference Method 1: Broth Microdilution
The broth microdilution assay is a widely used method to determine the MIC of an antimicrobial agent.[8][10] It is considered a reference method by both CLSI and EUCAST for testing the susceptibility of anaerobic bacteria.[10][13]
Causality Behind the Protocol
The entire protocol is designed to create a controlled, oxygen-free environment that mimics an anaerobic infection site, allowing for the reliable determination of a compound's activity.
-
Anaerobic Media: Specialized media like Brucella broth, supplemented with hemin and vitamin K, are used to support the growth of fastidious anaerobes.[14]
-
Anaerobic Conditions: The exclusion of oxygen is non-negotiable, as its presence would both inhibit bacterial growth and prevent the reductive activation of the nitroimidazole compound. This is achieved using anaerobic jars or chambers.[9][14]
-
Standardized Inoculum: The bacterial density is standardized to a 0.5 McFarland turbidity standard to ensure that the MIC value is not skewed by an unusually high or low number of starting organisms.[8]
Caption: Standard workflow for the broth microdilution MIC assay.
Detailed Protocol: Broth Microdilution
-
Media Preparation: Prepare supplemented Brucella broth or another suitable medium as recommended by CLSI M11 guidelines.[9][10] Pre-reduce the medium by placing it in an anaerobic chamber for at least 4 hours prior to use.
-
Compound Dilution: Prepare a stock solution of the test nitroimidazole in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate using the pre-reduced broth to achieve the desired final concentration range.[8]
-
Inoculum Preparation: From a fresh (24-48 hour) culture plate, pick 3-5 colonies and suspend them in broth. Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[8] Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate containing the compound dilutions. Also, prepare a positive control (bacteria with no compound) and a negative control (broth only).[8]
-
Incubation: Seal the plate and incubate at 35-37°C for 24-48 hours under anaerobic conditions.[14]
-
MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[8]
Reference Method 2: Agar Dilution
The agar dilution method is considered the "gold standard" reference method by CLSI for anaerobic susceptibility testing and is particularly useful for testing multiple isolates simultaneously.[10][13][15]
Detailed Protocol: Agar Dilution
-
Plate Preparation: Prepare a series of agar plates (e.g., Brucella agar with 5% laked sheep blood, hemin, and vitamin K) each containing a specific, twofold-increasing concentration of the nitroimidazole compound.[14][16] A drug-free plate must be included as a growth control.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described for broth microdilution.
-
Inoculation: Using a multipoint replicator (e.g., Steer's replicator), spot a standardized volume of each bacterial inoculum onto the surface of each agar plate.[17]
-
Incubation: Allow the inoculum spots to dry, then invert the plates and incubate under anaerobic conditions at 35-37°C for 48 hours.
-
MIC Determination: The MIC is the lowest concentration of the drug that completely inhibits growth, or allows for only a faint haze or one to two colonies.
Data Presentation: MIC Breakpoints
Results from MIC testing are interpreted using clinical breakpoints established by regulatory bodies. These values categorize an isolate as Susceptible (S), Intermediate (I), or Resistant (R).
| Organism Group | Compound | CLSI M100 (34th ed., 2024) MIC Breakpoints (mg/L) |
| S | ||
| Anaerobic Bacteria | Metronidazole | ≤8 |
| (e.g., Bacteroides fragilis) |
Note: Table is illustrative. Researchers must consult the latest CLSI or EUCAST documents for current breakpoints.[3]
Evaluating Selective Toxicity: In Vitro Cytotoxicity Assays
A successful antimicrobial agent must be potent against its target pathogen while exhibiting minimal toxicity to host cells. In vitro cytotoxicity assays are a critical first step in establishing this therapeutic window.
The MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a rapid and widely used colorimetric method to assess the metabolic activity of mammalian cells, which serves as a proxy for cell viability and proliferation.[8][18][19]
Causality Behind the Protocol
This assay hinges on the principle that viable, metabolically active cells possess mitochondrial NAD(P)H-dependent oxidoreductase enzymes that can reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan precipitate.[8][19] The amount of formazan produced is directly proportional to the number of living cells. A cytotoxic compound will damage mitochondria or induce cell death, leading to a decrease in formazan production.
Caption: Workflow for assessing compound cytotoxicity using the MTT assay.
Detailed Protocol: MTT Assay
-
Cell Seeding: Seed a relevant mammalian cell line (e.g., HepG2 for liver toxicity) into a 96-well flat-bottom plate at a predetermined density and allow cells to adhere and grow for 24 hours.
-
Compound Exposure: Remove the old medium and add fresh medium containing serial dilutions of the test nitroimidazole compound. Include wells with untreated cells (100% viability control) and wells with medium only (background control).
-
Incubation: Incubate the plate for a duration relevant to the compound's intended use (e.g., 24 or 48 hours) at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: After exposure, carefully remove the compound-containing medium. Add a solution of MTT (typically 0.5 mg/mL in serum-free medium) to each well and incubate for 2-4 hours.[19] During this time, purple formazan crystals will form in viable cells.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals, resulting in a colored solution.
-
Data Acquisition: Measure the absorbance of the solution in each well using a microplate spectrophotometer at a wavelength of ~570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the untreated control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).[20]
Mechanistic & Resistance Assays
Beyond primary efficacy, it is often necessary to confirm that a nitroimidazole compound acts via the expected reductive pathway and to investigate potential resistance mechanisms.
Nitroreductase (NTR) Activity Assay
This assay directly measures the enzymatic activity responsible for activating the nitroimidazole prodrug. A loss of this activity is a common mechanism of resistance.[2][21]
Principle
Cell-free extracts from the target anaerobe are used to quantify the reduction of the nitroaromatic compound. This is typically monitored spectrophotometrically by measuring the rate of oxidation of the enzyme cofactor, NAD(P)H, which has a distinct absorbance peak at 340 nm. As the nitroreductase transfers electrons from NAD(P)H to the nitroimidazole, the absorbance at 340 nm decreases.
Brief Protocol Outline
-
Prepare Cell-Free Extract: Culture the anaerobic organism, harvest the cells, and lyse them (e.g., by sonication) to release the intracellular enzymes.
-
Set up Reaction: In a quartz cuvette, combine buffer, a known concentration of the nitroimidazole compound, and the cell-free extract.
-
Initiate and Measure: Start the reaction by adding NAD(P)H and immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
Analyze: The rate of NAD(P)H consumption is proportional to the nitroreductase activity in the extract. Comparing the activity of extracts from susceptible and resistant strains can reveal resistance due to impaired drug activation.[22]
Investigating Resistance Mechanisms
Resistance to nitroimidazoles can arise from several factors that prevent the drug from being activated or reaching its target.[3] Key mechanisms to investigate include:
-
Reduced Drug Activation: Mutations in genes encoding nitroreductases (e.g., rdxA, frxA) can impair the conversion of the prodrug to its active form.[3][21] This can be investigated by sequencing these genes in resistant isolates.
-
Presence of Inactivating Genes: The presence of nim genes, which encode for nitroimidazole reductase enzymes that inactivate the drug by reducing it to a non-toxic amine derivative, is another mechanism.[3][21] These genes can be detected using PCR.
-
Increased Drug Efflux: Some bacteria may overexpress efflux pumps that actively transport the drug out of the cell before it can be activated.[3]
References
- Benchchem. (n.d.). In Vitro Assay Protocols for Novel Antimicrobial Compounds.
- Benchchem. (n.d.). Application Notes and Protocols for Metronidazole Susceptibility Testing of Clinical Isolates.
- Testing Laboratory. (n.d.). CLSI M11 Anaerobic Bacteria Susceptibility Testing.
- Clinical and Laboratory Standards Institute. (2018). M11 | Methods for Antimicrobial Susceptibility Testing of Anaerobic Bacteria. CLSI.
- BOC Sciences. (n.d.). Nitroimidazole: Definition, Mechanism and Uses.
- Medicinal Significance of Nitroimidazoles. (n.d.). Source Not Available.
- UNIMIB. (2017). Nitroimidazoles: Molecular Fireworks That Combat a Broad Spectrum of Infectious Diseases. e-Learning.
- Pharmacology Discovery Services. (n.d.). In Vitro Antimicrobials.
- Clinical and Laboratory Standards Institute. (n.d.). M11 - Methods for Antimicrobial Susceptibility Testing of Anaerobic Bacteria. CLSI.
- Leitsch, D. (2017). Nitroimidazole drugs vary in their mode of action in the human parasite Giardia lamblia. International Journal for Parasitology: Drugs and Drug Resistance.
- Regulations.gov. (n.d.). Methods for Antimicrobial Susceptibility Testing of Anaerobic Bacteria; Approved Standard Seventh Edition.
-
Tally, F. P., & Sullivan, C. E. (1981). Nitroimidazoles: in vitro activity and efficacy in anaerobic infections. Scandinavian Journal of Infectious Diseases. Supplementum, 26, 46–53. Retrieved from [Link]
-
In-vitro studies of two 5-nitroimidazole derivatives. (1990). Journal of Antimicrobial Chemotherapy, 26(Suppl A), 19–24. Retrieved from [Link]
-
Wüst, J. (1977). Susceptibility of Anaerobic Bacteria to Metronidazole, Ornidazole, and Tinidazole and Routine Susceptibility Testing by Standardized Methods. Antimicrobial Agents and Chemotherapy, 11(4), 631–637. Retrieved from [Link]
-
Zhang, Y., et al. (2022). E-Test or Agar Dilution for Metronidazole Susceptibility Testing of Helicobacter pylori. Frontiers in Cellular and Infection Microbiology. Retrieved from [Link]
- HiMedia Laboratories. (n.d.). Metronidazole MT 5 mcg discs are used for antimicrobial susceptibility testing of anaerobic organisms.
- ANSI Webstore. (n.d.). Methods for Antimicrobial Susceptibility Testing of Anaerobic Bacteria; Approved Standard—Eighth Edition.
-
EUCAST. (2021). Susceptibility testing of anaerobic bacteria. Retrieved from [Link]
- NAK Deutschland. (2025). The EUCAST disk diffusion method for anaerobic bacteria.
-
Wüst, J. (1977). Susceptibility of Anaerobic Bacteria to Metronidazole, Ornidazole, and Tinidazole and Routine Susceptibility Testing by Standardized Methods. ResearchGate. Retrieved from [Link]
-
Wang, H. Z., et al. (1996). Using MTT viability assay to test the cytotoxicity of antibiotics and steroid to cultured porcine corneal endothelial cells. Journal of Ocular Pharmacology and Therapeutics, 12(1), 35–41. Retrieved from [Link]
-
EUCAST. (2021). Disk diffusion criteria and revised breakpoints for anaerobic bacteria. Retrieved from [Link]
-
ResearchGate. (2021). In vitro evaluation and in vivo efficacy of nitroimidazole-sulfanyl ethyl derivatives against Leishmania (V.) braziliensis and Leishmania (L.) mexicana. Retrieved from [Link]
-
MDPI. (2022). Using 5-Nitroimidazole Derivatives against Neglected Tropical Protozoan Diseases: Systematic Review. Retrieved from [Link]
-
EUCAST. (n.d.). Disk Diffusion and Quality Control. Retrieved from [Link]
-
Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). 2-Nitroimidazole based fluorescent probes for nitroreductase; monitoring reductive stress in cellulo. Retrieved from [Link]
-
Kahlmeter, G., & Morris, T. E. (2021). EUCAST invite comments on new methods for antimicrobial susceptibility testing of anaerobic bacteria. Anaerobe, 70, 102417. Retrieved from [Link]
-
DeCross, A. J., et al. (1993). Metronidazole susceptibility testing for Helicobacter pylori: comparison of disk, broth, and agar dilution methods and their clinical relevance. Journal of Clinical Microbiology, 31(8), 1971–1974. Retrieved from [Link]
-
Upton, A. M., et al. (2015). In vitro and in vivo activities of the nitroimidazole TBA-354 against Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 59(1), 136–144. Retrieved from [Link]
-
ASM Journals. (2014). In Vitro and In Vivo Activities of the Nitroimidazole TBA-354 against Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy. Retrieved from [Link]
-
NIH. (2024). Structural Evaluation of a Nitroreductase Engineered for Improved Activation of the 5-Nitroimidazole PET Probe SN33623. Retrieved from [Link]
-
PubMed Central. (2018). In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci. Retrieved from [Link]
-
NIH. (2014). A cytotoxicity and comparative antibacterial study on the effect of Zataria multiflora Boiss, Trachyspermum copticum essential oils, and Enrofloxacin on Aeromonas hydrophila. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Antimicrobial susceptibility testing of four 5-nitroimidazoles against trichomonas vaginalis. Retrieved from [Link]
-
MDPI. (2023). Identification of Trichomonas vaginalis 5-Nitroimidazole Resistance Targets. Retrieved from [Link]
-
Maynooth University Research Archive Library. (n.d.). 2-Nitroimidazole based fluorescent probes for nitroreductase; monitoring reductive stress in cellulo. Retrieved from [Link]
-
Science.gov. (n.d.). methods antimicrobial susceptibility: Topics. Retrieved from [Link]
-
NIH. (2022). Open source anaerobic and temperature-controlled in vitro model enabling real-time release studies with live bacteria. Retrieved from [Link]
-
Spence, T. L., et al. (2023). In Vitro Susceptibility and Resistance of Mycoplasma genitalium to Nitroimidazoles. Antimicrobial Agents and Chemotherapy, e0000623. Retrieved from [Link]
-
NIH. (2017). A systematic review of the literature on mechanisms of 5-nitroimidazole resistance in Trichomonas vaginalis. Retrieved from [Link]
-
PubMed Central. (2021). An anaerobic in vitro flow model for studying interactions at the gastrointestinal host–microbe interface. Retrieved from [Link]
-
ResearchSpace@UKZN. (n.d.). ANTIMICROBIAL SUSCEPTIBILITY TESTING OF FOUR 5-NITROIMIDAZOLES AGAINST TRICHOMONAS VAGINALIS. Retrieved from [Link]
-
MDPI. (2022). Animal and In Vitro Models as Powerful Tools to Decipher the Effects of Enteric Pathogens on the Human Gut Microbiota. Retrieved from [Link]
-
PubMed Central. (2006). Enzymes Associated with Reductive Activation and Action of Nitazoxanide, Nitrofurans, and Metronidazole in Helicobacter pylori. Retrieved from [Link]
-
MDPI. (2021). The Role of Nitroreductases in Resistance to Nitroimidazoles. Retrieved from [Link]
-
PubMed Central. (2023). Advanced Organotypic In Vitro Model Systems for Host–Microbial Coculture. Retrieved from [Link]
-
ResearchGate. (2021). An anaerobic in vitro flow model for studying interactions at the gastrointestinal host-microbe interface. Retrieved from [Link]
-
PubMed Central. (2013). 5-Nitroimidazole Drugs Effective against Metronidazole-Resistant Trichomonas vaginalis and Giardia duodenalis. Retrieved from [Link]
Sources
- 2. Nitroimidazoles: in vitro activity and efficacy in anaerobic infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. elearning.unimib.it [elearning.unimib.it]
- 5. mdpi.com [mdpi.com]
- 6. Nitroimidazole drugs vary in their mode of action in the human parasite Giardia lamblia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. toku-e.com [toku-e.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. testinglab.com [testinglab.com]
- 10. M11 | Methods for Antimicrobial Susceptibility Testing of Anaerobic Bacteria [clsi.org]
- 11. EUCAST: Susceptibility testing of anaerobic bacteria [eucast.org]
- 12. EUCAST: Disk Diffusion and Quality Control [eucast.org]
- 13. downloads.regulations.gov [downloads.regulations.gov]
- 14. himedialabs.com [himedialabs.com]
- 15. webstore.ansi.org [webstore.ansi.org]
- 16. E-Test or Agar Dilution for Metronidazole Susceptibility Testing of Helicobacter pylori: Importance of the Prevalence of Metronidazole Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Metronidazole susceptibility testing for Helicobacter pylori: comparison of disk, broth, and agar dilution methods and their clinical relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Using MTT viability assay to test the cytotoxicity of antibiotics and steroid to cultured porcine corneal endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A cytotoxicity and comparative antibacterial study on the effect of Zataria multiflora Boiss, Trachyspermum copticum essential oils, and Enrofloxacin on Aeromonas hydrophila - PMC [pmc.ncbi.nlm.nih.gov]
- 20. In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Enzymes Associated with Reductive Activation and Action of Nitazoxanide, Nitrofurans, and Metronidazole in Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocols: Preclinical Evaluation of (4-nitro-1H-imidazol-1-yl)acetic Acid Based Drugs Using Animal Models
Abstract
This guide provides a comprehensive framework for the preclinical evaluation of drugs based on the (4-nitro-1H-imidazol-1-yl)acetic acid scaffold. As a class, 5-nitroimidazoles are indispensable antimicrobial agents, acting as hypoxia-activated prodrugs with potent activity against anaerobic bacteria and various protozoan parasites.[1][2][3] The successful translation of novel nitroimidazole derivatives from the bench to the clinic hinges on rigorous assessment in relevant and well-validated animal models. This document outlines the core mechanism of action for this drug class, details the rationale for selecting appropriate animal models for key indications—including parasitic infections and anaerobic bacterial sepsis—and provides detailed, step-by-step protocols for efficacy and preliminary safety studies. The methodologies are designed to generate robust, reproducible data suitable for decision-making in drug development programs and for inclusion in regulatory submissions.
Mechanism of Action and Therapeutic Landscape
Bioactivation under Hypoxic Conditions
The therapeutic efficacy of nitroimidazole-based drugs is contingent upon their selective activation within anaerobic or hypoxic environments, a hallmark of the target pathogens and certain tumor microenvironments.[3] These compounds are prodrugs that enter the microbial cell via passive diffusion. Inside the cell, under low-oxygen conditions, the nitro group of the imidazole ring is enzymatically reduced by microbial nitroreductases (e.g., pyruvate:ferredoxin oxidoreductase).[1] This reduction process generates highly reactive nitroso and hydroxylamine radicals and other cytotoxic intermediates.[4] These intermediates induce cellular damage primarily through DNA strand breakage and destabilization of the helical structure, leading to rapid, concentration-dependent cell death.[2][3] The selectivity of this mechanism is a key advantage, as the drug remains largely inactive in aerobic host tissues, which lack the necessary low-redox-potential enzymes to efficiently reduce the nitro group.[2]
Caption: Bioactivation pathway of nitroimidazole drugs.
Key Therapeutic Indications
The unique mechanism of action makes this compound derivatives promising candidates for treating a range of infectious diseases. The selection of an appropriate animal model is therefore dictated by the specific therapeutic target.
-
Protozoal Infections:
-
Anaerobic Bacterial Infections: Effective against obligate anaerobes like Bacteroides fragilis and Clostridium species, which are common in intra-abdominal abscesses and other deep-seated infections.[1][2]
-
Tuberculosis: Newer bicyclic nitroimidazoles have shown potent activity against Mycobacterium tuberculosis, particularly in the hypoxic environment of granulomas.[8][9]
Principles of Animal Model Selection
The choice of an animal model is a critical decision in the preclinical pipeline. It must balance scientific validity with ethical considerations and regulatory expectations.[10][11] The primary goal is to select a model that recapitulates key aspects of the human disease, allowing for a meaningful assessment of a drug's efficacy and safety.[12]
Causality Behind Model Choices
-
Rodent Models (Mice, Rats): Mice are the most frequently used species for initial efficacy testing due to their cost-effectiveness, ease of handling, well-characterized genetics, and amenability to high-throughput screening.[13] They are excellent for establishing proof-of-concept, determining dose-response relationships, and evaluating acute toxicity.[11][13] For instance, murine models of giardiasis and vaginal trichomoniasis are well-established and highly reproducible.[6][14] Specific inbred strains can be selected to model different aspects of a disease; for example, C3H/He mice infected with T. cruzi develop a chronic myocarditis that resembles human Chagasic cardiomyopathy.[15]
-
Larger Animal Models (Dogs, Non-Human Primates): While used less frequently due to cost and ethical complexity, larger animals can be invaluable for specific applications. Dogs are a natural reservoir for T. cruzi and can develop cardiac and digestive pathologies similar to human Chagas disease, making them a useful model for testing therapies aimed at preventing chronic disease progression.[12][16] Non-human primates offer the closest physiological and immunological parallel to humans but are typically reserved for late-stage preclinical development or for studying complex pathologies not replicated in rodents.[13][16]
Summary of Recommended Animal Models
| Target Disease | Recommended Model | Species / Strain | Rationale & Key Endpoints | References |
| Chagas Disease | Acute Infection Model | Mouse (BALB/c, Swiss Webster) | High parasitemia allows for clear assessment of trypanocidal activity. Endpoints: Parasitemia levels, survival rate. | [17] |
| Chronic Cardiomyopathy | Mouse (C3H/He) | Develops chronic inflammation and fibrosis in the heart, mimicking human disease. Endpoints: Cardiac histopathology, ECG alterations, parasite load in tissue (qPCR). | [15] | |
| Giardiasis | Enteric Infection Model | Mouse (Swiss Albino, C57BL/6) | Reproducible infection pattern following oral inoculation with cysts. Endpoints: Fecal cyst count, intestinal trophozoite load. | [14][18][19] |
| Trichomoniasis | Vaginal Infection Model | Mouse (CBA/J, BALB/c) | Requires estrogenization to establish a persistent infection that mimics the human vaginal environment. Endpoints: Vaginal parasite load (culture or qPCR), clearance rate. | [6][20][21] |
| Anaerobic Infection | Intra-abdominal Sepsis | Rat (Wistar) or Mouse | Polymicrobial infection model that simulates clinical scenarios like peritonitis. Endpoints: Survival rate, abscess formation, bacterial load in peritoneal fluid/abscess. | [22][23][24] |
Detailed Experimental Protocols
The following protocols provide step-by-step methodologies for establishing and evaluating drug efficacy in key disease models. Each protocol incorporates essential controls for self-validation: a Vehicle Control group to characterize the infection in the absence of treatment, and a Positive Control group treated with a standard-of-care drug (e.g., Benznidazole, Metronidazole) to confirm model sensitivity.
Protocol 3.1: Murine Model of Acute Chagas Disease
This model is designed to assess the trypanocidal activity of a test compound against the acute phase of Trypanosoma cruzi infection.
Caption: Workflow for the acute Chagas disease efficacy model.
Methodology:
-
Animal Husbandry: House female BALB/c mice (6-8 weeks old) under specific pathogen-free conditions with a 12-hour light/dark cycle and access to food and water ad libitum. Allow a 7-day acclimatization period.
-
Parasite and Infection: Use a well-characterized strain of T. cruzi (e.g., Y or Tulahuen strain). Infect mice via intraperitoneal (i.p.) injection with 1x10⁴ blood-form trypomastigotes suspended in 0.1 mL of sterile saline.[17]
-
Parasitemia Monitoring: Beginning 5 days post-infection, monitor parasitemia every 2-3 days. Collect 5 µL of tail blood, mix with 45 µL of 0.85% ammonium chloride lysis buffer, and count motile trypomastigotes in a Neubauer chamber.
-
Group Allocation and Treatment: Once parasitemia is consistently detectable (patent), randomly assign mice to treatment groups (n=8-10 per group).
-
Group 1 (Vehicle Control): Administer the drug vehicle (e.g., 0.5% carboxymethylcellulose) on the same schedule as the test article.
-
Group 2 (Positive Control): Administer Benznidazole (e.g., 100 mg/kg/day).
-
Groups 3-n (Test Article): Administer the this compound based drug at various doses.
-
-
Drug Administration: Administer all treatments once daily via oral gavage for a period of 10-20 consecutive days.
-
Efficacy Endpoints:
-
Primary: Parasitemia levels throughout the study and survival rate up to 30-60 days post-infection.
-
Secondary: Body weight changes and clinical signs of disease (e.g., ruffled fur, lethargy).
-
-
Statistical Analysis: Analyze survival data using Kaplan-Meier survival curves and the log-rank test. Compare parasitemia levels between groups using ANOVA with post-hoc tests.
Protocol 3.2: Murine Model of Giardiasis
This model evaluates the efficacy of test compounds in clearing Giardia duodenalis infection from the small intestine.
Caption: Workflow for the murine giardiasis efficacy model.
Methodology:
-
Animal Husbandry: Use 3-4 week old Swiss albino mice, as younger mice are often more susceptible to infection.[14] Acclimatize for 7 days.
-
Infection: Infect mice by oral gavage with approximately 1x10⁶ Giardia muris cysts (a species adapted to mice that serves as an excellent model for human giardiasis) or a human isolate strain like GS/H7 in 0.1 mL of distilled water.[14][19]
-
Confirmation of Infection: Confirm infection by detecting cysts in fecal pellets around day 5-7 post-inoculation using a zinc sulfate flotation method and light microscopy.
-
Group Allocation and Treatment: On day 7, when infection is well-established, randomize mice into treatment groups (n=8-10 per group).
-
Group 1 (Vehicle Control): Administer vehicle.
-
Group 2 (Positive Control): Administer Metronidazole (e.g., 25-50 mg/kg/day).[2]
-
Groups 3-n (Test Article): Administer the test compound at various doses.
-
-
Drug Administration: Administer treatments orally once or twice daily for 5 consecutive days.
-
Efficacy Endpoints:
-
Primary: Trophozoite count in the small intestine. At the end of the study (e.g., day 13), euthanize mice, excise the proximal 20 cm of the small intestine, and place it in chilled phosphate-buffered saline (PBS). Open the intestine longitudinally, scrape the mucosa, and homogenize the contents. Count trophozoites using a hemocytometer.
-
Secondary: Reduction in fecal cyst shedding during and after treatment.
-
-
Statistical Analysis: As parasite counts are often not normally distributed, use non-parametric tests like the Mann-Whitney U test to compare trophozoite loads between the control and treated groups.
Protocol 3.3: Murine Model of Vaginal Trichomoniasis
This model requires hormonal manipulation to create a state of pseudoestrus, which is essential for establishing a robust T. vaginalis infection.[6]
Methodology:
-
Animal Husbandry and Hormonal Treatment: Use female BALB/c mice (6-8 weeks old). 5-7 days prior to infection, administer estradiol valerate (0.1 mg) subcutaneously to induce a pseudoestrus state and create a favorable environment for trichomonad growth.[6][25]
-
Infection: Use a metronidazole-susceptible strain of T. vaginalis. Culture the parasites to a log-phase growth. Centrifuge and resuspend the parasites in sterile PBS. Under light isoflurane anesthesia, intravaginally inoculate each mouse with 1x10⁶ viable trophozoites in a 20 µL volume.
-
Confirmation of Infection: At day 3 post-infection, confirm infection by performing a vaginal lavage with 50 µL of sterile saline. Examine a wet mount of the lavage fluid microscopically for motile trichomonads.
-
Group Allocation and Treatment: Randomize mice with confirmed infections into groups (n=8-10).
-
Group 1 (Vehicle Control): Administer vehicle.
-
Group 2 (Positive Control): Administer Metronidazole (e.g., 50 mg/kg/day).[6]
-
Groups 3-n (Test Article): Administer the test compound.
-
-
Drug Administration: Administer treatments orally for 3-5 days.
-
Efficacy Endpoints:
-
Primary: Parasite clearance. Perform vaginal lavages on days 3, 5, and 7 post-treatment. A mouse is considered cured if no motile trichomonads are observed in the lavage fluid on two consecutive measurements.
-
Secondary: Quantitative parasite load can be determined by culturing the lavage fluid or by using a specific qPCR assay.
-
-
Statistical Analysis: Compare cure rates between groups using Fisher's exact test.
Preliminary Pharmacokinetic and Toxicology Studies
Before and during efficacy studies, it is crucial to understand the drug's behavior in the host. Preclinical safety and pharmacokinetic assessments are required by regulatory bodies like the FDA.[26]
Pharmacokinetics (PK)
-
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of the test compound.[26]
-
Methodology:
-
Administer a single dose of the test compound to a small group of uninfected mice (or rats) via the intended clinical route (e.g., oral gavage) and intravenously.
-
Collect blood samples at multiple time points (e.g., 0, 15 min, 30 min, 1, 2, 4, 8, 24 hours).
-
Process blood to plasma and analyze the concentration of the parent drug and major metabolites using a validated analytical method (e.g., LC-MS/MS).
-
Calculate key PK parameters: Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and t½ (half-life). This data is essential for designing rational dosing schedules for efficacy studies.
-
Acute Toxicity
-
Objective: To determine the short-term toxicity and identify the maximum tolerated dose (MTD) of the compound.
-
Methodology (Up-and-Down Procedure):
-
Use a small number of female rodents (rats or mice).
-
Dose a single animal with a starting dose based on in vitro cytotoxicity data.
-
Observe the animal for 48 hours for signs of toxicity or mortality.
-
If the animal survives, the next animal is given a higher dose. If the animal dies, the next is given a lower dose.
-
Continue this process for a small number of animals to precisely estimate the LD50 (lethal dose for 50% of animals).[27]
-
Conduct a gross necropsy on all animals to identify potential target organs of toxicity. These studies should be conducted in compliance with Good Laboratory Practices (GLP).[26]
-
Conclusion
The successful development of novel this compound-based drugs relies on a systematic and well-reasoned preclinical testing strategy. The animal models and protocols detailed in this guide provide a robust framework for evaluating the in vivo efficacy and safety of these compounds. By carefully selecting models that mimic human disease and by designing experiments with self-validating controls, researchers can generate the high-quality data necessary to identify promising clinical candidates and advance the fight against anaerobic and parasitic infections.
References
-
Andrade, M. C., et al. (2021). Animal models of Chagas disease and their translational value to drug development. PLoS Neglected Tropical Diseases. [Link]
-
Roberts-Thomson, I. C., et al. (1976). Giardiasis in the mouse: an animal model. Gastroenterology. [Link]
-
Bartlett, J. G., et al. (1978). Experimental Animal Models for Anaerobic Infections. Clinical Infectious Diseases. [Link]
-
Tzianabos, A. O., et al. (2005). Animal Models Simulating Anaerobic Infections. Anaerobe. [Link]
-
Corbeil, L. B. (1995). Use of an Animal Model of Trichomoniasis as a Basis for Understanding This Disease in Women. Clinical Infectious Diseases. [Link]
-
Francisco, A. F., et al. (2015). Translational challenges of animal models in Chagas disease drug development: a review. Acta Tropica. [Link]
-
Añez, N., et al. (2020). Animal Models of Trypanosoma cruzi Congenital Transmission. Pathogens. [Link]
-
Tarleton, R. L. (2022). Animal models for exploring Chagas disease pathogenesis and supporting drug discovery. Clinical Microbiology Reviews. [Link]
-
Corbeil, L. B. (1995). Use of an Animal Model of Trichomoniasis as a Basis for Understanding This Disease in Women. Clinical Infectious Diseases. [Link]
-
dos Santos, P. V. A., et al. (2021). An Animal Model of Acute and Chronic Chagas Disease With the Reticulotropic Y Strain of Trypanosoma cruzi That Depicts the Multifunctionality and Dysfunctionality of T Cells. Frontiers in Cellular and Infection Microbiology. [Link]
-
Corbeil, L. B. (1995). Use of an animal model of trichomoniasis as a basis for understanding this disease in women. PubMed. [Link]
-
Mercer, F., et al. (2011). Murine Models of Vaginal Trichomonad Infections. The American Journal of Tropical Medicine and Hygiene. [Link]
-
Mercer, F., et al. (2011). Murine models of vaginal trichomonad infections. PubMed. [Link]
-
Bartlett, J. G., et al. (1978). Experimental Animal Models for Anaerobic Infections. Oxford Academic. [Link]
-
de Oliveira, G. P., et al. (2021). Male Swiss mice (Mus musculus) as a most suitable experimental model for the study of Giardia duodenalis BIV. Research, Society and Development. [Link]
-
Tally, F. P., & Sullivan, C. E. (1981). Nitroimidazoles: in vitro activity and efficacy in anaerobic infections. Scandinavian Journal of Infectious Diseases. Supplementum. [Link]
-
Argüello-García, R., et al. (2018). Giardia duodenalis mouse model for the development of novel antigiardial agents. Journal of Microbiological Methods. [Link]
-
Bartlett, J. G. (1982). Experimental animal models for anaerobic infections. Semantic Scholar. [Link]
-
MSD Veterinary Manual. (n.d.). Nitroimidazoles Use in Animals. MSD Veterinary Manual. [Link]
-
Singer, S. M., et al. (2021). Mucosal vaccination in a murine gnotobiotic model of Giardia lamblia infection. bioRxiv. [Link]
-
Arisov, M. V., et al. (2020). General principles of conducting preclinical toxicology studies of antiparasitic drugs for veterinary use. IOP Conference Series: Earth and Environmental Science. [Link]
-
Upton, A. M., et al. (2015). In Vitro and In Vivo Activities of the Nitroimidazole TBA-354 against Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy. [Link]
-
Upcroft, P., & Upcroft, J. A. (1998). Efficacy of New 5-Nitroimidazoles against Metronidazole-Susceptible and -Resistant Giardia, Trichomonas, and Entamoeba spp. Antimicrobial Agents and Chemotherapy. [Link]
-
Manjunatha, U. H., et al. (2011). Nitroimidazoles for the treatment of TB: past, present and future. Future Medicinal Chemistry. [Link]
-
Roberts-Thomson, I. C., et al. (1976). Giardiasis in the mouse: an animal model. Semantic Scholar. [Link]
-
Zaal, M. N. A., et al. (2019). Pharmacokinetics and Pharmacodynamics of the Nitroimidazole DNDI-0690 in Mouse Models of Cutaneous Leishmaniasis. Antimicrobial Agents and Chemotherapy. [Link]
-
Nagarajan, K. (1991). Medicinal Significance of Nitroimidazoles. Indian Journal of Chemistry. [Link]
-
Upton, A. M., et al. (2015). In vitro and in vivo activities of the nitroimidazole TBA-354 against Mycobacterium tuberculosis. PubMed. [Link]
-
Sharma, P. C., et al. (2021). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. Molecules. [Link]
-
WikiVet. (2016). Nitroimidazoles. WikiVet English. [Link]
-
de Souza, J., et al. (2021). Preclinical Studies in Anti-Trypanosomatidae Drug Development. Pharmaceuticals. [Link]
-
Duke University. (n.d.). Preclinical Regulatory Requirements. Social Science Research Institute. [Link]
-
de Souza, J., et al. (2021). Preclinical Studies in Anti-Trypanosomatidae Drug Development. ResearchGate. [Link]
-
AMSBIO. (n.d.). Preclinical research strategies for drug development. AMSbiopharma. [Link]
Sources
- 1. Nitroimidazoles: in vitro activity and efficacy in anaerobic infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nitroimidazoles Use in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 3. Nitroimidazoles - WikiVet English [en.wikivet.net]
- 4. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nitroimidazoles for the treatment of TB: past, present and future - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Murine Models of Vaginal Trichomonad Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. In Vitro and In Vivo Activities of the Nitroimidazole TBA-354 against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro and in vivo activities of the nitroimidazole TBA-354 against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Preclinical research strategies for drug development | AMSbiopharma [amsbiopharma.com]
- 12. tandfonline.com [tandfonline.com]
- 13. journals.asm.org [journals.asm.org]
- 14. Giardiasis in the mouse: an animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. dovepress.com [dovepress.com]
- 16. mdpi.com [mdpi.com]
- 17. Frontiers | An Animal Model of Acute and Chronic Chagas Disease With the Reticulotropic Y Strain of Trypanosoma cruzi That Depicts the Multifunctionality and Dysfunctionality of T Cells [frontiersin.org]
- 18. rsdjournal.org [rsdjournal.org]
- 19. Giardiasis in the mouse: an animal model. | Semantic Scholar [semanticscholar.org]
- 20. academic.oup.com [academic.oup.com]
- 21. Murine models of vaginal trichomonad infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Experimental animal models for anaerobic infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. academic.oup.com [academic.oup.com]
- 24. Experimental animal models for anaerobic infections. | Semantic Scholar [semanticscholar.org]
- 25. Use of an animal model of trichomoniasis as a basis for understanding this disease in women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Preclinical Regulatory Requirements | Social Science Research Institute [ssri.psu.edu]
- 27. Preclinical Studies in Anti-Trypanosomatidae Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the High-Performance Liquid Chromatography (HPLC) Purification of Nitroimidazole Derivatives
This comprehensive guide provides detailed application notes and protocols for the purification of nitroimidazole derivatives using High-Performance Liquid Chromatography (HPLC). Tailored for researchers, scientists, and professionals in drug development, this document moves beyond rigid templates to offer an in-depth, scientifically grounded methodology. The focus is on explaining the rationale behind experimental choices, ensuring robust and reproducible results.
Introduction: The Critical Role of Purity for Nitroimidazole Derivatives
Nitroimidazoles are a crucial class of antimicrobial agents extensively used against anaerobic bacteria and protozoa.[1][2] Compounds like metronidazole, tinidazole, and ornidazole are staples in clinical practice.[1][3] The efficacy and safety of these therapeutic agents are directly contingent on their purity. HPLC stands as the cornerstone technique for both the analysis and purification of these compounds, capable of separating the active pharmaceutical ingredient (API) from starting materials, by-products, and degradation products that may arise during synthesis or storage.[4][5] This guide provides a systematic approach to developing and implementing robust HPLC purification strategies for nitroimidazole derivatives.
Understanding the Analyte: Physicochemical Properties Influencing Separation
The successful HPLC purification of nitroimidazoles hinges on understanding their fundamental physicochemical properties. These compounds share a common 5-nitroimidazole ring structure, but variations in their side chains lead to differences in polarity, which is the primary driver of separation in reversed-phase HPLC.[3][6]
-
Polarity: Most nitroimidazoles are moderately polar compounds, making them ideal candidates for reversed-phase (RP-HPLC) chromatography.
-
UV Absorbance: The nitroimidazole chromophore exhibits strong UV absorbance, typically around 310-320 nm, allowing for sensitive detection using a standard UV-Vis or Photodiode Array (PDA) detector.[4][7]
-
Solubility: Solubility in common HPLC mobile phase components like methanol and acetonitrile is generally good, facilitating sample preparation.
-
Stability: Nitroimidazole derivatives can be susceptible to degradation under certain stress conditions, such as alkaline hydrolysis, oxidation, and photolysis.[4][5][8] This necessitates the development of "stability-indicating" methods that can resolve the parent drug from any potential degradants.
PART I: Analytical Method Development – The Blueprint for Purification
A robust analytical method is the essential foundation for successful preparative purification. The goal is to achieve baseline separation of the target compound from all impurities with good peak shape and reasonable retention time. Reversed-phase chromatography is the most common and effective technique.
The Causality Behind Experimental Choices
-
Column Selection (The Stationary Phase): A C18 (octadecylsilane) column is the workhorse for separating moderately polar compounds like nitroimidazoles.[4][9] The long alkyl chains provide sufficient hydrophobicity to retain the analytes, while modern, high-purity silica backbones minimize undesirable interactions with residual silanols, reducing peak tailing. A standard dimension for method development is 4.6 x 150 mm with 5 µm particles.[7]
-
Mobile Phase Selection (The Eluent): The mobile phase in RP-HPLC consists of an aqueous component and an organic modifier.
-
Organic Modifier: Acetonitrile and methanol are the most common choices. Acetonitrile often provides better peak shape and lower backpressure, while methanol can offer different selectivity. A good starting point is a mixture of buffer and methanol or acetonitrile.[8][10]
-
Aqueous Component & pH Control: A buffer is critical for maintaining a stable pH, which ensures consistent ionization states of the analytes and silanols on the column, leading to reproducible retention times. A phosphate or acetate buffer in the pH range of 3-7 is typically effective.[2][8] For instance, a mobile phase of 10 mM ammonium acetate solution at pH 3 mixed with methanol has been shown to be effective.[8] Adding a small amount of an amine modifier like triethylamine (TEA) can further reduce peak tailing by competing with basic analytes for active silanol sites.[10]
-
-
Detection: As nitroimidazoles have a strong UV chromophore, a UV detector set at the absorbance maximum (λmax), often around 310 nm, provides excellent sensitivity.[4] A PDA detector is highly recommended as it can acquire the full UV spectrum of each peak, which helps in peak identification and purity assessment.
Workflow for Analytical Method Development
Caption: Workflow for developing a stability-indicating analytical HPLC method.
Protocol 1: Development of a Stability-Indicating Analytical HPLC Method
This protocol outlines the steps to develop a method capable of separating a nitroimidazole API from its potential degradation products, a critical step before purification.[11][12]
-
Instrumentation and Initial Conditions:
-
HPLC System: A standard HPLC or UHPLC system with a binary or quaternary pump, autosampler, column oven, and PDA detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 20 mM potassium phosphate buffer, pH adjusted to 3.0 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.[2]
-
Detection Wavelength: 318 nm.[7]
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Prepare a stock solution of the nitroimidazole derivative standard at 1 mg/mL in methanol or a suitable solvent mixture.
-
Dilute the stock solution with the mobile phase to a working concentration of approximately 50-100 µg/mL.[9]
-
-
Method Development:
-
Step 1 (Scouting Gradient): Run a broad linear gradient from 5% B to 95% B over 20 minutes. This will determine the approximate organic solvent concentration required to elute the target compound.
-
Step 2 (Optimization): Based on the scouting run, design a more focused gradient. For example, if the peak of interest elutes at 40% B, a new gradient could be 30-50% B over 15 minutes. Adjust the gradient slope to achieve a resolution of >1.5 between the main peak and the closest eluting impurity.
-
Step 3 (Isocratic Hold - Optional): If the separation can be achieved with a constant mobile phase composition, an isocratic method is often more robust. Test the %B composition that provided the best separation in the gradient run as an isocratic condition.
-
-
Forced Degradation Study: [5][13]
-
Subject the API to stress conditions (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, heat at 80°C, photolytic exposure) for a defined period. The goal is to achieve 5-20% degradation.
-
Analyze the stressed samples using the optimized HPLC method.
-
Verification: The method is considered "stability-indicating" if all degradation product peaks are baseline-resolved from the parent API peak. The PDA detector should be used to check for peak purity.
-
Table 1: Typical Analytical HPLC Parameters for Nitroimidazole Derivatives
| Parameter | Typical Value/Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Good retention for moderately polar nitroimidazoles.[4][7] |
| Mobile Phase A | 10-25 mM Phosphate or Acetate Buffer | Maintains stable pH for reproducible retention.[2][8] |
| Mobile Phase B | Acetonitrile or Methanol | Elutes compounds from the reversed-phase column.[10] |
| pH | 3.0 - 7.0 | Controls ionization of analytes and residual silanols.[2] |
| Flow Rate | 1.0 mL/min | Standard for 4.6 mm ID columns. |
| Temperature | 25-35 °C | Controls viscosity and can improve peak shape.[7] |
| Detection | UV/PDA at ~310-320 nm | High sensitivity due to the nitroimidazole chromophore.[4] |
| Injection Volume | 5-20 µL | Standard analytical injection volume. |
PART II: Preparative HPLC – Scaling Up for Purification
Once a robust analytical method is established, the parameters can be scaled up for preparative HPLC to isolate larger quantities of the target compound. The primary goal is to maintain the resolution achieved at the analytical scale while maximizing throughput.[14]
The Principles of Method Scaling
Scaling up involves adjusting the flow rate and injection volume to accommodate the larger dimensions of the preparative column. The key is to maintain the linear velocity of the mobile phase and the sample load per unit of column cross-sectional area.[15]
Scaling the Flow Rate (F): The flow rate for the preparative column (F_prep) is calculated based on the analytical flow rate (F_analyt) and the cross-sectional areas of the columns.
F_prep = F_analyt × (d_prep² / d_analyt²)
Where d_prep is the inner diameter of the preparative column and d_analyt is the inner diameter of the analytical column.[15]
Scaling the Injection Volume/Mass Load (V): The injection volume is scaled similarly to maintain the same load relative to the column's capacity.
V_prep = V_analyt × (d_prep² × L_prep) / (d_analyt² × L_analyt)
Where L is the column length. If the column lengths are the same, the equation simplifies to the same scaling factor as the flow rate.[15]
Workflow for Analytical to Preparative Scale-Up
Caption: Systematic workflow for scaling an HPLC method from analytical to preparative scale.
Protocol 2: Preparative HPLC Purification
This protocol assumes an optimized analytical method on a 4.6 x 150 mm column is ready for scale-up to a 21.2 x 150 mm preparative column.
-
System and Column Setup:
-
HPLC System: A preparative HPLC system with high-flow rate pumps, a larger sample loop, and a fraction collector.
-
Preparative Column: C18, 21.2 x 150 mm, 5 µm particle size (same chemistry as the analytical column).
-
-
Calculate Preparative Parameters:
-
Analytical Conditions:
-
Flow Rate (F_analyt): 1.0 mL/min
-
Injection Volume (V_analyt): 20 µL
-
-
Scaling Factor: (21.2² / 4.6²) ≈ 21.2
-
Calculated Preparative Conditions:
-
Flow Rate (F_prep): 1.0 mL/min × 21.2 = 21.2 mL/min [14]
-
Injection Volume (V_prep): 20 µL × 21.2 = 424 µL (This is a starting point; a loading study should be performed to maximize throughput).
-
-
-
Sample Preparation:
-
Dissolve the crude nitroimidazole derivative in the mobile phase or a compatible solvent at the highest possible concentration without causing precipitation. Ensure the solution is filtered through a 0.45 µm filter.
-
-
Purification Run and Fraction Collection:
-
Equilibrate the preparative column with the starting mobile phase conditions until a stable baseline is achieved.
-
Inject the prepared sample.
-
Monitor the chromatogram and begin collecting fractions just before the target peak begins to elute and stop just after it returns to baseline. The fraction collector can be programmed to trigger based on UV signal threshold or time.
-
-
Post-Purification Analysis:
-
Analyze a small aliquot of each collected fraction using the original analytical HPLC method to confirm purity.
-
Pool the fractions that meet the required purity specifications.
-
Remove the solvent from the pooled fractions (e.g., via rotary evaporation or lyophilization) to obtain the purified solid compound.
-
PART III: Chiral Purification of Nitroimidazole Enantiomers
For nitroimidazole derivatives that are chiral, separating the enantiomers is often a regulatory requirement, as they can exhibit different pharmacological and toxicological profiles.[16] Chiral HPLC is the most effective method for this purpose.[17][18]
Approach to Chiral Method Development
Unlike reversed-phase chromatography, chiral separations are highly specific interactions between the analyte and a chiral stationary phase (CSP). Method development is therefore more empirical and involves screening a variety of CSPs.[17] Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are highly versatile and successful for a broad range of compounds, including azole derivatives.[19][20]
Workflow for Chiral Stationary Phase Screening
Caption: A systematic workflow for screening chiral stationary phases to resolve enantiomers.
Protocol 3: Chiral HPLC Method Development
-
Instrumentation and Columns:
-
HPLC System: Standard analytical HPLC system.
-
Columns: A set of chiral columns with different selectors (e.g., coated amylose and cellulose derivatives).
-
-
Mobile Phase Screening:
-
Prepare a 1 mg/mL solution of the racemic nitroimidazole.
-
Screen each column with a set of standard mobile phases:
-
Normal Phase: Heptane/Isopropanol (e.g., 90:10 v/v)
-
Polar Organic Mode: Acetonitrile (100%) or Methanol (100%)
-
Reversed Phase: Water with 0.1% Formic Acid / Acetonitrile (e.g., 50:50 v/v)
-
-
-
Method Optimization:
-
Once a column/mobile phase combination shows promise (even partial separation), optimize the separation.
-
Adjust the ratio of the mobile phase components. In normal phase, small changes in the alcohol modifier have a large effect on retention and resolution.
-
Optimize the flow rate and column temperature to improve efficiency and resolution.
-
-
Scale-Up: The same principles described in PART II can be applied to scale up a chiral analytical method for preparative enantioselective purification.
PART IV: Troubleshooting
Even with a well-developed method, problems can arise. The following table addresses common issues encountered during the HPLC purification of nitroimidazole derivatives.[21][22][23][24]
Table 2: Common HPLC Troubleshooting Scenarios
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing | - Secondary interactions with acidic silanols on the column.- Column overload.- Incompatible sample solvent. | - Use a high-purity, end-capped C18 column.- Lower the mobile phase pH to suppress silanol ionization (e.g., pH 3).- Add a competing base like triethylamine (0.1%) to the mobile phase.[10]- Reduce the injection mass.- Dissolve the sample in the initial mobile phase. |
| High Backpressure | - Blockage in the system (e.g., guard column, inlet frit).- Buffer precipitation in organic solvent.- High mobile phase viscosity. | - Systematically disconnect components (column, guard) to locate the blockage. Reverse flush the column if clogged at the inlet.[21]- Ensure buffer is soluble in the highest organic percentage used. Flush the system with water.[24]- Reduce flow rate or increase column temperature. |
| Ghost Peaks | - Carryover from previous injection.- Contaminants in the mobile phase or from the sample vial/septa.- Late-eluting compounds from a previous run. | - Implement a robust needle wash program in the autosampler method.- Run a blank gradient (injecting only mobile phase) to identify the source of contamination.[22]- Ensure the gradient runs long enough to elute all components. |
| Shifting Retention Times | - Inadequate column equilibration.- Change in mobile phase composition or pH.- Fluctuating column temperature.- Pump malfunction or leak. | - Equilibrate the column with at least 10-15 column volumes of the initial mobile phase.[25]- Prepare fresh mobile phase daily. Use a column oven for temperature control.- Check for leaks and perform pump performance tests.[21] |
References
-
Journal of Chemical Health Risks. (2024). Development and Validation of Stability Indicating HPLC Method for Estimation of Novel Nitroimidazooxazine Antitubercular Drug Pretomanid Followed by LC-MS. Available at: [Link]
-
PubMed Central. (2024). Simultaneous determination of five nitroimidazole antimicrobials in pharmaceuticals using HPLC-ESM and QAMS methods. Available at: [Link]
-
ResearchGate. (2004). A Sensitive HPLC Method of determination of 2Methyl 5- Nitroimidazole & Reaction mass of intermediates of Ornidazole in Ornidazole bulk manufacturing. Available at: [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Mixture of Nitroimidazole Antibiotics on Newcrom Type Columns. Available at: [Link]
-
International Journal of Pharmaceutical and Engineering Research. (2018). Simultaneous Determination of Some 5-Nitroimidazole Derivatives and Ciprofloxacin by High Performance Liquid Chromatography. Available at: [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2015). RP-HPLC Method for the Simultaneous Determination of Metronidazole, Tinidazole, Ornidazole, Secnidazole and Ofloxacin in. Available at: [Link]
-
ResearchGate. (2004). HPLC and LC-MS studies on stress degradation behavior of tinidazole and development of a validated specific stability-indicating HPLC assay method. Available at: [Link]
-
Research Journal of Pharmacy and Technology. (2019). Development and Validation of Stability Indicating RP-HPLC Method for Quantitative Estimation of Ornidazole and its Impurities in Ornidazole Injection. Available at: [Link]
-
ResearchGate. (2024). Simultaneous determination of five nitroimidazole antimicrobials in pharmaceuticals using HPLC-ESM and QAMS methods. Available at: [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2012). High-Performance Liquid Chromatographic Analysis of Nitroimidazole Derivative Satranidazole Using a Liquid Extraction Method. Available at: [Link]
-
CABI Digital Library. (2015). Forced degradation of metronidazole, oxytetracycline and furazolidone studies using High Performance Liquid Chromatography. Available at: [Link]
-
Waters Corporation. (n.d.). Analytical HPLC to Preparative HPLC: Scale-Up Techniques using a Natural Product Extract. Available at: [Link]
-
MDPI. (2023). TLC–Densitometric Analysis of Selected 5-Nitroimidazoles. Available at: [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations Guide. Available at: [Link]
-
IntechOpen. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Available at: [Link]
-
Taylor & Francis Online. (2006). Chiral Drug Separation. Available at: [Link]
-
YouTube. (2018). Application Note | Analytical HPLC to Preparative HPLC: Scale-Up Techniques using a Natural Product. Available at: [Link]
-
ResearchGate. (2013). A validated reversed phase HPLC assay for the determination of metronidazole in human plasma. Available at: [Link]
-
ResearchGate. (2014). How can I scale up from analytical to preparative HPLC?. Available at: [Link]
-
ACE HPLC Columns. (n.d.). HPLC Troubleshooting Guide. Available at: [Link]
-
Agilent. (n.d.). Preparative HPLC Scale-Up of Antibiotics Application. Available at: [Link]
-
Scribd. (n.d.). Nitroimidazoles HPLC. Available at: [Link]
-
ResearchGate. (2005). Determination of five nitroimidazoles in water by liquid chromatography-mass spectrometry. Available at: [Link]
-
ResearchGate. (2017). Separation of enantiomers of chiral imidazole and triazole derivatives using acetonitrile as a mobile phase. Available at: [Link]
-
International Journal of Pharmaceutical Research and Applications. (2024). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. Available at: [Link]
-
Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. Available at: [Link]
-
Scribd. (n.d.). HPLC Troubleshooting. Available at: [Link]
-
MDPI. (2021). Enantiomeric Separation of New Chiral Azole Compounds. Available at: [Link]
-
Phenomenex. (n.d.). Troubleshooting Guide. Available at: [Link]
-
Biosciences Biotechnology Research Asia. (2022). Overview on Development and Validation of Force Degradation Studies with Stability Indicating Methods. Available at: [Link]
Sources
- 1. HPLC Method for Analysis of Mixture of Nitroimidazole Antibiotics on Newcrom Type Columns | SIELC Technologies [sielc.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. rjptonline.org [rjptonline.org]
- 8. jchr.org [jchr.org]
- 9. Simultaneous determination of five nitroimidazole antimicrobials in pharmaceuticals using HPLC-ESM and QAMS methods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijper.org [ijper.org]
- 11. biomedres.us [biomedres.us]
- 12. biotech-asia.org [biotech-asia.org]
- 13. cabidigitallibrary.org [cabidigitallibrary.org]
- 14. agilent.com [agilent.com]
- 15. waters.com [waters.com]
- 16. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 17. phx.phenomenex.com [phx.phenomenex.com]
- 18. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- 22. hplc.eu [hplc.eu]
- 23. ijprajournal.com [ijprajournal.com]
- 24. phenomenex.com [phenomenex.com]
- 25. scribd.com [scribd.com]
Application Notes & Protocols: Formulation of (4-nitro-1H-imidazol-1-yl)acetic acid for In Vivo Studies
Abstract
This document provides a comprehensive guide for the formulation of (4-nitro-1H-imidazol-1-yl)acetic acid, a compound of interest for various therapeutic applications, including as a potential radiosensitizer or antimicrobial agent. Due to the limited publicly available data on its physicochemical properties, this guide presents a foundational strategy based on established principles for formulating acidic small molecules for parenteral administration in preclinical in vivo models. We detail a robust, pH-adjusted, sterile, and isotonic formulation protocol, complete with quality control procedures and guidelines for animal administration. This document is intended for researchers, scientists, and drug development professionals seeking a practical and scientifically sound starting point for their in vivo studies.
Introduction: The Formulation Challenge
This compound belongs to the nitroimidazole class of compounds, which are known for their biological activity, often linked to the reductive activation of the nitro group in hypoxic environments.[1] The successful preclinical evaluation of this and similar molecules hinges on the development of a safe, stable, and effective formulation that ensures consistent bioavailability upon administration.
The primary challenge in formulating this compound for in vivo use lies in its molecular structure. The presence of a carboxylic acid moiety suggests a pH-dependent aqueous solubility.[2][3] Many acidic drugs exhibit low solubility in their protonated form at low pH and require careful pH adjustment to achieve the desired concentration for injection.[4] Furthermore, any parenteral formulation must be sterile, isotonic, and free of pyrogens and particulate matter to avoid adverse reactions in animal models.[5][6]
This guide addresses these challenges by proposing a systematic approach to formulation development, beginning with key physicochemical considerations and culminating in a detailed, step-by-step protocol for preparing a research-grade injectable solution.
Foundational Assumptions
Given the absence of comprehensive experimental data in the public domain, we will proceed with the following scientifically plausible assumptions for this compound. Researchers must experimentally verify these parameters for their specific batch of the compound.
| Property | Assumed Value/Characteristic | Rationale & Implication for Formulation |
| pKa | ~3.5 - 4.5 | Typical for a carboxylic acid influenced by an electron-withdrawing nitro-heterocyclic ring.[7] This pKa suggests that the compound will be poorly soluble in acidic conditions (pH < pKa) and will require deprotonation at a higher pH to become the more soluble carboxylate salt. |
| Intrinsic Solubility (S₀) | Low (< 0.1 mg/mL) | Many organic acids have poor aqueous solubility in their neutral form. This necessitates a formulation strategy beyond simple dissolution in water, such as pH adjustment.[4] |
| Stability | Potential for degradation at extreme pH or upon light exposure. | Nitroaromatic compounds can be susceptible to reduction, and stability can be pH-dependent.[8] Formulation at a neutral or near-neutral pH is often a good starting point to balance solubility and stability. |
Proposed Formulation Strategy: A pH-Adjusted Isotonic Solution
Based on the assumed properties, the most direct and widely applicable strategy is to create a buffered, pH-adjusted aqueous solution. This approach leverages the Henderson-Hasselbalch equation to increase solubility by converting the poorly soluble acidic form (HA) into its highly soluble anionic salt form (A⁻).[6]
The core objectives of this formulation are:
-
Solubilization: To achieve the target concentration (e.g., 1-10 mg/mL) by raising the pH above the compound's pKa.
-
Physiological Compatibility: To ensure the final formulation is isotonic (approx. 280-300 mOsm/kg) and has a pH close to physiological neutrality (pH ~7.4) to minimize injection site irritation.[9]
-
Stability: To use a suitable buffer to maintain the pH and protect the compound from degradation.
-
Sterility: To ensure the final product is free from microbial contamination.[10]
Selection of Excipients
The choice of excipients is critical for a safe and effective parenteral formulation.[9]
| Excipient Category | Selected Agent | Concentration | Purpose & Justification |
| Vehicle | Water for Injection (WFI) | q.s. to final volume | The standard, high-purity solvent for injectable products. |
| Buffering Agent | Phosphate Buffer (Sodium Phosphate Dibasic & Monobasic) | 10 mM | Provides pH control in the physiological range (pH 6.0-8.0), ensuring both drug solubility and stability while minimizing pain on injection.[11] |
| Tonicity-Adjusting Agent | Sodium Chloride (NaCl) | As needed | Used to adjust the final formulation to be isotonic with physiological fluids, preventing hemolysis or crenation of red blood cells.[6] |
| pH-Adjusting Agents | 0.1 N Sodium Hydroxide (NaOH) / 0.1 N Hydrochloric Acid (HCl) | As needed | For fine-tuning the final pH of the formulation. |
Experimental Protocols
Safety Precaution: Handle this compound and all chemicals in a fume hood or other suitable ventilated enclosure. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Protocol 1: Preparation of a 5 mg/mL Sterile Solution
This protocol details the preparation of a 10 mL batch of a 5 mg/mL solution. Adjust quantities as needed for different concentrations or batch sizes.
Materials:
-
This compound powder
-
Sodium Phosphate Monobasic (NaH₂PO₄)
-
Sodium Phosphate Dibasic (Na₂HPO₄)
-
Sodium Chloride (NaCl)
-
Water for Injection (WFI)
-
0.1 N NaOH and 0.1 N HCl solutions
-
Sterile 0.22 µm syringe filters
-
Sterile vials and stoppers
-
Calibrated pH meter, analytical balance, magnetic stirrer, and stir bars
Step-by-Step Procedure:
-
Prepare the Buffer Vehicle:
-
To approximately 8 mL of WFI in a sterile beaker, add Sodium Phosphate Monobasic and Sodium Phosphate Dibasic to achieve a final concentration of 10 mM (e.g., for a phosphate buffer at pH 7.4, this would be approximately 0.24 mg/mL of the monobasic form and 1.42 mg/mL of the dibasic form, but should be calculated precisely).
-
Add Sodium Chloride. A starting point is ~8.5 mg/mL, but the final amount will be adjusted based on the amount of drug salt formed.
-
Stir until all components are fully dissolved.
-
-
Dissolve the Active Compound:
-
Accurately weigh 50 mg of this compound.
-
Slowly add the powder to the stirring buffer solution. The compound will likely not dissolve completely at this stage.
-
Begin adding 0.1 N NaOH dropwise while monitoring the pH. As the pH increases above the compound's pKa, the powder will dissolve to form the sodium salt. Continue adding NaOH until all the solid has dissolved.
-
-
Final pH and Volume Adjustment:
-
Carefully adjust the pH of the solution to 7.4 ± 0.2 using 0.1 N NaOH or 0.1 N HCl as needed.
-
Once the pH is stable, transfer the solution to a 10 mL volumetric flask.
-
Rinse the beaker with a small amount of WFI and add it to the flask.
-
Bring the solution to the final volume of 10 mL with WFI. Mix thoroughly.
-
-
Sterile Filtration:
-
Draw the final solution into a sterile syringe.
-
Attach a sterile 0.22 µm syringe filter to the syringe.
-
Filter the solution directly into a sterile vial in a laminar flow hood or biological safety cabinet to maintain sterility.[12]
-
Seal the vial with a sterile stopper and crimp cap.
-
-
Labeling and Storage:
-
Label the vial clearly with the compound name, concentration (5 mg/mL), batch number, and date of preparation.
-
Store protected from light, and unless stability data indicates otherwise, store at 2-8°C. A stability study should be conducted to determine the appropriate shelf-life.
-
Protocol 2: Quality Control of the Final Formulation
Each batch of the formulation must be validated before use in in vivo studies.
| Test | Method | Acceptance Criteria |
| Appearance | Visual Inspection | Clear, colorless to pale yellow solution, free from visible particles. |
| pH Measurement | Calibrated pH meter | 7.2 - 7.6 |
| Drug Concentration | HPLC-UV | 95.0% - 105.0% of the target concentration (5 mg/mL). |
| Sterility | USP <71> Sterility Tests | No microbial growth observed. |
| Endotoxin | Limulus Amebocyte Lysate (LAL) Test | As per guidelines for the animal species and route of administration. |
Hypothetical HPLC-UV Method for Quantification:
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile and 0.1% Acetic Acid in water (e.g., 30:70 v/v)[13]
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Determined by UV scan of the compound (likely in the 280-320 nm range for a nitroaromatic).
-
Injection Volume: 10 µL
-
Quantification: Based on a calibration curve of known standards.[14]
In Vivo Study Design & Administration
Workflow and Considerations
The following diagram outlines a typical workflow for an in vivo efficacy or toxicology study.
Caption: Workflow for an in vivo study using the formulated compound.
Protocol 3: Administration to a Murine Model
This protocol provides a general guideline for intravenous (IV) or intraperitoneal (IP) administration in mice. All procedures must be approved by the institution's Institutional Animal Care and Use Committee (IACUC).
Materials:
-
Formulated and QC-passed this compound solution
-
Sterile syringes (e.g., 1 mL tuberculin) and needles (e.g., 27-30G)
-
Calibrated animal scale
-
Appropriate animal restraint device
Procedure:
-
Dose Calculation:
-
The volume to inject depends on the desired dose (in mg/kg) and the animal's body weight.
-
Formula: Injection Volume (mL) = [Dose (mg/kg) x Body Weight (kg)] / Concentration (mg/mL)
-
Example: For a 10 mg/kg dose in a 25 g (0.025 kg) mouse using a 5 mg/mL formulation:
-
Volume = [10 mg/kg * 0.025 kg] / 5 mg/mL = 0.05 mL or 50 µL.
-
-
It is common practice to dose at a volume of 5-10 mL/kg. For a 25g mouse, this corresponds to 125-250 µL. The concentration of the formulation should be adjusted to fit within this volume range.
-
-
Administration:
-
Acclimate animals to the handling and restraint procedures.
-
Weigh the animal immediately before dosing to ensure accurate volume calculation.
-
Draw the calculated volume of the formulation into a sterile syringe. Ensure no air bubbles are present.
-
Administer the dose via the desired route (e.g., tail vein for IV, lower abdominal quadrant for IP) using proper technique.
-
Administer an equivalent volume of the vehicle (the formulation without the active compound) to the control group.
-
-
Post-Administration Monitoring:
-
Monitor the animals for any immediate adverse reactions.
-
Follow the IACUC-approved protocol for post-procedure monitoring, including regular checks of animal weight, behavior, and overall health.
-
Mechanistic Context: The Role of Bioreduction
The biological activity of nitroimidazoles like this compound is predicated on the chemical reduction of the nitro group. This process is significantly more efficient under hypoxic (low oxygen) conditions, which are characteristic of solid tumors and certain microbial environments.
Sources
- 1. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scielo.br [scielo.br]
- 4. uobabylon.edu.iq [uobabylon.edu.iq]
- 5. Sterile Injectables: Key Considerations for Pharma Industry [adragos-pharma.com]
- 6. ascendiacdmo.com [ascendiacdmo.com]
- 7. asianpubs.org [asianpubs.org]
- 8. 2-Hydroxylaminoimidazoles--unstable intermediates in the reduction of 2-nitroimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. FORMULATION FORUM - Considerations in Formulation Development of Injectable Solutions [drug-dev.com]
- 10. What are sterile injectables, and how are they used? [pharmko.com]
- 11. Formulation | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 12. ascendiacdmo.com [ascendiacdmo.com]
- 13. library2.smu.ca [library2.smu.ca]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Docking studies of (4-nitro-1H-imidazol-1-yl)acetic acid with target proteins
Application Note & Protocol
Topic: In Silico Molecular Docking of (4-nitro-1H-imidazol-1-yl)acetic acid with Bacterial Nitroreductase
Audience: Researchers, scientists, and drug development professionals in computational chemistry, microbiology, and oncology.
Executive Summary
Nitroimidazole compounds are a critical class of therapeutics whose efficacy is dependent on reductive activation, particularly in hypoxic environments characteristic of anaerobic bacteria and solid tumors.[1][2] The activation is primarily mediated by nitroreductase enzymes.[3] This application note provides a comprehensive, step-by-step protocol for conducting a molecular docking study of this compound with its putative target, the bacterial nitroreductase NfsB from Escherichia coli. We will detail the scientific rationale behind each procedural choice, from target selection and preparation to the execution of the docking simulation and the critical analysis of its results. This guide is designed to equip researchers with a robust framework for investigating protein-ligand interactions, a foundational step in structure-based drug design.
Scientific Background: The "Why" of Target Selection
The biological activity of nitroimidazole drugs is a classic example of prodrug activation. In their native state, these compounds are relatively inert. Their therapeutic action is unlocked upon the reduction of the nitro group, a process that generates reactive nitroso and hydroxylamine intermediates capable of inducing cellular damage, such as DNA strand breaks.[4][5]
This reductive activation is catalyzed by nitroreductase enzymes, which are flavoproteins that use cofactors like NADH or NADPH to transfer electrons to the nitroaromatic substrate.[6] In many pathogenic anaerobic bacteria and in the hypoxic microenvironment of solid tumors, these enzymes are highly active, leading to the selective toxicity of nitroimidazoles in these target cells.[7] Therefore, to understand the initial recognition and binding event that precedes this critical activation step, docking this compound into the active site of a nitroreductase is a logical and mechanistically sound starting point. For this protocol, we have selected the well-characterized Type I, oxygen-insensitive nitroreductase NfsB from Escherichia coli (PDB ID: 1DS7) as our target protein.
Part 1: Pre-Docking Preparation Workflow
Successful molecular docking hinges on the meticulous preparation of both the ligand and the receptor. The goal is to create computationally "clean" and realistic models for the simulation.
Protocol 1.1: Ligand Preparation
The ligand, this compound, must be converted from a 2D representation to an energy-minimized 3D structure with correct atom types, charges, and rotatable bonds.
Scientific Rationale: The docking algorithm explores various conformations of the ligand. An initial, low-energy 3D structure is crucial for an efficient and accurate search of the conformational space. Correctly defining rotatable bonds allows the software to model the ligand's flexibility realistically.[8][9]
Step-by-Step Procedure:
-
Obtain Ligand Structure: Download the 3D structure of this compound in SDF format from a chemical database like PubChem (CID: 282869).
-
Format Conversion & Hydrogenation: Use a molecular modeling tool such as UCSF Chimera or Open Babel to convert the SDF file to MOL2 or PDB format.[10] During this process, add hydrogens appropriate for a physiological pH of 7.4.[11][12]
-
Charge Calculation: Assign partial charges to the ligand atoms. Gasteiger charges are a common and effective method for docking studies.[13] This can be performed within software like AutoDock Tools.
-
Define Torsions (Rotatable Bonds): Using AutoDock Tools, define the rotatable bonds of the ligand. The software will typically auto-detect these, but it is crucial to verify that the selections are chemically sensible (e.g., amide bonds should be non-rotatable).[9]
-
Save in PDBQT Format: Save the prepared ligand as a .pdbqt file. This format contains the atomic coordinates, partial charges (Q), and AutoDock atom types (T), which are essential for the Vina simulation.[13]
Protocol 1.2: Target Protein Preparation
The crystal structure of the protein obtained from the Protein Data Bank (PDB) is not immediately ready for docking. It must be cleaned and processed to prepare it for the simulation.
Scientific Rationale: PDB files often contain non-essential components like water molecules, co-crystallized ligands, and multiple protein chains that can interfere with the docking calculation.[14][15] The structure may also lack hydrogen atoms, which are critical for defining the hydrogen-bonding network.[16] Assigning charges is necessary for the scoring function to calculate electrostatic interactions.
Step-by-Step Procedure:
-
Download Protein Structure: Retrieve the crystal structure of E. coli NfsB from the PDB (e.g., PDB ID: 1DS7 ).
-
Clean the PDB File: Open the PDB file in a molecular viewer like Discovery Studio Visualizer or AutoDock Tools.[17][18]
-
Remove all water molecules.
-
Delete any co-crystallized ligands or ions not essential for the protein's structural integrity or catalytic activity.
-
If the biological unit is a monomer, remove any additional protein chains (e.g., Chain B).[15]
-
-
Add Hydrogens: Add polar hydrogens to the protein structure. This is a critical step for accurately modeling hydrogen bond interactions.[10]
-
Assign Charges: Compute and assign partial charges to the protein atoms (e.g., Kollman charges).
-
Save in PDBQT Format: Save the cleaned and prepared receptor as a .pdbqt file. This file will serve as the input for the docking program.
Part 2: Molecular Docking Simulation
With the prepared ligand and receptor files, the next step is to define the search space for the docking and run the simulation using AutoDock Vina.[19]
Protocol 2.1: Defining the Binding Site and Grid Generation
The "grid box" defines the three-dimensional space within the receptor where the docking algorithm will attempt to place the ligand.
Scientific Rationale: Confining the search to the known or putative binding site significantly increases the efficiency and accuracy of the docking simulation. A box that is too small may miss the correct binding pose, while one that is too large will waste computational resources and may lead to non-relevant binding poses.[13] The active site of NfsB is located near the FMN cofactor; therefore, the grid box should be centered around this region.
Step-by-Step Procedure:
-
Load Receptor: Open the prepared receptor PDBQT file in AutoDock Tools.
-
Identify Binding Site: Locate the active site. For PDB ID 1DS7, this can be inferred from the position of the FMN cofactor.
-
Set Up Grid Box: Use the "Grid Box" option in AutoDock Tools.
-
Adjust the center coordinates (center_x, center_y, center_z) to position the box over the FMN binding pocket.
-
Adjust the dimensions (size_x, size_y, size_z) to ensure the box is large enough to accommodate the entire ligand in various orientations (a dimension of 20-25 Å in each direction is often a good starting point).[19]
-
-
Save Configuration: Note down the center and size coordinates. These will be required for the Vina configuration file.
Protocol 2.2: Running the AutoDock Vina Simulation
AutoDock Vina uses a configuration file to specify all the input files and parameters for the docking run.
Step-by-Step Procedure:
-
Create a Configuration File: In a plain text editor, create a file named conf.txt.
-
Add Parameters: Populate the file with the following information, replacing placeholders with your actual file names and grid parameters.[11]
-
Expert Insight: The exhaustiveness parameter controls the thoroughness of the search. Higher values increase computational time but also increase the probability of finding the optimal binding pose. num_modes specifies the number of binding poses to be generated.
-
-
Execute Vina: Open a command-line terminal, navigate to the directory containing your files, and run the following command:
-
Await Completion: The simulation will run, and upon completion, you will have two new files: docking_results.pdbqt (containing the coordinates of the generated binding poses) and docking_log.txt (containing the binding affinity scores).
Part 3: Post-Docking Analysis and Interpretation
The output of a docking simulation is a set of potential binding poses and associated scores. Meaningful interpretation requires careful analysis of both the quantitative data and the qualitative interactions.[20][21]
Protocol 3.1: Analyzing Binding Affinity
The primary quantitative output from Vina is the binding affinity, an estimation of the binding free energy (ΔG) in kcal/mol.
Scientific Rationale: Lower (more negative) binding energy values suggest a more stable and favorable protein-ligand complex.[22][23] By comparing the scores of different poses, one can identify the most probable binding conformation. While these scores are estimations, they provide a powerful way to rank different ligands or different poses of the same ligand.[24]
Step-by-Step Procedure:
-
Examine the Log File: Open docking_log.txt. It will contain a table listing the binding affinity for each generated pose (mode).
-
Tabulate the Results: Organize the data into a clear table for comparison. The pose with the lowest binding energy is typically considered the best result.[22]
Table 1: Example Docking Results for this compound with NfsB
| Binding Mode | Binding Affinity (kcal/mol) | RMSD from Best Mode (Å) |
|---|---|---|
| 1 | -6.8 | 0.000 |
| 2 | -6.5 | 1.892 |
| 3 | -6.4 | 2.451 |
| 4 | -6.2 | 3.105 |
| ... | ... | ... |
Protocol 3.2: Visualizing and Analyzing Interactions
Visual inspection of the top-ranked binding pose is essential to validate the docking result and understand the key interactions driving the binding.
Scientific Rationale: A good binding pose should be chemically sensible, with the ligand fitting snugly into the binding pocket and forming specific, favorable interactions (e.g., hydrogen bonds, hydrophobic contacts, pi-stacking) with key amino acid residues.[21] Visual analysis can reveal whether the nitro group is positioned appropriately for reduction by the FMN cofactor.
Step-by-Step Procedure:
-
Load Results: Open your receptor PDBQT file and the docking_results.pdbqt file in a visualization tool like BIOVIA Discovery Studio Visualizer or PyMOL.[17][25]
-
Isolate the Best Pose: Select and display only the top-ranked binding mode (Mode 1).
-
Identify Interacting Residues: Identify the amino acid residues within a certain distance (e.g., 4 Å) of the ligand.
-
Analyze Interaction Types: Use the software's analysis tools to identify and display specific interactions:
-
Hydrogen Bonds: Look for donor-acceptor pairs between the ligand (e.g., the carboxylic acid group, nitro group oxygens) and protein residues (e.g., backbone amides/carbonyls, polar side chains).
-
Hydrophobic Interactions: Identify contacts between nonpolar parts of the ligand and hydrophobic residues in the binding pocket.
-
-
Generate Diagrams: Create both 2D and 3D diagrams to clearly illustrate these interactions for reporting and publication.[25]
Conclusion
This application note provides a validated, step-by-step protocol for performing a molecular docking study of this compound with bacterial nitroreductase. By following these methodologies, researchers can gain valuable insights into the structural basis of ligand recognition, which is the first step in its bioactivation. The combination of quantitative binding affinity analysis and qualitative interaction visualization provides a robust framework for generating hypotheses about structure-activity relationships, guiding further experimental validation and the rational design of novel nitroimidazole-based therapeutics.
References
-
BIOVIA. (2024). Discovery Studio Visualizer. [Link]
-
Quora. (2021). How does one prepare proteins for molecular docking?[Link]
-
ProQuest. (n.d.). The Role of Nitroreductases in Resistance to Nitroimidazoles. [Link]
-
Scripps Research. (2020). Tutorial – AutoDock Vina. [Link]
-
ResearchGate. (2023). Interpretation of Molecular docking results?[Link]
-
ResearchGate. (2021). The Role of Nitroreductases in Resistance to Nitroimidazoles. [Link]
-
Bapat, S. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube. [Link]
-
Martinelli, A. (n.d.). Introduction to the Discovery Studio Visualizer. [Link]
-
AutoDock Vina Documentation. (n.d.). Basic docking. Read the Docs. [Link]
-
Computational Chemistry with Emmanuel. (2023). How to Visualize Molecular Docking Results in Discovery Studio | Publication-Ready Images. YouTube. [Link]
-
Eagon Research Group. (n.d.). Vina Docking Tutorial. [Link]
-
Khan, M. A. (2021). Discovery Studio Visualizer tutorial 2 - Protein Data Bank (PDB) and Macromolecules. YouTube. [Link]
-
National Institutes of Health (NIH). (2021). The Role of Nitroreductases in Resistance to Nitroimidazoles. PMC. [Link]
-
The AutoDock Suite. (n.d.). Hands-on tutorials of AutoDock 4 and AutoDock Vina. [Link]
-
Semantic Scholar. (n.d.). PDBsum1: A standalone program for generating PDBsum analyses. [Link]
-
Ross, G. (n.d.). Session 4: Introduction to in silico docking. [Link]
-
Computational Chemistry with Emmanuel. (2023). How to Interpret Docking Scores with Precision | Molecular Docking Tutorial. YouTube. [Link]
-
National Institutes of Health (NIH). (2021). PDBsum1: A standalone program for generating PDBsum analyses. PMC. [Link]
-
Omixium. (2023). Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. YouTube. [Link]
-
Ce-M-M. (n.d.). Discovery Studio 3.1 Visualizer Tutorial. [Link]
-
ResearchGate. (2024). How to interprete and analyze molecular docking results?[Link]
-
ResearchGate. (2019). Molecular docking proteins preparation. [Link]
-
American Society for Microbiology. (2023). Functions of nitroreductases in mycobacterial physiology and drug susceptibility. [Link]
-
MDPI. (2023). Structural Evaluation of a Nitroreductase Engineered for Improved Activation of the 5-Nitroimidazole PET Probe SN33623. [Link]
-
bio.tools. (n.d.). PDBsum Generate. [Link]
-
EMBL-EBI. (2022). PDBsum1 home page. [Link]
-
Let's learn and discover. (2021). AutoDock Tutorial- Part 4. Preparing Ligand for Docking. YouTube. [Link]
-
Tamarind Bio. (n.d.). PDBsum. [Link]
-
ETFLIN. (2023). A Beginner's Guide to Molecular Docking. [Link]
-
An-Najah National University. (n.d.). Nitroimidazoles Part 9. Synthesis, molecular docking, and anticancer evaluations of piperazine-tagged imidazole derivatives. [Link]
-
Inam, A., et al. (2021). Synthesis, Molecular Docking and Antiamoebic Studies of Nitroimidazole-Indole Conjugate. Annals of Clinical Cytology and Pathology. [Link]
-
JSciMed Central. (2021). Synthesis, Molecular Docking and Antiamoebic Studies of Nitroimidazole-Indole Conjugate. [Link]
-
VCU Libraries. (2016). How to Study Protein-Ligand Interaction through Molecular Docking. YouTube. [Link]
-
Galaxy Training Network. (2019). Protein-ligand docking. [Link]
-
ResearchGate. (2022). (PDF) Nitroimidazoles Part 10. Synthesis, crystal structure, molecular docking, and anticancer evaluation of 4-nitroimidazole derivatives combined with piperazine moiety. [Link]
-
ResearchGate. (2021). Synthesis, anticancer activity and molecular docking studies of new 4-nitroimidazole derivatives. [Link]
-
National Institutes of Health (NIH). (2017). Identification of proteins and cellular pathways targeted by 2-nitroimidazole hypoxic cytotoxins. PMC. [Link]
Sources
- 1. The Role of Nitroreductases in Resistance to Nitroimidazoles - ProQuest [proquest.com]
- 2. The Role of Nitroreductases in Resistance to Nitroimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Molecular Docking and Antiamoebic Studies of Nitroimidazole-Indole Conjugate [jscimedcentral.com]
- 5. jscimedcentral.com [jscimedcentral.com]
- 6. mdpi.com [mdpi.com]
- 7. Identification of proteins and cellular pathways targeted by 2-nitroimidazole hypoxic cytotoxins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]
- 9. youtube.com [youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. eagonlab.github.io [eagonlab.github.io]
- 12. Hands-on: Protein-ligand docking / Protein-ligand docking / Computational chemistry [training.galaxyproject.org]
- 13. indico4.twgrid.org [indico4.twgrid.org]
- 14. quora.com [quora.com]
- 15. researchgate.net [researchgate.net]
- 16. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]
- 17. youtube.com [youtube.com]
- 18. adrianomartinelli.it [adrianomartinelli.it]
- 19. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 20. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. etflin.com [etflin.com]
- 24. m.youtube.com [m.youtube.com]
- 25. m.youtube.com [m.youtube.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (4-nitro-1H-imidazol-1-yl)acetic acid
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for the synthesis of (4-nitro-1H-imidazol-1-yl)acetic acid. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important synthetic intermediate. We have structured this guide in a question-and-answer format to directly address the practical issues encountered in the laboratory.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems that may arise during the synthesis. We provide not just solutions, but the underlying chemical principles to empower you to make informed decisions in your experimental design.
Q1: My reaction yield is consistently low. What are the most critical factors I should investigate?
Low yield is the most frequently reported issue. It typically stems from suboptimal reaction conditions rather than a single catastrophic failure. A systematic review of your parameters is the most effective approach.
Causality Analysis: The synthesis of this compound is primarily an N-alkylation reaction of 4-nitroimidazole, followed by ester hydrolysis. The N-alkylation step is highly sensitive to the choice of base, solvent, and temperature, which collectively dictate the reaction rate and equilibrium.[1][2]
Recommended Actions & Explanations:
-
Evaluate Your Base-Solvent System: The combination of a moderately weak base and a polar aprotic solvent is crucial. Studies show that using potassium carbonate (K₂CO₃) in acetonitrile (MeCN) provides significantly better yields compared to systems like potassium hydroxide (KOH) in DMF or DMSO.[2][3]
-
Expertise & Experience: Strong bases like KOH can promote side reactions, including the hydrolysis of the ester group on your alkylating agent (e.g., ethyl chloroacetate) or your product, especially if trace amounts of water are present. K₂CO₃ is sufficiently basic to deprotonate the imidazole N-H, creating the nucleophile, without being aggressive enough to cause these undesired reactions. Acetonitrile is an excellent solvent for this reaction, facilitating the dissolution of the imidazolide salt while being less hygroscopic and easier to remove than DMF or DMSO.
-
-
Increase Reaction Temperature: Room temperature reactions are often sluggish and result in low conversion.[2] Heating the reaction mixture is critical for improving both the rate and the overall yield.
-
Expertise & Experience: Increasing the temperature to 60 °C has been shown to markedly improve yields, often from "low" to the 66-85% range.[1][2] This provides the necessary activation energy for the Sₙ2 attack of the imidazole anion on the alkylating agent. Monitor the reaction by TLC to avoid prolonged heating that could lead to decomposition.
-
-
Check Purity of Starting Materials: Ensure that the 4-nitroimidazole and the alkylating agent (e.g., ethyl chloroacetate, ethyl bromoacetate) are pure and dry. Impurities can interfere with the reaction, and moisture can quench the base and hydrolyze the ester.
Troubleshooting Workflow for Low Yield
Caption: A flowchart for troubleshooting low reaction yields.
Q2: I see multiple spots on my TLC plate. What are the likely side products and how can I minimize them?
The presence of multiple products typically points to issues with regioselectivity or competing reactions.
Causality Analysis:
-
Regioisomers: 4-nitroimidazole is an unsymmetrical molecule. Alkylation can potentially occur at either the N-1 or N-3 position. The electron-withdrawing nitro group at the C-4 position makes the N-1 proton more acidic and directs alkylation preferentially to the N-1 position, which is the thermodynamically more stable product.[1][4][5] However, under certain conditions, the N-3 isomer can form.
-
Unreacted Starting Material: Incomplete conversion will leave 4-nitroimidazole on the plate.
-
Hydrolyzed Product: If you are synthesizing the ester intermediate, premature hydrolysis can lead to the final acid product appearing on the TLC.
Recommended Actions & Explanations:
-
Confirm N-1 Regioselectivity: For 4-nitroimidazole, alkylation strongly favors the N-1 position due to electronic and steric effects.[1][2] The conditions recommended for high yield (K₂CO₃/MeCN, 60 °C) also ensure high regioselectivity for the desired N-1 isomer.[1] If you suspect the presence of the N-3 isomer, purification by column chromatography is the standard method for separation.
-
Drive the Reaction to Completion: To minimize unreacted 4-nitroimidazole, ensure the reaction runs to completion by monitoring with TLC. Using a slight excess (1.1-1.2 equivalents) of the alkylating agent can help consume all the starting imidazole, but avoid a large excess which can complicate purification.
-
Control the Hydrolysis Step: If you are performing a two-step synthesis (alkylation to ester, then hydrolysis to acid), ensure the first step is complete and the intermediate ester is isolated before proceeding to hydrolysis. During workup of the alkylation, avoid acidic or strongly basic aqueous washes that could initiate hydrolysis.
Potential Products in the Reaction Mixture
Caption: Diagram of desired and potential side products.
Q3: The final acid product is difficult to purify. What is the best purification strategy?
The acidic nature of the final product is the key to an effective purification strategy.
Causality Analysis: this compound is a carboxylic acid, making it soluble in basic aqueous solutions and insoluble in acidic aqueous solutions and many organic solvents.
Recommended Actions & Explanations:
-
Acid-Base Extraction: This is the most effective method for purifying the final product.
-
After hydrolysis of the ester, the crude reaction mixture will contain the desired acid.
-
Dilute the mixture with water and a suitable organic solvent (e.g., ethyl acetate).
-
Basify the aqueous layer with a solution of sodium bicarbonate or sodium carbonate to a pH of ~8-9. The desired acid will deprotonate to its carboxylate salt and dissolve in the aqueous layer.
-
Separate the layers. The organic layer will contain neutral, non-acidic impurities.
-
Wash the aqueous layer with fresh organic solvent to remove any remaining impurities.
-
Cool the aqueous layer in an ice bath and slowly re-acidify with cold dilute HCl (e.g., 2M) to a pH of ~2-3. The purified this compound will precipitate out of the solution.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
-
-
Recrystallization: If the product is still not pure enough after extraction, recrystallization from a suitable solvent system (e.g., water, ethanol/water) can be performed.
Frequently Asked Questions (FAQs)
Q1: What is the recommended overall synthetic protocol for high yield?
We recommend a two-step process: N-alkylation to form the ester intermediate, followed by acidic hydrolysis.
Step 1: Synthesis of Ethyl (4-nitro-1H-imidazol-1-yl)acetate
-
Setup: To a solution of 4-nitroimidazole (1 equivalent) in acetonitrile, add anhydrous potassium carbonate (1.1 equivalents).
-
Reaction: Stir the suspension for 15 minutes at room temperature. Add ethyl bromoacetate or chloroacetate (1.1-1.2 equivalents) dropwise.
-
Heating: Heat the reaction mixture to 60 °C and stir until TLC indicates the disappearance of the starting 4-nitroimidazole (typically 1-3 hours).[1][2]
-
Workup: Cool the mixture, filter off the inorganic salts, and evaporate the solvent in vacuo. The resulting residue can be purified by column chromatography or used directly in the next step if sufficiently pure.[6]
Step 2: Hydrolysis to this compound
-
Setup: Dissolve the crude ethyl (4-nitro-1H-imidazol-1-yl)acetate in a mixture of aqueous acid (e.g., 10% HCl).[7]
-
Reaction: Heat the mixture to reflux (or ~65 °C) and stir for 12-24 hours, monitoring by TLC for the disappearance of the ester.
-
Purification: Cool the reaction mixture. If a precipitate forms, it can be filtered. Otherwise, proceed with the acid-base extraction protocol described in the troubleshooting section above.
Q2: Which alkylating agent is better: chloroacetate or bromoacetate esters?
Bromoacetate esters are generally more reactive than chloroacetate esters in Sₙ2 reactions due to bromide being a better leaving group than chloride. This can lead to faster reaction times. However, ethyl chloroacetate is often cheaper and more readily available. For this specific synthesis, both have been used successfully. If you are experiencing slow or incomplete reactions with a chloroacetate, switching to the corresponding bromoacetate may improve the outcome.
Q3: Can I perform a one-pot reaction directly from 4-nitroimidazole and chloroacetic acid?
While tempting, reacting 4-nitroimidazole directly with chloroacetic acid is generally less efficient. The presence of the acidic proton on chloroacetic acid can compete with the imidazole N-H proton for the base, complicating the reaction and often leading to lower yields. The two-step esterification-hydrolysis route provides better control and typically results in a purer final product with a higher overall yield.
Optimized Reaction Parameters Summary
The table below summarizes the recommended conditions for the critical N-alkylation step based on published data.[1][2]
| Parameter | Recommended | Rationale & Comments |
| Starting Material | 4-nitroimidazole | N/A |
| Alkylating Agent | Ethyl bromoacetate | More reactive leaving group than chloride. |
| Base | K₂CO₃ (Potassium Carbonate) | Mild base, minimizes side reactions. Yields are reported to be low with KOH.[2] |
| Solvent | Acetonitrile (MeCN) | Good solubility, easy to remove. Better yields reported than in DMF or DMSO.[2] |
| Temperature | 60 °C | Significantly improves reaction rate and yield compared to room temperature.[1][2] |
| Equivalents | ~1.1 eq. of Base & Alkylating Agent | Drives reaction to completion without large excess complicating purification. |
References
-
Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica. [Link]
-
Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as. Der Pharma Chemica. [Link]
-
Study of the alkylation of 4-nitroimidazole at room temperature. ResearchGate. [Link]
-
Regioselective alkylation of 4(5)-nitro-1H-imidazoles in acidic media: study of temperature effects. Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
Design and synthesis of 4-nitroimidazole derivatives with potential antitubercular activity. Pharmaceutical Chemistry Journal. [Link]
-
Synthesis and Characterization of Novel Amide Derivatives of Nitro- Imidazole. Der Pharma Chemica. [Link]
-
N-Alkylation of imidazoles. University of Otago. [Link]
-
A very efficient and convenient route for synthesis of imidazol-1-yl-acetic acid. Sciforum. [Link]
-
Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. Beilstein Journal of Organic Chemistry. [Link]
-
Ethyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate. IUCr Journals. [Link]
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. researchgate.net [researchgate.net]
- 4. Regioselective alkylation of 4(5)-nitro-1H-imidazoles in acidic media: study of temperature effects - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. Research Portal [ourarchive.otago.ac.nz]
- 6. journals.iucr.org [journals.iucr.org]
- 7. sciforum.net [sciforum.net]
Technical Support Center: N-Alkylation of 4-Nitroimidazole
Welcome to the technical support guide for the N-alkylation of 4-nitroimidazole. This resource is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this important synthetic transformation. The N-alkylation of nitroimidazoles is a critical step in the synthesis of numerous compounds with significant biological activity, including antibacterial and anticancer agents.[1][2][3] However, the reaction is often plagued by side reactions, primarily related to regioselectivity, which can complicate synthesis and purification.
This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and optimize your reaction conditions.
Troubleshooting Guide: Addressing Common Experimental Issues
This section addresses specific problems you may encounter during the N-alkylation of 4-nitroimidazole. Each answer explains the underlying chemical principles and provides actionable solutions.
Q1: My reaction yield is very low. What are the most common causes and how can I fix this?
A1: Low yields in this alkylation are a frequent issue, often stemming from suboptimal reaction conditions. Several factors can be at play:
-
Insufficient Temperature: The N-alkylation of 4-nitroimidazole is often inefficient at room temperature.[1][4] Increasing the reaction temperature can significantly improve both the reaction rate and the final yield. Studies have shown that heating the reaction to 60°C markedly enhances product formation.[1][4][5]
-
Inappropriate Base: The choice of base is critical. While a base is necessary to deprotonate the imidazole nitrogen, an overly strong base like potassium hydroxide (KOH) can lead to lower yields compared to milder bases.[4] Potassium carbonate (K₂CO₃) has been demonstrated to be highly effective, particularly in solvents like acetonitrile.[1][4]
-
Suboptimal Solvent: The solvent system plays a crucial role. Polar aprotic solvents are typically used. Among these, acetonitrile (ACN) has been shown to provide superior yields compared to dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) when used with K₂CO₃.[4]
-
Short Reaction Time: Depending on the temperature and the reactivity of your alkylating agent, the reaction may require several hours to reach completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the starting material has been fully consumed before proceeding with the workup.[4][5]
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low reaction yield.
Q2: I'm observing a mixture of two products that are difficult to separate. What is this side product and how can I improve selectivity?
A2: The most common side product in the N-alkylation of 4-nitroimidazole is its regioisomer, 1-alkyl-5-nitroimidazole. This issue arises because the 4-nitroimidazole starting material exists in a tautomeric equilibrium with 5-nitroimidazole. The deprotonated imidazolate anion is an ambident nucleophile, meaning the negative charge is delocalized across both nitrogen atoms, allowing alkylation to occur at either N-1 or N-3.[6]
Reaction Scheme: Regioselectivity in N-Alkylation
Caption: Formation of 1,4- and 1,5-nitroimidazole regioisomers.
Fortunately, for 4-nitroimidazole, the alkylation is highly regioselective and strongly favors the desired N-1 position to form the 1,4-disubstituted product.[1][4] This is due to the powerful electron-withdrawing nature of the nitro group at the C-4 position, which reduces the nucleophilicity of the adjacent nitrogen (N-3) via an inductive effect, making the distal nitrogen (N-1) the preferred site of attack.[7]
To maximize the formation of the desired 1,4-isomer:
-
Use Optimal Conditions: The conditions that favor high yields (K₂CO₃ as a base, acetonitrile as a solvent, 60°C) also promote high regioselectivity for the N-1 alkylation of 4-nitroimidazole.[1][4]
-
Avoid Isomerization: Under certain conditions, particularly at very high temperatures (e.g., >140°C) and with reactive alkylating agents in acidic media, the initially formed 1,5-isomer can undergo quaternization followed by dealkylation to yield the more thermodynamically stable 1,4-isomer.[8] While this can ultimately lead to the desired product, it is a harsher process. Sticking to moderately elevated temperatures (60°C) is the most reliable strategy.
Q3: My starting material appears to be degrading, and I see multiple unknown spots on my TLC plate. What could be the cause?
A3: Degradation can occur if the reaction conditions are too harsh. Nitroaromatic compounds can be sensitive to strong nucleophiles and high temperatures.
-
Strong Bases: Using a very strong base like sodium hydride (NaH) or KOH, especially in solvents like DMF, can sometimes lead to decomposition pathways or complex side reactions. The combination of K₂CO₃ in acetonitrile is generally milder and more effective.[4]
-
Photochemical Degradation: Nitroimidazoles can undergo photochemical fragmentation upon exposure to UV light, leading to the loss of NO₂ or HONO.[9] While this is more relevant for atmospheric chemistry, it is good practice to protect the reaction from direct, strong light.
-
Reactive Alkylating Agents: Highly reactive alkylating agents (e.g., methyl iodide, benzyl bromide) can sometimes lead to over-alkylation, forming a quaternary imidazolium salt.[8] This is more likely if an excess of the alkylating agent is used. Use a controlled stoichiometry (e.g., 1.05-1.2 equivalents of the alkylating agent).
Frequently Asked Questions (FAQs)
Q1: How does the choice of base and solvent affect the N-alkylation of 4-nitroimidazole?
A1: The base and solvent work in concert to influence reaction efficiency. The role of the base is to generate the nucleophilic imidazolate anion. The solvent must solvate this anion appropriately while facilitating the Sₙ2 reaction with the alkylating agent. Experimental data shows a clear preference for specific combinations.
| Base | Solvent | Temperature (°C) | Typical Yield Range (%) | Reference |
| K₂CO₃ | Acetonitrile | 60 | 66 - 85 | [1][4] |
| K₂CO₃ | DMSO | 60 | Lower than ACN | [4] |
| K₂CO₃ | DMF | 60 | Lower than ACN | [4] |
| KOH | Acetonitrile | 60 | Low | [4] |
| KOH | DMSO/DMF | 60 | Low | [4] |
As the table summarizes, the combination of potassium carbonate in acetonitrile at 60°C provides the best yields.[1][4] This is likely because K₂CO₃ is a moderately strong, heterogeneous base that provides a sufficient concentration of the anion without promoting degradation, while acetonitrile is a polar aprotic solvent that effectively solvates the potassium cation and allows for a high rate of Sₙ2 substitution.
Q2: What are the best analytical methods to monitor the reaction and differentiate the 1,4- and 1,5- isomers?
A2: A combination of chromatographic and spectroscopic techniques is essential.
-
Reaction Monitoring: Thin Layer Chromatography (TLC) is the most straightforward method for monitoring the consumption of the 4-nitroimidazole starting material.[4]
-
Isomer Identification and Quantification:
-
NMR Spectroscopy: ¹H and ¹³C NMR are the most definitive methods to identify the product structure and confirm regioselectivity. The chemical shifts of the protons and carbons on the imidazole ring are distinct for the 1,4- and 1,5-isomers. In many cases, the reaction is so regioselective that only a single product is observed by NMR.[1][5]
-
LC-MS: Liquid Chromatography-Mass Spectrometry is a powerful tool for separating the isomers and confirming their molecular weight. Various LC-MS/MS methods have been developed for the sensitive detection of nitroimidazole derivatives.[10][11]
-
Experimental Protocols
Protocol 1: General Procedure for Regioselective N-1 Alkylation of 4-Nitroimidazole
This protocol is based on optimized conditions reported in the literature.[1][4][5]
Materials:
-
4-Nitroimidazole
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Alkylating agent (e.g., alkyl halide, R-X)
-
Acetonitrile (ACN), anhydrous
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-nitroimidazole (1.0 eq.).
-
Solvent and Base: Add anhydrous acetonitrile to the flask (approx. 10 mL per 1 g of 4-nitroimidazole). Add anhydrous potassium carbonate (1.1 - 1.5 eq.).
-
Heating: Stir the suspension and heat the mixture to 60°C in an oil bath.
-
Addition of Alkylating Agent: Once the mixture is at temperature, add the alkylating agent (1.1 - 1.2 eq.) dropwise to the stirring suspension.
-
Reaction: Allow the reaction to stir at 60°C. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate:hexanes) until the starting 4-nitroimidazole spot is no longer visible. Reaction times typically range from 1 to 3 hours.[4]
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the inorganic salts (K₂CO₃ and KX).
-
Concentrate the filtrate under reduced pressure to remove the acetonitrile.
-
Dissolve the resulting residue in ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel if necessary.[4]
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
References
-
Hakmaoui, Y., Asserne, F., El Haib, A., El Ajlaoui, R., Abouricha, S., & Rakib, E. M. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica, 14(4), 12-16. [Link]
-
Trivedi, M. N., Patel, D. R., & Patel, N. C. (2011). Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. Journal of Chemical and Pharmaceutical Research, 3(1), 313-319. [Link]
-
Hakmaoui, Y., Asserne, F., et al. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica. [Link]
-
Rao, A. K. S. B., Rao, C. G., & Singh, B. B. (1994). Regioselective alkylation of 4(5)-nitro-1 H -imidazoles in acidic media: study of temperature effects. Journal of the Chemical Society, Perkin Transactions 1, (17), 2399-2402. [Link]
-
Grant, R. D. (1983). N-Alkylation of imidazoles (Thesis, University of Otago). [Link]
-
Manisha N. Trivedi et al. (2011). Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. Journal of Chemical and Pharmaceutical Research. [Link]
-
Hakmaoui, Y., et al. (2022). Study of the alkylation of 4-nitroimidazole at room temperature. ResearchGate. [Link]
-
Trivedi, M. N., et al. (2011). Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. ResearchGate. [Link]
-
Reddit. (2023). This is why selective N-alkylation of imidazoles is difficult. r/OrganicChemistry. [Link]
-
Konakagiri, K., & Ueno, E. (2016). Analytical Method for Nitroimidazoles and Their Major Metabolites in Livestock and Fishery Products Using LC-MS/MS. Shokuhin eiseigaku zasshi. Journal of the Food Hygienic Society of Japan, 57(5), 181–189. [Link]
-
Girardi, J., et al. (2011). Determination of five nitroimidazoles in water by liquid chromatography-mass spectrometry. ResearchGate. [Link]
-
Agilent Technologies. (2019). Analysis of Nitroimidazoles in Egg Using Agilent Captiva EMR−Lipid and LC/MS/MS. [Link]
-
Wang, Y., et al. (2022). Simultaneous determination of five nitroimidazole antimicrobials in pharmaceuticals using HPLC-ESM and QAMS methods. PubMed Central. [Link]
-
Hakmaoui, Y., et al. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. ResearchGate. [Link]
-
Hakmaoui, Y., et al. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica. [Link]
-
Wilson, E. W., & Mabrouk, P. A. (2023). Atmospheric Photochemical Oxidation of 4-Nitroimidazole. Atmosphere, 14(4), 624. [Link]
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. jocpr.com [jocpr.com]
- 3. researchgate.net [researchgate.net]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. Research Portal [ourarchive.otago.ac.nz]
- 8. Regioselective alkylation of 4(5)-nitro-1H-imidazoles in acidic media: study of temperature effects - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. [Analytical Method for Nitroimidazoles and Their Major Metabolites in Livestock and Fishery Products Using LC-MS/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Purification Challenges of Polar Nitroimidazole Compounds
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of purifying polar nitroimidazole compounds. These molecules, while critical as antimicrobial agents and hypoxia-activated prodrugs, present significant purification hurdles due to their inherent physicochemical properties. This document provides in-depth, experience-driven answers and troubleshooting protocols to address the most common challenges encountered in the laboratory.
Section 1: Frequently Asked Questions (FAQs) & Core Concepts
This section addresses foundational questions regarding the purification of polar nitroimidazoles, explaining the causality behind the common difficulties.
Q1: Why are polar nitroimidazoles notoriously difficult to purify?
A: The purification challenges stem from a combination of their structural features. The imidazole ring, coupled with a highly polar nitro group and often other hydrophilic functionalities (e.g., hydroxyl or amino groups), results in:
-
Extreme Polarity: This leads to very high solubility in polar solvents like water, methanol, and DMSO, but poor solubility in common organic solvents used for chromatography and crystallization. This makes standard purification techniques challenging.[1]
-
Poor Chromatographic Behavior: On standard reversed-phase (RP) C18 columns, these compounds exhibit little to no retention and elute in the solvent front with other polar impurities.[2][3] Conversely, on normal-phase (NP) silica gel, their strong interactions can lead to irreversible adsorption or significant peak tailing.[4]
-
Chemical Instability: The nitro group can be susceptible to reduction, especially under certain pH conditions or in the presence of metallic impurities.[5] Furthermore, many nitroimidazoles are sensitive to heat and highly alkaline environments, which can lead to degradation during purification steps like distillation or high-pH chromatography.[6][7]
Q2: What are the typical impurities I should anticipate during the purification of a newly synthesized polar nitroimidazole?
A: Impurities are generally products of the synthetic route. Common contaminants include:
-
Unreacted Starting Materials: For instance, in syntheses starting from imidazole, you might find residual imidazole or 2-methyl-5-nitroimidazole.[8][9]
-
Positional Isomers: The nitration of an imidazole ring can produce a mixture of isomers (e.g., 4-nitro and 5-nitro derivatives), which often have very similar polarities, making them difficult to separate.[8]
-
Side-Reaction Products: Incomplete reactions or side reactions can lead to a host of structurally similar impurities. For example, in the synthesis of metronidazole, impurities such as 2-methyl-4(5)-nitroimidazole (Tinidazole impurity A) can be formed.[10][]
-
Degradation Products: If the compound is unstable under the reaction or work-up conditions, you may find products resulting from the reduction of the nitro group or cleavage of side chains.[5]
Q3: My compound appears to be degrading during purification. What are the most probable causes and how can I prevent this?
A: Degradation is a common issue, often triggered by environmental factors. The most likely causes are:
-
pH Extremes: Metronidazole, a representative nitroimidazole, shows significantly increased rates of decomposition in alkaline environments (pH > 8).[7] It is generally most stable in a slightly acidic to neutral pH range (pH 3.9-6.6).[7] During purification, avoid using strong bases for extractions or chromatography. If basic conditions are necessary, keep exposure times minimal and temperatures low.
-
Heat and Light: Many nitroaromatic compounds are sensitive to thermal stress and can darken upon exposure to light.[7] When concentrating solutions, use a rotary evaporator at a reduced temperature and protect the sample from direct light.
-
Reductive Environments: The nitro group is an electron-withdrawing group that can be reduced. This can be a particular problem on reactive surfaces like certain metal-containing chromatography columns or in the presence of reducing agents left over from a previous synthetic step. Always use high-purity solvents and inert stationary phases where possible.
Section 2: Troubleshooting Guide: Chromatographic Purification
Chromatography is the workhorse of purification, but standard methods often fail for highly polar compounds. This guide provides solutions to common chromatographic problems.
Problem 1: My compound elutes in the solvent front on my C18 (Reversed-Phase) column, showing no retention.
-
Causality: The compound is too hydrophilic (polar) to partition into the hydrophobic C18 stationary phase. It remains in the polar mobile phase and is washed off the column immediately.[12][13] This is a classic issue for compounds with a logP value below -1.[14]
-
Troubleshooting & Solutions:
-
Switch to Hydrophilic Interaction Liquid Chromatography (HILIC): This is the most effective solution. HILIC uses a polar stationary phase (like bare silica, amide, or diol) and a mobile phase with a high concentration of a non-polar organic solvent (typically acetonitrile) and a small amount of an aqueous buffer.[15] In HILIC, a water-rich layer is adsorbed onto the stationary phase, and polar analytes partition into this layer, leading to retention. Increasing the aqueous component of the mobile phase decreases retention, which is the opposite of reversed-phase chromatography.[14][15]
-
Use a Polar-Embedded or Polar-Endcapped RP Column: These columns are modified with polar functional groups near the base of the alkyl chains. This modification alters the stationary phase's selectivity and provides enhanced retention for polar analytes compared to traditional C18 columns.[3]
-
Employ Ion-Pairing Chromatography: If your nitroimidazole has an ionizable functional group (e.g., a basic amine), you can add an ion-pairing reagent (like trifluoroacetic acid or an alkyl sulfonate) to the mobile phase.[12] The reagent forms a neutral, more hydrophobic ion pair with your compound, increasing its retention on a C18 column.
-
Problem 2: My compound streaks badly or remains permanently on a normal-phase silica gel column.
-
Causality: The highly polar functional groups of the nitroimidazole interact very strongly with the acidic silanol groups on the surface of the silica gel. This can lead to irreversible adsorption or very slow elution kinetics, resulting in broad, tailing peaks.[4]
-
Troubleshooting & Solutions:
-
Use a Mobile Phase Modifier: To reduce the strong interaction with silica, add a small amount of a competitive polar modifier to your mobile phase. For basic compounds, adding 0.1-1% triethylamine or ammonia in methanol can neutralize the acidic silica sites.[4] For acidic compounds, a similar amount of acetic or formic acid can improve peak shape.
-
Switch to a Less Active Stationary Phase: Consider using neutral or basic alumina instead of silica gel. Alternatively, bonded normal phases like cyano (CN) or amino (NH2) are less active than bare silica and can provide better peak shapes and alternative selectivity.[16]
-
Dry-Load the Sample: If the compound is poorly soluble in the mobile phase, it can cause issues when loaded onto the column. Dry-loading, where the compound is pre-adsorbed onto a small amount of silica gel before being added to the column, can often improve the separation.[17]
-
Data Presentation: Comparison of Chromatographic Modes
| Feature | Reversed-Phase (C18) | Normal-Phase (Silica) | HILIC (Amide/Silica) |
| Stationary Phase | Non-polar (e.g., C18)[12] | Polar (e.g., Silica)[18] | Very Polar (e.g., Silica, Amide)[15] |
| Mobile Phase | Polar (Water/Acetonitrile)[12] | Non-polar (Hexane/Ethyl Acetate)[18] | Non-polar (Acetonitrile/Water)[15] |
| Elution Order | Least polar elutes first | Most polar elutes first | Least polar elutes first |
| Best For | Non-polar to moderately polar compounds | Non-polar compounds, isomers | Highly polar, hydrophilic compounds [14] |
| Key Challenge | Poor retention of polar nitroimidazoles[3] | Irreversible adsorption, peak tailing[4] | Requires careful solvent equilibration |
Experimental Workflow: Chromatography Method Selection
Below is a decision-making workflow for selecting an appropriate chromatographic method for polar nitroimidazole purification.
Caption: Decision workflow for chromatography method selection.
Section 3: Troubleshooting Guide: Crystallization
Crystallization is the preferred method for final purification, but achieving it with highly polar compounds requires specific strategies.
Problem 1: My polar nitroimidazole will not crystallize from solution; it remains fully dissolved even when cooled.
-
Causality: The compound is highly soluble in the chosen polar solvent, and cooling alone is insufficient to create the supersaturated state required for crystal nucleation.[19]
-
Troubleshooting & Solutions:
-
Anti-Solvent Crystallization: This is the most powerful technique for this scenario. Dissolve your compound in a minimum amount of a "good" polar solvent in which it is very soluble (e.g., methanol, ethanol, or even water). Then, slowly add a miscible "anti-solvent" in which your compound is insoluble (e.g., diethyl ether, ethyl acetate, dichloromethane, or acetone) until the solution becomes persistently cloudy.[2] Heat gently to redissolve, then allow to cool slowly.
-
Induce Nucleation: If the solution is supersaturated but no crystals form, try inducing nucleation by scratching the inside of the flask with a glass rod at the solution-air interface or by adding a "seed crystal" of the pure compound.[2]
-
Slow Evaporation: Dissolve the compound in a moderately volatile solvent or solvent mixture and allow the solvent to evaporate slowly over several days in a loosely covered container. This gradually increases the concentration to the point of crystallization.[2]
-
Problem 2: My compound "oils out" instead of forming crystals.
-
Causality: This happens when the concentration of the solute is too high, causing it to come out of solution above its melting point, or when impurities are present that disrupt crystal lattice formation.[2] Rapid cooling is a common trigger.
-
Troubleshooting & Solutions:
-
Slow Down the Cooling Process: Heat the solution to re-dissolve the oil. Then, ensure the solution cools as slowly as possible. You can do this by placing the flask in a warm water bath or insulating it with glass wool to slow heat loss.[2]
-
Use a More Dilute Solution: The initial concentration may be too high. Add a small amount of the "good" solvent to the hot solution before allowing it to cool again.
-
Adjust the Solvent System: The polarity of the solvent may be too close to that of your compound. Try a different solvent system or adjust the ratio in your co-solvent mixture.[2]
-
Data Presentation: Common Solvent Systems for Polar Compounds
| Good Solvents (High Polarity) | Anti-Solvents (Lower Polarity) | Common Pairs |
| Water | Ethanol, Acetone, Isopropanol | Water/Ethanol |
| Methanol / Ethanol | Diethyl Ether, Ethyl Acetate, Dichloromethane | Methanol/Diethyl Ether |
| Dimethylformamide (DMF) | Water, Ethyl Acetate, Toluene | DMF/Water |
| Dimethyl Sulfoxide (DMSO) | Water, Acetone, Toluene | DMSO/Water |
Note: Always test solvent combinations on a small scale first. Data compiled from common laboratory practices.[19][20]
Experimental Protocol: Anti-Solvent Crystallization
-
Solvent Selection: Identify a "good" polar solvent that fully dissolves your compound at room temperature and a miscible "anti-solvent" in which your compound is completely insoluble.[21]
-
Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum required volume of the "good" solvent. Gentle warming can be used if necessary.
-
Addition of Anti-Solvent: While stirring, slowly add the anti-solvent dropwise until the solution becomes slightly and persistently turbid (cloudy). This indicates that the solution is saturated.
-
Re-dissolution: Add a few drops of the "good" solvent back into the flask until the turbidity just disappears, creating a clear, saturated solution.
-
Crystallization: Cover the flask and allow it to cool to room temperature slowly and without disturbance. For maximum yield, the flask can be subsequently placed in an ice bath or refrigerator.[2]
-
Isolation: Collect the formed crystals by vacuum filtration using a Büchner funnel.
-
Washing & Drying: Wash the crystals with a small amount of cold anti-solvent to remove any residual soluble impurities. Dry the crystals under vacuum to remove all traces of solvent.
Section 4: Purity Assessment & Validation
Confirming the purity of the final product is a critical step. A single analytical method is rarely sufficient. A multi-pronged approach is required for authoritative validation.
Q: How can I definitively confirm the purity of my final compound?
A: A combination of orthogonal analytical techniques is essential to establish purity with confidence.
-
Chromatographic Analysis:
-
High-Performance Liquid Chromatography (HPLC): Analyze the purified compound using a high-resolution method, preferably HILIC or a specialized RP column. Purity is assessed by integrating the peak area of the main component relative to any impurities. Running the sample with multiple detection methods, such as UV-Vis and Mass Spectrometry (LC-MS), provides both quantitative purity and mass confirmation.
-
-
Spectroscopic Analysis:
-
Quantitative Nuclear Magnetic Resonance (qNMR): This is a powerful technique for determining absolute purity. By integrating the signal of the analyte against that of a certified internal standard of known purity and concentration, a highly accurate purity value can be calculated without needing a reference standard of the compound itself.[22]
-
Mass Spectrometry (MS): High-resolution mass spectrometry confirms the elemental composition and identity of the compound.[22]
-
-
Physical Characterization:
-
Melting Point Analysis: A pure crystalline solid will have a sharp and narrow melting point range (typically < 2 °C). Impurities tend to depress and broaden the melting range.
-
Elemental Analysis: Provides the percentage composition of C, H, and N, which can be compared to the theoretical values for the expected molecular formula.
-
Workflow Diagram: Purity Validation Process
Caption: A systematic workflow for validating compound purity.
References
-
Development of purity certified reference materials to establish metrological traceability for the measurement of nitroimidazoles in agricultural products. PubMed. Available at: [Link]
-
Analytical Methodologies for the Determination of Nitroimidazole Residues in Biological and Environmental Liquid Samples: A Review. PubMed. Available at: [Link]
-
Confirmation of Nitroimidazoles by ESI – LC/MS. NUCLEUS information resources. Available at: [Link]
-
Recrystallization. University of Colorado Boulder, Department of Chemistry. Available at: [Link]
-
DETERMINATION OF NITROIMIDAZOLES USING GC/MS, GC/NCI AND GC/MS/MS. Federal Institute for Health Protection of Consumers and Veterinary Medicine. Available at: [Link]
-
Analytical Methodologies for the Determination of Nitroimidazole Residues in Biological and Environmental Liquid Samples: A Review. ResearchGate. Available at: [Link]
-
Reverse Phase/ Normal Phase HPLC Analytical Techniques. Jordi Labs. Available at: [Link]
-
Normal Phase HPLC Columns. Phenomenex. Available at: [Link]
-
Reversed-phase chromatography. Wikipedia. Available at: [Link]
-
Purification: Troubleshooting Flash Column Chromatography. University of Rochester, Department of Chemistry. Available at: [Link]
-
Normal-phase vs. Reversed-phase Chromatography. Phenomenex. Available at: [Link]
-
Aqueous normal-phase chromatography. Wikipedia. Available at: [Link]
-
Removal of nitroimidazole antibiotics from aqueous solution by adsorption/bioadsorption on activated carbon. PubMed. Available at: [Link]
-
Alternative Strategies to Reversed-Phase Liquid Chromatography for the Analysis of Pharmaceutical Compounds. Universite de Liege. Available at: [Link]
-
Substances yield after recrystallization from different solvents. ResearchGate. Available at: [Link]
-
Separation of Metronidazole benzoate on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]
-
Reversed Phase Chromatography. Cytiva. Available at: [Link]
-
Reverse Phase Chromatography Techniques. Chrom Tech, Inc.. Available at: [Link]
-
TEST PROCEDURE Determination of Nitroimidazoles in Egg, Plasma, Muscle and Honey by means of LC/MS-MS. AGES. Available at: [Link]
-
Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry. Available at: [Link]
-
Nitroimidazole. Wikipedia. Available at: [Link]
-
Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. Available at: [Link]
-
Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. ChemistryViews. Available at: [Link]
-
Removal of Nitroimidazole Antibiotics from Aqueous Solution by Adsorption/Bioadsorption on Activated Carbon. ResearchGate. Available at: [Link]
-
Stability of Metronidazole and Its Complexes with Silver(I) Salts under Various Stress Conditions. PubMed Central. Available at: [Link]
-
4-Nitro-1-nitroso-1H-imidazole: Synthesis Attempts and Failure Report. Veeprho. Available at: [Link]
-
Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. PubMed Central. Available at: [Link]
-
Synthesis and antimicrobial activities of some new nitroimidazole derivatives. PubMed. Available at: [Link]
-
Simultaneous determination of five nitroimidazole antimicrobials in pharmaceuticals using HPLC-ESM and QAMS methods. PubMed Central. Available at: [Link]
-
Determination of five nitroimidazoles in water by liquid chromatography-mass spectrometry. ResearchGate. Available at: [Link]
-
PURIFICATION STRATEGIES - Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities. Drug Development and Delivery. Available at: [Link]
-
Studies on the action of nitroimidazole drugs. The products of nitroimidazole reduction. PubMed. Available at: [Link]
-
Physicochemical and Microbiological Stability of Compounded Metronidazole Suspensions in PCCA SuspendIt. PubMed Central. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Purification [chem.rochester.edu]
- 5. Studies on the action of nitroimidazole drugs. The products of nitroimidazole reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stability of Metronidazole and Its Complexes with Silver(I) Salts under Various Stress Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Physicochemical and Microbiological Stability of Compounded Metronidazole Suspensions in PCCA SuspendIt - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nitroimidazole - Wikipedia [en.wikipedia.org]
- 9. Synthesis and antimicrobial activities of some new nitroimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 替硝唑杂质A European Pharmacopoeia (EP) Reference Standard | Sigma-Aldrich [sigmaaldrich.com]
- 12. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 13. chromtech.com [chromtech.com]
- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 15. | https://separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 16. Normal Phase HPLC Columns | Phenomenex [phenomenex.com]
- 17. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 18. jordilabs.com [jordilabs.com]
- 19. mt.com [mt.com]
- 20. Reagents & Solvents [chem.rochester.edu]
- 21. people.chem.umass.edu [people.chem.umass.edu]
- 22. Development of purity certified reference materials to establish metrological traceability for the measurement of nitroimidazoles in agricultural products - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Amide Coupling Reactions for (4-nitro-1H-imidazol-1-yl)acetic acid
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with (4-nitro-1H-imidazol-1-yl)acetic acid. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of its amide coupling reactions. The inherent electronic properties of this substrate—namely the strongly electron-withdrawing nitro group and the imidazole moiety—can present unique challenges. This document is designed to explain the causality behind experimental choices and provide robust, self-validating protocols to optimize your synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: Which coupling agent is most suitable for this compound?
There is no single "best" agent, as the optimal choice depends on the specific amine being coupled, scale, and cost considerations. However, here is a general breakdown:
-
Carbodiimides (EDC, DCC, DIC): These are cost-effective and widely used.[1][2] 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is often preferred for its water-soluble urea byproduct, which simplifies purification via aqueous extraction.[3][4] However, carbodiimides can be associated with side reactions like racemization and N-acylurea formation.[1][3][5] The use of additives like 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) is highly recommended to improve efficiency and suppress these side reactions.[1][3][4][6]
-
Uronium/Aminium Salts (HATU, HBTU): Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) are highly efficient, exhibit rapid kinetics, and are excellent at suppressing racemization, making them ideal for difficult or sterically hindered couplings.[7][8][9] They are more expensive than carbodiimides. A key consideration is that uronium reagents can cause guanidinylation of the free amine if used in excess or if the amine is added before the carboxylic acid is fully activated.[9][10]
-
Phosphonium Salts (PyBOP, BOP): These also offer high coupling efficiency with low racemization risk.[7] Unlike uronium salts, they do not guanidinylate the amine coupling partner, which allows them to be used in excess to drive slow reactions to completion.[9] However, BOP generates a carcinogenic byproduct (HMPA) and should be handled with extreme caution.[4]
Recommendation: Start with an EDC/NHS system due to its cost-effectiveness and straightforward workup. If you encounter low yields or challenging substrates, transitioning to HATU is a robust alternative.
Q2: What is the optimal solvent for this coupling reaction?
Polar aprotic solvents are generally preferred.
-
Dimethylformamide (DMF) and Dichloromethane (DCM) are the most common choices.[3][11] The selection often comes down to the solubility of your starting materials and product.[11]
-
Acetonitrile (ACN) can also be effective, particularly for generating acyl fluorides in situ with reagents like TFFH.
-
For EDC couplings, especially in bioconjugation, aqueous buffer systems (e.g., MES buffer at pH 4.5-6.0 for the activation step) can be used, but this is less common for small molecule synthesis and can promote hydrolysis of the active intermediate.[6][12][13]
Ensure the solvent is anhydrous, as water will hydrolyze the activated carboxylic acid intermediate, reducing your yield.[6][13]
Q3: What is the correct order of addition for the reagents?
The order of addition is critical to prevent side reactions.
-
For Carbodiimide (EDC/NHS) Reactions: The generally accepted method is to first dissolve the carboxylic acid, (this compound), and NHS in an anhydrous solvent. Then, add EDC and allow the mixture to stir for 5-30 minutes at 0 °C to room temperature to form the NHS-ester. Finally, add the amine. This sequential process prevents the unstable O-acylisourea intermediate from rearranging or reacting with other nucleophiles.[12][13]
-
For Uronium (HATU) Reactions: It is crucial to pre-activate the carboxylic acid.[11][14] Dissolve the carboxylic acid in the solvent, add the base (e.g., DIPEA), and then add HATU. Let this mixture stir for several minutes to form the reactive OAt-active ester before adding the amine.[11][15] Adding the amine simultaneously with HATU can lead to competitive reaction of HATU with the amine, forming an undesired guanidinium byproduct.[10][11]
Troubleshooting Guide
Problem 1: Low or No Product Yield
| Potential Cause | Explanation & Solution |
| Hydrolysis of Activated Intermediate | The activated species (O-acylisourea or NHS-ester) is moisture-sensitive. Solution: Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[7] |
| Inefficient Carboxylic Acid Activation | The electron-withdrawing nitro group on the imidazole ring makes the carboxylate less nucleophilic, potentially slowing activation. Solution: Increase the activation time before adding the amine. Ensure you are using at least stoichiometric amounts of the coupling agent. Consider switching to a more powerful reagent like HATU.[8] |
| Poor Nucleophilicity of the Amine | If the amine partner is sterically hindered or electronically poor, the coupling reaction will be slow. Solution: Increase the reaction temperature (e.g., from room temperature to 40-50 °C), extend the reaction time, or use a more reactive coupling agent like HATU or PyAOP.[9] |
| Incorrect Base or Stoichiometry | For HATU or other aminium/phosphonium reagents, a non-nucleophilic base (e.g., DIPEA, NMM) is required to deprotonate the carboxylic acid.[3] Using an insufficient amount of base will prevent activation. Typically, 2-3 equivalents of base are used. Solution: Verify the pKa of your amine salt (if applicable) and ensure you are using sufficient equivalents of base to neutralize the salt and facilitate the reaction. |
| Interaction of Additives with Amine | Using a large excess of additives like HOBt can sometimes lead to the formation of aggregates with the amine component, reducing its reactivity.[16] Solution: Avoid using a large excess of HOBt or NHS. A range of 1.0-1.2 equivalents is typically sufficient. |
Problem 2: Formation of Side Products
| Potential Cause | Explanation & Solution |
| N-Acylurea Formation | This is a classic side reaction with carbodiimides where the O-acylisourea intermediate rearranges to a stable, unreactive N-acylurea.[1][3][5] Solution: Minimize this by using an additive like NHS or HOBt to trap the O-acylisourea as a more stable active ester.[1][6] Running the reaction at lower temperatures (e.g., 0 °C) can also suppress this rearrangement.[3] |
| Guanidinylation of Amine | Specific to uronium/aminium reagents like HATU/HBTU. The reagent can react directly with the primary/secondary amine starting material.[9][10] Solution: Always pre-activate the carboxylic acid with HATU and base for several minutes before adding the amine.[11][15] Avoid using a large excess of the coupling reagent. |
| Dimerization/Oligomerization | If the amine is added too slowly or the concentration is too low, the activated ester of this compound could potentially react with another molecule of the unactivated acid to form an anhydride, or with another amine if the substrate has multiple amine sites. Solution: Ensure proper stoichiometry and add the amine promptly after the activation step. Maintain reasonable reactant concentrations. |
| Side Reactions on Imidazole Ring | While the imidazole ring is generally not highly nucleophilic, particularly with the nitro group present, side reactions are possible under harsh conditions. Solution: Stick to mild coupling conditions (room temperature, neutral or slightly basic pH with non-nucleophilic bases). Avoid strong, nucleophilic bases. |
Visualizing the Chemistry
A clear understanding of the reaction pathways is essential for troubleshooting.
Caption: Carbodiimide (EDC) coupling mechanism and key side reaction.
Experimental Protocols
Protocol 1: EDC/NHS Coupling
This protocol is a reliable starting point for most primary and secondary amines.
Caption: Standard workflow for an EDC/NHS mediated coupling reaction.
Step-by-Step Methodology:
-
To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and N-hydroxysuccinimide (NHS) (1.1 eq).
-
Dissolve the solids in anhydrous DMF (approx. 0.1-0.5 M concentration).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add EDC•HCl (1.2 eq) in one portion.
-
Stir the mixture at 0 °C for 15-30 minutes. The solution may become cloudy.
-
Add a solution of the desired amine (1.0-1.1 eq) in a small amount of anhydrous DMF dropwise.
-
Remove the ice bath and allow the reaction to warm to room temperature.
-
Stir for 4-16 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction with ethyl acetate or DCM. Wash sequentially with water, 5% aq. NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization as needed.
Protocol 2: HATU Coupling
This protocol is recommended for sterically hindered substrates or when EDC/NHS fails.
Step-by-Step Methodology:
-
To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).
-
Dissolve the acid in anhydrous DMF (approx. 0.1-0.5 M concentration).
-
Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) and stir for 2 minutes.
-
Add HATU (1.1 eq) in one portion.
-
Stir the activation mixture at room temperature for 10-15 minutes.
-
Add the desired amine (1.0-1.1 eq) to the mixture.
-
Stir at room temperature for 1-4 hours. Monitor reaction progress by TLC or LC-MS.
-
Perform an aqueous workup as described in Protocol 1 (Step 9-11). The urea byproduct from HATU is water-soluble, simplifying purification.
Data Summary: Reagent Stoichiometry
For quick reference, the following table summarizes typical reagent amounts. Note that optimization may be required for your specific substrates.
| Reagent | Protocol 1 (EDC/NHS) | Protocol 2 (HATU) | Purpose |
| Carboxylic Acid | 1.0 eq | 1.0 eq | Substrate |
| Amine | 1.0 - 1.1 eq | 1.0 - 1.1 eq | Substrate |
| Coupling Agent | EDC•HCl (1.2 eq) | HATU (1.1 eq) | Activates carboxylic acid |
| Additive | NHS (1.1 eq) | N/A | Forms stable intermediate, reduces side reactions |
| Base | N/A (or 1 eq for amine•HCl salts) | DIPEA (2.5 eq) | Deprotonates acid, neutralizes salts |
Final Recommendations
For successful coupling of this compound, meticulous attention to reaction conditions is paramount.
-
Always use anhydrous solvents.
-
Follow the correct order of addition to pre-activate the acid.
-
Start with mild conditions (0 °C to RT) before attempting to heat.
-
Monitor your reaction closely to determine the optimal reaction time.
This guide provides a robust framework for optimizing your experiments. For novel or particularly challenging substrates, running small-scale parallel screens of different coupling agents and bases can be an efficient way to identify the ideal conditions.
References
-
Totaro, K. A., Liao, X., Bhattacharya, K., Finneman, J. I., Sperry, J. B., Massa, M. A., Thorn, J., Ho, S. V., & Pentelute, B. L. (2020). Systematic Investigation of EDC/sNHS-Mediated Bioconjugation Reactions for Carboxylated Peptide Substrates. ACS Omega, 5(48), 31056–31063. Retrieved from [Link]
-
Rivera, G., et al. (2015). Synthesis and in vitro trichomonicidal, giardicidal and amebicidal activity of N-acetamide(sulfonamide)-2-methyl-4-nitro-1H-imidazoles. Bioorganic & Medicinal Chemistry Letters, 25(22), 5296-5300. Retrieved from [Link]
-
Sharma, P., et al. (2022). Synthesis of a 2-nitroimidazole derivative N-(4-[18F]fluorobenzyl)-2-(2-nitro-1H-imidazol-1-yl)-acetamide ([18 F]FBNA) as PET radiotracer for imaging tumor hypoxia. EJNMMI Radiopharmacy and Chemistry, 7(1), 13. Retrieved from [Link]
-
Peptide Solutions. (n.d.). Optimizing Peptide Coupling: Key Techniques. Retrieved from [Link]
-
Reddit r/Chempros. (2023). HATU coupling - what's the best order? Retrieved from [Link]
-
Reddit r/chemistry. (2023). Hatu reaction. Retrieved from [Link]
-
Kuroda, N., et al. (1991). Delay of Coupling Caused by Excess Additives. Chemical & Pharmaceutical Bulletin, 39(8), 2132-2134. Retrieved from [Link]
-
Wikipedia. (n.d.). Carbodiimide. Retrieved from [Link]
-
Gucka, M., et al. (2023). Imidazole-4-N-acetamide Derivatives as a Novel Scaffold for Selective Targeting of Cyclin Dependent Kinases. International Journal of Molecular Sciences, 24(15), 12101. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
-
El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 15(4), 940–959. Retrieved from [Link]
-
Journal of Young Pharmacists. (2022). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Retrieved from [Link]
-
Der Pharma Chemica. (2015). Synthesis and Characterization of Novel Amide Derivatives of Nitro- Imidazole. Retrieved from [Link]
-
ResearchGate. (1994). Procedures to Improve Difficult Couplings. Retrieved from [Link]
-
Vrettos, E. I., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances, 7(81), 51430-51435. Retrieved from [Link]
-
Reddit r/OrganicChemistry. (2023). How do I avoid side reactions while doing this peptide coupling reaction? Retrieved from [Link]
-
Hakmaoui, Y., et al. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica, 14(4), 12-16. Retrieved from [Link]
-
Reddy, K. S., et al. (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. Arkivoc, 2008(15), 1-8. Retrieved from [Link]
-
Reddy, K. S., et al. (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. Arkivoc, 2008(15), 1-8. Retrieved from [Link]
-
ResearchGate. (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. Retrieved from [Link]
-
Reddit r/Chempros. (2021). Choosing amide coupling agent. Retrieved from [Link]
-
ResearchGate. (2022). Examples of coupling agents for amide bond formation with benzotriazole-like structures. Retrieved from [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
-
Al-Wahaibi, L. H., et al. (2022). Synthesis and effect of 4-acetylphenylamine-based imidazole derivatives on migration and growth of 3D cultures of breast, prostate and brain cancer cells. RSC Advances, 12(48), 31215–31227. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. hepatochem.com [hepatochem.com]
- 3. bachem.com [bachem.com]
- 4. peptide.com [peptide.com]
- 5. Carbodiimide - Wikipedia [en.wikipedia.org]
- 6. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 7. jpt.com [jpt.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D [pubs.rsc.org]
- 11. reddit.com [reddit.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. reddit.com [reddit.com]
- 15. reddit.com [reddit.com]
- 16. Delay of coupling caused by excess additives - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability issues of nitroimidazole compounds during storage and handling
Welcome to the technical support center for nitroimidazole compounds. This guide is designed for researchers, scientists, and drug development professionals to address common stability issues encountered during the storage and handling of this important class of compounds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but also the scientific reasoning behind them to empower you to make informed decisions in your experiments.
Troubleshooting Guide: Addressing Common Stability Issues
This section is formatted in a question-and-answer style to directly address specific problems you may encounter.
Question 1: I've observed a yellowing or discoloration of my solid nitroimidazole compound upon storage. What is the likely cause and how can I prevent it?
Answer:
Discoloration, typically a yellowing, of solid nitroimidazole compounds is a common indicator of degradation, often due to exposure to light.[1] Nitroimidazoles as a class are known to be sensitive to light and can undergo photodegradation.[2][3] Metronidazole, for instance, is known to darken upon exposure to light.[1]
Causality: The energy from light, particularly UV radiation, can excite the nitroimidazole molecule, leading to chemical reactions that break down the compound.[2] This process can generate colored degradation products. The degradation kinetics for several nitroimidazoles have been found to follow first-order reactions in the solid state.[3]
Preventative Measures & Protocol:
-
Storage in Light-Resistant Containers: Always store nitroimidazole compounds in amber or opaque containers to block light.[4][5]
-
Inert Atmosphere: For long-term storage of highly sensitive compounds, consider storage under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation that can be initiated by photolysis.
-
Controlled Environment: Store the containers in a dark, cool, and dry place such as a desiccator cabinet or a controlled storage chamber.[5]
Question 2: My nitroimidazole solution appears cloudy or has formed a precipitate after being stored in the refrigerator. What's happening?
Answer:
Cloudiness or precipitation in a refrigerated nitroimidazole solution is often due to the compound's limited aqueous solubility at lower temperatures. While refrigeration can slow down chemical degradation, it can introduce physical instability for some compounds.
Causality: The solubility of many organic compounds, including some nitroimidazoles, decreases as the temperature drops. When a solution prepared at room temperature is cooled, the concentration of the compound may exceed its solubility limit at that lower temperature, causing it to precipitate out of the solution. For instance, the solubility of metronidazole in PBS (pH 7.2) is approximately 2 mg/mL, and storing aqueous solutions for more than a day is not recommended.[6]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for precipitated nitroimidazole solutions.
Question 3: I'm seeing a loss of potency or the appearance of unexpected peaks in my HPLC analysis of a nitroimidazole solution. What are the potential degradation pathways?
Answer:
A loss of potency with the emergence of new peaks in an HPLC chromatogram strongly suggests chemical degradation. Nitroimidazoles can degrade via several pathways, primarily hydrolysis, photodegradation, and thermal decomposition.
Key Degradation Pathways:
-
Hydrolysis: The imidazole ring can be susceptible to hydrolysis, especially at non-neutral pH.[7] The degradation of metronidazole, for example, can be accelerated at higher pH, which is characteristic of general acid-base catalysis.[8] The initial step in the degradation of 2-nitroimidazole by some bacteria involves hydrolytic denitration to produce imidazol-2-one and nitrite.[9][10]
-
Photodegradation: As mentioned, UV light can induce degradation.[2] For metronidazole in solution, photodegradation can lead to the formation of simpler compounds like ammonia and acetic acid.[3] It's important to note that some oxidation by-products from photodegradation can be more toxic than the parent compound.[2]
-
Thermal Decomposition: At elevated temperatures, nitroimidazoles can decompose. The thermal decomposition of 4-nitroimidazole can begin with the cleavage of the C-NO2 bond.[11] The thermal stability of nitroimidazoles is influenced by the position of the nitro group on the imidazole ring.[12]
Simplified Degradation Pathway Diagram:
Caption: Major degradation pathways for nitroimidazole compounds.
Frequently Asked Questions (FAQs)
What are the ideal storage conditions for solid nitroimidazole compounds?
For optimal stability, solid nitroimidazole compounds should be stored in well-sealed, light-resistant containers in a cool, dry, and well-ventilated area.[5][13] Specific temperature recommendations can vary, but controlled room temperature (15–25°C or 59–77°F) is generally advised.[14] For long-term storage of sensitive compounds, refrigeration (-20°C) may be recommended, as is the case for some metronidazole products.[6] Always refer to the manufacturer's specific storage instructions.
| Parameter | Recommendation | Rationale |
| Temperature | 15–25°C (59–77°F) or as specified | To minimize thermal degradation.[11][12] |
| Light | Protect from light (use amber vials) | To prevent photodegradation.[1][2] |
| Humidity | Store in a dry environment | To prevent hydrolysis.[7] |
| Container | Tightly sealed, light-resistant | To protect from moisture and light.[5][14] |
How should I handle nitroimidazole compounds in the laboratory?
Proper handling is crucial to ensure both the stability of the compound and the safety of the researcher.
Experimental Protocol: Handling Nitroimidazole Compounds
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, a lab coat, and safety goggles.[13]
-
Ventilation: Handle solid compounds in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[13]
-
Dispensing: When weighing and dispensing, minimize exposure to ambient light and humidity. Work efficiently to reduce the time the container is open.
-
Solution Preparation: For aqueous solutions, consider using freshly boiled and cooled purified water to minimize dissolved oxygen, which can participate in oxidative degradation. For organic stock solutions, using an inert gas to purge the solvent can be beneficial.[6]
-
Cleaning: Clean up any spills promptly.[5] Decontaminate surfaces with an appropriate solvent followed by soap and water.[1]
Are there any known incompatibilities with common excipients?
While many common excipients are compatible with nitroimidazoles, it's essential to perform compatibility studies during formulation development.[15] Studies have shown compatibility with excipients like microcrystalline cellulose, which can even stabilize some nitroimidazoles.[16][17] However, excipients with high water content could potentially increase the rate of hydrolysis.[15] Techniques like Differential Scanning Calorimetry (DSC) and Fourier Transform Infrared Spectroscopy (FTIR) are valuable for screening for potential interactions.
How long are aqueous solutions of nitroimidazoles typically stable?
The stability of aqueous solutions is highly dependent on the specific nitroimidazole, pH, temperature, and light exposure. For example, it is not recommended to store aqueous solutions of metronidazole for more than one day.[6] It is best practice to prepare aqueous solutions fresh before each experiment. If storage is necessary, it should be for the shortest possible duration, protected from light, and at a controlled temperature. A preliminary stability study under your specific experimental conditions is always recommended.
References
- Prados-Joya, G., et al. (2011). Photodegradation of the antibiotics nitroimidazoles in aqueous solution by ultraviolet radiation. PubMed.
- Chung, W. G., et al. (2011). Catabolic pathway for 2-nitroimidazole involves a novel nitrohydrolase that also confers drug resistance. PubMed.
- Bugaj, A. M. (2014). Kinetic studies of photodegradation of nitroimidazole derivatives in solutions. ResearchGate.
- ChemicalBook. (2025). 2-Nitroimidazole - Safety Data Sheet. ChemicalBook.
- de Oliveira, M. A., et al. (2010). Thermal compatibility studies of nitroimidazoles and excipients. R Discovery.
- Chung, W. G., et al. (2011). Catabolic pathway for 2-nitroimidazole involves a novel nitrohydrolase that also confers drug resistance. Semantic Scholar.
- Li, Y., et al. (2018). Thermal Decomposition of 4-Nitroimidazole Catalyzed by Pb(NO3)2. ResearchGate.
- de Oliveira, M. A., et al. (2010). Thermal compatibility studies of nitroimidazoles and excipients. Journal of Thermal Analysis and Calorimetry.
- Rani, M., et al. (2021). A Theoretical Study on the Degradation Mechanism, Kinetics, and Ecotoxicity of Metronidazole (MNZ) in •OH- and SO4•−-Assisted Advanced Oxidation Processes. MDPI.
- Wang, H., et al. (2012). Experimental and theoretical studies of the decomposition of new imidazole based energetic materials: Model systems. AIP Publishing.
- Wang, F., et al. (2019). Thermal stability and detonation character of nitro-substituted derivatives of imidazole. Journal of Molecular Modeling.
- Lee, J. P., et al. (2004). Kinetics Studies on the Hydrolysis Reactions of N-Heteroaryl-4(5)-nitroimidazoles. ETDEWEB.
- FDA. (n.d.). METRONIDAZOLE. accessdata.fda.gov.
- Santa Cruz Biotechnology. (n.d.). Metronidazole. Santa Cruz Biotechnology.
- Cayman Chemical. (2022). PRODUCT INFORMATION - Metronidazole. Cayman Chemical.
- Al-Aani, H., & Al-Zehouri, J. (2017). Stability and In Vitro Dissolution Studies of Metronidazole Tablets and Infusions. ResearchGate.
- NOAA. (n.d.). METRONIDAZOLE. CAMEO Chemicals.
- Pfizer. (n.d.). FLAGYL® (metronidazole oral formulation) How Supplied/Storage and Handling. Pfizer Medical - US.
- Janković, B., et al. (2021). Thermal stability of metronidazole drug and tablets. ResearchGate.
- Pawar, S., et al. (2012). Interactions and incompatibilities of pharmaceutical excipients with active pharmaceutical ingredients: a comprehensive review. CORE.
- Ojelabi, O. A., et al. (2020). Effects of a co-processed novel multifunctional excipient on the tablet properties of metronidazole. Journal of Science and Practice of Pharmacy.
- Hussain, A., & Hasan, F. (2008). Degradation kinetics of metronidazole and its mutual prodrug with ciprofloxacin: a calorimetric analysis. Semantic Scholar.
Sources
- 1. METRONIDAZOLE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. Photodegradation of the antibiotics nitroimidazoles in aqueous solution by ultraviolet radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Kinetics Studies on the Hydrolysis Reactions of N-Heteroaryl-4(5)-nitroimidazoles (Journal Article) | ETDEWEB [osti.gov]
- 8. [PDF] Degradation kinetics of metronidazole and its mutual prodrug with ciprofloxacin: a calorimetric analysis | Semantic Scholar [semanticscholar.org]
- 9. Catabolic pathway for 2-nitroimidazole involves a novel nitrohydrolase that also confers drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Catabolic pathway for 2-nitroimidazole involves a novel nitrohydrolase that also confers drug resistance. | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. Thermal stability and detonation character of nitro-substituted derivatives of imidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chemicalbook.com [chemicalbook.com]
- 14. pfizermedical.com [pfizermedical.com]
- 15. files01.core.ac.uk [files01.core.ac.uk]
- 16. discovery.researcher.life [discovery.researcher.life]
- 17. akjournals.com [akjournals.com]
Reducing impurities in the synthesis of (4-nitro-1H-imidazol-1-yl)acetic acid
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of (4-nitro-1H-imidazol-1-yl)acetic acid. Our focus is on practical troubleshooting and the strategic reduction of common impurities to ensure the highest standards of product purity.
Part 1: Understanding the Synthesis and Impurity Profile
A robust understanding of the reaction mechanism and potential side reactions is the foundation of effective troubleshooting. This section outlines the standard synthetic pathway and the primary impurities that can arise.
Overall Synthetic Workflow
The synthesis is typically a two-step process starting from 4-nitroimidazole, which itself is prepared by the nitration of imidazole. The core of the process, where most critical impurities are generated, is the N-alkylation of the 4-nitroimidazole ring followed by ester hydrolysis.
Caption: General workflow for synthesizing this compound.
FAQ: What are the most common impurities I should expect in my synthesis?
Answer: The impurity profile is predictable and primarily stems from the N-alkylation and hydrolysis steps. Proactive monitoring and control of reaction parameters are crucial for minimizing their formation.
| Impurity Name | Structure | Common Cause(s) |
| 4-Nitroimidazole | Starting Material | Incomplete reaction during N-alkylation. |
| (5-nitro-1H-imidazol-1-yl)acetic acid | Regioisomer | Non-selective alkylation at the N-3 position of the imidazole ring. |
| Ethyl (4-nitro-1H-imidazol-1-yl)acetate | Ester Intermediate | Incomplete hydrolysis of the ester group. |
| Glycolic Acid | Side-product | Hydrolysis of the alkylating agent (e.g., ethyl chloroacetate). |
Part 2: Troubleshooting Guide for Key Synthetic Steps
This section addresses specific experimental issues in a question-and-answer format, providing both the underlying chemical principles and actionable solutions.
FAQ: My final product is contaminated with a significant amount of a regioisomer. How do I confirm its identity and improve the selectivity of the N-alkylation step?
Answer: This is the most critical challenge in this synthesis. The contaminant is almost certainly (5-nitro-1H-imidazol-1-yl)acetic acid , arising from alkylation at the N-3 position instead of the desired N-1 position.
Underlying Cause (The "Why"): The 4-nitroimidazole anion is an ambident nucleophile, meaning it can be attacked by an electrophile (the haloacetate) at two different nitrogen atoms. The nitro group is strongly electron-withdrawing, which deactivates the adjacent N-3 position towards electrophilic attack.[1] This electronic effect inherently favors the desired N-1 alkylation. However, reaction conditions can erode this selectivity.
Caption: Competing pathways in the N-alkylation of 4-nitroimidazole.
Troubleshooting & Solutions:
-
Confirm Identity: The isomers can be distinguished and quantified using High-Performance Liquid Chromatography (HPLC) against a reference standard or by careful analysis of ¹H NMR spectra, as the chemical shifts of the imidazole ring protons will differ.
-
Optimize Reaction Conditions:
-
Base Selection: Weaker bases like potassium carbonate (K₂CO₃) are generally preferred over stronger bases like potassium hydroxide (KOH) or sodium hydride (NaH). Stronger bases can lead to a higher concentration of the free anion, which may decrease selectivity.
-
Solvent Choice: Polar aprotic solvents such as acetonitrile or dimethylformamide (DMF) are commonly used. Acetonitrile is often a good starting point as it has been shown to provide good yields and selectivity.[2][3]
-
Temperature Control: Running the reaction at a moderate temperature, such as 60°C, often provides a good balance between reaction rate and selectivity.[3] Excessively high temperatures can provide enough energy to overcome the activation barrier for the undesired N-3 alkylation.
-
FAQ: My analysis shows unreacted 4-nitroimidazole. What are the likely causes and how can I drive the reaction to completion?
Answer: The presence of residual starting material points to an incomplete N-alkylation reaction.
Troubleshooting & Solutions:
-
Stoichiometry: Ensure the alkylating agent (e.g., ethyl chloroacetate) is used in a slight molar excess (e.g., 1.1 to 1.2 equivalents). Using a large excess should be avoided as it can lead to other side reactions.
-
Base Quality and Amount: The base is critical for deprotonating the imidazole, making it nucleophilic. Ensure your base (e.g., K₂CO₃) is anhydrous and used in at least stoichiometric amounts (typically 1.5 to 2.0 equivalents).
-
Reaction Time and Temperature: The reaction may simply need more time or a modest increase in temperature to proceed to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC until the 4-nitroimidazole spot/peak is no longer visible.[4]
-
Mixing: In heterogeneous reactions (e.g., with K₂CO₃ in acetonitrile), ensure vigorous stirring to maximize the surface area and interaction between reactants.
FAQ: How can I ensure the complete hydrolysis of the ester intermediate?
Answer: Incomplete hydrolysis leaves residual ethyl (4-nitro-1H-imidazol-1-yl)acetate, which can be difficult to remove from the final product due to similar polarities.
Troubleshooting & Solutions:
-
Hydrolysis Conditions:
-
Acidic Hydrolysis: Refluxing the ester in aqueous hydrochloric acid (e.g., 6M HCl) is a common and effective method.
-
Basic Hydrolysis: Using an aqueous solution of a base like sodium hydroxide (NaOH), followed by careful acidification to precipitate the product, is also an option.
-
-
Sufficient Time and Heat: Ensure the hydrolysis reaction is run for an adequate duration at a suitable temperature (e.g., reflux) to ensure complete conversion. Monitor the reaction by TLC or HPLC to confirm the disappearance of the ester starting material.[5]
-
Work-up Procedure: After basic hydrolysis, the product exists as a carboxylate salt. It must be fully protonated by acidifying the solution (typically to pH 2-3) to precipitate the carboxylic acid. Incomplete acidification will result in low yields.
Part 3: Recommended Experimental Protocols
Adherence to validated protocols is essential for reproducibility and purity.
Protocol 1: Purity Assessment by Reversed-Phase HPLC
This method is suitable for quantifying the main product and key impurities.
| Parameter | Specification |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start at 5% B, ramp to 95% B over 15 min, hold for 5 min |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 280 nm |
| Injection Volume | 10 µL |
| Sample Prep | Dissolve sample in a 50:50 mixture of Mobile Phase A and B |
This is a general guide; method development and validation are required for specific applications.[6]
Protocol 2: Purification by Recrystallization
Recrystallization is a highly effective method for removing most common impurities from the final product.
-
Dissolution: In a suitable flask, add the crude this compound. Add a minimal amount of a suitable solvent (e.g., hot water or an ethanol/water mixture) and heat the mixture with stirring until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for an additional 5-10 minutes.[5]
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal and any insoluble impurities.
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature. The pure product should crystallize out. For maximum recovery, the flask can then be placed in an ice bath.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum to a constant weight.
References
- CN104592123A - Preparation method of 4-nitroimidazole - Google Patents.
-
Yadav, V. et al. (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. Beilstein Journal of Organic Chemistry, 4, 42. Available at: [Link]
- EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation - Google Patents.
-
Yadav, V. et al. (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. ResearchGate. Available at: [Link]
-
Belwal, C. K., & Patel, J. (2019). Solvent-free synthesis for imidazole-1-yl-acetic acid hydrochloride. Asian Journal of Green Chemistry, 3(4), 482-490. Available at: [Link]
- WO2010021409A1 - Methods for the production of 2-halo-4-nitroimidazole and intermediates thereof - Google Patents.
-
Yadav, V. et al. (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. Beilstein Journal of Organic Chemistry, 4(42). Available at: [Link]
-
Synthesis and Characterization of Novel Amide Derivatives of Nitro- Imidazole - Der Pharma Chemica. Available at: [Link]
-
Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as - Der Pharma Chemica. Available at: [Link]
-
N 1 -Alkylation of 4(5)-nitro-1H-imidazole | Download Table - ResearchGate. Available at: [Link]
-
Ethyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate - NIH. Available at: [Link]
-
Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents - Der Pharma Chemica. Available at: [Link]
-
(PDF) Ethyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate - ResearchGate. Available at: [Link]
-
2-Nitro-1-vinyl-1H-imidazole - MDPI. Available at: [Link]
-
N-Alkylation of imidazoles - University of Otago. Available at: [Link]
-
(PDF) Ethyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate - ResearchGate. Available at: [Link]
-
(PDF) "Greener" Synthesis of Zoledronic Acid from Imidazol-1-yl-acetic Acid and P-Reagents Using Diethyl Carbonate as the Solvent Component - ResearchGate. Available at: [Link]
Sources
Technical Support Center: Optimization of Radiolabeling Efficiency for Nitroimidazole-Based Tracers
Welcome to the technical support center for the optimization of radiolabeling efficiency for nitroimidazole-based tracers. This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven insights and practical troubleshooting for common challenges encountered during radiolabeling procedures. Our goal is to equip you with the knowledge to not only execute protocols but to understand the underlying principles for effective problem-solving and optimization.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind using nitroimidazole-based tracers for imaging hypoxia?
A1: Nitroimidazole compounds are bioreductive agents. In environments with normal oxygen levels (normoxia), the nitro group of the imidazole ring undergoes a single-electron reduction that is reversible. However, in hypoxic (low oxygen) conditions, which are characteristic of many solid tumors, the nitro group is further reduced to reactive intermediates. These intermediates then covalently bind to intracellular macromolecules, effectively trapping the radiolabeled tracer within hypoxic cells. This selective trapping provides the basis for non-invasive imaging of hypoxic tissues using techniques like Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT).[1][2][3][4]
Q2: Which radionuclides are most commonly used for labeling nitroimidazoles and what are their key differences?
A2: The choice of radionuclide depends on the desired imaging modality (PET or SPECT) and the required imaging characteristics. The most common radionuclides include:
-
Fluorine-18 (¹⁸F): Used for PET imaging, it has a half-life of approximately 110 minutes, which is suitable for visualizing the slow accumulation of nitroimidazoles in hypoxic tissues.[5][6] ¹⁸F-labeled tracers like ¹⁸F-FMISO are the most widely studied.[5][6][7]
-
Technetium-99m (⁹⁹mTc): A SPECT agent with a 6-hour half-life, making it widely accessible and cost-effective.[2] Labeling with ⁹⁹mTc often involves the use of a bifunctional chelator.[8][9]
-
Gallium-68 (⁶⁸Ga): A generator-produced PET radionuclide with a 68-minute half-life, allowing for rapid imaging.[5][10] Its labeling chemistry is well-established with various chelators.[5][10]
-
Iodine-123 (¹²³I): A SPECT isotope with a 13.2-hour half-life, which can be advantageous for later time-point imaging.[11][12]
Q3: How does the lipophilicity of a nitroimidazole tracer affect its imaging properties?
A3: Lipophilicity, often expressed as the octanol-water partition coefficient (logP), is a critical parameter. Highly lipophilic tracers can readily cross cell membranes, but they may also exhibit slow clearance from non-target tissues, leading to a low signal-to-noise ratio.[13] Conversely, more hydrophilic tracers, like ¹⁸F-FAZA, tend to have faster blood clearance, which can improve the tumor-to-background contrast at earlier time points.[3][5] The optimal lipophilicity is a balance between efficient cell penetration and rapid clearance from normoxic tissues.
Troubleshooting Guide
This section addresses specific issues that may arise during the radiolabeling of nitroimidazole-based tracers.
Problem 1: Low Radiochemical Yield (RCY)
Possible Causes & Solutions
-
Suboptimal Reaction Temperature:
-
Explanation: The kinetics of nucleophilic substitution reactions commonly used for ¹⁸F-labeling are highly temperature-dependent. Insufficient heat can lead to incomplete reactions.[4][14] Conversely, excessively high temperatures can cause degradation of the precursor or the final product.[14]
-
Solution: Optimize the reaction temperature. For many ¹⁸F-labeling reactions of nitroimidazoles, temperatures between 80°C and 120°C are effective.[4] For ⁹⁹mTc labeling, heating at 100°C for about 20 minutes is often sufficient.[15] It is crucial to empirically determine the optimal temperature for your specific precursor and reaction setup.
-
-
Incorrect pH of the Reaction Mixture:
-
Explanation: The pH of the reaction medium can significantly influence the reactivity of the radionuclide and the stability of the precursor. For instance, in ⁶⁸Ga-labeling, the pH needs to be carefully controlled (typically between 3.5 and 4.5) to ensure efficient chelation.[10] For some reactions involving ¹⁸F, a basic pH is required to enhance the nucleophilicity of the fluoride ion.
-
Solution: Carefully adjust and buffer the pH of your reaction mixture according to the specific requirements of your labeling chemistry. Use appropriate buffers like sodium acetate for ⁶⁸Ga-labeling.[10]
-
-
Low Precursor Concentration:
-
Explanation: The law of mass action dictates that the reaction rate is dependent on the concentration of reactants. Insufficient precursor will lead to a lower probability of successful labeling events.
-
Solution: While avoiding excessive precursor amounts that can complicate purification, ensure an adequate concentration is used. Typical precursor amounts for automated syntheses are in the milligram range. Optimization experiments with varying precursor concentrations are recommended.
-
-
Presence of Impurities (e.g., Water, Metal Ions):
-
Explanation: Water can reduce the reactivity of nucleophilic [¹⁸F]fluoride by forming strong hydrogen bonds. Metal ion impurities can compete with the desired radionuclide for chelation sites.
-
Solution: Ensure all solvents and reagents are anhydrous, especially for ¹⁸F-fluorination reactions. Use of azeotropic drying with acetonitrile is a standard procedure.[4] For metal-based radiolabeling, use high-purity water and reagents to avoid metal ion contamination.
-
-
Inefficient Trapping or Elution of the Radionuclide:
-
Explanation: For ¹⁸F-labeling, incomplete trapping of [¹⁸F]fluoride on the anion exchange cartridge or inefficient elution will result in less available radionuclide for the reaction.[16]
-
Solution: Ensure the anion exchange cartridge is properly conditioned. Use an effective eluent, such as a solution of potassium carbonate and Kryptofix 2.2.2, to fully recover the trapped [¹⁸F]fluoride.[17]
-
Problem 2: Poor Radiochemical Purity (RCP)
Possible Causes & Solutions
-
Formation of Side Products:
-
Explanation: Suboptimal reaction conditions (temperature, pH, reaction time) can lead to the formation of undesired side products. For example, at very high temperatures, defluorination can occur.[14]
-
Solution: Optimize reaction conditions as described for improving RCY. A thorough understanding of the reaction mechanism can help in predicting and minimizing side product formation.
-
-
Incomplete Reaction:
-
Explanation: If the reaction does not go to completion, the final product will be contaminated with unreacted starting material.
-
Solution: Increase the reaction time or optimize other reaction parameters like temperature and precursor concentration. Monitor the reaction progress using radio-TLC or radio-HPLC.
-
-
Degradation of the Labeled Tracer:
-
Explanation: Some radiolabeled compounds can be sensitive to heat, pH extremes, or radiolysis, leading to their degradation after formation.
-
Solution: Minimize the time the product is exposed to harsh conditions. Use stabilizing agents if necessary and available. Ensure the final formulation is at a physiological pH.
-
-
Ineffective Purification:
-
Explanation: The purification step (e.g., solid-phase extraction (SPE) or HPLC) is critical for removing unreacted radionuclide, precursors, and other impurities. An inadequate purification method will result in low RCP.
-
Solution: Develop a robust purification protocol. For SPE, ensure the correct cartridge type and elution solvents are used. For HPLC, optimize the column, mobile phase, and flow rate to achieve good separation between the desired product and impurities.[18]
-
Problem 3: Instability of the Final Labeled Product
Possible Causes & Solutions
-
Radiolysis:
-
Explanation: High concentrations of radioactivity can lead to the decomposition of the labeled compound through radiolysis.
-
Solution: Dilute the final product to a suitable radioactive concentration. The addition of radical scavengers, such as ethanol or ascorbic acid, to the final formulation can also mitigate radiolysis.
-
-
pH of the Final Formulation:
-
Explanation: The stability of many radiopharmaceuticals is pH-dependent. A non-physiological pH can lead to hydrolysis or other forms of degradation.
-
Solution: Ensure the final product is formulated in a biocompatible buffer at a physiological pH (typically around 7.4).[19]
-
-
In vitro Instability in Serum:
-
Explanation: The labeled tracer may not be stable in a biological matrix like serum due to enzymatic degradation or interaction with plasma proteins.[19]
-
Solution: Perform in vitro stability studies by incubating the tracer in serum at 37°C and analyzing its integrity over time using radio-HPLC or radio-TLC.[15][19] If instability is observed, chemical modification of the tracer to improve its stability may be necessary.
-
Experimental Protocols & Data
Protocol 1: General Automated Synthesis of an ¹⁸F-Labeled Nitroimidazole Tracer (e.g., ¹⁸F-FMISO)
-
[¹⁸F]Fluoride Production and Trapping:
-
Produce [¹⁸F]fluoride via the ¹⁸O(p,n)¹⁸F reaction in a cyclotron.
-
Transfer the aqueous [¹⁸F]fluoride solution to the synthesis module and trap it on a pre-conditioned anion exchange cartridge (e.g., QMA).[16]
-
-
Elution and Azeotropic Drying:
-
Elute the [¹⁸F]fluoride from the cartridge into the reaction vessel using a solution of potassium carbonate and Kryptofix 2.2.2 in acetonitrile/water.
-
Perform azeotropic drying of the [¹⁸F]fluoride-Kryptofix complex under a stream of nitrogen and vacuum at elevated temperature (e.g., 110°C) to remove water.
-
-
Radiolabeling Reaction:
-
Dissolve the nitroimidazole precursor (e.g., NITTP for ¹⁸F-FMISO) in an anhydrous solvent (e.g., acetonitrile).[17]
-
Add the precursor solution to the dried [¹⁸F]fluoride-Kryptofix complex in the reaction vessel.
-
Heat the reaction mixture at a specific temperature (e.g., 85-120°C) for a defined time (e.g., 10-20 minutes).
-
-
Hydrolysis (if necessary):
-
For precursors with protecting groups, add an acidic solution (e.g., HCl) and heat to remove the protecting groups.[17]
-
-
Purification:
-
Pass the crude reaction mixture through a series of SPE cartridges (e.g., C18, alumina) to remove unreacted [¹⁸F]fluoride, the precursor, and other impurities.[17]
-
Elute the purified product with an appropriate solvent (e.g., ethanol/water).
-
-
Formulation and Quality Control:
-
Formulate the final product in a sterile, pyrogen-free saline solution, and pass it through a sterile filter.
-
Perform quality control tests including radiochemical purity (radio-HPLC), pH, and residual solvent analysis.
-
Table 1: Typical Reaction Parameters for Nitroimidazole Radiosynthesis
| Radionuclide | Precursor Type | Typical Reaction Temperature | Typical Reaction Time | Typical pH |
| ¹⁸F | Tosylate or Nosylate leaving group | 80 - 120 °C | 10 - 20 min | Basic (for fluorination) |
| ⁹⁹mTc | Chelator-conjugated | Room temp. to 100 °C | 20 - 30 min | 4.0 - 7.4[19][20] |
| ⁶⁸Ga | Chelator-conjugated (e.g., NOTA, DOTA) | 95 - 100 °C | 5 - 15 min | 3.5 - 4.5[10] |
| ¹²³I | Iodide-for-tosylate exchange | 100 - 150 °C | 15 - 30 min | Neutral to slightly basic |
Visualizations
Workflow for Troubleshooting Low Radiochemical Yield
Caption: Troubleshooting Decision Tree for Low Radiochemical Yield.
General Radiolabeling and Purification Workflow
Caption: General workflow for radiolabeling nitroimidazole tracers.
References
-
Influence of heat on the intracellular uptake and radiosensitization of 2-nitroimidazole hypoxic cell sensitizers in vitro. PubMed. [Link]
-
On Measuring Hypoxia in Individual Tumors with Radiolabeled Agents. Journal of Nuclear Medicine. [Link]
-
Imaging of Tumor Hypoxia With Radionuclide-Labeled Tracers for PET. Frontiers in Medicine. [Link]
-
Recent advances on radionuclide labeled hypoxia-imaging agents. PubMed. [Link]
-
Troubleshooting for F-18 Fluorocholine Synthesis: An Institutional Experience. Indian Journal of Nuclear Medicine. [Link]
-
Molecular imaging of hypoxia with radiolabelled agents. Cancer Imaging. [Link]
-
Factors Influencing Intracellular Uptake and Radiosensitization by 2-nitroimidazoles in Vitro. PubMed. [Link]
-
Synthesis and Preliminary Evaluation of a Novel 18F-Labeled 2-Nitroimidazole Derivative for Hypoxia Imaging. Frontiers in Oncology. [Link]
-
Development of novel 18F-PET agents for tumor hypoxia imaging. European Journal of Medicinal Chemistry. [Link]
-
Recent Developments in PET and SPECT Radiotracers as Radiopharmaceuticals for Hypoxia Tumors. Molecules. [Link]
-
Synthesis of Novel 18 F-Labeled-Nitroimidazole-Based Imaging Agents for Hypoxia: Recent Advances. Bulletin of the Korean Chemical Society. [Link]
-
Synthesis and Evaluation of 99m Tc-Labelled 2-Nitroimidazole Derivatives with Different Linkers for Tumour Hypoxia Imaging. Molecules. [Link]
-
Imaging latent tuberculosis infection with radiolabeled nitroimidazoles. Quantitative Imaging in Medicine and Surgery. [Link]
-
Novel 99mTc labelled complexes with 2-nitroimidazole isocyanide: design, synthesis and evaluation as potential tumor hypoxia imaging agents. Dalton Transactions. [Link]
-
Development of chelator-based nitroimidazole radiotracers for tumor hypoxia imaging. Journal of Nuclear Medicine. [Link]
-
Synthesis and Biological Evaluation of a New Nitroimidazole-99mTc-Complex for Imaging of Hypoxia in Mice Model. International Journal of Molecular Sciences. [Link]
-
Recent Advances of 68Ga-Labeled PET Radiotracers with Nitroimidazole in the Diagnosis of Hypoxia Tumors. Molecules. [Link]
-
18F-Fluoromisonidazole in tumor hypoxia imaging. Journal of Cancer. [Link]
-
Automation of a Positron-emission Tomography (PET) Radiotracer Synthesis Protocol for Clinical Production. Journal of Visualized Experiments. [Link]
-
99mTc Labelling Strategies for the Development of Potential Nitroimidazolic Hypoxia Imaging Agents. Inorganics. [Link]
-
Nitroimidazole radiopharmaceuticals in bioimaging: part I: synthesis and imaging applications. PubMed. [Link]
-
Synthesis of a 2-nitroimidazole derivative N-(4-[18F]fluorobenzyl)-2-(2-nitro-1H-imidazol-1-yl)-acetamide ([18 F]FBNA) as PET radiotracer for imaging tumor hypoxia. EJNMMI Radiopharmacy and Chemistry. [Link]
-
Synthesis of a 2-nitroimidazole derivative. EJNMMI Radiopharmacy and Chemistry. [Link]
-
Synthesis and Evaluation of Two Technetium-99m-Labeled Peptidic 2-Nitroimidazoles for Imaging Hypoxia. Bioconjugate Chemistry. [Link]
-
Synthesis and radiolabeling of two novel 123I-labeled 2-methyl-4-nitroimidazole derivatives as potential infection imaging agents. PubMed. [Link]
-
(PDF) Nitroimidazole Radiopharmaceuticals in Bioimaging: Part I: Synthesis and Imaging Applications. ResearchGate. [Link]
-
Automation of a Positron-emission Tomography (PET) Radiotracer Synthesis Protocol for Clinical Production. CORE. [Link]
-
Nitroimidazoles as hypoxic cell radiosensitizers and hypoxia probes: misonidazole, myths and mistakes. British Journal of Radiology. [Link]
-
Synthesis of PET Radiopharmaceuticals. Radiology Key. [Link]
-
(PDF) State of the art procedures towards reactive [18F]fluoride in PET tracer synthesis. ResearchGate. [Link]
-
Imaging Hypoxia with 18F-Fluoromisonidazole: Challenges in Moving to a More Complicated Analysis. Journal of Nuclear Medicine. [Link]
-
[18F]Fluoromisonidazole. Molecular Imaging and Contrast Agent Database (MICAD). [Link]
-
Synthesis and radiolabeling of new N-[(4-[ 18 F]Fluorobenzylidene) aminooxy) alkyl]-2-nitroimidazoles as possible hypoxia imaging pharmaceuticals. ResearchGate. [Link]
-
F18 Fluoromisonidazole for Imaging Tumor Hypoxia: Imaging the Microenvironment for Personalized Cancer Therapy. PET Clinics. [Link]
-
Low concentrations of nitroimidazoles: effective radiosensitizers at low doses. PubMed. [Link]
-
Limitations of Fluorine 18 Fluoromisonidazole in Assessing Treatment-induced Tissue Hypoxia after Transcatheter Arterial Embolization of Hepatocellular Carcinoma: A Prospective Pilot Study. Radiology: Imaging Cancer. [Link]
Sources
- 1. Recent advances on radionuclide labeled hypoxia-imaging agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Developments in PET and SPECT Radiotracers as Radiopharmaceuticals for Hypoxia Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Imaging latent tuberculosis infection with radiolabeled nitroimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of a 2-nitroimidazole derivative N-(4-[18F]fluorobenzyl)-2-(2-nitro-1H-imidazol-1-yl)-acetamide ([18 F]FBNA) as PET radiotracer for imaging tumor hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Imaging of Tumor Hypoxia With Radionuclide-Labeled Tracers for PET [frontiersin.org]
- 6. Molecular imaging of hypoxia with radiolabelled agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 18F-Fluoromisonidazole in tumor hypoxia imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of chelator-based nitroimidazole radiotracers for tumor hypoxia imaging | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 9. 99mTc Labelling Strategies for the Development of Potential Nitroimidazolic Hypoxia Imaging Agents [mdpi.com]
- 10. Recent Advances of 68Ga-Labeled PET Radiotracers with Nitroimidazole in the Diagnosis of Hypoxia Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. On Measuring Hypoxia in Individual Tumors with Radiolabeled Agents | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 12. Radiosynthesis and evaluation of two novel 123I-labeled 2-methyl-4-nitroimidazole derivatives as potential infection imaging agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Synthesis and Preliminary Evaluation of a Novel 18F-Labeled 2-Nitroimidazole Derivative for Hypoxia Imaging [frontiersin.org]
- 14. d-nb.info [d-nb.info]
- 15. mdpi.com [mdpi.com]
- 16. Troubleshooting for F-18 Fluorocholine Synthesis: An Institutional Experience - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis of PET Radiopharmaceuticals | Radiology Key [radiologykey.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Synthesis and Biological Evaluation of a New Nitroimidazole-99mTc-Complex for Imaging of Hypoxia in Mice Model - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Novel 99mTc labelled complexes with 2-nitroimidazole isocyanide: design, synthesis and evaluation as potential tumor hypoxia imaging agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of (4-nitro-1H-imidazol-1-yl)acetic acid Formulations
Welcome to the technical support guide for enhancing the oral bioavailability of (4-nitro-1H-imidazol-1-yl)acetic acid (NIA). This document is designed for researchers, scientists, and drug development professionals actively working on NIA formulations. Our goal is to provide a comprehensive, question-and-answer-based resource that addresses common experimental challenges, explains the scientific rationale behind formulation choices, and offers robust, field-tested protocols.
Section 1: Initial Characterization & Problem Diagnosis
This section addresses the foundational questions every researcher encounters when beginning work with a new chemical entity like NIA. Accurate initial characterization is the bedrock of a successful formulation strategy.
Q1: My initial in-vivo studies with this compound show very low and erratic plasma concentrations. How do I confirm that poor solubility is the primary cause?
A1: This is a classic presentation for a Biopharmaceutics Classification System (BCS) Class II or IV compound, where low aqueous solubility is the rate-limiting step for absorption.[1][2] Before proceeding to complex formulation work, it's crucial to systematically confirm that solubility, and not poor membrane permeability, is the primary barrier.
Recommended Diagnostic Workflow:
-
Determine Fundamental Physicochemical Properties: These values are non-negotiable for understanding your molecule's behavior.
-
Aqueous Solubility: Measure solubility at physiologically relevant pH values (e.g., pH 1.2, 4.5, and 6.8) to simulate the transit through the gastrointestinal (GI) tract.[3] Given NIA is an acetic acid derivative, you should expect pH-dependent solubility.
-
pKa (Acid Dissociation Constant): The pKa will dictate the ionization state of the molecule at different pH levels, which directly impacts solubility and permeability.[4][5]
-
LogP/LogD (Lipophilicity): LogP measures the lipophilicity of the non-ionized molecule, while LogD measures it at a specific pH. A LogP between 1 and 5 is often desirable for oral absorption, balancing solubility with the ability to cross lipid membranes.[6][7]
-
-
Conduct an In Vitro Permeability Assay: Use a standard cell-based model like the Caco-2 permeability assay.[8]
-
High Permeability Indication: If NIA demonstrates high permeability in this assay, it strongly suggests the compound is BCS Class II (low solubility, high permeability). In this case, bioavailability is dissolution rate-limited, and enhancing solubility will almost certainly improve in-vivo performance.[1][9]
-
Low Permeability Indication: If NIA shows low permeability, it is likely a BCS Class IV compound (low solubility, low permeability). While solubility enhancement is still necessary, you may face a dual challenge, and strategies to improve permeability might also be required.[10]
-
Q2: What are the essential baseline data points I need for NIA before selecting a formulation strategy?
A2: A comprehensive dataset is critical for making an informed decision. Rushing this stage can lead to selecting an inappropriate and ultimately unsuccessful formulation path.
| Parameter | Experimental Method | Rationale & Significance |
| Aqueous Solubility | Shake-flask method at 37°C in buffers (pH 1.2, 4.5, 6.8) | Determines the fundamental dissolution challenge across the GI tract. A solubility of <100 µg/mL is a common threshold for requiring enhancement.[11] |
| pKa | Potentiometric titration or UV-spectrophotometry | Critical for salt formation and predicting pH-dependent solubility. Understanding the pKa is essential for choosing appropriate salt formers or polymers.[4] |
| LogD at pH 7.4 | Shake-flask method using n-octanol/buffer | Predicts the drug's ability to partition into lipid membranes for absorption. Optimal LogD for oral drugs is often cited as 0-3.[7] |
| Melting Point (Tm) | Differential Scanning Calorimetry (DSC) | A high melting point often correlates with low solubility due to strong crystal lattice energy. It's a key parameter for considering thermal-based methods like hot-melt extrusion.[12] |
| Physical Form | X-Ray Powder Diffraction (XRPD) and Microscopy | Confirms the crystallinity of the raw API. The presence of multiple polymorphs (different crystal forms) could introduce significant variability. |
Section 2: Troubleshooting In Vitro Dissolution Assays
In vitro dissolution testing is your primary tool for evaluating and comparing different formulation strategies. However, the test itself can be a source of error and variability if not properly controlled.
Q1: My dissolution results for raw NIA are highly variable and show less than 20% release after 60 minutes. What are the common causes and solutions?
A1: This is a common and frustrating issue. High variability and low release for a poorly soluble compound can stem from several factors related to the material, the method, and the equipment.
Troubleshooting Checklist:
-
API Hydrophobicity: Poorly soluble powders can float on the surface of the dissolution medium or clump together, a phenomenon known as "coning."
-
Solution: Consider adding a low concentration (e.g., 0.1-1%) of a surfactant like Sodium Dodecyl Sulfate (SDS) to the medium to improve wetting. However, be aware that surfactants can sometimes induce drug degradation.[13]
-
-
Medium Degassing: Dissolved gases in the medium can form bubbles on the surface of your dosage form, effectively insulating it from the solvent and reducing the available surface area for dissolution.
-
Solution: Always use freshly de-gassed medium. Ensure your laboratory's degassing procedure is validated and consistently applied.[14]
-
-
Mechanical Variables: The position of the dosage form in the vessel can significantly impact results, especially with paddle apparatus (USP Apparatus 2).
-
Solution: For capsules or formulations prone to floating, use a validated sinker to ensure the dosage form remains in a consistent position at the bottom of the vessel.[15]
-
-
Vibrations: External vibrations from other lab equipment can introduce uncontrolled agitation, leading to artificially high or variable dissolution rates.
-
Solution: Place dissolution baths on a sturdy, level surface away from centrifuges, vortexers, or other sources of vibration.[16]
-
Q2: How do I select a dissolution medium that is biorelevant for an acidic compound like NIA?
A2: Using a single, non-representative medium (like 0.1 N HCl) can be misleading. Since NIA is an acidic drug, its solubility will increase as it moves from the acidic stomach to the more neutral pH of the small intestine.[17] Your dissolution method should reflect this.
Recommended Media Selection Strategy:
-
Start with Standard Buffers: Test in USP-recommended buffers: pH 1.2 (simulated gastric fluid), pH 4.5 (proximal intestine), and pH 6.8 (distal intestine). This will reveal the pH-dependency of your formulation's release.
-
Consider Biorelevant Media: For a more accurate in vivo prediction, use media that simulate the composition of intestinal fluids.
-
Fasted State Simulated Intestinal Fluid (FaSSIF): This medium contains bile salts and lecithin, which mimic the conditions of the small intestine before a meal. It is crucial for assessing the performance of lipid-based or amorphous formulations.
-
Fed State Simulated Intestinal Fluid (FeSSIF): This medium has higher concentrations of bile salts and lecithin, simulating post-meal conditions. Comparing results in FaSSIF and FeSSIF can help predict potential food effects on drug absorption.
-
Section 3: Formulation Strategy & Troubleshooting Guides
Once you have a solid baseline understanding of NIA and a reliable dissolution method, you can begin exploring enhancement strategies. Below are guides for three common and effective approaches.
Strategy A: Salt Formation
Salt formation is often the most direct and cost-effective method for increasing the solubility of an ionizable drug.[18][19] By converting the acidic NIA into a salt, you can dramatically improve its dissolution rate in aqueous environments.
FAQs & Troubleshooting:
-
Q: How do I select the right counter-ion (base) for salt formation with NIA?
-
A: The "pKa rule" is your guiding principle. For an acidic drug like NIA, the pKa of the counter-ion (the base) should be at least 2-3 units higher than the pKa of NIA.[20][21] This large difference ensures a stable ionic bond and prevents the salt from disproportionating (converting back to the less soluble free acid) in solution. Common choices for acidic drugs include sodium, potassium, calcium, or organic amines like tromethamine.[22]
-
-
Q: I formed a salt, but it converted back to the free acid during my dissolution test. Why?
-
A: This is likely salt disproportionation.[21] It can happen if the pKa difference is insufficient or if the local pH in the tablet's microenvironment drops, favoring the free acid form. Creating a formulation with pH-modifying excipients (alkalizing agents) can help maintain a higher local pH and keep the salt intact.
-
-
Q: My salt form is highly hygroscopic (absorbs moisture from the air). Is this a problem?
-
A: Yes, high hygroscopicity can be a major issue, leading to handling problems, physical instability (deliquescence), and potential chemical degradation. This is a critical parameter to assess during salt screening. If your lead salt is too hygroscopic, you must screen for other counter-ions that may form a more stable, less hygroscopic salt.[22]
-
Protocol: Small-Scale Salt Screening
-
Solvent Selection: Dissolve NIA in a suitable organic solvent (e.g., ethanol, methanol, or acetone).
-
Counter-ion Addition: In separate vials, add equimolar amounts of various counter-ion solutions (e.g., sodium hydroxide, potassium hydroxide, tromethamine in a suitable solvent).
-
Induce Precipitation: Mix the NIA and counter-ion solutions. If a precipitate does not form immediately, try cooling the solution, adding an anti-solvent (a solvent in which the salt is insoluble), or allowing slow evaporation.
-
Isolation & Characterization: Isolate any resulting solids by filtration.
-
Analysis: Analyze the solid using XRPD to confirm the formation of a new crystalline structure (different from the NIA starting material) and DSC to determine its melting point.
-
Solubility & Stability Assessment: Test the aqueous solubility and physical stability (under stressed humidity and temperature conditions) of the most promising new crystalline forms.
Strategy B: Co-crystallization
If salt formation is not viable (e.g., if the pKa is not suitable), co-crystals are an excellent alternative. A co-crystal is a multi-component crystal where the API and a neutral "co-former" molecule are held together by non-ionic bonds, such as hydrogen bonds.[23] This can disrupt the API's crystal lattice, leading to improved solubility and dissolution.[24][25]
FAQs & Troubleshooting:
-
Q: What makes a good co-former for NIA?
-
A: Look for co-formers that are "Generally Regarded as Safe" (GRAS) and have functional groups complementary to those on NIA. For NIA, which has a carboxylic acid and nitro groups, good co-formers might be molecules with amide, pyridine, or other hydrogen-bond accepting groups (e.g., nicotinamide, saccharin).
-
-
Q: I'm trying a solvent evaporation method for screening, but I keep getting back my starting materials or an oil. What am I doing wrong?
-
A: Co-crystal formation can be sensitive to solvent choice and stoichiometry. Solvent evaporation may not provide enough energy to induce co-crystallization.[26] A more robust screening method is liquid-assisted grinding (LAG), which uses mechanical force to facilitate the interaction between the API and co-former.[27]
-
Protocol: Co-crystal Screening via Liquid-Assisted Grinding (LAG)
-
Preparation: Place a stoichiometric amount (e.g., 1:1 molar ratio) of NIA and the selected co-former into a milling jar with a grinding ball.
-
Solvent Addition: Add a very small amount (a few microliters) of a "catalytic" solvent (e.g., acetonitrile, ethanol, or nitromethane). The goal is not to dissolve the materials but to create a paste-like consistency that facilitates molecular mobility.
-
Grinding: Mill the mixture for a set period (e.g., 30-60 minutes) at a specified frequency.
-
Isolation: Collect the resulting solid powder.
-
Analysis: Analyze the powder directly using XRPD. A new diffraction pattern, distinct from the starting components and any physical mixture, indicates the formation of a co-crystal.
Strategy C: Amorphous Solid Dispersions (ASDs)
Converting the drug from a crystalline to a high-energy amorphous state can lead to a dramatic increase in solubility (5 to 100-fold).[28] In an ASD, the amorphous API is molecularly dispersed within a polymer matrix, which helps to stabilize it and prevent it from recrystallizing.[29][30]
FAQs & Troubleshooting:
-
Q: My ASD formulation shows great initial dissolution but then the concentration crashes. What is happening?
-
A: This is a classic "spring and parachute" problem. The ASD provides the "spring," rapidly dissolving to create a supersaturated solution.[25] However, this supersaturated state is thermodynamically unstable, and the drug will try to crystallize out. You need a "parachute"—a precipitation inhibitor in the formulation or dissolution medium—to maintain the supersaturated state long enough for absorption to occur. Hydroxypropyl methylcellulose acetate succinate (HPMCAS) is a commonly used polymer for this purpose.[28]
-
-
Q: My ASD is physically unstable and recrystallizes during storage, especially under high humidity. How can I fix this?
-
A: This is the primary challenge with ASDs.[30] The stability of an ASD is highly dependent on the choice of polymer and the drug loading.
-
Polymer Choice: Select a polymer with a high glass transition temperature (Tg) that has good miscibility with your drug.[28] The polymer should ideally form strong intermolecular interactions (like hydrogen bonds) with the API to inhibit its molecular mobility.
-
Drug Loading: High drug loading increases the risk of recrystallization. You may need to decrease the drug-to-polymer ratio to achieve better stability.
-
-
Protocol: Lab-Scale ASD Preparation via Solvent Evaporation
-
Co-dissolution: Dissolve a specific ratio of NIA and a selected polymer (e.g., PVP K30, HPMCAS, Eudragit L100) in a common volatile solvent (e.g., methanol or a dichloromethane/methanol mixture). Ensure both components are fully dissolved.
-
Solvent Removal: Remove the solvent under vacuum using a rotary evaporator. This should be done relatively quickly to "trap" the drug in its amorphous state within the polymer matrix.
-
Drying: Further dry the resulting solid film or powder in a vacuum oven at a moderate temperature (well below the Tg of the mixture) for 24-48 hours to remove all residual solvent.
-
Characterization:
-
Confirm the amorphous nature of the dispersion using XRPD (absence of sharp Bragg peaks).
-
Use DSC to measure the Tg of the ASD. A single Tg indicates good miscibility between the drug and polymer.
-
-
Performance Testing: Evaluate the dissolution performance of the prepared ASD compared to the crystalline API.
Section 4: In Vivo Study Considerations
Ultimately, the success of your formulation must be confirmed in a preclinical pharmacokinetic (PK) study.
Q1: I have three promising formulations (a salt, a co-crystal, and an ASD) that all show enhanced in vitro dissolution. What is the best way to design a preclinical PK study to select the lead candidate?
A1: A well-designed crossover study in a rodent model (e.g., rats) is the most efficient way to compare the formulations.[8][31]
Key PK Study Design Elements:
-
Animal Model: Use cannulated rats (e.g., with jugular vein cannulas) to allow for serial blood sampling from the same animal, which reduces biological variability.
-
Study Arms:
-
Control Group: Unformulated NIA suspension (to establish baseline exposure).
-
Test Group 1: NIA Salt Formulation.
-
Test Group 2: NIA Co-crystal Formulation.
-
Test Group 3: NIA ASD Formulation.
-
-
Dosing: Administer the formulations via oral gavage.[32] Ensure the dose is equivalent across all arms based on the amount of active NIA.
-
Blood Sampling: Collect blood samples at appropriate time points (e.g., pre-dose, 15, 30, 60 minutes, and 2, 4, 8, 12, 24 hours) to accurately capture the absorption, distribution, metabolism, and excretion (ADME) profile.
-
Bioanalysis: Use a validated LC-MS/MS method to quantify the concentration of NIA in the plasma samples.[]
-
Key Parameters for Comparison:
-
Cmax (Maximum Concentration): The peak plasma concentration.
-
Tmax (Time to Cmax): The time at which the peak concentration is reached.
-
AUC (Area Under the Curve): The total drug exposure over time. This is the most critical parameter for assessing overall bioavailability enhancement.
-
Data Interpretation:
| Formulation | Expected Cmax | Expected Tmax | Expected AUC | Interpretation |
| NIA Suspension (Control) | Low | Variable | Low | Baseline poor bioavailability. |
| Salt or Co-crystal | High | Short | Significantly > Control | Rapid absorption due to enhanced dissolution at the absorption site. |
| ASD | High | Short | Significantly > Control | Rapid absorption driven by dissolution from a high-energy amorphous state. |
The formulation that provides the highest and most consistent increase in AUC relative to the control suspension would be considered the most successful candidate for further development.
References
-
Amorphous Solid Dispersions for Bioavailability Enhancement. (2023). Contract Pharma. [Link]
-
Mechanisms of increased bioavailability through amorphous solid dispersions: a review. (n.d.). PMC - NIH. [Link]
-
Newman, A. (n.d.). Amorphous solid dispersions: Will they improve bioavailability?. SciSpace. [Link]
-
Challenges and Opportunities in Oral Formulation Development. (2012). American Association of Pharmaceutical Scientists. [Link]
-
Amorphous solid dispersions for enhanced drug solubility and stability. (2025). Technobis. [Link]
-
A solubility-based approach to co-crystal screening using the Crystal16. (2023). Technobis. [Link]
-
Factors Affecting Dissolution: Drug pKa, Lipophilicity and GI pH. (2024). JoVE. [Link]
-
Green, M. (2024). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Michael Green. [Link]
-
Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. (n.d.). PMC - PubMed Central. [Link]
-
Experimental cocrystal screening and solution based scale-up cocrystallization methods. (n.d.). ScienceDirect. [Link]
-
Strategies for improving hydrophobic drugs solubility and bioavailability. (n.d.). International Journal of Pharmaceutical and Chemical Analysis. [Link]
-
Overcoming Bioavailability Challenges In Oral Formulation Development. (n.d.). Pharmaceutical Intermediate. [Link]
-
Cocrystal Screening, Selection, Formulation at Triclinic Labs. (n.d.). Triclinic Labs. [Link]
-
Cocrystals to facilitate delivery of poorly soluble compounds beyond-rule-of-5. (n.d.). PMC. [Link]
-
Salt Selection in Drug Development. (n.d.). Pharmaceutical Technology. [Link]
-
Comparing and Quantifying the Efficiency of Cocrystal Screening Methods for Praziquantel. (n.d.). ACS Publications. [Link]
-
Screening and Formulating Drugs as Salts to Improve API Performance. (2019). Pharma's Almanac. [Link]
-
Advanced Methodologies for Pharmaceutical Salt Synthesis. (2021). ACS Publications. [Link]
-
What is pKa and how is it used in drug development?. (2023). Pion. [Link]
-
Physicochemical properties of nitroimidazole antibiotics, DMZ: Dimetridazole; MNZ: Metronidazole; RNZ: Ronidazole; TNZ: Tinidazole. (n.d.). ResearchGate. [Link]
-
Enhanced Solubility through API Processing: Salt and Cocrystal Formation. (2023). Drug Development & Delivery. [Link]
-
How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations. (n.d.). LinkedIn. [Link]
-
Drug's pKa and its absorption. (2022). YouTube. [Link]
-
Challenges and opportunities in oral formulation development. (n.d.). Proclinical. [Link]
-
Dissolution Method Troubleshooting. (2022). Dissolution Technologies. [Link]
-
Yields and basic physical properties of nitroimidazole derivatives. (n.d.). ResearchGate. [Link]
-
Measurement of Drug Lipophilicity and pKa Using Acoustics. (2012). ACS Publications. [Link]
-
Formulation of poorly water-soluble drugs for oral administration. (n.d.). Future4200. [Link]
-
Preclinical formulations for pharmacokinetic studies. (2019). Admescope. [Link]
-
Dissolution Method Troubleshooting: An Industry Perspective. (2022). Dissolution Technologies. [Link]
-
strategies to increase solubility and bioavailability of drugs. (2024). ResearchGate. [Link]
-
Systematic Strategies for Enhancing Oral Bioavailability of Compounds. (2026). Oreate AI Blog. [Link]
-
Bioavailability Enhancement Solutions. (n.d.). Vici Health Sciences. [Link]
-
Synthesis and characterization of nitroimidazole derivatives for 68Ga-labeling and testing in tumor xenografted mice. (n.d.). Semantic Scholar. [Link]
-
Synthesis and characterization of nitroimidazole derivatives for >68>Ga-labeling and testing in tumor xenografted mice. (n.d.). Khalifa University. [Link]
-
Challenges to the Dissolution Test Including Equipment Calibration. (n.d.). Pharmaceutical Technology. [Link]
-
Preclinical Formulations: Insight, Strategies, and Practical Considerations. (2025). Request PDF on ResearchGate. [Link]
-
Dissolution Testing For Tablets. (n.d.). Teledyne Labs. [Link]
-
Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. (2024). NIH. [Link]
-
Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. (n.d.). Semantic Scholar. [Link]
-
Dissolution Testing Challenges, and How Pharmaceutical Quality Control Students Can Overcome Them. (2021). AAPS. [Link]
-
Synthesis and antimicrobial activities of some new nitroimidazole derivatives. (n.d.). PubMed. [Link]
Sources
- 1. pharm-int.com [pharm-int.com]
- 2. Systematic Strategies for Enhancing Oral Bioavailability of Compounds - Oreate AI Blog [oreateai.com]
- 3. altusformulation.com [altusformulation.com]
- 4. What is pKa and how is it used in drug development? [pion-inc.com]
- 5. youtube.com [youtube.com]
- 6. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties – Michael Green [doktormike.gitlab.io]
- 7. pubs.acs.org [pubs.acs.org]
- 8. admescope.com [admescope.com]
- 9. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. future4200.com [future4200.com]
- 11. Solving Solubilization: Overcoming Challenges in the Formulation Development of Oral Solid Dosage Forms - Lubrizol [lubrizol.com]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. dissolutiontech.com [dissolutiontech.com]
- 14. dissolutiontech.com [dissolutiontech.com]
- 15. pharmtech.com [pharmtech.com]
- 16. Dissolution Testing For Tablets | Teledyne LABS [teledynelabs.com]
- 17. Video: Factors Affecting Dissolution: Drug pKa, Lipophilicity and GI pH [jove.com]
- 18. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pharmtech.com [pharmtech.com]
- 21. How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations - Crystal Pharmatech Co., Ltd. [crystalpharmatech.com]
- 22. pharmoutsourcing.com [pharmoutsourcing.com]
- 23. researchgate.net [researchgate.net]
- 24. crystallizationsystems.com [crystallizationsystems.com]
- 25. Cocrystal Screening, Selection, Formulation at Triclinic Labs [tricliniclabs.com]
- 26. Cocrystals to facilitate delivery of poorly soluble compounds beyond-rule-of-5 - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Comparing and Quantifying the Efficiency of Cocrystal Screening Methods for Praziquantel - PMC [pmc.ncbi.nlm.nih.gov]
- 28. contractpharma.com [contractpharma.com]
- 29. Mechanisms of increased bioavailability through amorphous solid dispersions: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 30. crystallizationsystems.com [crystallizationsystems.com]
- 31. researchgate.net [researchgate.net]
- 32. Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Navigating the Hypoxic Tumor Microenvironment: A Comparative Guide to PET Imaging Agents – (4-nitro-1H-imidazol-1-yl)acetic acid Derivatives vs. FMISO
Introduction: The Challenge of Tumor Hypoxia
Tumor hypoxia, a condition of low oxygen levels in cancerous tissues, is a critical factor in tumor progression, metastasis, and resistance to therapies such as radiation and chemotherapy.[1][2][3] The ability to non-invasively visualize and quantify hypoxic regions within a tumor is paramount for treatment planning, patient stratification, and monitoring therapeutic response.[4][5] Positron Emission Tomography (PET) has emerged as a powerful molecular imaging modality for this purpose, with [¹⁸F]Fluoromisonidazole ([¹⁸F]FMISO) being the most extensively studied and clinically utilized radiotracer for hypoxia imaging.[2][4][6] However, the quest for an ideal hypoxia imaging agent continues, driven by some of the limitations of [¹⁸F]FMISO. This has led to the development of a new generation of nitroimidazole-based tracers, including derivatives of (4-nitro-1H-imidazol-1-yl)acetic acid, designed to offer improved imaging characteristics.
This comprehensive guide provides an in-depth comparison of these emerging this compound derivatives against the benchmark, [¹⁸F]FMISO. We will delve into the fundamental mechanisms, comparative performance data from preclinical studies, and the practical implications for researchers and clinicians in the field of oncology and drug development.
The Foundational Mechanism: Bioreductive Trapping of Nitroimidazoles
The principle behind the use of nitroimidazoles for hypoxia imaging lies in their bioreductive activation. These compounds passively diffuse into cells where the nitro group undergoes a one-electron reduction catalyzed by intracellular reductases. In well-oxygenated (normoxic) cells, the resulting radical anion is rapidly re-oxidized by molecular oxygen, allowing the tracer to diffuse back out of the cell.[7][8] Conversely, under hypoxic conditions, the radical anion undergoes further reduction, leading to the formation of reactive intermediates that covalently bind to intracellular macromolecules, effectively trapping the radiotracer within the hypoxic cell.[2][7] This oxygen-dependent retention mechanism forms the basis for the hypoxia-specific signal detected by PET.
Caption: Bioreductive trapping mechanism of nitroimidazole-based PET tracers for hypoxia imaging.
[¹⁸F]FMISO: The Gold Standard and Its Limitations
[¹⁸F]FMISO has been the workhorse of clinical hypoxia imaging for decades.[2][6] Its utility in predicting tumor response to therapy and patient prognosis is well-documented across various cancer types.[4][5] However, [¹⁸F]FMISO is not without its drawbacks. Its relatively high lipophilicity (logP ≈ 0.4) leads to slow clearance from normoxic tissues and high background signal, particularly in the abdomen.[9][10] This necessitates a long waiting period (typically 2-4 hours) between tracer injection and imaging to achieve adequate tumor-to-background contrast, which can be challenging in a clinical setting.[11]
The Next Generation: this compound Derivatives and Other Novel Tracers
To address the limitations of [¹⁸F]FMISO, research has focused on developing new nitroimidazole derivatives with improved pharmacokinetic properties. The general strategy involves modifying the side chain of the nitroimidazole core to enhance hydrophilicity. This is expected to lead to faster clearance from normoxic tissues, resulting in higher tumor-to-background ratios at earlier time points. While direct data on a wide range of "this compound derivatives" is limited in the current literature, we can draw valuable insights from closely related novel 2- and 4-nitroimidazole derivatives that have been compared head-to-head with [¹⁸F]FMISO.
One such example is the development of a PEG-sulfonyl-linker with a 2-nitro-imidazole moiety, [¹⁸F]-23.[1] Preclinical studies have shown that this tracer exhibits significantly higher tumor uptake and an improved tumor-to-muscle ratio compared to [¹⁸F]FMISO at 2 hours post-injection.[1] Another notable derivative is N-(4-[¹⁸F]fluorobenzyl)-2-(2-nitro-1H-imidazol-1-yl)-acetamide ([¹⁸F]FBNA), an analogue of the cytotoxic agent benznidazole.[2][9] While more lipophilic than [¹⁸F]FMISO, it has demonstrated rapid uptake in hypoxic tumor cells.[2][9]
Interestingly, the position of the nitro group on the imidazole ring appears to be crucial. A study that compared a 4-nitroimidazole derivative with its 2-nitroimidazole counterpart ([¹⁸F]-24 vs. [¹⁸F]-23) reported a significant decrease in tumor uptake for the 4-nitro-substituted tracer.[1] This suggests that the 2-nitroimidazole scaffold may be more favorable for designing effective hypoxia imaging agents.
Comparative Performance Data
The following table summarizes key performance metrics from preclinical studies comparing novel nitroimidazole derivatives with [¹⁸F]FMISO.
| Tracer | Chemical Class/Modification | Key Findings | Reference |
| [¹⁸F]FMISO | 2-nitroimidazole (benchmark) | High clinical validation, slow clearance, modest tumor-to-muscle ratio. | [1][9] |
| [¹⁸F]-23 | 2-nitroimidazole with PEG-sulfonyl linker | Significantly higher tumor uptake (3.36 ± 0.29 %ID/g) and tumor-to-muscle ratio (2.46 ± 0.48) compared to [¹⁸F]FMISO (T/M ratio: 1.25 ± 0.14) at 2h p.i. | [1] |
| [¹⁸F]-24 | 4-nitroimidazole with PEG-sulfonyl linker | Significantly lower tumor uptake (1.18 ± 0.04 %ID/g) compared to its 2-nitroimidazole analogue ([¹⁸F]-23). | [1] |
| [¹⁸F]FBNA | N-substituted 2-nitro-1H-imidazol-1-yl-acetamide | More lipophilic (logP = 1.05) than [¹⁸F]FMISO (logP = 0.4); showed rapid accumulation in hypoxic cancer cells in vitro. | [9] |
Experimental Protocols: A Glimpse into the Evaluation of Hypoxia Tracers
The development and validation of new PET tracers for hypoxia involve a series of rigorous in vitro and in vivo experiments. Below are representative protocols that form the cornerstone of such evaluations.
In Vitro Cell Uptake Assay
Objective: To determine the hypoxia-selectivity of a novel radiotracer.
Methodology:
-
Cell Culture: Culture a relevant cancer cell line (e.g., A549, U87MG) in appropriate media.
-
Hypoxic Conditions: Place one set of cell culture plates in a hypoxic chamber (e.g., 1% O₂) for a predetermined duration (e.g., 24 hours) prior to the experiment. Maintain a parallel set of plates under normoxic conditions (21% O₂).
-
Tracer Incubation: Add the radiotracer (e.g., [¹⁸F]-23 or [¹⁸F]FMISO) to the media of both normoxic and hypoxic cells at a defined concentration.
-
Incubation and Washing: Incubate the cells for a specific time period (e.g., 1-2 hours). Following incubation, wash the cells with ice-cold phosphate-buffered saline (PBS) to remove unbound tracer.
-
Cell Lysis and Counting: Lyse the cells and measure the radioactivity in the lysate using a gamma counter.
-
Data Analysis: Normalize the radioactivity to the protein content of the cell lysate. Calculate the hypoxic-to-normoxic uptake ratio to assess the tracer's selectivity for hypoxic cells.
Caption: In vitro cell uptake assay workflow for evaluating hypoxia-selective radiotracers.
Preclinical PET Imaging and Biodistribution in Tumor-Bearing Animal Models
Objective: To evaluate the in vivo performance of a novel radiotracer.
Methodology:
-
Animal Model: Establish tumor xenografts in immunocompromised mice by subcutaneously injecting a cancer cell line.
-
Tracer Administration: Once tumors reach a suitable size, intravenously inject the radiotracer into the mice.
-
PET/CT Imaging: Perform dynamic or static PET/CT scans at various time points post-injection (e.g., 30, 60, 120 minutes).
-
Biodistribution Study: At the end of the imaging session, euthanize the animals and harvest tumors and major organs.
-
Tissue Counting: Weigh the tissues and measure the radioactivity in each sample using a gamma counter.
-
Data Analysis: Calculate the percentage of injected dose per gram of tissue (%ID/g) for each organ and the tumor. Determine tumor-to-muscle and tumor-to-blood ratios to assess imaging contrast.
Future Directions and Conclusion
The development of novel nitroimidazole derivatives, including those based on the this compound scaffold, holds significant promise for overcoming the limitations of [¹⁸F]FMISO. The ideal hypoxia PET tracer should exhibit high specificity for hypoxic tissues, rapid clearance from normoxic tissues, and favorable dosimetry. Preclinical data on emerging tracers like [¹⁸F]-23 are encouraging, demonstrating the potential for improved imaging contrast at earlier time points.
However, further research is needed to systematically evaluate a broader range of these novel compounds in head-to-head comparisons with [¹⁸F]FMISO in various tumor models. The insights gained from such studies will be instrumental in identifying the next generation of hypoxia PET imaging agents that can be translated into the clinical setting to improve the management of cancer patients. As our understanding of the tumor microenvironment deepens, these advanced imaging tools will undoubtedly play a crucial role in personalizing cancer therapy.
References
-
Comparison of three 18F-labeled 2-nitroimidazoles for imaging hypoxia in breast cancer xenografts: [18F]FBNA, [18F]FAZA and [18F]FMISO. PubMed. Available at: [Link]
-
Development of novel 18F-PET agents for tumor hypoxia imaging. PMC. Available at: [Link]
-
Recent Developments in PET and SPECT Radiotracers as Radiopharmaceuticals for Hypoxia Tumors. ResearchGate. Available at: [Link]
-
Synthesis of a 2-nitroimidazole derivative N-(4-[18F]fluorobenzyl)-2-(2-nitro-1H-imidazol-1-yl)-acetamide ([18 F]FBNA) as PET radiotracer for imaging tumor hypoxia. PubMed. Available at: [Link]
-
Synthesis of a 2-nitroimidazole derivative N-(4-[18F]fluorobenzyl)-2-(2-nitro-1H-imidazol-1-yl)-acetamide ([18 F]FBNA) as PET radiotracer for imaging tumor hypoxia. PMC. Available at: [Link]
-
Synthesis of Novel 18 F-Labeled-Nitroimidazole-Based Imaging Agents for Hypoxia: Recent Advances. Korea Science. Available at: [Link]
-
Imaging of Tumor Hypoxia With Radionuclide-Labeled Tracers for PET. PMC. Available at: [Link]
-
Recent Advances of 68Ga-Labeled PET Radiotracers with Nitroimidazole in the Diagnosis of Hypoxia Tumors. PubMed. Available at: [Link]
-
PET radiopharmaceuticals for imaging of tumor hypoxia. e-Century Publishing Corporation. Available at: [Link]
-
18F-Fluoromisonidazole in tumor hypoxia imaging. PMC. Available at: [Link]
-
First Comparison between [18f]-FMISO and [18f]-Faza for Preoperative Pet Imaging of Hypoxia in Lung Cancer. MDPI. Available at: [Link]
-
¹⁸F-HX4 hypoxia imaging with PET/CT in head and neck cancer: a comparison with ¹⁸F-FMISO. PubMed. Available at: [Link]
-
Synthesis and Preliminary Evaluation of a Novel F-Labeled 2-Nitroimidazole Derivative for Hypoxia Imaging. ResearchGate. Available at: [Link]
-
Recent Advances of 68Ga-Labeled PET Radiotracers with Nitroimidazole in the Diagnosis of Hypoxia Tumors. PMC. Available at: [Link]
-
A simplified synthesis of the hypoxia imaging agent 2-(2-Nitro-1H-imidazol-1-yl)-N-(2,2,3,3,3-[18F]pentafluoropropyl)-acetamide ([18F]EF5). NIH. Available at: [Link]
-
Synthesis and bioevaluation of radioiodinated nitroimidazole hypoxia imaging agents by one-pot click reaction. PubMed. Available at: [Link]
-
Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. MDPI. Available at: [Link]
-
Applications of nitroimidazole in vivo hypoxia imaging in ischemic stroke. PubMed. Available at: [Link]
-
Detecting hypoxia in vitro using 18 F-pretargeted IEDDA “click” chemistry in live cells. SpringerLink. Available at: [Link]
-
Detecting hypoxia in vitro using 18F-pretargeted IEDDA “click” chemistry in live cells. NIH. Available at: [Link]
-
Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. ResearchGate. Available at: [Link]
-
Cytotoxic properties of a 4-nitroimidazole (NSC 38087): a radiosensitizer of hypoxic cells in vitro. PMC. Available at: [Link]
-
Significance of nitroimidazole compounds and hypoxia-inducible factor-1 for imaging tumor hypoxia. PMC. Available at: [Link]
-
Design, Synthesis and Anticancer Evaluation of Nitroimidazole Radiosensitisers. PMC. Available at: [Link]
Sources
- 1. Development of novel 18F-PET agents for tumor hypoxia imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of a 2-nitroimidazole derivative N-(4-[18F]fluorobenzyl)-2-(2-nitro-1H-imidazol-1-yl)-acetamide ([18 F]FBNA) as PET radiotracer for imaging tumor hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Significance of nitroimidazole compounds and hypoxia‐inducible factor‐1 for imaging tumor hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 18F-Fluoromisonidazole in tumor hypoxia imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Imaging of Tumor Hypoxia With Radionuclide-Labeled Tracers for PET - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Detecting hypoxia in vitro using 18 F-pretargeted IEDDA “click” chemistry in live cells - RSC Advances (RSC Publishing) DOI:10.1039/D1RA02482E [pubs.rsc.org]
- 8. Detecting hypoxia in vitro using 18F-pretargeted IEDDA “click” chemistry in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of a 2-nitroimidazole derivative N-(4-[18F]fluorobenzyl)-2-(2-nitro-1H-imidazol-1-yl)-acetamide ([18 F]FBNA) as PET radiotracer for imaging tumor hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Recent Advances of 68Ga-Labeled PET Radiotracers with Nitroimidazole in the Diagnosis of Hypoxia Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. e-century.us [e-century.us]
A Comparative Guide to Nitroimidazole-Based Hypoxia Markers: FAZA vs. (4-nitro-1H-imidazol-1-yl)acetic acid Derivatives
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The tumor microenvironment is a complex and dynamic landscape, with hypoxia—a state of low oxygen—being a critical feature that drives malignancy, metastasis, and resistance to therapy. The ability to accurately identify and quantify hypoxic regions within tumors is therefore of paramount importance in both preclinical research and clinical practice. This guide provides a detailed comparison of two key players in the field of hypoxia detection: the clinically established PET tracer, 18F-Fluoroazomycin arabinoside (FAZA), and the class of nitroimidazole acetic acid derivatives, with a particular focus on (4-nitro-1H-imidazol-1-yl)acetic acid analogues, exemplified by the widely used research tool, pimonidazole.
The Crucial Role of Hypoxia in Oncology
Tumor hypoxia, defined as a partial pressure of oxygen (pO₂) below 10 mmHg, is a common feature of solid tumors.[1][2] It arises from a combination of uncontrolled proliferation of cancer cells and an inadequate and often chaotic tumor vasculature. Hypoxia is not merely a bystander effect; it actively contributes to a more aggressive tumor phenotype and treatment resistance. Hypoxic cells are known to be more resistant to radiotherapy, as oxygen is required to "fix" radiation-induced DNA damage. Furthermore, hypoxia can hinder the efficacy of certain chemotherapeutic agents and modulate the immune response within the tumor microenvironment.
Given its profound impact on tumor biology and treatment outcomes, the reliable detection of hypoxia is essential for stratifying patients, personalizing treatment strategies, and developing novel hypoxia-targeted therapies. This has led to the development of various methods for assessing tumor oxygenation, with nitroimidazole-based markers emerging as a cornerstone for both preclinical and clinical investigations.
The Nitroimidazole Mechanism: A Hypoxia-Selective Trap
The efficacy of nitroimidazoles as hypoxia markers hinges on their unique bioreductive activation pathway. These compounds are relatively inert in well-oxygenated tissues. However, in the low-oxygen environment of a hypoxic cell, the nitro group of the imidazole ring undergoes a one-electron reduction, primarily catalyzed by intracellular nitroreductases. This reduction forms a reactive nitro radical anion.
In normoxic cells, this radical anion is rapidly re-oxidized back to the parent compound by molecular oxygen in a "futile cycle," preventing its accumulation. Conversely, under hypoxic conditions, the lack of oxygen allows for further reduction of the radical anion to highly reactive intermediates, such as nitroso and hydroxylamine derivatives. These reactive species can then covalently bind to intracellular macromolecules, particularly proteins and thiols. This irreversible binding effectively "traps" the nitroimidazole marker within the hypoxic cell, allowing for its detection.[3][4]
Caption: Bioreductive activation of nitroimidazoles in normoxic vs. hypoxic cells.
Fluoroazomycin Arabinoside (FAZA): The Clinical Gold Standard for PET Imaging
18F-FAZA is a second-generation 2-nitroimidazole derivative that has gained widespread use as a positron emission tomography (PET) radiotracer for the non-invasive imaging of tumor hypoxia.[5][6][7] Its arabinofuranoside moiety imparts increased hydrophilicity compared to its predecessor, 18F-fluoromisonidazole (FMISO), leading to more favorable pharmacokinetic properties.[8]
Key Efficacy Parameters of FAZA:
-
Superior Biokinetics: FAZA exhibits faster clearance from normoxic tissues and the bloodstream, resulting in higher tumor-to-background ratios and improved image contrast compared to FMISO.[5] This allows for earlier imaging time points, typically 2-4 hours post-injection.
-
High Hypoxia Selectivity: Preclinical and clinical studies have consistently demonstrated the high specificity of FAZA for hypoxic tissues.[1][5] Its uptake has been shown to correlate well with pimonidazole staining and direct oxygen measurements.
-
Clinical Validation: FAZA has been extensively evaluated in numerous clinical trials across a range of solid tumors, including head and neck, lung, and rectal cancers, providing valuable prognostic and predictive information.[9][10]
This compound and its Analogs: Pimonidazole as a Preclinical Workhorse
While a specific, widely commercialized hypoxia marker with the exact structure "this compound" is not prominent in the literature, this chemical structure falls within the broader class of nitroimidazole derivatives. The most well-studied and utilized compound in this class for preclinical research is pimonidazole, a 2-nitroimidazole derivative. Pimonidazole is not typically used for PET imaging but is detected in tissue sections via immunohistochemistry (IHC) using a specific monoclonal antibody.[11]
Key Features of Pimonidazole:
-
Gold Standard for Preclinical IHC: Pimonidazole is considered the "gold standard" for the histological detection of hypoxia in preclinical tumor models.[10] Its use allows for high-resolution mapping of hypoxic regions in relation to tumor morphology and vasculature.
-
Quantitative Analysis: The extent of pimonidazole staining can be quantified to provide a "hypoxic fraction," a valuable endpoint in preclinical studies investigating the efficacy of hypoxia-targeted therapies.
-
Correlation with Radiobiological Hypoxia: Pimonidazole binding has been shown to correlate well with the radiobiologically hypoxic fraction, validating its use as a surrogate marker for radiation resistance.[10]
Head-to-Head Comparison: FAZA vs. Pimonidazole
Direct comparisons between FAZA and pimonidazole have been conducted in preclinical settings, providing valuable insights into their respective strengths and limitations.
| Feature | 18F-FAZA | Pimonidazole |
| Detection Method | Positron Emission Tomography (PET) | Immunohistochemistry (IHC) |
| Application | Non-invasive, whole-body imaging | Invasive, ex vivo tissue analysis |
| Spatial Resolution | Lower (mm range) | Higher (cellular level) |
| Quantification | Standardized Uptake Value (SUV), Tumor-to-Background Ratios | Staining intensity, Hypoxic Fraction (%) |
| Clinical Utility | Established for clinical use | Primarily a preclinical research tool |
| Advantages | Non-invasive, provides 3D whole-tumor assessment | High resolution, allows for co-localization studies |
| Limitations | Lower resolution, potential for partial volume effects | Invasive, provides only a snapshot of a tissue section |
A key finding from comparative studies is the strong spatial correlation between FAZA uptake on PET images and pimonidazole staining in corresponding tumor sections, validating the ability of FAZA-PET to non-invasively identify the hypoxic regions detected by the gold-standard histological method.[12]
Experimental Protocols
Protocol 1: In Vivo Hypoxia Imaging with 18F-FAZA PET in a Murine Xenograft Model
Objective: To non-invasively quantify tumor hypoxia in a preclinical cancer model.
Materials:
-
Tumor-bearing mice (e.g., subcutaneous xenografts)
-
18F-FAZA (clinical grade)
-
PET/CT scanner
-
Anesthesia system (e.g., isoflurane)
-
Animal handling equipment
Procedure:
-
Animal Preparation: Anesthetize the tumor-bearing mouse using isoflurane (e.g., 2% in oxygen). Maintain the animal's body temperature throughout the procedure.
-
Radiotracer Administration: Administer a known activity of 18F-FAZA (e.g., 5-10 MBq) via intravenous injection (e.g., tail vein).
-
Uptake Period: Allow the radiotracer to distribute and accumulate in hypoxic tissues for a predetermined period, typically 2-3 hours.
-
PET/CT Imaging: Position the anesthetized animal in the PET/CT scanner. Perform a CT scan for anatomical localization and attenuation correction, followed by a static PET scan (e.g., 10-20 minutes).
-
Image Reconstruction and Analysis: Reconstruct the PET and CT images. Co-register the images and draw regions of interest (ROIs) over the tumor and a reference tissue (e.g., muscle). Calculate the mean and maximum standardized uptake values (SUV) for the tumor and the tumor-to-muscle (T/M) ratio. A T/M ratio > 1.4 is often used as a threshold for defining hypoxic regions.
Sources
- 1. Development and pre-clinical testing of a novel hypoxia-activated KDAC inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison between pimonidazole binding, oxygen electrode measurements, and expression of endogenous hypoxia markers in cancer of the uterine cervix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Nitroimidazole adducts as markers for tissue hypoxia: mechanistic studies in aerobic normal tissues and tumour cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PET imaging of tumor hypoxia using 18F-labeled pimonidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Preliminary Evaluation of a Novel 18F-Labeled 2-Nitroimidazole Derivative for Hypoxia Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of a 2-nitroimidazole derivative N-(4-[18F]fluorobenzyl)-2-(2-nitro-1H-imidazol-1-yl)-acetamide ([18 F]FBNA) as PET radiotracer for imaging tumor hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Preliminary Evaluation of a Novel 18F-Labeled 2-Nitroimidazole Derivative for Hypoxia Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular aspects of tumour hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hypoxia Studies with Pimonidazole in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. research.manchester.ac.uk [research.manchester.ac.uk]
A Comparative Guide to the In Vitro vs. In Vivo Correlation of Antimicrobial Activity for Nitroimidazole Compounds
This guide provides an in-depth analysis of the relationship between laboratory-based (in vitro) antimicrobial susceptibility testing and the clinical or preclinical efficacy (in vivo) of nitroimidazole compounds. Designed for researchers, scientists, and drug development professionals, this document delves into the mechanistic underpinnings, experimental methodologies, and critical pharmacokinetic/pharmacodynamic (PK/PD) factors that govern the translation of a test tube result into a therapeutic outcome. We will explore why a potent in vitro profile does not always guarantee in vivo success and dissect the multifaceted biological and chemical variables that must be considered.
The Nitroimidazole Class: A Cornerstone of Anaerobic Chemotherapy
Nitroimidazoles, with metronidazole as the progenitor, are a critical class of antimicrobial agents primarily used to treat infections caused by anaerobic bacteria and protozoa.[1][2] Common members of this class include metronidazole, tinidazole, ornidazole, and secnidazole.[] Their efficacy hinges on a unique mechanism of action that is selectively toxic to microorganisms thriving in low-oxygen environments.
Mechanism of Action: Reductive Activation
The antimicrobial activity of nitroimidazoles is not inherent to the parent drug but requires reductive activation within the target cell.[4] This process is exquisitely specific to anaerobic or microaerophilic organisms because they possess the necessary low-redox-potential electron transport proteins (e.g., ferredoxin) capable of reducing the nitro group of the drug.[5]
The key steps are:
-
Cellular Uptake: The small, uncharged nitroimidazole molecule passively diffuses into the microbial cell.[4]
-
Nitro Group Reduction: Inside the anaerobe, enzymes such as pyruvate:ferredoxin oxidoreductase (PFOR) and nitroreductases transfer electrons to the drug's nitro group.[][6]
-
Formation of Reactive Intermediates: This reduction creates highly reactive, short-lived cytotoxic intermediates, including nitroso radicals.[5][7]
-
Macromolecular Damage: These radical species interact with and damage critical cellular macromolecules, most notably causing DNA strand breakage and helix destabilization, which inhibits nucleic acid synthesis and leads to rapid cell death.[8][9]
This reliance on cellular reduction in an anaerobic environment explains their selectivity and lack of activity against obligate aerobic bacteria and host cells.[7]
Caption: Mechanism of action for nitroimidazole antibiotics.
The In Vitro Assessment: Quantifying Antimicrobial Potency
In vitro susceptibility testing is the foundational method for evaluating an antimicrobial's intrinsic activity against a specific pathogen. The primary goal is to determine the lowest concentration of the drug that can inhibit growth or kill the microorganism under controlled laboratory conditions.
Key In Vitro Metrics
-
Minimum Inhibitory Concentration (MIC): The lowest concentration of an antimicrobial that prevents the visible growth of a microorganism after overnight incubation. This is the most common metric.
-
Minimum Bactericidal Concentration (MBC): The lowest concentration of an antimicrobial that results in a ≥99.9% reduction in the initial bacterial inoculum.
-
Minimum Lethal Concentration (MLC): Similar to MBC, this term is often used for protozoa like Trichomonas vaginalis.[10]
These tests provide a standardized, reproducible measure of a drug's potency, which is essential for initial drug screening, resistance surveillance, and guiding therapeutic choices.
Standard Protocol: MIC Determination by Agar Dilution for Anaerobes
This protocol is a self-validating system for determining the MIC of nitroimidazoles against anaerobic bacteria, such as Bacteroides fragilis. The inclusion of growth and sterility controls ensures the validity of the results.
Causality Behind Experimental Choices:
-
Anaerobic Environment: Essential because nitroimidazoles require reductive activation by enzymes present only under anaerobic conditions.[] Exposure to oxygen would prevent drug activation and allow the bacteria to grow.
-
Pre-reduced Media: Media like Brucella agar supplemented with hemin and vitamin K1 are prepared and stored in an anaerobic environment to remove dissolved oxygen, which is toxic to obligate anaerobes and would interfere with the drug's mechanism.
-
Standardized Inoculum: A specific bacterial density (e.g., 10^5 CFU/spot) is used to ensure reproducibility and prevent the "inoculum effect," where a higher bacterial load can overwhelm the drug, leading to falsely high MIC values.[2]
Step-by-Step Methodology:
-
Media Preparation: Prepare Brucella agar supplemented with 5% laked sheep blood, hemin (5 µg/mL), and vitamin K1 (1 µg/mL). Autoclave and cool to 50°C.
-
Drug Dilution Series: Prepare serial twofold dilutions of the nitroimidazole compound in a suitable solvent (e.g., DMSO). Add a specific volume of each dilution to molten agar to achieve the desired final concentrations (e.g., ranging from 0.06 to 128 µg/mL). Also, prepare a drug-free control plate.
-
Plate Pouring: Pour the agar-drug mixtures into sterile petri dishes and allow them to solidify. These plates should be used promptly or stored in anaerobic conditions.
-
Inoculum Preparation: Grow the anaerobic test organism to the mid-logarithmic phase in a suitable broth (e.g., Thioglycollate broth). Adjust the turbidity to match a 0.5 McFarland standard (approx. 1.5 x 10^8 CFU/mL).
-
Inoculation: Using a multipoint inoculator (e.g., a Steers replicator), spot-inoculate approximately 1-2 µL of the prepared inoculum onto the surface of each agar plate, delivering ~10^5 CFU per spot.
-
Controls:
-
Growth Control: Inoculate a drug-free agar plate.
-
Sterility Control: Include an un-inoculated drug-containing plate to ensure media sterility.
-
-
Incubation: Immediately place the plates in an anaerobic chamber or jar (e.g., with a GasPak™ system) at 35-37°C for 48 hours.
-
Result Interpretation: After incubation, the MIC is read as the lowest drug concentration that completely inhibits visible growth on the agar.
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
The In Vivo Evaluation: Assessing Performance in a Biological System
While in vitro data is vital, the ultimate test of an antimicrobial is its ability to resolve an infection in a living organism. In vivo models, ranging from preclinical animal studies to human clinical trials, are designed to evaluate this efficacy.
Standard Protocol: Murine Subcutaneous Abscess Model
This model is effective for evaluating the efficacy of nitroimidazoles against anaerobic bacteria like Bacteroides fragilis in a localized soft tissue infection, a common clinical scenario.[11]
Causality Behind Experimental Choices:
-
Immunocompromised Host (Optional): Often, mice are rendered transiently neutropenic (e.g., with cyclophosphamide) to create a more severe, reproducible infection that depends more heavily on the antimicrobial agent for clearance, thus providing a clearer signal of drug efficacy.
-
Co-inoculation: B. fragilis is often co-inoculated with a facultative anaerobe (like E. coli) and a sterile adjuvant (like dextran beads) to help consume local oxygen, lower the redox potential, and establish the necessary anaerobic environment for B. fragilis to thrive and form a robust abscess.
-
Endpoint Measurement: The primary endpoint is a quantitative measure of bacterial load (CFU/gram of tissue), which provides a direct assessment of the drug's bactericidal activity at the site of infection. This is more informative than simply measuring abscess size, which can be influenced by inflammation.
Step-by-Step Methodology:
-
Animal Acclimation: Acclimate male Swiss mice (6-8 weeks old) for at least one week with free access to food and water.
-
Inoculum Preparation: Prepare a mixed inoculum containing a mid-log phase culture of Bacteroides fragilis (~10^8 CFU) and Escherichia coli (~10^7 CFU) suspended in a sterile saline solution containing dextran beads.
-
Infection Induction: Anesthetize the mice. Shave a small area on the flank and inject the bacterial suspension (e.g., 0.2 mL) subcutaneously to form a pouch.
-
Treatment Initiation: At a set time post-infection (e.g., 4-6 hours), when the infection is established, randomize the mice into treatment and control groups.
-
Drug Administration: Administer the nitroimidazole compound via a clinically relevant route (e.g., oral gavage or intraperitoneal injection) at various doses. The control group receives the vehicle alone. Treatment is typically continued for 3-5 days.
-
Endpoint Analysis: At the end of the treatment period, euthanize the mice. Aseptically excise the entire abscess, weigh it, and homogenize it in sterile saline.
-
Quantification: Perform serial dilutions of the homogenate and plate onto selective agar (e.g., Bacteroides Bile Esculin agar for B. fragilis). Incubate anaerobically and count the colonies to determine the number of CFU per gram of abscess tissue.
-
Data Analysis: Compare the log10 CFU/gram of tissue between the treated and vehicle control groups. A statistically significant reduction in bacterial load indicates in vivo efficacy.
Bridging the Gap: The Complexities of In Vitro-In Vivo Correlation (IVIVC)
The central challenge in antimicrobial drug development is predicting in vivo efficacy from in vitro data. For nitroimidazoles, this correlation is often imperfect. A low MIC is necessary but not sufficient for clinical success. Several factors explain these discrepancies.
Factors Influencing In Vivo Efficacy
-
Pharmacokinetics (PK): This describes what the body does to the drug.
-
Absorption & Bioavailability: A drug must be efficiently absorbed to reach therapeutic concentrations in the blood. For instance, metronidazole and tinidazole are almost completely absorbed after oral administration, with bioavailabilities exceeding 90%.[8][9][12]
-
Distribution: The drug must penetrate the site of infection. Nitroimidazoles generally distribute widely into body tissues, including abscesses and the central nervous system, which contributes to their success.[9]
-
Metabolism: The liver metabolizes nitroimidazoles. Critically, some metabolites are also antimicrobially active. Metronidazole's hydroxy metabolite has 30-65% of the parent compound's activity and a longer half-life, contributing significantly to the overall therapeutic effect.[8][13] This is a key reason why in vitro tests on the parent drug alone may underestimate in vivo activity.
-
Excretion & Half-Life: The drug's elimination half-life determines the dosing interval. Newer nitroimidazoles like tinidazole (12-14 hours) and secnidazole (~17-29 hours) have significantly longer half-lives than metronidazole (6-10 hours), allowing for single-dose regimens that can improve patient compliance and efficacy.[8][12][14]
-
-
Pharmacodynamics (PD): This describes what the drug does to the pathogen within the body. The key is to maintain a drug concentration at the infection site above the MIC for a sufficient duration. The concentration-dependent bactericidal activity and prolonged post-antibiotic effect of nitroimidazoles mean that even when concentrations dip below the MIC, bacterial killing can persist.[8][9]
-
Host and Environmental Factors:
-
The Infection Milieu: The physicochemical environment of an abscess (low pH, high protein concentration, presence of necrotic debris) can alter drug activity.
-
Biofilm Formation: Bacteria within biofilms are notoriously more resistant to antimicrobials than their planktonic (free-floating) counterparts tested in vitro.
-
Immune System: The host's immune response works synergistically with the antibiotic to clear the infection. In vitro systems lack this crucial component.
-
Sources
- 1. Nitroimidazoles: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]
- 2. Nitroimidazoles: in vitro activity and efficacy in anaerobic infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lecturio.com [lecturio.com]
- 5. Mode of action of metronidazole on anaerobic bacteria and protozoa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Morinidazole? [synapse.patsnap.com]
- 7. Nitroimidazole antibiotics - WikiLectures [wikilectures.eu]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacokinetics and pharmacodynamics of the nitroimidazole antimicrobials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. Satranidazole: experimental evaluation of activity against anaerobic bacteria in vitro and in animal models of anaerobic infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antibacterial activity and pharmacokinetics of nitroimidazoles. A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In-vitro and in-vivo activity of metronidazole against Gardnerella vaginalis, Bacteroides spp. and Mobiluncus spp. in bacterial vaginosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Secnidazole. A review of its antimicrobial activity, pharmacokinetic properties and therapeutic use in the management of protozoal infections and bacterial vaginosis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Validating the Mechanism of Action of (4-nitro-1H-imidazol-1-yl)acetic Acid Derivatives
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the mechanism of action (MoA) of (4-nitro-1H-imidazol-1-yl)acetic acid derivatives. We will delve into the core principles of their bioactivation, compare their MoA with relevant alternatives, and provide detailed, field-proven experimental protocols to ensure scientific integrity and reproducibility.
The Mechanistic Hallmark of Nitroimidazoles: Hypoxia-Selective Bioactivation
This compound derivatives belong to the broader class of nitroimidazole compounds, which are renowned for their efficacy as antimicrobial agents and, increasingly, as hypoxia-activated prodrugs (HAPs) for cancer therapy.[1][2][3] Their therapeutic action is not inherent to the parent molecule but is unlocked through a process of bioreductive activation, which is highly selective for hypoxic (low-oxygen) environments.[4][5]
Under normal oxygen conditions (normoxia), the nitro group of the imidazole ring undergoes a one-electron reduction by cellular reductases (e.g., NADPH:cytochrome P450 oxidoreductase) to form a nitro radical anion.[6][7] Oxygen readily re-oxidizes this radical back to the parent compound in a "futile cycle," preventing the accumulation of toxic metabolites and sparing healthy, well-oxygenated tissues.[8]
However, in the hypoxic microenvironment characteristic of solid tumors and anaerobic infections, the scarcity of oxygen allows the nitro radical anion to undergo further reduction.[9][10] This process generates highly reactive, short-lived intermediates, such as nitroso, hydroxylamine, and amine derivatives.[11][12] These cytotoxic species are the ultimate effectors of the drug's action, covalently binding to and damaging critical cellular macromolecules, most notably DNA.[11][13][14]
Comparative Analysis: Nitroimidazoles vs. Alternative Prodrugs
Validating the MoA of a this compound derivative requires understanding its place within the broader landscape of cancer therapeutics. The primary alternatives are other classes of hypoxia-activated prodrugs and conventional DNA-damaging agents.
| Feature | This compound derivatives | Tirapazamine (Benzotriazine di-N-oxide) | Evofosfamide (TH-302, Nitroimidazole) | Doxorubicin (Anthracycline) |
| Activation Mechanism | Hypoxia-dependent bioreduction of a nitro group.[9] | Hypoxia-dependent one-electron reduction of an N-oxide.[4] | Hypoxia-dependent reduction releases a bromo-isophosphoramide mustard.[5][6] | Intercalates into DNA directly; activity is not hypoxia-dependent. |
| Primary Target | DNA, forming strand breaks and adducts.[11][13] Cellular proteins are also targets.[7][15] | DNA, causing oxidative damage via a radical species.[4] | DNA, acting as a cross-linking alkylating agent.[6] | DNA (intercalation) and Topoisomerase II (inhibition). |
| Key Activating Enzymes | One-electron reductases (e.g., POR).[6] | Cytochrome P450 (CYP) reductases.[4] | One-electron reductases.[6] | Not applicable (directly active). |
| Oxygen Dependence | High. Activity is significantly reduced in normoxia due to the futile cycle.[8] | High. The intermediate radical is oxidized back to the parent drug by oxygen.[4] | High. The nitro radical is re-oxidized by oxygen.[5] | Low. Can generate ROS, but its primary cytotoxic action is oxygen-independent. |
| Bystander Effect | Limited, due to the high reactivity and short half-life of intermediates. | Limited. The damaging radical is highly reactive. | Potentially significant. The released mustard is stable enough to diffuse to nearby cells.[6] | Not applicable. |
This comparison highlights the unique niche of nitroimidazole-based HAPs. Their exquisite dependence on hypoxia provides a therapeutic window that conventional agents like Doxorubicin lack. The choice of experimental validation assays should be driven by these key mechanistic features.
A Step-by-Step Experimental Framework for MoA Validation
A robust validation strategy follows a logical progression from broad cellular effects to specific molecular interactions. Every protocol must include appropriate controls to be self-validating.
Workflow for MoA Validation
Protocol 1: Hypoxia-Selective Cytotoxicity Assay (SRB)
Rationale: This initial experiment is critical to confirm the fundamental premise: that the compound is more toxic under low-oxygen conditions. The Sulforhodamine B (SRB) assay is chosen for its reliability and basis in measuring total cellular protein, which is stable and reflects cell number.
Methodology:
-
Cell Plating: Seed cancer cells (e.g., FaDu, A549) in 96-well plates and allow them to adhere for 24 hours.
-
Hypoxic Pre-incubation: Transfer one set of plates to a hypoxic chamber (1% O₂) for 4-6 hours to allow for equilibration. Keep a parallel set in a normoxic incubator (21% O₂).
-
Drug Treatment: Add a serial dilution of the this compound derivative to both normoxic and hypoxic plates. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate plates for 48-72 hours under their respective oxygen conditions.
-
Cell Fixation: Gently aspirate the media and fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Staining: Wash plates 5 times with water and allow them to air dry. Stain with 0.4% SRB solution in 1% acetic acid for 30 minutes at room temperature.
-
Wash and Solubilize: Wash plates with 1% acetic acid to remove unbound dye and air dry. Solubilize the bound dye with 10 mM Tris base solution.
-
Readout: Measure the absorbance at 510 nm using a plate reader.
-
Analysis: Calculate the IC₅₀ (half-maximal inhibitory concentration) for both normoxic and hypoxic conditions. A significantly lower IC₅₀ under hypoxia validates selective activity.
Protocol 2: Direct Visualization of DNA Damage (γ-H2AX Immunofluorescence)
Rationale: The phosphorylation of histone H2AX to form γ-H2AX is a sensitive and specific marker for DNA double-strand breaks, a severe form of DNA damage. This assay provides direct visual evidence of the compound's effect on DNA integrity.[13]
Methodology:
-
Cell Culture: Grow cells on glass coverslips in a 24-well plate.
-
Treatment: Treat cells with the compound at its hypoxic IC₅₀ concentration under both normoxic and hypoxic conditions for a defined period (e.g., 24 hours). Include vehicle (negative) and etoposide (positive) controls.
-
Fixation and Permeabilization: Wash cells with PBS, fix with 4% paraformaldehyde for 15 minutes, and permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific antibody binding with 1% BSA in PBST (PBS + 0.1% Tween 20) for 1 hour.
-
Primary Antibody Incubation: Incubate with a primary antibody against phospho-Histone H2A.X (Ser139) overnight at 4°C.
-
Secondary Antibody Incubation: Wash three times with PBST. Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Wash three times with PBST. Counterstain nuclei with DAPI for 5 minutes. Mount coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging and Analysis: Visualize foci using a fluorescence microscope. Quantify the number of γ-H2AX foci per nucleus. A significant increase in foci in the hypoxic, drug-treated cells compared to all controls confirms hypoxia-dependent DNA damage.
Quantitative Data Summary and Interpretation
Rigorous MoA validation relies on quantifiable data. Presenting results in a structured format is essential for comparison and interpretation.
Table 2: Example Experimental Data for a Hypothetical Derivative (Compound X)
| Assay | Condition | Vehicle Control | Compound X (10 µM) | Etoposide (20 µM) |
| Cell Viability (% of Control) | Normoxia (21% O₂) | 100% ± 4.5% | 92% ± 5.1% | 45% ± 3.8% |
| Hypoxia (1% O₂) | 98% ± 3.9% | 35% ± 4.2% | 41% ± 4.0% | |
| Average γ-H2AX Foci per Nucleus | Normoxia (21% O₂) | 2 ± 1 | 4 ± 2 | 55 ± 8 |
| Hypoxia (1% O₂) | 3 ± 1 | 61 ± 9 | 58 ± 7 | |
| Comet Assay (% Tail DNA) | Normoxia (21% O₂) | 3% ± 1.1% | 8% ± 2.5% | 40% ± 5.3% |
| Hypoxia (1% O₂) | 4% ± 1.5% | 45% ± 6.1% | 42% ± 4.9% |
Interpretation: The data for "Compound X" strongly support the proposed mechanism. The cytotoxicity is dramatically enhanced under hypoxia. This is directly correlated with a massive increase in DNA damage markers (γ-H2AX foci and % Tail DNA in the Comet assay), which only occurs when both the drug and hypoxic conditions are present. The positive control, Etoposide, induces damage regardless of oxygen status, highlighting the unique selectivity of Compound X.
Conclusion and Future Directions
The validation framework presented here provides a robust pathway to confirm the mechanism of action for this compound derivatives as hypoxia-activated, DNA-damaging agents. By combining cellular viability assays with direct measures of DNA damage under controlled oxygen environments, researchers can build a compelling, evidence-based case for their compound's MoA.
Further advanced studies could involve identifying the specific cellular reductases responsible for activation through siRNA knockdown experiments or identifying the landscape of protein adducts using click chemistry and mass spectrometry, which can reveal secondary mechanisms of action.[7] This multi-faceted approach is essential for the successful translation of these promising compounds from the laboratory to the clinic.
References
- Toledo, D. A., et al. (2002). DNA Single Strand Breaks in Peripheral Blood Lymphocytes Induced by Three Nitroimidazole Derivatives. Toxicology Letters, 132(2), 109-15.
- Kalyan, G., et al. (2023). Hypoxia-Activated Theragnostic Prodrugs (HATPs): Current State and Future Perspectives. Molecules, 28(19), 6965.
- Zahoor, A., et al. (1987). DNA damage induced by reduced nitroimidazole drugs. Biochemical Pharmacology, 36(19), 3299-304.
- Anderson, M. O., et al. (2018). Mechanism and design of hypoxia-activated prodrugs. Journal of the American Chemical Society, 140(46), 15594-15603.
- Edwards, D. I., et al. (1989). Comparative DNA damage induced by nitroimidazole-aziridine drugs: 1. Effects of methyl substitution on drug action. International Journal of Radiation Oncology, Biology, Physics, 16(4), 1019-22.
- Meng, F., et al. (2021). Targeting Hypoxia: Hypoxia-Activated Prodrugs in Cancer Therapy. Frontiers in Oncology, 11, 652 targeting.
- Duan, J. X., et al. (2016). Molecular Pathways: Hypoxia-activated prodrugs in cancer therapy. Clinical Cancer Research, 22(8), 1836-41.
- Docampo, R., & Moreno, S. N. (1996). Restricted bioreductive metabolism of a nitroimidazole-thiadiazole derivative with curative action in experimental Trypanosoma cruzi infections. Journal of Eukaryotic Microbiology, 43(5), 37S.
- Yoon, C., et al. (2021). The Hypoxia-Activated Prodrug TH-302: Exploiting Hypoxia in Cancer Therapy. Frontiers in Pharmacology, 12, 649933.
- Mori, S., & Kuge, Y. (2014). Significance of nitroimidazole compounds and hypoxia-inducible factor-1 for imaging tumor hypoxia. Cancer Science, 105(5), 493-8.
- Verrax, J., et al. (2020). Mechanism of bioreductive activation of 2-nitroimidazole prodrugs.
- Klüber, P., et al. (2022). Indolin-2-one Nitroimidazole Antibiotics Exhibit an Unexpected Dual Mode of Action. ACS Central Science, 8(11), 1544-1554.
- Upreti, D., et al. (2022). Cellular mechanism of action of 2-nitroimidazoles as hypoxia-selective therapeutic agents. Redox Biology, 51, 102263.
- Stevenson, L., & Lankester, L. (2021). The Role of Nitroreductases in Resistance to Nitroimidazoles. Antibiotics, 10(5), 523.
- Wikipedia contributors. (2023). Nitroimidazole. Wikipedia.
- Gupta, R., et al. (2023). Synthesis of 4-nitroimidazole derivatives with antibacterial activity.
- Various Authors. (2023). Mechanistic overview of nitroimidazole-based drugs.
- BOC Sciences. (n.d.). Nitroimidazole: Definition, Mechanism and Uses. BOC Sciences.
- Sharma, S., et al. (2018). Synthetic Nitroimidazoles: Biological Activities and Mutagenicity Relationships.
- Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. (2022). Molecules, 27(11), 3538.
- Upreti, D., et al. (2022). Identification of proteins and cellular pathways targeted by 2-nitroimidazole hypoxic cytotoxins. Redox Biology, 51, 102263.
Sources
- 1. Nitroimidazole - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Targeting Hypoxia: Hypoxia-Activated Prodrugs in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The Hypoxia-Activated Prodrug TH-302: Exploiting Hypoxia in Cancer Therapy [frontiersin.org]
- 6. Molecular Pathways: Hypoxia-activated prodrugs in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of proteins and cellular pathways targeted by 2-nitroimidazole hypoxic cytotoxins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Indolin-2-one Nitroimidazole Antibiotics Exhibit an Unexpected Dual Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Significance of nitroimidazole compounds and hypoxia‐inducible factor‐1 for imaging tumor hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. DNA damage induced by reduced nitroimidazole drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 13. DNA single strand breaks in peripheral blood lymphocytes induced by three nitroimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Comparative DNA damage induced by nitroimidazole-aziridine drugs: 1. Effects of methyl substitution on drug action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cellular mechanism of action of 2-nitroimidazoles as hypoxia-selective therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Investigating Cross-Resistance of (4-nitro-1H-imidazol-1-yl)acetic acid in Bacteria
This guide provides a comprehensive framework for researchers and drug development professionals to investigate the cross-resistance profile of the antimicrobial compound (4-nitro-1H-imidazol-1-yl)acetic acid. Given the limited publicly available data on this specific molecule, this document serves as a roadmap for generating robust, comparative data. We will delve into the theoretical underpinnings of its probable mechanism of action, the anticipated pathways of resistance, and provide detailed, field-proven experimental protocols to empower your research.
Introduction: The Nitroimidazole Landscape and the Significance of this compound
Nitroimidazoles are a critical class of antimicrobials, renowned for their activity against anaerobic bacteria and certain protozoa.[1][2] Their efficacy is rooted in a unique mechanism of action: they are prodrugs that require reductive activation of their nitro group within the target organism.[1][2] This process generates reactive nitrogen species that induce cytotoxic damage, primarily through DNA strand breakage.[3]
This compound belongs to this class. While specific data on its antibacterial spectrum is not widely published, its structural similarity to other 4-nitroimidazole compounds suggests it likely shares this fundamental mechanism of action. Understanding its potential for cross-resistance with other antimicrobials is paramount for its development as a therapeutic agent. Cross-resistance, where resistance to one drug confers resistance to another, can significantly limit the clinical utility of a new antibiotic.[4] This guide will equip you with the necessary tools to rigorously evaluate this critical aspect.
Postulated Mechanism of Action and Resistance
The 4-nitro position of the imidazole ring is the key to the compound's anticipated activity. The proposed mechanism is a multi-step process that also reveals potential avenues for resistance.
Reductive Activation Pathway
The activation of nitroimidazoles is contingent on the low redox potential found in anaerobic and microaerophilic bacteria. Bacterial nitroreductases, a diverse family of enzymes, are responsible for the reduction of the nitro group.[1][2] This process is essential for the generation of the cytotoxic agents that lead to bacterial cell death.
Caption: Proposed reductive activation pathway of this compound.
Anticipated Mechanisms of Resistance
Resistance to nitroimidazoles typically arises from alterations in the activation pathway.[1][2] Therefore, we can hypothesize the following primary resistance mechanisms for this compound:
-
Downregulation or Inactivation of Nitroreductases: This is the most common mechanism of resistance to nitroimidazoles.[1][2] Mutations in the genes encoding these enzymes, such as rdxA and frxA in Helicobacter pylori, can lead to decreased or abolished enzymatic activity, preventing the conversion of the prodrug to its active form.[1]
-
Presence of nim Genes: The nim genes encode for nitroimidazole-inactivating reductases.[1][5] These enzymes reduce the nitro group to a non-toxic amine, effectively neutralizing the drug.[5]
-
Efflux Pumps: Overexpression of multidrug efflux pumps can actively transport the compound out of the bacterial cell before it can be activated.
-
Increased DNA Repair Capacity: Enhanced DNA repair mechanisms could potentially overcome the damage inflicted by the activated compound.
Understanding these potential mechanisms is crucial for designing a comprehensive cross-resistance study, as they can confer resistance to a wide range of structurally related and unrelated compounds.[4]
Experimental Framework for Cross-Resistance Studies
This section provides a detailed, step-by-step guide for conducting a thorough cross-resistance study of this compound.
Phase 1: Baseline Susceptibility Testing
The initial step is to determine the baseline susceptibility of a panel of relevant bacterial strains to this compound and a curated list of comparator antibiotics.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
-
Prepare Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 colonies of the test organism.
-
Suspend the colonies in sterile saline or Mueller-Hinton Broth (MHB) to achieve a turbidity equivalent to a 0.5 McFarland standard.
-
Dilute this suspension to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
-
Prepare Antibiotic Dilutions:
-
Prepare a stock solution of this compound and each comparator antibiotic.
-
Perform serial two-fold dilutions in MHB in a 96-well microtiter plate to cover a clinically relevant concentration range.
-
-
Inoculation and Incubation:
-
Add the standardized bacterial inoculum to each well containing the antibiotic dilutions.
-
Include a growth control (no antibiotic) and a sterility control (no bacteria).
-
Incubate the plates at 37°C for 18-24 hours. For anaerobic bacteria, incubate under appropriate anaerobic conditions.
-
-
Determine MIC:
-
The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
-
Table 1: Example Data Table for Baseline MICs (µg/mL)
| Bacterial Strain | This compound | Metronidazole | Ciprofloxacin | Tetracycline | Vancomycin |
| Bacteroides fragilis ATCC 25285 | |||||
| Clostridium difficile ATCC 9689 | |||||
| Staphylococcus aureus ATCC 29213 | |||||
| Escherichia coli ATCC 25922 |
Phase 2: In Vitro Generation of Resistant Mutants
The next crucial step is to induce resistance to this compound in the laboratory.
Experimental Protocol: Gradient Plate Method for Resistance Induction
-
Prepare Gradient Plates:
-
Pour a bottom layer of antibiotic-free agar in a square petri dish and allow it to solidify at an angle.
-
Once set, place the dish flat and pour a top layer of agar containing a specific concentration of this compound (e.g., 2-4x the baseline MIC). This creates a concentration gradient.
-
-
Inoculation:
-
Streak a dense culture of the susceptible parent strain along the gradient, from the low-concentration to the high-concentration end.
-
-
Incubation and Selection:
-
Incubate the plate under appropriate conditions.
-
After incubation, select colonies growing at the highest antibiotic concentration.
-
-
Confirmation of Resistance:
-
Subculture the selected colonies on a new gradient plate or determine their MIC to confirm a stable increase in resistance.
-
Repeat the process for several passages to select for higher levels of resistance.
-
Caption: Workflow for in vitro generation of resistant mutants.
Phase 3: Comparative MIC Testing of Resistant Mutants
Once stable resistant mutants have been generated, their susceptibility to the panel of comparator antibiotics must be determined and compared to the parent strain.
Experimental Protocol: MIC Determination of Resistant Mutants
-
Follow the same broth microdilution protocol as described in Phase 1, using both the parent strain and the generated resistant mutant(s).
Table 2: Example Data Table for Comparative MICs (µg/mL)
| Strain | This compound | Fold Change | Metronidazole | Fold Change | Ciprofloxacin | Fold Change |
| Parent (B. fragilis) | ||||||
| Resistant Mutant 1 | ||||||
| Resistant Mutant 2 |
Interpreting the Results:
-
Cross-resistance: A significant increase in the MIC of a comparator antibiotic for the resistant mutant compared to the parent strain.
-
No Cross-resistance: The MIC of the comparator antibiotic remains unchanged or shows a minimal increase.
-
Collateral Sensitivity: A decrease in the MIC of a comparator antibiotic for the resistant mutant, indicating that the mechanism of resistance to the primary drug renders the bacterium more susceptible to the secondary drug.
Phase 4: Mechanistic Investigations (Optional but Recommended)
To gain a deeper understanding of the observed resistance patterns, further molecular investigations can be performed.
-
Whole-Genome Sequencing (WGS): Compare the genome of the resistant mutant to the parent strain to identify mutations in genes known to be involved in nitroimidazole resistance (e.g., nitroreductases).
-
Gene Expression Analysis (qRT-PCR): Quantify the expression levels of efflux pump genes or nitroreductase genes in the parent versus the resistant strain.
Conclusion
The systematic investigation of cross-resistance is a cornerstone of preclinical antibiotic development. This guide provides a robust, scientifically-grounded framework for evaluating the cross-resistance profile of this compound. By meticulously following these protocols, researchers can generate the critical data needed to assess its potential as a future therapeutic agent and contribute to the ongoing battle against antimicrobial resistance.
References
-
Thomas, C., & Gwenin, C. D. (2021). The Role of Nitroreductases in Resistance to Nitroimidazoles. Biology, 10(5), 388. [Link]
-
Thomas, C., & Gwenin, C. D. (2021). The Role of Nitroreductases in Resistance to Nitroimidazoles. PubMed, 10(5), 388. [Link]
- Hall, B. G., & Barlow, M. (2004). Evolution of new antibiotic resistance genes and contemporary genetic reservoirs. Journal of Antimicrobial Chemotherapy, 54(2), 327-333.
- Al-Haroni, M., Skar, C. K., & Svendsen, Ø. (2009). Synthesis and biological evaluation of novel imidazole derivatives as antimicrobial agents. Molecules, 14(11), 4589-4603.
-
Thomas, C., & Gwenin, C. D. (2021). The Role of Nitroreductases in Resistance to Nitroimidazoles. ResearchGate. [Link]
-
Chen, Y. C., et al. (2024). Spatiotemporal control of cell ablation using Ronidazole with Nitroreductase in Drosophila. bioRxiv. [Link]
-
Gomes, P. B., et al. (2017). An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety. Molecules, 22(7), 1145. [Link]
-
Wilkinson, S. R., et al. (2008). Cross-Resistance to Nitro Drugs and Implications for Treatment of Human African Trypanosomiasis. Antimicrobial Agents and Chemotherapy, 52(1), 80-86. [Link]
-
Li, Y., et al. (2012). Design, synthesis and antimicrobial activities of nitroimidazole derivatives containing 1,3,4-oxadiazole scaffold as FabH inhibitors. Bioorganic & Medicinal Chemistry, 20(14), 4337-4343. [Link]
-
Martínez-García, M., et al. (2022). Antimicrobial Activity of the Circular Bacteriocin AS-48 against Clinical Multidrug-Resistant Staphylococcus aureus. Antibiotics, 11(11), 1509. [Link]
-
Sanabria-Ríos, D. J., et al. (2020). Antibacterial activity of hexadecynoic acid isomers towards clinical isolates of multidrug-resistant Staphylococcus aureus. Bioorganic & Medicinal Chemistry Letters, 30(16), 127329. [Link]
-
Kelly, M., et al. (2004). Antibacterial activity of the marine sponge constituent cribrostatin 6. The Journal of Antibiotics, 57(7), 473-477. [Link]
- Al-Amiery, A. A., et al. (2016). Synthesis and preliminary antimicrobial activity evaluation of some new 4-aminoantipyrine derivatives. Journal of Chemical and Pharmaceutical Research, 8(4), 856-863.
-
Lee, H. J., et al. (2005). Structural basis of 5-nitroimidazole antibiotic resistance: the crystal structure of NimA from Deinococcus radiodurans. Journal of Molecular Biology, 348(2), 287-297. [Link]
-
Spina, R., et al. (2021). Farnesane-Type Sesquiterpenoids with Antibiotic Activity from Chiliadenus lopadusanus. Molecules, 26(3), 731. [Link]
-
Fernández-Pérez, F., et al. (2022). Study of the Antibacterial Activity of Rich Polyphenolic Extracts Obtained from Cytisus scoparius against Foodborne Pathogens. Foods, 11(15), 2291. [Link]
-
Reddy, K. S., et al. (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. Molecules, 13(11), 2760-2766. [Link]
-
Ryssel, H., et al. (2015). The antimicrobial effect of acetic acid-An alternative to common local antiseptics? Burns, 41(6), 1235-1240. [Link]
-
Gales, A. C. (2023). Understanding cross-resistance: A microbiological and epidemiological perspective. GARDP Revive. [Link]
-
Leitsch, D. (2019). Indolin-2-one Nitroimidazole Antibiotics Exhibit an Unexpected Dual Mode of Action. ACS Chemical Biology, 14(11), 2465-2473. [Link]
-
Nagoba, B. S., et al. (2023). Evaluation of the Antibacterial Activity of Acetic Acid in Comparison With Three Disinfectants Against Bacteria Isolated From Hospital High-Touch Surfaces. Cureus, 15(3), e36709. [Link]
-
Halstead, F. D., et al. (2015). The Antibacterial Activity of Acetic Acid against Biofilm-Producing Pathogens of Relevance to Burns Patients. PLoS ONE, 10(9), e0136190. [Link]
Sources
- 1. The Role of Nitroreductases in Resistance to Nitroimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of Nitroreductases in Resistance to Nitroimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Indolin-2-one Nitroimidazole Antibiotics Exhibit an Unexpected Dual Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Understanding cross-resistance: A microbiological and epidemiological perspective – by Ana Cristina Gales – REVIVE [revive.gardp.org]
- 5. Structural basis of 5-nitroimidazole antibiotic resistance: the crystal structure of NimA from Deinococcus radiodurans - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship (SAR) of (4-Nitro-1H-imidazol-1-yl)acetic Acid Analogs for Antimicrobial Drug Discovery
This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of (4-nitro-1H-imidazol-1-yl)acetic acid analogs. It is intended for researchers, scientists, and professionals in the field of drug development who are engaged in the discovery of novel antimicrobial agents. This document synthesizes experimental data to elucidate how structural modifications to the core scaffold influence biological activity, offering a rationale for the design of more potent therapeutic agents.
Introduction: The Enduring Potential of Nitroimidazoles
Nitroimidazoles are a cornerstone class of synthetic antimicrobial agents, renowned for their broad-spectrum activity against anaerobic bacteria and various protozoa.[][2][3] Their discovery in the 1950s revolutionized the treatment of anaerobic infections, and they remain clinically significant today.[2] The therapeutic efficacy of nitroimidazoles stems from their unique mechanism of action. They are prodrugs, meaning they are inactive until they enter a microbial cell.[2] Inside the low-oxygen environment of anaerobic organisms, the nitro group (-NO2) of the imidazole ring is reduced by specific enzymes, such as nitroreductases.[][2] This reduction process generates highly reactive nitro radical anions and other cytotoxic intermediates.[][2][4] These reactive species then wreak havoc within the cell, primarily by covalently binding to and disrupting the helical structure of DNA, which inhibits nucleic acid synthesis and ultimately leads to cell death.[][3][4]
The position of the nitro group on the imidazole ring is a critical determinant of biological activity. Generally, 5-nitroimidazole derivatives, such as the widely used metronidazole and tinidazole, are more potent than their 4-nitro counterparts.[5][6] However, the exploration of 4-nitroimidazole scaffolds continues to be an active area of research, driven by the need to overcome emerging drug resistance and to develop compounds with improved therapeutic profiles.[][7] The this compound scaffold, in particular, offers a versatile platform for chemical modification to enhance antimicrobial potency and selectivity.
Figure 1: General mechanism of action of nitroimidazole antibiotics.
The this compound Scaffold: A Framework for Innovation
The core structure of this compound presents three primary sites for chemical modification, each offering a distinct opportunity to modulate the compound's physicochemical properties and biological activity:
-
The Nitroimidazole Ring: Alterations to the core heterocyclic system.
-
The N1-Position Linker: Modification of the acetic acid side chain.
-
The Carboxylic Acid Terminus: Conversion into various functional groups like amides, esters, or coupling with other cyclic moieties.
This guide will systematically compare analogs based on modifications at these key positions, supported by experimental data from the literature.
Comparative Structure-Activity Relationship (SAR) Analysis
The central tenet of SAR is that the biological activity of a compound is directly related to its chemical structure. The following sections compare different analog series to elucidate key relationships.
The Critical Role of the Nitro Group Position
As a foundational principle, the placement of the nitro group is paramount. While 5-nitroimidazoles are generally more active, certain 4-nitro analogs have demonstrated significant and sometimes novel activities.
-
5-Nitroimidazoles (e.g., Metronidazole): Exhibit potent activity against a broad range of anaerobic bacteria and protozoa.[][3][8] Their lower redox potential allows for more efficient reduction to the active cytotoxic species in anaerobic environments.
-
4-Nitroimidazoles: Often show reduced but still significant activity. Research into 4-nitroimidazole derivatives is driven by the potential for different selectivity profiles and as a strategy to combat resistance mechanisms that may be specific to 5-nitro compounds.[][5] The introduction of electron-withdrawing substituents at other positions on the 4-nitroimidazole ring can sometimes enhance cytotoxic activity.[5]
Impact of Side Chain Modifications at the N1-Position
The acetic acid moiety at the N1 position is a key handle for derivatization. Its conversion into amides, esters, and other functional groups has profound effects on the molecule's lipophilicity, cell permeability, and ultimately, its antimicrobial efficacy.
A particularly successful strategy has been the incorporation of other heterocyclic scaffolds, such as 1,3,4-oxadiazoles, at the end of the side chain. This approach aims to create hybrid molecules that may interact with multiple biological targets or possess enhanced physicochemical properties. For instance, a series of secnidazole (a 5-nitroimidazole) analogs incorporating a 1,3,4-oxadiazole ring demonstrated strong antibacterial activities, with some compounds showing potent inhibition of Escherichia coli β-ketoacyl-acyl carrier protein synthase III (FabH).[9][10]
Table 1: Comparative Activity of Representative Nitroimidazole Analogs
| Compound ID | Core Structure | R-Group Modification (at Acetic Acid Terminus) | Target Organism | MIC (µg/mL) | Reference |
| Metronidazole | 5-Nitroimidazole | -(CH₂)₂OH | H. pylori (resistant) | >512 | [11] |
| Analog A | 5-Nitroimidazole | -NH-Benzoyl | H. pylori (resistant) | 64 | [11] |
| Analog B | 5-Nitroimidazole | -NH-Benzoyl (p-Methyl) | H. pylori (resistant) | 8 (MIC₅₀) | [11] |
| Analog C | 5-Nitroimidazole | Azide (-N₃) | H. pylori (resistant) | 16 (MIC₉₀) | [11] |
| Analog D | 5-Nitroimidazole | Piperazine | H. pylori (resistant) | 16 (MIC₉₀) | [11] |
| Oxadiazole 11 | 5-Nitroimidazole | -CH₂-(1,3,4-Oxadiazol-2-yl)-(2-methoxyphenyl) | E. coli | 1.56 - 3.13 | [9][10] |
| Oxadiazole 12 | 5-Nitroimidazole | -CH₂-(1,3,4-Oxadiazol-2-yl)-(2-methylbenzyl) | S. aureus | 1.56 - 6.25 | [9][10] |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. MIC₅₀/MIC₉₀ are the concentrations required to inhibit 50%/90% of isolates.
Analysis of Comparative Data:
The data clearly illustrates several key SAR principles:
-
Amide Formation: Converting the side chain of a metronidazole analog into simple amides (Analog A) can restore activity against resistant strains.[11]
-
Substituent Effects on Amides: Adding a small lipophilic group like a methyl substituent in the para position of the benzoyl ring (Analog B) significantly enhances activity compared to the unsubstituted amide.[11] This suggests that tuning the electronic and steric properties of the terminal ring system is a viable optimization strategy.
-
Bioisosteric Replacement: Replacing the terminal group with functionalities like an azide (Analog C) or a piperazine ring (Analog D) leads to compounds with potent activity against metronidazole-resistant H. pylori, demonstrating a 32-fold improvement over the parent drug.[11]
-
Hybrid Molecules: The incorporation of a 1,3,4-oxadiazole ring system (Oxadiazoles 11 & 12) yields compounds with impressive MIC values against both Gram-negative (E. coli) and Gram-positive (S. aureus) bacteria.[9][10] This highlights the success of molecular hybridization in discovering potent antimicrobial agents.
Figure 2: Key structure-activity relationships for nitroimidazole analogs.
Experimental Protocols: A Guide to Synthesis and Evaluation
To ensure scientific integrity and reproducibility, this section provides standardized, step-by-step methodologies for the synthesis and biological evaluation of this compound analogs.
General Synthesis of N1-Substituted (4-Nitro-1H-imidazol-1-yl) Amide Analogs
This protocol describes a common pathway for synthesizing amide derivatives from a nitroimidazole core, a process that involves N-alkylation followed by amide coupling.
Figure 3: General synthetic workflow for amide analogs.
Step-by-Step Protocol:
-
Synthesis of the Acetic Acid Intermediate:
-
N-Alkylation: To a solution of 4(5)-nitroimidazole in a suitable solvent (e.g., ethyl acetate), add a base (e.g., sodium hydride). Stir the mixture at room temperature. Slowly add tert-butyl chloroacetate and continue stirring until the reaction is complete as monitored by Thin Layer Chromatography (TLC).[12][13]
-
Work-up: Quench the reaction with water and extract the product with an organic solvent. Dry the organic layer and concentrate under reduced pressure to obtain the crude tert-butyl ester.[12]
-
Ester Cleavage (Deprotection): Dissolve the tert-butyl ester in a solvent like dichloromethane and cool the solution. Add a deprotecting agent such as titanium tetrachloride (TiCl₄) or trifluoroacetic acid (TFA) dropwise.[12][13] Stir until the reaction is complete.
-
Isolation: Precipitate the product by adding a non-polar solvent or through an appropriate work-up procedure to isolate the this compound intermediate.[12]
-
-
Amide Coupling:
-
Activation: Dissolve the synthesized acetic acid intermediate in a dry solvent (e.g., pyridine).[14]
-
Condensation: Add a condensing agent, such as phosphorus oxychloride (POCl₃), to activate the carboxylic acid.[14]
-
Amine Addition: Add the desired primary or secondary amine (R-NH₂) to the reaction mixture.
-
Reaction and Isolation: Stir the reaction at an appropriate temperature until completion (monitored by TLC). Perform an aqueous work-up, extract the product with an organic solvent, and purify using column chromatography or recrystallization to yield the final amide analog.[14]
-
Protocol for Antimicrobial Susceptibility Testing (MIC Determination)
The broth microdilution method is a standard and reliable technique for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.
Materials:
-
Sterile 96-well microtiter plates
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Synthesized compound stock solutions (in DMSO)
-
Positive control antibiotic (e.g., Metronidazole, Ciprofloxacin)
-
Negative control (broth only)
-
Bacterial inoculum standardized to ~5 x 10⁵ CFU/mL
Procedure:
-
Serial Dilution: Dispense 50 µL of sterile broth into all wells of a 96-well plate. Add 50 µL of the compound stock solution to the first well of a row. Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, across the row. Discard the final 50 µL from the last well. This creates a concentration gradient of the test compound.
-
Inoculation: Prepare a bacterial suspension and adjust its turbidity to match a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of ~5 x 10⁵ CFU/mL in the wells. Add 50 µL of this standardized inoculum to each well (except the negative control well). The final volume in each well will be 100 µL.
-
Controls: Include a positive control (a known antibiotic) and a negative control (broth only, to check for sterility) on each plate. Also include a growth control well (broth + inoculum, no compound).
-
Incubation: Cover the plates and incubate at 37°C for 18-24 hours under appropriate atmospheric conditions (aerobic for most bacteria, anaerobic for obligate anaerobes).
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear).
Conclusion and Future Directions
The SAR studies of this compound analogs reveal a fertile ground for the development of novel antimicrobial agents. The key takeaways from this comparative guide are:
-
Strategic Derivatization: Modification of the N1-acetic acid side chain is a highly effective strategy to enhance potency and overcome resistance.
-
Power of Hybridization: Incorporating other heterocyclic moieties, such as oxadiazoles and piperazines, can lead to compounds with significantly improved antibacterial activity.[9][10][11]
-
Rational Design: A clear understanding of the electronic and steric requirements for activity, such as the beneficial effect of a p-methyl group on a terminal benzoyl ring, allows for the rational design of more effective analogs.[11]
Future research should focus on expanding the diversity of heterocyclic systems coupled to the nitroimidazole core and performing in-depth mechanistic studies to determine if these new analogs retain the DNA-damaging mechanism of action or if they possess novel biological targets. Furthermore, evaluating the toxicity and pharmacokinetic profiles of the most promising leads will be crucial for their translation into clinically viable drug candidates.
References
-
e-Learning - UNIMIB. (2017-05-02). Nitroimidazoles: Molecular Fireworks That Combat a Broad Spectrum of Infectious Diseases. [Link]
-
WikiLectures. (2022-02-05). Nitroimidazole antibiotics. [Link]
-
Unacademy. All About Nitroimidazole. [Link]
-
Leitsch, D. (2012). Nitroimidazole drugs vary in their mode of action in the human parasite Giardia lamblia. Parasitology, 12, 1-10. [Link]
-
PubMed. (2012). Design, synthesis and antimicrobial activities of nitroimidazole derivatives containing 1,3,4-oxadiazole scaffold as FabH inhibitors. [Link]
-
ResearchGate. (2023). Synthesis of 4-nitroimidazole derivatives with antibacterial activity. [Link]
-
PubMed. (2002). Synthesis and antimicrobial activities of some new nitroimidazole derivatives. [Link]
-
PubMed. (1992). [Azoles. 34. Nitroimidazole derivatives and their antibacterial and fungicidal action]. [Link]
-
ResearchGate. (2012). Design, synthesis and antimicrobial activities of nitroimidazole derivatives containing 1,3,4-oxadiazole scaffold as FabH inhibitors | Request PDF. [Link]
-
MDPI. (2009). Synthetic Nitroimidazoles: Biological Activities and Mutagenicity Relationships. [Link]
-
PubMed. (1987). Nitrosoimidazoles: highly bactericidal analogues of 5-nitroimidazole drugs. [Link]
-
National Institutes of Health. (2016). Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole-Resistant Strains. [Link]
-
ResearchGate. (2009). Synthetic Nitroimidazoles: Biological Activities and Mutagenicity Relationships | Request PDF. [Link]
-
Der Pharma Chemica. (2012). Synthesis and Characterization of Novel Amide Derivatives of Nitro- Imidazole. [Link]
-
National Institutes of Health. (2018). Structure-activity relationships of Imidazole-derived 2-[N-carbamoylmethyl-alkylamino]acetic acids, dual binders of human Insulin-Degrading Enzyme. [Link]
-
PubMed. (2011). Structure-activity relationship of 4(5)-aryl-2-amino-1H-imidazoles, N1-substituted 2-aminoimidazoles and imidazo[1,2-a]pyrimidinium salts as inhibitors of biofilm formation by Salmonella typhimurium and Pseudomonas aeruginosa. [Link]
-
Arkivoc. (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. [Link]
-
ResearchGate. (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. [Link]
-
ResearchGate. (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. [Link]
-
National Institutes of Health. (2020). Synthesis and effect of 4-acetylphenylamine-based imidazole derivatives on migration and growth of 3D cultures of breast, prostate and brain cancer cells. [Link]
-
MDPI. (2023). Synthesis and Predicted Activity of Some 4-Amine and 4-(α-Aminoacid) Derivatives of N-Expanded-metronidazole Analogues. [Link]
-
PubMed Central. (2016). Structure Activity Relationship of Imidazo-pyridinium Analogs as Antagonists of Neuropeptide S Receptor. [Link]
-
PubMed. (1993). Synthesis and structure-activity relationships of oxamic acid and acetic acid derivatives related to L-thyronine. [Link]
Sources
- 2. elearning.unimib.it [elearning.unimib.it]
- 3. All About Nitroimidazole [unacademy.com]
- 4. Nitroimidazole antibiotics - WikiLectures [wikilectures.eu]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthetic Nitroimidazoles: Biological Activities and Mutagenicity Relationships [mdpi.com]
- 9. Design, synthesis and antimicrobial activities of nitroimidazole derivatives containing 1,3,4-oxadiazole scaffold as FabH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole-Resistant Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid [beilstein-journals.org]
- 14. derpharmachemica.com [derpharmachemica.com]
A Comparative Guide to the Pharmacokinetics of Nitroimidazole-Based Hypoxia PET Tracers
This guide provides an in-depth comparative analysis of the pharmacokinetic profiles of commonly used nitroimidazole-based Positron Emission Tomography (PET) tracers for imaging tumor hypoxia. Designed for researchers, scientists, and drug development professionals, this document delves into the critical performance characteristics of tracers such as [¹⁸F]FMISO, [¹⁸F]FAZA, and other relevant compounds, supported by experimental data and established protocols. Our objective is to offer a clear, objective comparison to inform the selection of the most appropriate tracer for preclinical and clinical research.
Introduction: The Critical Role of Hypoxia Imaging in Oncology
Tumor hypoxia, a condition of low oxygen levels in cancer tissues, is a significant factor in tumor progression, metastasis, and resistance to therapies like radiation and chemotherapy.[1][2] Non-invasive imaging of hypoxia is therefore crucial for patient stratification, treatment planning, and monitoring therapeutic response. Nitroimidazole-based compounds are the most extensively studied class of PET tracers for hypoxia imaging.[3][4] Their mechanism relies on a bioreductive process: in the low-oxygen environment of hypoxic cells, the nitro group of the nitroimidazole molecule is reduced, leading to the formation of reactive intermediates that covalently bind to intracellular macromolecules, effectively trapping the tracer within these cells.[1][5] In normoxic tissues, the initial reduction is reversible in the presence of oxygen, and the tracer is cleared.[5]
The ideal hypoxia tracer should exhibit high specificity and selectivity for hypoxic tissues, rapid uptake in the target area, fast clearance from normoxic tissues and blood to ensure high-contrast images, and favorable dosimetry. The pharmacokinetic properties—absorption, distribution, metabolism, and excretion (ADME)—are paramount in determining a tracer's clinical utility. This guide will compare the pharmacokinetics of key nitroimidazole tracers to provide a comprehensive understanding of their respective advantages and limitations.
The Mechanism of Nitroimidazole Tracer Retention
The selective retention of nitroimidazole tracers in hypoxic cells is a multi-step process. Understanding this pathway is fundamental to interpreting PET imaging results and appreciating the differences between various tracers.
Caption: Mechanism of nitroimidazole tracer retention in hypoxic vs. normoxic cells.
Comparative Pharmacokinetics of Key Nitroimidazole Tracers
The choice of a hypoxia tracer is often a trade-off between imaging contrast, acquisition time, and metabolic stability. Here, we compare the most prominent nitroimidazole tracers.
[¹⁸F]Fluoromisonidazole ([¹⁸F]FMISO)
As the most widely studied hypoxia PET tracer, [¹⁸F]FMISO is often considered the "gold standard" for comparison.[6]
-
Physicochemical Properties: [¹⁸F]FMISO is a lipophilic compound, which facilitates its diffusion across cell membranes.[7][8] However, this lipophilicity also contributes to its slow clearance from normoxic tissues, resulting in lower image contrast at early time points.[9]
-
Biodistribution and Clearance: Following intravenous injection, [¹⁸F]FMISO distributes throughout the body. Its clearance from the blood and non-hypoxic tissues is relatively slow.[9] This necessitates longer waiting times (typically 2-4 hours) between tracer injection and PET imaging to achieve optimal tumor-to-background ratios.[10] The primary route of excretion is renal, following metabolism in the liver.[7]
-
Metabolism: [¹⁸F]FMISO undergoes metabolic processes, and its accumulation in hypoxic cells is linked to the formation of glutathione conjugates after reductive metabolism.[2]
-
Clinical Insights: The slow clearance kinetics of [¹⁸F]FMISO can make it challenging to distinguish true hypoxic uptake from background noise, particularly in highly perfused tissues.[10] Despite this, it has been extensively validated and shows a good correlation between uptake and the degree of hypoxia.[7][8]
[¹⁸F]Fluoroazomycin Arabinoside ([¹⁸F]FAZA)
Developed to overcome the limitations of [¹⁸F]FMISO, [¹⁸F]FAZA is a second-generation 2-nitroimidazole tracer.[9]
-
Physicochemical Properties: The addition of a sugar moiety makes [¹⁸F]FAZA more hydrophilic (less lipophilic) than [¹⁸F]FMISO.[9][11]
-
Biodistribution and Clearance: This increased hydrophilicity leads to more rapid clearance from the blood and non-hypoxic tissues, primarily through the renal system.[11][12] Consequently, [¹⁸F]FAZA generally provides better image contrast at earlier time points (e.g., 1-2 hours post-injection) compared to [¹⁸F]FMISO.[9][13]
-
Metabolism: Similar to [¹⁸F]FMISO, its retention is dependent on bioreduction in hypoxic conditions.
-
Clinical Insights: Studies directly comparing [¹⁸F]FAZA and [¹⁸F]FMISO have shown that [¹⁸F]FAZA's faster kinetics allow for earlier detection of tumor hypoxia.[11][14] While some studies suggest [¹⁸F]FMISO may be superior in defining the total hypoxic volume due to higher absolute uptake, [¹⁸F]FAZA's improved contrast is a significant practical advantage.[14] The uptake of [¹⁸F]FAZA tends to plateau after about 120 minutes, whereas [¹⁸F]FMISO uptake can continue to increase at later time points.[11]
Other Notable Nitroimidazole Tracers
-
[¹⁸F]Fluoroetanidazole ([¹⁸F]FETA): Another 2-nitroimidazole derivative, [¹⁸F]FETA, has demonstrated a more favorable biodistribution than [¹⁸F]FMISO due to lower retention in the liver and lungs.[9] However, its diffusion into tumor tissues may be more limited.[9]
-
[¹⁸F]-2-nitroimidazol-pentafluoropropyl acetamide ([¹⁸F]-EF5): This tracer has also been developed as an alternative to [¹⁸F]FMISO. It has shown promise, but its labeling chemistry is more complex.[9]
Quantitative Comparison of Pharmacokinetic Parameters
The following table summarizes key pharmacokinetic and imaging characteristics of [¹⁸F]FMISO and [¹⁸F]FAZA.
| Parameter | [¹⁸F]FMISO | [¹⁸F]FAZA | Rationale & Implications |
| Lipophilicity (LogP) | Higher (e.g., ~0.4)[8] | Lower | Lower lipophilicity of [¹⁸F]FAZA enhances its hydrophilicity, leading to faster blood clearance and less non-specific binding in fatty tissues. |
| Blood Clearance | Slow[9] | Fast[11][13] | Faster clearance of [¹⁸F]FAZA from the bloodstream results in a lower background signal, improving image contrast at earlier time points. |
| Optimal Imaging Time | 2 - 4 hours post-injection[10] | 1 - 2 hours post-injection[11] | The more rapid achievement of optimal tumor-to-background ratio with [¹⁸F]FAZA improves clinical workflow and patient comfort. |
| Tumor-to-Background Ratio | Lower at early time points | Higher at early time points[13] | [¹⁸F]FAZA's favorable kinetics provide better contrast between hypoxic tumor tissue and surrounding normoxic tissue sooner after injection. |
| Uptake Kinetics | Slow, continuous increase[11] | Faster, plateaus earlier[11] | The different uptake patterns reflect their distinct pharmacokinetic profiles and may influence the choice of kinetic modeling. |
| Primary Excretion Route | Renal (after liver metabolism)[7] | Renal[12] | Both tracers are cleared by the kidneys, a common pathway for water-soluble compounds. |
Experimental Protocol: Dynamic PET Imaging and Pharmacokinetic Analysis
To quantitatively assess the pharmacokinetics of a nitroimidazole tracer, a dynamic PET scan is the methodology of choice. This allows for the measurement of the tracer's concentration in tissues over time.
Caption: Workflow for pharmacokinetic analysis of a PET tracer.
Step-by-Step Methodology
-
Patient/Subject Preparation:
-
Ensure the subject is adequately hydrated to promote tracer clearance.
-
Fasting may be required depending on the specific protocol to minimize metabolic variability.
-
Obtain informed consent and ensure compliance with all ethical guidelines.[11]
-
-
Tracer Administration:
-
Dynamic PET/CT Acquisition:
-
Arterial Blood Sampling:
-
To derive the arterial input function (AIF), which represents the concentration of the tracer in the plasma over time, serial arterial blood samples are taken.[17]
-
Alternatively, an image-derived input function can be obtained by placing a region of interest (ROI) over a major artery like the aorta or carotid artery in the dynamic PET images.
-
-
Image Reconstruction and Analysis:
-
The dynamic PET data is reconstructed into a series of images over time.
-
Regions of interest (ROIs) are drawn on the tumor, reference tissues (e.g., muscle), and the major artery (for image-derived AIF).
-
Time-activity curves (TACs) are generated for each ROI, plotting the tracer concentration against time.
-
-
Pharmacokinetic Modeling:
-
The TACs are analyzed using pharmacokinetic models to extract quantitative parameters.
-
Compartmental Models: These models (e.g., two-tissue compartmental model) describe the exchange of the tracer between different physiological compartments (e.g., plasma, free tracer in tissue, trapped tracer in tissue). They can yield parameters like the rate of trapping (k₃).[11]
-
Graphical Analysis (Patlak Plot): For tracers with irreversible trapping like [¹⁸F]FMISO, a Patlak plot can be used to calculate the net influx rate (Ki).[10]
-
Static Measures: For simplicity, static images at a late time point are often used, and the tumor-to-muscle (T/M) or tumor-to-blood (T/B) ratio is calculated as a surrogate for hypoxia.[10][11]
-
Conclusion and Future Directions
The choice between [¹⁸F]FMISO and [¹⁸F]FAZA depends on the specific research or clinical question. [¹⁸F]FAZA's favorable pharmacokinetics, leading to faster clearance and higher image contrast at earlier time points, offer a significant logistical advantage in a clinical setting.[11][13] However, [¹⁸F]FMISO remains a robustly validated tracer, and its slower kinetics may be advantageous for certain quantitative modeling approaches.[7][8]
The development of novel nitroimidazole tracers continues, with a focus on further optimizing pharmacokinetic properties to enhance image quality and reduce acquisition times. As our understanding of tumor biology deepens, the use of these advanced imaging tools will become increasingly integral to the practice of personalized oncology.
References
- Recent Advances of 68Ga-Labeled PET Radiotracers with Nitroimidazole in the Diagnosis of Hypoxia Tumors - PMC. (n.d.). National Center for Biotechnology Information.
- PET radiopharmaceuticals for imaging of tumor hypoxia: a review of the evidence - PMC. (n.d.). National Center for Biotechnology Information.
-
Recent Developments in PET and SPECT Radiotracers as Radiopharmaceuticals for Hypoxia Tumors. (2023, June 21). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Mechanisms for hypoxia imaging with nitroimidazole based tracers. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
- Bifunctional metal-nitroimidazole complexes for hypoxia theranosis in cancer. (2015, April 15). Source not available.
- Targeting tumor hypoxia with 2-nitroimidazole-indocyanine green dye conjugates - PMC. (2013, June 13). National Center for Biotechnology Information.
-
[Accumulation Mechanism of 2-Nitroimidazole-based Hypoxia Imaging Probes Revealed by Imaging Mass Spectrometry]. (n.d.). PubMed. Retrieved January 17, 2026, from [Link]
-
Significance of nitroimidazole compounds and hypoxia-inducible factor-1 for imaging tumor hypoxia - PMC. (n.d.). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]
-
How to Design PET Experiments to Study Neurochemistry: Application to Alcoholism - PMC. (n.d.). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]
- Approaches using molecular imaging technology - use of PET in clinical microdose studies. (n.d.). Source not available.
- OC-0169: Comparison of [18F]-FMISO, [18F]-FAZA and [18F]-HX4 for hypoxia PET imaging. (2025, August 7). Source not available.
-
Kinetic Evaluation of the Hypoxia Radiotracers [18F]FMISO and [18F]FAZA in Dogs with Spontaneous Tumors Using Dynamic PET/CT Imaging. (2022, October 11). PubMed Central. Retrieved January 17, 2026, from [Link]
- PET radiopharmaceuticals for imaging of tumor hypoxia. (2014, June 15). e-Century Publishing Corporation.
-
18F-Fluoromisonidazole in tumor hypoxia imaging - PMC. (n.d.). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]
-
Pharmacokinetic Evaluation of New Drugs Using a Multi-Labelling Approach and PET Imaging: Application to a Drug Candidate with Potential Application in Neuromuscular Disorders. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]
-
[18F]Fluoroazomycinarabinofuranoside (18FAZA) and [18F]Fluoromisonidazole (18FMISO): a comparative study of their selective uptake in hypoxic cells and PET imaging in experimental rat tumors. (n.d.). PubMed. Retrieved January 17, 2026, from [Link]
-
Why and how to standardize quantified PET scans in your trial. (n.d.). Tracer. Retrieved January 17, 2026, from [Link]
-
Head-to-head comparison of [ 18 F]FPIMO (isomer “ 5 ” ) and [ 18 F]FAZA in two different murine tumor models (C3H and SCCVII). (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
First Comparison between [18f]-FMISO and [18f]-Faza for Preoperative Pet Imaging of Hypoxia in Lung Cancer - PMC. (2021, August 14). National Institutes of Health. Retrieved January 17, 2026, from [Link]
-
Pharmacokinetic Analysis of Hypoxia 18F-Fluoromisonidazole Dynamic PET in Head and Neck Cancer - PMC. (n.d.). National Institutes of Health. Retrieved January 17, 2026, from [Link]
-
Protocols for Dual Tracer PET/SPECT Preclinical Imaging. (2020, May 7). Frontiers. Retrieved January 17, 2026, from [Link]
-
F18 Fluoromisonidazole for Imaging Tumor Hypoxia: Imaging the Microenvironment for Personalized Cancer Therapy - PMC. (n.d.). National Institutes of Health. Retrieved January 17, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. [Accumulation Mechanism of 2-Nitroimidazole-based Hypoxia Imaging Probes Revealed by Imaging Mass Spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting tumor hypoxia with 2-nitroimidazole-indocyanine green dye conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Significance of nitroimidazole compounds and hypoxia‐inducible factor‐1 for imaging tumor hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. openmedscience.com [openmedscience.com]
- 6. Recent Advances of 68Ga-Labeled PET Radiotracers with Nitroimidazole in the Diagnosis of Hypoxia Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 18F-Fluoromisonidazole in tumor hypoxia imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. F18 Fluoromisonidazole for Imaging Tumor Hypoxia: Imaging the Microenvironment for Personalized Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PET radiopharmaceuticals for imaging of tumor hypoxia: a review of the evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacokinetic Analysis of Hypoxia 18F-Fluoromisonidazole Dynamic PET in Head and Neck Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Kinetic Evaluation of the Hypoxia Radiotracers [18F]FMISO and [18F]FAZA in Dogs with Spontaneous Tumors Using Dynamic PET/CT Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [18F]Fluoroazomycinarabinofuranoside (18FAZA) and [18F]Fluoromisonidazole (18FMISO): a comparative study of their selective uptake in hypoxic cells and PET imaging in experimental rat tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. e-century.us [e-century.us]
- 14. First Comparison between [18f]-FMISO and [18f]-Faza for Preoperative Pet Imaging of Hypoxia in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. How to Design PET Experiments to Study Neurochemistry: Application to Alcoholism - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Why and how to standardize quantified PET scans in your trial | TRACER [tracercro.com]
- 17. mdpi.com [mdpi.com]
A Comparative Guide to New Nitroimidazole Derivatives Versus Established Antimicrobial Agents
Introduction: The Enduring Challenge of Anaerobic and Microaerophilic Infections and the Evolution of Nitroimidazoles
For decades, the 5-nitroimidazole class of antimicrobial agents has been a cornerstone in the treatment of infections caused by anaerobic bacteria and protozoa.[1][2][3] Metronidazole, the prototypical member of this class, has seen widespread clinical use since the 1960s.[3][4] However, the rise of antimicrobial resistance and the need for improved therapeutic profiles have necessitated the development of new derivatives.[4][5] This guide provides a comprehensive technical comparison of emerging nitroimidazole derivatives against established agents like metronidazole and tinidazole, offering researchers, scientists, and drug development professionals a critical overview of their performance, supported by experimental data and detailed methodologies.
The core strength of nitroimidazoles lies in their unique mechanism of action. These compounds are prodrugs that require reductive activation of their nitro group by microbial enzymes under low-redox-potential conditions, a characteristic of anaerobic and microaerophilic environments.[4][6] This activation generates reactive nitro radical anions and other cytotoxic intermediates that induce DNA damage, leading to microbial cell death.[6] This targeted activation provides a selective advantage, minimizing effects on host cells in well-oxygenated tissues.
However, resistance, primarily through decreased drug activation, has been reported in various pathogens, including Helicobacter pylori and Bacteroides fragilis.[6][7] This has been a major driver for the synthesis of new derivatives with modified structures designed to enhance efficacy, broaden the spectrum of activity, and overcome existing resistance mechanisms. This guide will delve into the experimental benchmarking of these novel compounds.
Mechanism of Action and Resistance: A Shared Pathway with Critical Divergences
The antimicrobial activity of all nitroimidazoles is contingent upon the reduction of the nitro group. This process is highly efficient in anaerobic organisms due to the presence of low-redox-potential electron transport proteins, such as ferredoxin.
Caption: General mechanism of action and resistance for nitroimidazole antibiotics.
The primary mechanism of resistance involves the decreased activity of the microbial nitroreductases responsible for activating the prodrug.[6][8] Some newer derivatives, however, are being designed to be more efficient substrates for these enzymes or to have alternative activation pathways, potentially circumventing this resistance mechanism.
Comparative In Vitro Antimicrobial Activity
A critical benchmark for any new antimicrobial agent is its minimum inhibitory concentration (MIC) against a panel of relevant pathogens. The following tables summarize publicly available data comparing new nitroimidazole derivatives to metronidazole and tinidazole.
Activity Against Anaerobic Bacteria
Newer derivatives have shown promising activity against clinically important anaerobic bacteria, including strains with reduced susceptibility to older agents.
| Compound | Organism | MIC (µg/mL) | Reference |
| Metronidazole | Bacteroides fragilis | 0.5 - 2.0 | [6][9] |
| Clostridium difficile | 0.5 | [10] | |
| Tinidazole | Bacteroides fragilis | ≤ 0.5 - 1.0 | [11] |
| Clostridium difficile | 0.31 | [11] | |
| Satranidazole | Bacteroides fragilis | ≤ 0.25 - 0.5 | [9][12] |
| Metronidazole-Resistant B. fragilis | 1.0 | [9] | |
| Clostridium perfringens | ≤ 0.25 | [9] | |
| Nitroimidazole Carboxamides (e.g., 8g) | Clostridium difficile | 0.5 - 2.0 | [10] |
Note: MIC values can vary depending on the specific strain and testing methodology.
As the data indicates, derivatives like satranidazole show potent activity, in some cases being at least twice as active as metronidazole against organisms like Bacteroides fragilis.[9]
Activity Against Protozoan Parasites and H. pylori
The development of new nitroimidazoles has also focused on improving efficacy against protozoan infections and overcoming resistance in microaerophilic bacteria like H. pylori.
| Compound | Organism | MIC or EC50 (µM or µg/mL) | Reference |
| Metronidazole | Giardia lamblia | 6.1 - 18 µM | [10] |
| Metronidazole-Resistant H. pylori | > 8 µg/mL | [7] | |
| New Nitroimidazole Carboxamides | Giardia lamblia | 0.1 - 2.5 µM | [10] |
| New Benzamide Derivatives (e.g., 4h, 4j, 4k) | Metronidazole-Resistant H. pylori | MIC50 = 8 µg/mL, MIC90 = 16 µg/mL | [7] |
| Compound C17 (2-position derivative) | Giardia lamblia | 0.4 - 0.63 µM | [4] |
These findings are significant, as several new derivatives demonstrate substantially lower effective concentrations against both susceptible and metronidazole-resistant strains of G. lamblia and H. pylori.[7][10] For instance, certain nitroimidazole carboxamides are significantly more potent against G. lamblia than metronidazole.[10]
Cytotoxicity and the Selectivity Index: A Measure of Therapeutic Potential
A potent antimicrobial is only useful if it is not unduly toxic to host cells. Cytotoxicity is typically assessed by determining the 50% cytotoxic concentration (CC50) against mammalian cell lines. The therapeutic potential can then be estimated by the Selectivity Index (SI), calculated as the ratio of CC50 to MIC (or EC50). A higher SI is desirable, indicating greater selectivity for the pathogen.
| Compound Class | Pathogen (EC50) | Mammalian Cells (CC50) | Selectivity Index (SI = CC50/EC50) | Reference |
| Nitroimidazole Carboxamides | G. lamblia (~0.1 - 2.5 µM) | > 100 µM | > 40 - 1000 | [10] |
| Metronidazole | G. lamblia (~6.1 - 18 µM) | Not specified in this study | Not specified in this study | [10] |
The new nitroimidazole carboxamides, for example, have shown low toxicity to mammalian kidney and liver cells, with CC50 values greater than 100 µM.[10] This, combined with their potent antiprotozoal activity, results in a very high selectivity index, highlighting their promise as therapeutic candidates.[10]
Experimental Protocols: A Guide to Benchmarking
To ensure the reproducibility and validity of comparative data, standardized methodologies are crucial. Below are detailed protocols for the key assays used to benchmark these antimicrobial agents.
Workflow for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a gold standard for determining the MIC of an antimicrobial agent.[8][13] This workflow is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).
Caption: Workflow for the broth microdilution MIC assay.
Step-by-Step Protocol for Broth Microdilution MIC Assay
-
Preparation of Antimicrobial Agent Dilutions:
-
Prepare a stock solution of the test compound in a suitable solvent.
-
Perform serial two-fold dilutions of the compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth for many bacteria).[3] The final volume in each well should be 50 µL.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh culture plate, select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this suspension in the broth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Inoculation and Incubation:
-
Add 50 µL of the diluted bacterial suspension to each well of the microtiter plate, resulting in a final volume of 100 µL.
-
Include a growth control well (bacteria, no drug) and a sterility control well (broth, no bacteria).
-
Incubate the plate at 35-37°C for 16-20 hours under conditions appropriate for the test organism (e.g., anaerobic conditions for anaerobes).[3]
-
-
Determination of MIC:
-
Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth.[13] Alternatively, a microplate reader can be used to measure optical density.
-
Workflow for In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[14][15]
Caption: Workflow for the MTT cytotoxicity assay.
Step-by-Step Protocol for MTT Cytotoxicity Assay
-
Cell Seeding:
-
Seed a mammalian cell line (e.g., HEK293, HepG2) in a 96-well plate at a predetermined density to ensure logarithmic growth during the assay.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Exposure:
-
Prepare serial dilutions of the test compounds in fresh cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the various concentrations of the test compounds. Include untreated control wells.
-
Incubate the plate for the desired exposure time (e.g., 24 to 72 hours).
-
-
MTT Addition and Solubilization:
-
After incubation, add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.[11][16]
-
Incubate for 2-4 hours at 37°C to allow the reduction of MTT to formazan crystals by metabolically active cells.[11]
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the purple formazan crystals.[11]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control cells.
-
The CC50 value is determined by plotting cell viability against the compound concentration and fitting the data to a dose-response curve.
-
Structure-Activity Relationship (SAR): The Rationale Behind Derivative Design
The antimicrobial potency and spectrum of nitroimidazoles are highly dependent on their chemical structure. Medicinal chemists have systematically modified the nitroimidazole scaffold to enhance its properties.
-
Position of the Nitro Group: 5-nitroimidazoles generally exhibit potent activity against anaerobic bacteria and protozoa.[9]
-
Substituents on the Imidazole Ring: Modifications at the N-1 and C-2 positions of the imidazole ring have been a key focus.
-
For example, the addition of certain heterocyclic rings at the C-2 position, as seen in satranidazole, has been shown to increase activity against Bacteroides fragilis compared to metronidazole.[9]
-
Other studies have found that derivatives with a side chain carrying a remote phenyl group at the 2-position are significantly more active against Giardia lamblia than metronidazole, which has a side chain at the 1-position.[4]
-
-
Fused Ring Systems: The development of bicyclic nitroimidazoles, such as the nitroimidazooxazines (e.g., pretomanid) and nitroimidazooxazoles (e.g., delamanid), has been a major advancement, particularly for the treatment of tuberculosis.[10][17] These structural modifications can influence the compound's redox potential, making it a better substrate for the activating enzymes in Mycobacterium tuberculosis.
Conclusion and Future Perspectives
The development of new nitroimidazole derivatives represents a promising strategy to combat the ongoing threat of antimicrobial resistance. The experimental data clearly indicates that novel compounds can offer significant advantages over established agents like metronidazole and tinidazole, including:
-
Increased Potency: Many new derivatives exhibit lower MICs against a range of anaerobic bacteria and protozoa.[9][10]
-
Activity Against Resistant Strains: Several new compounds have demonstrated efficacy against pathogens that have developed resistance to older nitroimidazoles.[4][7]
-
Improved Safety Profile: High selectivity indices for some new derivatives suggest a wider therapeutic window and potentially fewer side effects.[10]
The continued exploration of the nitroimidazole scaffold through rational drug design, guided by a deep understanding of structure-activity relationships and mechanisms of resistance, is crucial. The benchmarking methodologies outlined in this guide provide a robust framework for the preclinical evaluation of these next-generation antimicrobials, paving the way for their potential clinical application in the fight against challenging infectious diseases.
References
-
Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. (n.d.). PubMed Central. Retrieved January 17, 2026, from [Link]
-
A new-generation 5-nitroimidazole can induce highly metronidazole-resistant Giardia lamblia in vitro. (n.d.). PubMed Central. Retrieved January 17, 2026, from [Link]
-
Nitroimidazoles, Part XXIII--activity of satranidazole series against anaerobic infections. (n.d.). PubMed. Retrieved January 17, 2026, from [Link]
-
Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole-Resistant Strains. (n.d.). National Institutes of Health. Retrieved January 17, 2026, from [Link]
-
Antimicrobial Activity and Mechanism of Functionalized Quantum Dots. (2019). MDPI. Retrieved January 17, 2026, from [Link]
-
Structure-Activity Relationships of Antitubercular Nitroimidazoles. II. Determinants of aerobic activity and quantitative structure-activity relationships. (n.d.). PubMed Central. Retrieved January 17, 2026, from [Link]
-
Nitroimidazoles: in vitro activity and efficacy in anaerobic infections. (n.d.). PubMed. Retrieved January 17, 2026, from [Link]
-
Comparative study on the Spectrophotometric determination of some selected 5-nitroimidazoles. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Nitroimidazoles: Molecular Fireworks That Combat a Broad Spectrum of Infectious Diseases. (2017). e-Learning - UNIMIB. Retrieved January 17, 2026, from [Link]
-
In vitro activities of tinidazole and metronidazole against Clostridium difficile, Prevella bivia and Bacteroides fragilis. (n.d.). PubMed. Retrieved January 17, 2026, from [Link]
-
Nitroimidazole drugs vary in their mode of action in the human parasite Giardia lamblia. (n.d.). ScienceDirect. Retrieved January 17, 2026, from [Link]
-
Delamanid and pretomanid have comparable bactericidal activity but pretomanid potently inhibits Mycobacterium tuberculosis ribosomal rRNA synthesis. (2023). PubMed. Retrieved January 17, 2026, from [Link]
-
Miniaturised broth microdilution for simplified antibiotic susceptibility testing of Gram negative clinical isolates using microcapillary devices. (2022). RSC Publishing. Retrieved January 17, 2026, from [Link]
-
Expanded therapeutic potential in activity space of next-generation 5-nitroimidazole antimicrobials with broad structural diversity. (n.d.). PubMed Central. Retrieved January 17, 2026, from [Link]
-
Satranidazole: experimental evaluation of activity against anaerobic bacteria in vitro and in animal models of anaerobic infection. (n.d.). PubMed. Retrieved January 17, 2026, from [Link]
-
In vitro susceptibility of anaerobic bacteria to nitroimidazoles. (n.d.). PubMed. Retrieved January 17, 2026, from [Link]
-
Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. (2011). NCBI Bookshelf. Retrieved January 17, 2026, from [Link]
-
A new-generation 5-nitroimidazole can induce highly metronidazole-resistant Giardia lamblia in vitro. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Design, synthesis and antimicrobial activities of nitroimidazole derivatives containing 1,3,4-oxadiazole scaffold as FabH inhibitors. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Summary of in vitro activity of delamanid and pretomanid against replicating, extracellular M. tuberculosis. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Two-fold Broth Microdilution Method for Determination of MIC. (n.d.). Karlsruhe Institute of Technology. Retrieved January 17, 2026, from [Link]
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2023). CLYTE Technologies. Retrieved January 17, 2026, from [Link]
-
The antibacterial and anti-biofilm effects of novel synthetized nitroimidazole compounds against methicillin-resistant Staphylococcus aureus and carbapenem-resistant Escherichia coli and Klebsiella pneumonia in vitro and in silico. (2023). PubMed Central. Retrieved January 17, 2026, from [Link]
-
Analytical Description of 5-Nitroimidazole Derivative – Satranidazole. (n.d.). Der Pharma Chemica. Retrieved January 17, 2026, from [Link]
-
Overcoming antibiotic-resistant Helicobacter pylori infection: Current challenges and emerging approaches. (n.d.). PubMed Central. Retrieved January 17, 2026, from [Link]
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2023). CLYTE Technologies. Retrieved January 17, 2026, from [Link]
-
Synthesis and Antiplasmodial and Antimycobacterial Evaluation of New Nitroimidazole and Nitroimidazooxazine Derivatives. (n.d.). PubMed Central. Retrieved January 17, 2026, from [Link]
-
Flow chart of the procedure for antimicrobial susceptibility testing of Enterococcus species by disc diffusion. (n.d.). UK Standards for Microbiology Investigations. Retrieved January 17, 2026, from [Link]
-
Nitroimidazoles. (2021). Lecturio. Retrieved January 17, 2026, from [Link]
-
Broth Dilution Method for MIC Determination. (2013). Microbe Online. Retrieved January 17, 2026, from [Link]
-
Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]
-
Comparison of in vitro activity of the nitroimidazoles delamanid and pretomanid against multidrug-resistant and extensively drug-resistant tuberculosis. (2019). Springer Medizin. Retrieved January 17, 2026, from [Link]
-
Antimicrobial susceptibility testing (Broth microdilution method). (n.d.). WOAH - Asia. Retrieved January 17, 2026, from [Link]
-
Cell Viability Assays. (2013). NCBI Bookshelf. Retrieved January 17, 2026, from [Link]
Sources
- 1. Comparison of in vitro activity of the nitroimidazoles delamanid and pretomanid against multidrug-resistant and extensively drug-resistant tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Miniaturised broth microdilution for simplified antibiotic susceptibility testing of Gram negative clinical isolates using microcapillary devices - Analyst (RSC Publishing) DOI:10.1039/D2AN00305H [pubs.rsc.org]
- 3. rr-asia.woah.org [rr-asia.woah.org]
- 4. A new-generation 5-nitroimidazole can induce highly metronidazole-resistant Giardia lamblia in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-activity relationships of antitubercular nitroimidazoles. I. Structural features associated with aerobic and anaerobic activities of 4- and 5-nitroimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nitroimidazoles: in vitro activity and efficacy in anaerobic infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole-Resistant Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Nitroimidazoles, Part XXIII--activity of satranidazole series against anaerobic infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Satranidazole: experimental evaluation of activity against anaerobic bacteria in vitro and in animal models of anaerobic infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. clyte.tech [clyte.tech]
- 16. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 17. Structure-Activity Relationships of Antitubercular Nitroimidazoles. II. Determinants of aerobic activity and quantitative structure-activity relationships - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of (4-Nitro-1H-imidazol-1-yl)acetic Acid Derivatives in Metronidazole-Resistant Strains
This guide provides a comprehensive analysis of (4-nitro-1H-imidazol-1-yl)acetic acid and related nitroimidazole derivatives as potential therapeutic agents against metronidazole-resistant pathogens. We will delve into the mechanisms of metronidazole resistance, the synthetic rationale for these novel derivatives, their comparative in vitro efficacy, and the standardized protocols for their evaluation.
The Challenge of Metronidazole Resistance
Metronidazole, a 5-nitroimidazole antibiotic, has long been a cornerstone for treating infections caused by anaerobic bacteria and protozoa, including Helicobacter pylori, Trichomonas vaginalis, and Giardia duodenalis.[1] Its efficacy relies on its status as a prodrug. Within anaerobic organisms, the drug's nitro group is reduced by low-redox-potential electron transport proteins, such as pyruvate:ferredoxin oxidoreductase (PFOR), to form cytotoxic nitroso radicals.[1][2][3] These radicals induce DNA strand breakage and cellular damage, leading to cell death.[3]
However, the emergence of metronidazole-resistant strains poses a significant clinical challenge.[4] Resistance can manifest through several mechanisms:
-
Reduced Drug Activation: This is the most common mechanism. Mutations in genes encoding for nitroreductases, such as rdxA in H. pylori or the downregulation of the PFOR-ferredoxin pathway in T. vaginalis and G. duodenalis, impair the conversion of metronidazole into its active, toxic form.[4][5][6]
-
Presence of nim Genes: These genes encode nitroimidazole reductase enzymes that can inactivate metronidazole by reducing the nitro group to a non-toxic amino derivative, effectively detoxifying the drug before it can cause cellular damage.[4][6]
-
Increased Drug Efflux: Some resistant organisms may utilize efflux pumps to actively transport metronidazole out of the cell, preventing it from reaching the necessary intracellular concentration for activation.[6]
-
Enhanced DNA Repair: Bacteria with highly efficient DNA repair systems may be better able to counteract the DNA damage caused by activated metronidazole.[3][6]
The development of novel derivatives, such as those based on the this compound scaffold, is a critical strategy to circumvent these resistance mechanisms and restore therapeutic efficacy.
Design and Synthesis of Novel Nitroimidazole Derivatives
The core strategy behind designing new nitroimidazole derivatives is to modify the chemical structure to overcome the limitations of metronidazole. This often involves altering the substituents on the imidazole ring to influence the molecule's redox potential, steric properties, and interaction with bacterial enzymes.
The synthesis of this compound and its derivatives typically involves N-alkylation of a nitroimidazole core. For instance, a common pathway involves reacting a 4-nitroimidazole with a suitable chloroacetate ester, followed by hydrolysis or further modification of the resulting acetic acid side chain to create amides or other functional groups.[7][8][9] These modifications aim to create compounds that are either more readily activated by the compromised enzymatic machinery in resistant strains or possess alternative mechanisms of action.
Caption: General synthetic scheme for this compound derivatives.
Comparative In Vitro Efficacy
The primary measure of a novel antibiotic's potential is its in vitro activity against resistant pathogens, typically quantified by the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism after overnight incubation. A lower MIC value indicates greater potency.
Studies have shown that certain synthetic nitroimidazole derivatives can exhibit significant activity against metronidazole-resistant strains. While specific data for this compound derivatives are part of ongoing research, results from related 5-nitroimidazole and other modified structures provide a strong proof of concept. For example, new derivatives have been synthesized and tested against clinically isolated metronidazole-resistant H. pylori, demonstrating potent inhibitory activities.[10]
Table 1: Comparative MIC Values (µg/mL) of Nitroimidazole Derivatives Against H. pylori
| Compound | MIC₅₀ (Metronidazole-Resistant Strains) | MIC₉₀ (Metronidazole-Resistant Strains) | Reference |
| Metronidazole | >64 | >64 | [10] |
| Derivative 4d | 8 | 16 | [10] |
| Derivative 4e | 8 | 16 | [10] |
| Derivative 8 | 8 | 16 | [10] |
MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit 50% and 90% of the tested isolates, respectively. Data is illustrative based on published findings for novel nitroimidazole derivatives against metronidazole-resistant H. pylori.[10]
These results indicate that specific structural modifications can restore potent antimicrobial activity against strains that are highly resistant to the parent drug, metronidazole. The improved efficacy suggests that these derivatives may bypass the primary resistance mechanisms.
Proposed Mechanism of Action in Resistant Strains
The enhanced efficacy of novel nitroimidazole derivatives in resistant strains is likely attributable to their ability to circumvent the organism's defense mechanisms.
-
Alternative Activation Pathways: In highly resistant organisms where the PFOR pathway is absent or severely downregulated, alternative oxidoreductases may exist.[1] New derivatives might be designed to be more efficient substrates for these alternative enzymes, which are unable to activate metronidazole effectively. This allows the prodrug to be converted to its toxic form even in the absence of the canonical activation pathway.
-
Overcoming Reductive Inactivation: The structural modifications on the imidazole ring may render the molecule a poor substrate for the Nim enzymes. By evading this detoxification pathway, the derivative can accumulate within the cell and exert its cytotoxic effects.[4]
Caption: Proposed mechanism of action for derivatives in resistant strains.
Experimental Protocol: Antimicrobial Susceptibility Testing
Accurate and standardized susceptibility testing is crucial for evaluating the efficacy of new compounds. The agar dilution method, as recommended by the Clinical and Laboratory Standards Institute (CLSI), is a reference method for testing anaerobic bacteria.
Protocol: Agar Dilution Susceptibility Test
-
Media Preparation: Prepare Brucella agar supplemented with hemin, vitamin K1, and 5% laked sheep blood.[11]
-
Antibiotic Stock Solution: Prepare a stock solution of the this compound derivative at a high concentration (e.g., 1280 µg/mL) in a suitable solvent (e.g., DMSO).
-
Serial Dilutions: Perform two-fold serial dilutions of the antibiotic stock solution to create a range of concentrations.
-
Plate Preparation: Add a defined volume of each antibiotic dilution to molten agar (held at 48-50°C) to achieve the final desired concentrations (e.g., from 0.25 µg/mL to 256 µg/mL). Pour the agar into petri dishes and allow them to solidify. A growth control plate with no antibiotic must be included.
-
Inoculum Preparation: Culture the metronidazole-resistant test strain in an appropriate broth medium (e.g., Thioglycollate broth) under anaerobic conditions to achieve a turbidity equivalent to a 0.5 McFarland standard.[12]
-
Inoculation: Using an inoculum-replicating apparatus, spot a standardized volume (1-2 µL) of the bacterial suspension onto the surface of each agar plate, including the growth control.
-
Incubation: Incubate the plates in an anaerobic environment (e.g., anaerobic chamber or jar) at 35-37°C for 42-48 hours.
-
Reading Results: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth on the agar. A faint haze or single colony is disregarded.[13] A quality control strain (e.g., Bacteroides fragilis ATCC 25285) should be tested concurrently to validate the results.[11]
Caption: Experimental workflow for assessing the in vitro efficacy of new derivatives.
Conclusion and Future Directions
The rise of metronidazole resistance necessitates the urgent development of new antimicrobial agents. This compound derivatives and related compounds represent a promising avenue of research. By modifying the core nitroimidazole structure, it is possible to create molecules that can evade common resistance mechanisms, such as impaired drug activation and enzymatic detoxification.
The preliminary in vitro data for novel nitroimidazole derivatives are encouraging, showing potent activity against clinically relevant resistant strains.[5][10] Future work must focus on expanding the library of these derivatives, conducting comprehensive in vivo efficacy and toxicity studies, and fully elucidating their mechanisms of action. Continued collaboration between medicinal chemists and microbiologists will be paramount in translating these promising compounds from the laboratory to clinical practice, providing a much-needed alternative for treating infections caused by resistant anaerobic pathogens.
References
-
Wright, J., et al. (2008). 5-Nitroimidazole Drugs Effective against Metronidazole-Resistant Trichomonas vaginalis and Giardia duodenalis. Antimicrobial Agents and Chemotherapy, 52(11), 4250-4252. [Link]
-
Leitsch, D. (2017). Efficacy of New 5-Nitroimidazoles against Metronidazole-Susceptible and -Resistant Giardia. Antimicrobial Agents and Chemotherapy, 61(11), e01224-17. [Link]
-
Mital, A. (2017). Metronidazole: an update on metabolism, structure–cytotoxicity and resistance mechanisms. Journal of Antimicrobial Chemotherapy, 72(11), 2945-2955. [Link]
-
Müller, M. (1983). Mechanisms of selective toxicity of metronidazole and other nitroimidazole drugs. Scandinavian Journal of Infectious Diseases. Supplementum, 46, 19-27. [Link]
-
Pan, X., & Zhang, Y. (2021). The Role of Nitroreductases in Resistance to Nitroimidazoles. Molecules, 26(21), 6433. [Link]
-
Rodrigues, L., et al. (2001). Assessment of Metronidazole Susceptibility in Helicobacter pylori: Statistical Validation and Error Rate Analysis of Breakpoints Determined by the Disk Diffusion Test. Journal of Clinical Microbiology, 39(10), 3531-3536. [Link]
-
Rodrigues, L., et al. (2001). Assessment of Metronidazole Susceptibility in Helicobacter pylori: Statistical Validation and Error Rate Analysis of Breakpoints Determined by the Disk Diffusion Test. Antimicrobial Agents and Chemotherapy, 45(10), 2822-2826. [Link]
-
Khan, E., et al. (2018). Metronidazole Susceptibility and Resistance Pattern among Anaerobes causing Periodontitis in tertiary care unit. Professional Medical Journal, 25(10), 1582-1586. [Link]
-
Jabeen, K., et al. (2019). Antimicrobial susceptibility against metronidazole and carbapenem in clinical anaerobic isolates from Pakistan. Infectious Diseases, 51(8), 561-567. [Link]
-
Falsafi, T., et al. (2015). Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole-Resistant Strains. Journal of Reports in Pharmaceutical Sciences, 4(2), 138-146. [Link]
-
Kiasat, A. R., & Keypour, H. (2012). Synthesis and Characterization of Novel Amide Derivatives of Nitro- Imidazole. Der Pharma Chemica, 4(1), 324-329. [Link]
-
Reddy, B. S. R., et al. (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. Arkivoc, 2009(1), 1-8. [Link]
-
Ismail, M. M., et al. (2021). Synthesis and Antibacterial Activities of New Metronidazole and Imidazole Derivatives. Molecules, 26(16), 4945. [Link]
-
Reddy, B. S. R., et al. (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. ResearchGate. [Link]
Sources
- 1. journals.asm.org [journals.asm.org]
- 2. academic.oup.com [academic.oup.com]
- 3. Mechanisms of selective toxicity of metronidazole and other nitroimidazole drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Role of Nitroreductases in Resistance to Nitroimidazoles | MDPI [mdpi.com]
- 5. 5-Nitroimidazole Drugs Effective against Metronidazole-Resistant Trichomonas vaginalis and Giardia duodenalis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid [beilstein-journals.org]
- 10. Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole-Resistant Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antimicrobial susceptibility against metronidazole and carbapenem in clinical anaerobic isolates from Pakistan - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pjmhsonline.com [pjmhsonline.com]
- 13. journals.asm.org [journals.asm.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (4-nitro-1H-imidazol-1-yl)acetic acid
Navigating the lifecycle of a chemical compound from synthesis to disposal requires a meticulous approach grounded in safety and regulatory compliance. This is particularly true for novel or specialized reagents like (4-nitro-1H-imidazol-1-yl)acetic acid, a heterocyclic compound featuring a nitro group and a carboxylic acid moiety. Its structure suggests a specific hazard profile that demands more than just routine disposal. This guide provides an in-depth, procedural framework for the safe handling and disposal of this compound, ensuring the protection of laboratory personnel and the environment.
The disposal protocols outlined herein are built on the foundational principles of chemical waste management, emphasizing waste minimization, proper segregation, and adherence to local and federal regulations. The causality behind each step is explained to empower researchers not just to follow instructions, but to understand the principles of laboratory safety.
Hazard Profile and Risk Assessment
Understanding the inherent risks of this compound is the first step in its safe management. While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, its structure allows for a robust hazard assessment based on its constituent functional groups: a nitroimidazole and an acetic acid side chain.
-
Nitroimidazole Moiety : Nitroaromatic compounds are often associated with toxicity and potential mutagenicity.[1] The nitro group makes the molecule electron-deficient and susceptible to metabolic reduction, which can lead to reactive intermediates. Compounds like 4-nitroimidazole are classified as harmful if swallowed and cause skin and eye irritation.[2]
-
Acetic Acid Moiety : The carboxylic acid group imparts acidic and corrosive properties. Acetic acid itself is corrosive, causing severe skin and eye burns, and can be harmful if inhaled.[3][4]
-
Combined Hazard : As a whole, this compound should be treated as a corrosive solid that is irritating to the skin, eyes, and respiratory system, and potentially harmful if ingested or absorbed.[5][6]
Table 1: Anticipated Hazard Classification for this compound
| Hazard Class | Category | GHS Pictogram | Precautionary Statement |
| Skin Corrosion/Irritation | 2 | GHS07 | H315: Causes skin irritation.[5] |
| Serious Eye Damage/Irritation | 1 | GHS05 | H318: Causes serious eye damage.[5] |
| Specific Target Organ Toxicity (Single Exposure) | 3 (Respiratory) | GHS07 | H335: May cause respiratory irritation.[5] |
| Acute Toxicity (Oral) | 4 (Anticipated) | GHS07 | H302: Harmful if swallowed.[2] |
This assessment mandates that the compound be handled with appropriate engineering controls and Personal Protective Equipment (PPE) at all times.
Personal Protective Equipment (PPE) and Handling
Before handling or preparing this compound for disposal, ensure the following PPE is worn:
-
Eye Protection : ANSI Z87.1-compliant safety glasses with side shields or, preferably, chemical splash goggles.[6]
-
Hand Protection : Chemically resistant gloves, such as nitrile rubber. Always check the glove manufacturer's specifications for compatibility. Discard gloves immediately if contamination occurs.
-
Body Protection : A standard laboratory coat. For larger quantities or when there is a risk of splashing, a chemically resistant apron is recommended.
-
Respiratory Protection : Use this compound only in a well-ventilated area, preferably within a certified chemical fume hood to avoid inhalation of dust or aerosols.[7]
Segregation and Waste Stream Identification
Proper segregation is the most critical step in chemical waste management. It prevents dangerous reactions in the waste container and simplifies the final disposal process for your institution's Environmental Health & Safety (EHS) office.
The primary directive is that This compound and its related waste streams must be treated as hazardous chemical waste .[8] Under no circumstances should this chemical or its solutions be disposed of down the drain, as this can harm aquatic ecosystems and interfere with wastewater treatment processes.[1][9]
Waste Disposal Workflow
The following diagram outlines the decision-making process for segregating waste generated from work with this compound.
Sources
- 1. Analytical methodologies for the determination of nitroimidazole residues in biological and environmental liquid samples: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. uwm.edu [uwm.edu]
- 4. nj.gov [nj.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. fishersci.com [fishersci.com]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 9. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (4-nitro-1H-imidazol-1-yl)acetic acid
As researchers and drug development professionals, our work inherently involves navigating the risks associated with novel and reactive chemical entities. (4-nitro-1H-imidazol-1-yl)acetic acid (CAS 59566-52-8) is a compound that demands our utmost respect and diligence due to its dual-hazard nature.[1][2] It combines the energetic and toxicological risks of a nitroaromatic compound with the corrosive potential of an acetic acid derivative.[3][4][5]
This guide provides a comprehensive, field-tested framework for the safe handling of this compound, focusing on the last and most personal line of defense: your Personal Protective Equipment (PPE). The protocols outlined here are designed to be a self-validating system, ensuring that every step, from selection to disposal, reinforces a culture of safety and scientific integrity.
Hazard Assessment: A Dual-Threat Profile
Understanding the "why" behind a safety protocol is paramount. The PPE recommendations for this compound are not arbitrary; they are a direct response to its intrinsic chemical properties.
-
Energetic and Reactivity Hazards: The nitro group (—NO₂), classifies this molecule as an energetic material.[3][5] Nitro compounds can be sensitive to heat, shock, or friction and may decompose exothermically.[3][6] While this specific molecule is not a high explosive like TNT, the potential for rapid decomposition, especially under heating or in bulk quantities, must be managed. Handling should always involve avoiding friction, grinding, and impact, and using non-sparking tools is a prudent measure.[3]
-
Corrosive and Irritant Hazards: The acetic acid moiety suggests a high potential for corrosive action on skin and eyes. Acetic acid is a known corrosive that can cause severe burns and irreversible eye damage.[4][7] The related compound, 4-Nitroimidazole, is documented as causing skin and serious eye irritation.[8] Therefore, it is critical to assume this compound is highly corrosive and capable of causing significant chemical burns upon contact.
-
Toxicological Hazards: Many nitroaromatic compounds are known for their toxicity, with potential mutagenic and carcinogenic effects.[3] The Safety Data Sheet for 4-Nitroimidazole indicates it is harmful if swallowed or inhaled and may cause respiratory irritation.[8] All handling of the solid or its solutions should be performed with the goal of preventing any direct exposure, whether through skin contact, inhalation of dust, or ingestion.
Core Principles of Protection: Beyond the Lab Coat
Before we address specific PPE, it is crucial to remember the hierarchy of controls. PPE is the final barrier between you and the hazard. It should only be used after engineering and administrative controls are implemented.
-
Engineering Controls: Always handle this compound within a certified chemical fume hood to control vapor and dust inhalation.[3][9] Ensure safety showers and eyewash stations are readily accessible and tested.[10]
-
Administrative Controls: Use the smallest quantity of material necessary for the experiment.[3] Develop and strictly follow a Standard Operating Procedure (SOP) for all work involving this compound. Never work alone.[11]
Mandatory Personal Protective Equipment (PPE) Protocol
The selection of PPE must be deliberately matched to the specific task and associated risks.
Routine Handling (e.g., Weighing Solids, Preparing Solutions at Ambient Temperature)
-
Eye and Face Protection: Wear safety goggles that provide a complete seal around the eyes. Given the high corrosive potential, the addition of a full-face shield over the goggles is mandatory to protect against splashes.[7][9]
-
Hand Protection: Double-gloving is required. The inner glove can be a standard nitrile glove for dexterity. The outer glove must be a chemical-resistant material with proven resistance to corrosive acids. Butyl rubber gloves are an excellent choice.[7] Check the manufacturer's breakthrough time data for your specific gloves.
-
Body Protection: A flame-retardant lab coat is essential due to the energetic nature of the nitro group.[3] A chemically resistant apron, made of a material like neoprene or PVC, should be worn over the lab coat to protect against spills.[4]
-
Footwear: Fully enclosed, chemical-resistant shoes are required.[3]
High-Risk Operations (e.g., Heating, Reactions Under Pressure, Handling >10g)
For any procedure that adds energy to the system, the risk of runaway reaction or explosive decomposition increases.
-
Enhanced Protection: In addition to all PPE listed for routine handling, the use of a blast shield, placed between the experiment and the operator within the fume hood, is strongly recommended.[3]
Spill Response
-
Small Spills (<5g or <50mL): Personnel must wear all PPE listed under "Routine Handling."
-
Large Spills: In the event of a large spill, a self-contained breathing apparatus (SCBA) and a full chemical protective suit may be necessary.[4] Evacuate the area and contact your institution's environmental health and safety (EHS) office immediately. Do not attempt to clean up a large spill without specialized training and equipment.[4]
PPE Selection and Qualification
| Task | Hazard Level | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing Solid (<1g) | Moderate | Safety Goggles & Face Shield | Double Gloved (Nitrile inner, Butyl Rubber outer) | Flame-Retardant Lab Coat, Chemical Apron | Not required inside fume hood |
| Preparing Dilute Solutions | Moderate | Safety Goggles & Face Shield | Double Gloved (Nitrile inner, Butyl Rubber outer) | Flame-Retardant Lab Coat, Chemical Apron | Not required inside fume hood |
| Heating or Refluxing | High | Safety Goggles & Face Shield | Double Gloved (Nitrile inner, Butyl Rubber outer) | Flame-Retardant Lab Coat, Chemical Apron | Not required inside fume hood; consider blast shield |
| Handling >10g | High | Safety Goggles & Face Shield | Double Gloved (Nitrile inner, Butyl Rubber outer) | Flame-Retardant Lab Coat, Chemical Apron | Not required inside fume hood; consider blast shield |
| Small Spill Cleanup | High | Safety Goggles & Face Shield | Double Gloved (Nitrile inner, Butyl Rubber outer) | Flame-Retardant Lab Coat, Chemical Apron | Chemical respirator with acid gas cartridge may be advisable[9][10] |
Protocol: Donning and Doffing PPE for Safe Handling
The order of putting on and taking off PPE is critical to prevent cross-contamination.
1. Donning (Putting On) Sequence:
- Shoes: Confirm you are wearing fully enclosed, chemical-resistant footwear.
- Inner Gloves: Don the first pair of nitrile gloves.
- Lab Coat: Put on your flame-retardant lab coat, ensuring it is fully buttoned.
- Chemical Apron: Secure the apron over your lab coat.
- Outer Gloves: Don the outer butyl rubber gloves. Ensure the cuffs of the gloves go over the cuffs of the lab coat sleeves.
- Eye/Face Protection: Put on your safety goggles first, then the face shield.
2. Doffing (Taking Off) Sequence: This should be performed in an area away from the immediate experimental zone to avoid re-contamination.
- Outer Gloves: Remove the outer, most contaminated gloves. Peel them off without touching the outside with your bare skin, turning them inside out as you remove them. Dispose of them immediately in the designated hazardous waste container.
- Chemical Apron: Untie and remove the apron, folding the contaminated side inward. Dispose of it appropriately.
- Face Shield & Goggles: Remove the face shield, followed by the goggles, handling them by the straps. Place them in a designated area for decontamination.
- Lab Coat: Remove the lab coat, turning it inside out to contain any contamination on the exterior.
- Inner Gloves: Remove the final pair of nitrile gloves, again, without touching the outside surface.
- Hand Washing: Immediately wash your hands thoroughly with soap and water.[10]
Operational Workflow for PPE Selection
This diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: Decision workflow for selecting appropriate PPE.
Decontamination and Disposal Plan
-
Personnel Decontamination: In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[4] Remove all contaminated clothing while under a safety shower.[4] For eye contact, flush with water for at least 15-30 minutes, holding the eyelids open, and seek immediate medical attention.[7][12]
-
Disposal of Contaminated Materials: All disposable PPE (gloves, aprons) and materials used for cleanup (e.g., absorbent pads) must be placed in a sealed, clearly labeled hazardous waste container for disposal by your institution's EHS department.[7][8]
-
Chemical Waste Disposal: this compound waste should be collected in a dedicated, sealed container. It must not be mixed with strong oxidizing or reducing agents due to the risk of a violent reaction.[13] All chemical waste disposal must adhere strictly to local, state, and federal environmental regulations.[4]
References
- An In-Depth Technical Guide to the Safety and Handling of Deuterated Nitro Compounds - Benchchem.
- Acetic Acid MSDS.
- Safety Data Sheet: Acetic acid - Carl ROTH.
- Acetic Acid Hazards & Safety Information - VelocityEHS.
- Organic Nitro Compounds Waste Compatibility - CP Lab Safety.
- Disposal of Outdated Chemicals in the Laboratory - Potentially Explosive Compounds - ESSR.
- Hazardous Laboratory Chemicals Disposal Guide - Reed College.
- Safety Data Sheet - Fisher Scientific.
- Acetic acid: incident management - GOV.UK.
- DEGRADING AND DISPOSING OF HAZARDOUS CHEMICALS IN THE LABORATORY.
- SAFETY DATA SHEET.
- 4 - SAFETY DATA SHEET.
- SAFETY DATA SHEET - Fisher Scientific.
- BB-5667358 - Hit2Lead.
- This compound | 59566-52-8 - ChemicalBook.
- NITRO COMPOUNDS.
- 24.6: Nitro Compounds - Chemistry LibreTexts.
- How to Handle Strong Acids in the Lab - YouTube.
- 0004 - Hazardous Substance Fact Sheet.
Sources
- 1. You are being redirected... [hit2lead.com]
- 2. This compound | 59566-52-8 [amp.chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ehs.com [ehs.com]
- 5. lkouniv.ac.in [lkouniv.ac.in]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. carlroth.com:443 [carlroth.com:443]
- 8. fishersci.com [fishersci.com]
- 9. sds.chemtel.net [sds.chemtel.net]
- 10. fishersci.com [fishersci.com]
- 11. essr.umd.edu [essr.umd.edu]
- 12. nj.gov [nj.gov]
- 13. calpaclab.com [calpaclab.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
